molecular formula C6H9ClN2O2S B1198068 4-Aminobenzenesulfonamide hydrochloride CAS No. 6101-31-1

4-Aminobenzenesulfonamide hydrochloride

Cat. No.: B1198068
CAS No.: 6101-31-1
M. Wt: 208.67 g/mol
InChI Key: XZMIAZCXISFPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminobenzenesulfonamide hydrochloride is the hydrochloride salt of sulfanilamide, the foundational compound of the sulfonamide class of antibiotics . It has a molecular formula of C6H9ClN2O2S and a molecular weight of 208.67 g/mol . This compound serves as a crucial reference standard and starting material in antimicrobial research and chemical synthesis. As a classic sulfonamide, its primary research value lies in its mechanism of action: it acts as a competitive antagonist of para-aminobenzoic acid (PABA), thereby inhibiting the bacterial enzyme dihydropteroate synthase . This inhibition disrupts the folate synthesis pathway, which is essential for bacterial growth, providing a bacteriostatic effect . Studies on sulfonamide derivatives explore a range of pharmacological activities beyond antibacterials, including potential anti-inflammatory, anticancer, and antidiabetic applications . Key Chemical Properties: • CAS Number: 6101-31-1 • Molecular Formula: C6H9ClN2O2S • Molecular Weight: 208.67 g/mol • Melting Point: Approximately 165.5 °C This product is intended for research purposes and chemical synthesis by qualified laboratory personnel. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handling should be conducted in accordance with applicable laboratory safety guidelines, using appropriate personal protective equipment.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminobenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S.ClH/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H2,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMIAZCXISFPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63-74-1 (Parent)
Record name Sulfanilamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006101311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50209889
Record name Sulfanilamide monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6101-31-1
Record name Sulfanilamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006101311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfanilamide monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULFANILAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2MR7LN8WP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Aminobenzenesulfonamide Hydrochloride from Acetanilide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth technical overview of the multi-step synthesis of 4-aminobenzenesulfonamide, commonly known as sulfanilamide, from acetanilide. It is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical principles, experimental protocols, and critical safety considerations for each stage of the synthesis. The process involves the protection of the amino group of aniline via acetylation, followed by chlorosulfonation, amination, and subsequent deprotection to yield the final product. This pathway is a cornerstone in the historical and ongoing production of sulfa drugs, a class of synthetic antimicrobial agents that have been pivotal in medicine. This document elucidates the underlying mechanisms, provides field-proven insights for process optimization, and presents data in a clear, accessible format to support laboratory application and process scale-up.

Introduction: The Enduring Legacy of Sulfonamides

A Historical Perspective: The Dawn of Antibacterial Chemotherapy

The development of sulfonamides, or "sulfa drugs," in the 1930s marked a watershed moment in medical history, heralding the age of effective antibacterial chemotherapy.[1][2][3] Before the advent of these synthetic antimicrobial agents, bacterial infections such as pneumonia and septicemia were often a death sentence.[2] The first commercially available sulfa drug, Prontosil, was discovered in 1932 by German chemist Gerhard Domagk at Bayer AG.[2][3][4] It was soon discovered that Prontosil was a prodrug, metabolized in the body to the active compound, sulfanilamide (para-aminobenzenesulfonamide).[5] This discovery unleashed a wave of research, leading to the synthesis of numerous sulfa drug derivatives and saving countless lives during World War II.[3][4][6]

The Continued Importance of the Sulfonamide Moiety in Drug Discovery

While the prominence of early sulfa drugs has been superseded by more potent antibiotics like penicillin, the sulfonamide functional group remains a vital pharmacophore in modern drug development.[1][4] Sulfonamides are still employed for treating conditions like urinary tract infections and in burn prevention.[5] Beyond their antibacterial applications, the sulfonamide scaffold is present in a diverse array of pharmaceuticals, including diuretics (e.g., hydrochlorothiazide), anticonvulsants, and anti-inflammatory agents.[3][7] The structural versatility of sulfanilamide makes it a critical starting material and intermediate in the synthesis of these varied therapeutic agents.[8]

Overview of the Synthetic Pathway

The synthesis of 4-aminobenzenesulfonamide (sulfanilamide) from acetanilide is a classic and illustrative multi-step process in organic chemistry.[9][10] It is designed to overcome the challenges of direct substitution on aniline. The synthesis can be logically divided into three primary stages:

  • Chlorosulfonation: Acetanilide undergoes electrophilic aromatic substitution with chlorosulfonic acid to produce p-acetamidobenzenesulfonyl chloride.

  • Amination: The resulting sulfonyl chloride is converted to p-acetamidobenzenesulfonamide through a reaction with ammonia.

  • Hydrolysis: The acetyl protecting group is removed via acid-catalyzed hydrolysis to yield the final product, 4-aminobenzenesulfonamide, which is isolated as its hydrochloride salt.

This guide will dissect each stage, focusing on the mechanistic underpinnings and practical execution.

Strategic Use of Acetanilide as the Starting Material

Properties of Acetanilide

Acetanilide is an odorless, solid organic compound appearing as white to off-white crystalline flakes.[11] It has a melting point of approximately 114°C and is sparingly soluble in cold water but readily soluble in hot water and ethanol, which facilitates its purification by recrystallization.[11][12]

The Critical Role of the Acetyl Protecting Group

Starting the synthesis with aniline, the parent amine, is problematic. The highly activating amino (-NH₂) group would lead to undesirable side reactions and lack of regioselectivity during chlorosulfonation.[13] Furthermore, the free amine would be protonated under the strongly acidic reaction conditions, deactivating the ring towards the desired electrophilic substitution.[13]

Acetylation of aniline to form acetanilide is a crucial strategic step.[14][15] The acetyl group (-COCH₃) serves as a protecting group with two key functions:

  • Moderates Reactivity: It transforms the strongly activating -NH₂ group into the moderately activating acetamido (-NHCOCH₃) group. This reduces the aromatic ring's reactivity, preventing polysubstitution and oxidation.[11][14]

  • Directs Substitution: The steric bulk of the acetamido group directs the incoming electrophile (the chlorosulfonyl group) primarily to the para position, leading to the desired isomer with high selectivity.[13][16]

Step 1: Chlorosulfonation of Acetanilide

This stage involves the introduction of the chlorosulfonyl group (-SO₂Cl) onto the aromatic ring via an electrophilic aromatic substitution reaction.

Mechanism of Action

The reaction between acetanilide and chlorosulfonic acid (ClSO₃H) is complex. The electrophile is likely sulfur trioxide (SO₃), which is present in equilibrium with chlorosulfonic acid. The acetamido group directs the substitution to the para position. The initial product is p-acetamidobenzenesulfonic acid, which is then converted to the final sulfonyl chloride by reaction with excess chlorosulfonic acid.[13][16]

Detailed Experimental Protocol

3.2.1 Reagents and Equipment

  • Acetanilide (dry)

  • Chlorosulfonic acid (freshly distilled is preferable)[17]

  • Crushed ice and water

  • Round-bottom flask with mechanical stirrer or stir bar

  • Dropping funnel

  • Ice bath

  • Gas trap or fume hood for HCl gas evolution[17]

3.2.2 Step-by-Step Procedure

  • In a fume hood, place chlorosulfonic acid in a dry round-bottom flask equipped with a stirrer and cool it in an ice bath to 10-15°C.[17][18]

  • Slowly add dry acetanilide in small portions to the stirred, cooled chlorosulfonic acid. Maintain the temperature below 20°C during the addition to control the exothermic reaction.[13][17][18]

  • Once the initial exothermic reaction subsides, remove the ice bath and allow the mixture to warm to room temperature.[13][18]

  • Gently heat the reaction mixture, for instance in a water bath at 60-80°C, for a period of 1-2 hours to ensure the reaction goes to completion.[17][18] The cessation of hydrogen chloride gas evolution can indicate completion.[17]

  • After cooling the reaction mixture, carefully and slowly pour it into a beaker containing a large amount of crushed ice with constant stirring.[17] This step must be performed cautiously in a fume hood as the quenching of excess chlorosulfonic acid with water is highly exothermic and releases HCl fumes.[17][19]

  • The product, p-acetamidobenzenesulfonyl chloride, will precipitate as a white solid.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.[17]

3.3 Safety Precautions: Handling Chlorosulfonic Acid Chlorosulfonic acid is a highly corrosive and reactive chemical that demands stringent safety protocols.[20]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[19][20][21] Work must be conducted in a well-ventilated fume hood.[20][22]

  • Reactivity with Water: It reacts violently with water, releasing significant heat and corrosive fumes of hydrochloric acid and sulfuric acid.[19] All glassware must be scrupulously dry. Never add water directly to the acid; always add the acid slowly to water (or ice).[20]

  • Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible materials like water, bases, and combustibles.[19][20] Containers should be kept tightly closed.[23]

  • Emergency Procedures: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[19][20]

Characterization and Optimization

The crude p-acetamidobenzenesulfonyl chloride can often be used directly in the next step.[17] If purification is required, it can be recrystallized from a suitable solvent like benzene or chloroform, although this is often unnecessary. The melting point of the pure product is approximately 149°C.[17] Studies have shown that reaction temperature is a key parameter; for instance, conducting the reaction at 114°C has been reported to give a high yield of good quality intermediate.[24][25]

Step 2: Amination of 4-Acetamidobenzenesulfonyl Chloride

In this step, the sulfonyl chloride is converted into a sulfonamide by reacting it with an amine, typically aqueous ammonia.

Mechanism of Action

This reaction is a nucleophilic acyl substitution. The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride group. This results in the displacement of the chloride ion and the formation of the sulfonamide linkage.

Detailed Experimental Protocol

4.2.1 Reagents and Equipment

  • p-Acetamidobenzenesulfonyl chloride (from Step 1)

  • Concentrated aqueous ammonia (ammonium hydroxide)

  • Erlenmeyer flask

  • Stirring rod

  • Ice bath

  • Heating source (e.g., water bath)

4.2.2 Step-by-Step Procedure

  • Transfer the crude, moist p-acetamidobenzenesulfonyl chloride from the previous step to an Erlenmeyer flask. It is often recommended to proceed immediately to this step to prevent hydrolysis of the sulfonyl chloride.[13][18]

  • In a fume hood, add concentrated aqueous ammonia to the flask.[13][16] An excess of ammonia is used to react with the sulfonyl chloride and to neutralize the HCl formed during the reaction.

  • Stir the mixture vigorously to break up any lumps. The reaction is exothermic.

  • After the initial reaction, gently heat the mixture (e.g., at 70-80°C) for about 30 minutes to ensure the reaction is complete.[16]

  • Cool the mixture in an ice bath. The product, p-acetamidobenzenesulfonamide, will precipitate.

  • Collect the solid product by vacuum filtration and wash it with cold water.

Step 3: Deprotection via Acid-Catalyzed Hydrolysis

The final step is the removal of the acetyl protecting group to reveal the primary aromatic amine functionality, yielding sulfanilamide.

Mechanism of Action

The deprotection is achieved through acid-catalyzed hydrolysis of the amide bond.[26] The reaction involves the protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon more electrophilic.[26] A water molecule then acts as a nucleophile, attacking the carbonyl carbon.[26] A series of proton transfers and bond cleavages leads to the formation of the free amine (sulfanilamide) and acetic acid.[26] The sulfonamide group is significantly more stable to hydrolysis under these conditions than the acetamido group.[13][18]

Detailed Experimental Protocol

5.2.1 Reagents and Equipment

  • p-Acetamidobenzenesulfonamide (from Step 2)

  • Dilute hydrochloric acid (e.g., 6M HCl)

  • Sodium carbonate or sodium bicarbonate solution

  • Round-bottom flask with reflux condenser

  • Heating mantle or water bath

  • pH paper or meter

5.2.2 Step-by-Step Procedure

  • Place the p-acetamidobenzenesulfonamide in a round-bottom flask.

  • Add dilute hydrochloric acid. A common ratio is twice the weight of the amide in 6M HCl.[13][16]

  • Heat the mixture at reflux for 30-45 minutes.[13][16] This provides the energy needed for the hydrolysis of the amide bond.

  • After reflux, allow the solution to cool to room temperature. The product, sulfanilamide, is now in the form of its hydrochloride salt, which is soluble in the acidic solution.

  • Carefully neutralize the solution by slowly adding a solution of sodium carbonate or sodium bicarbonate with stirring until the solution is neutral or slightly alkaline (pH ~7).[26] This deprotonates the amine and causes the free sulfanilamide to precipitate.

  • Cool the mixture thoroughly in an ice bath to maximize the precipitation of the product.

  • Collect the white, crystalline sulfanilamide by vacuum filtration and wash with cold water.

  • The product can be further purified by recrystallization from hot water.

Process Summary and Data Analysis

Tabulated Summary of Reaction Parameters
StepReaction TypeKey ReagentsIntermediate/ProductTypical Conditions
1 Electrophilic Aromatic Substitution (Chlorosulfonation)Acetanilide, Chlorosulfonic Acid4-Acetamidobenzenesulfonyl chloride0°C then 60-80°C, 1-2 hr
2 Nucleophilic Acyl Substitution (Amination)4-Acetamidobenzenesulfonyl chloride, Conc. NH₃(aq)4-AcetamidobenzenesulfonamideRoom temp. then 70°C, 30 min
3 Hydrolysis (Deprotection)4-Acetamidobenzenesulfonamide, Dil. HCl4-AminobenzenesulfonamideReflux, 30-45 min
Isolation Acid-Base Reaction4-Aminobenzenesulfonamide HCl, Na₂CO₃4-AminobenzenesulfonamideNeutralization to pH ~7
Visualization of the Synthetic Workflow

SynthesisWorkflow Acetanilide Acetanilide Step1_reagent + Chlorosulfonic Acid (ClSO₃H) Acetanilide->Step1_reagent Intermediate1 4-Acetamidobenzenesulfonyl Chloride Step1_reagent->Intermediate1 Step 1: Chlorosulfonation Step2_reagent + Aqueous Ammonia (NH₃) Intermediate1->Step2_reagent Intermediate2 4-Acetamidobenzenesulfonamide Step2_reagent->Intermediate2 Step 2: Amination Step3_reagent + Dilute HCl (Heat) (Hydrolysis) Intermediate2->Step3_reagent Intermediate3 4-Aminobenzenesulfonamide Hydrochloride (in solution) Step3_reagent->Intermediate3 Step 3: Deprotection Step4_reagent + Sodium Carbonate (Neutralization) Intermediate3->Step4_reagent FinalProduct 4-Aminobenzenesulfonamide (Sulfanilamide) Step4_reagent->FinalProduct Isolation

Caption: Overall workflow for the synthesis of sulfanilamide from acetanilide.

Conclusion

The synthesis of 4-aminobenzenesulfonamide hydrochloride from acetanilide is a robust and well-established process that elegantly demonstrates fundamental principles of organic chemistry, including electrophilic aromatic substitution, the use of protecting groups, and nucleophilic substitution. Each step requires careful control of reaction conditions and adherence to strict safety protocols, particularly when handling hazardous reagents like chlorosulfonic acid. This guide provides the technical foundation and practical insights necessary for researchers and drug development professionals to successfully and safely execute this historically significant synthesis, which remains relevant in the production of a wide range of sulfonamide-based pharmaceuticals.

References

  • ECHEMI. (2019, July 15).
  • EBSCO. Sulfonamide (medicine) | Research Starters.
  • Huvepharma. Sulfonamides: A Short History And Their Importance For Livestock Use.
  • SlideServe. (2024, April 10). Safety Measures and Handling Protocols for Chlorosulphonic Acid.
  • Glacial Acetic Acid. (2024, August 20). The Role of Glacial Acetic Acid in Synthesizing Acetanilide.
  • Sigma-Aldrich. (2024, July 3).
  • New Jersey Department of Health. HAZARD SUMMARY: CHLOROSULPHONIC ACID.
  • Filo. (2025, April 13). Hydrolysis - 4-AcetamidobenzeneSulfanilamide sulfonamide.
  • DuPont. Chlorosulfonic Acid: Storage and Handling.
  • ResearchG
  • Resonance. (2022, March).
  • Chemistry LibreTexts. (2021, August 16).
  • Study.com.
  • Britannica. (2025, December 18). Sulfa drug | Description & Facts.
  • Wikipedia. Sulfonamide (medicine).
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Acetanilide: Synthesis and Key Chemical Properties.
  • Asian Journal of Pharmaceutics. (2017, February 17).
  • Chemistry LibreTexts. (2019, September 3). 22.10: Sulfa Drugs - a closer look.
  • Organic Syntheses. Sulfanilyl chloride, N-acetyl-.
  • Scribd. Synthesis of Sulfanilamide.
  • Asian Journal of Pharmaceutics. (2025, August 2).
  • Scribd.
  • Iraqi Journal of Pharmaceutical Sciences. SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES.
  • Docsity. (2021, October 5). Synthesis of Sulfanilamide Lab - Sulfa Antibiotics.
  • University of the West. Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide.
  • Slideshare.
  • Journal of Health Science. (2002). Antigenicity of sulfanilamide and its metabolites using fluorescent-labelled compounds.
  • Systematic Reviews in Pharmacy. (2023, July 21). An Insight into Synthetic and Pharmacological Profile of Sulphanilamide.
  • Arkivoc. Synthesis and characterization of sulphanilamide and benzimidazole pharmacophores containing γ-amino acid derivatives as dual antimicrobial and anticancer agents.
  • The Importance of Sulfanilamide as a Pharmaceutical Intermedi
  • Wikipedia. Sulfanilamide.
  • Organic Syntheses. N-(4-ACETAMIDOPHENYLSULFONYL)-2-PHENYLACETAMIDE.
  • Sulfa Antibiotics - Synthesis of Sulfanilamide INTRODUCTION.
  • PrepChem.com. Synthesis of 4-aminobenzenesulfonamide.
  • Google Patents. (2016). CN103483230B - The preparation method of p-aminobenzenesulfonamide.
  • PrepChem.com. Synthesis of 4-Acetamidobenzenesulfonyl chloride.

Sources

4-Aminobenzenesulfonamide hydrochloride chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Aminobenzenesulfonamide Hydrochloride: Chemical Properties, Structure, and Applications

Abstract

This technical guide provides a comprehensive examination of this compound, the salt form of the foundational sulfonamide antibiotic, sulfanilamide. It serves as a critical resource for researchers, scientists, and professionals in drug development. The document details the compound's chemical structure, physicochemical properties, and established analytical characterization techniques. Furthermore, it delves into its synthesis, biological mechanism of action as a competitive inhibitor of bacterial folic acid synthesis, and its applications as both an active pharmaceutical ingredient and a key synthetic intermediate. Safety protocols and handling guidelines are also presented to ensure proper laboratory practice.

Introduction

4-Aminobenzenesulfonamide, commonly known as sulfanilamide, represents a cornerstone in the history of antimicrobial chemotherapy.[1] Its discovery in the 1930s ushered in the era of synthetic antibacterial agents, predating penicillin's widespread use and dramatically reducing mortality from bacterial infections.[2] The hydrochloride salt, this compound, is frequently utilized in research and synthesis due to its enhanced stability and solubility in aqueous media.[3]

As a class, sulfonamides are synthetic bacteriostatic antibiotics that contain the sulfonamide functional group.[4] They function by competitively inhibiting the enzyme dihydropteroate synthetase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[][6] Because mammalian cells acquire folic acid from their diet and do not synthesize it via the DHPS pathway, these drugs exhibit selective toxicity towards bacteria.[6] This guide offers a detailed exploration of the chemical and structural attributes that underpin the function and application of this vital compound.

Chemical Structure and Nomenclature

The structural integrity of this compound is central to its biological activity. The molecule consists of a benzene ring substituted with an amino group (-NH₂) and a sulfonamide group (-SO₂NH₂) at the para (1,4) positions. The hydrochloride salt is formed by the protonation of the basic amino group.

  • IUPAC Name: 4-aminobenzenesulfonamide;hydrochloride[7]

  • CAS Number: 6101-31-1[7]

  • Molecular Formula: C₆H₉ClN₂O₂S[][9]

  • Synonyms: Sulfanilamide hydrochloride, Sulfanilamide monohydrochloride[7]

cluster_0 This compound mol node_N H₃N⁺ node_S S node_O1 O node_O2 O node_NH2 NH₂ node_Cl Cl⁻ node_Benzene Benzene Ring p1 p2 p3 p4 p5 p6

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in biological systems and its handling requirements in the laboratory. The hydrochloride form generally confers greater water solubility compared to the parent compound, sulfanilamide.

PropertyValueReference(s)
Molecular Weight 208.67 g/mol [7][]
Appearance White to light yellow crystalline powder[3]
Melting Point 164-166 °C (for parent sulfanilamide)[10][11]
Solubility Soluble in water[3]
pKa 10.65 (for parent sulfanilamide)[10]
pH 5.8-6.1 (0.5% aqueous solution of parent)[1]
  • Solubility: The parent compound, sulfanilamide, is slightly soluble in cold water but soluble in boiling water, hydrochloric acid, and sodium hydroxide solutions.[10] The hydrochloride salt form enhances its solubility in neutral aqueous solutions.[3]

  • pKa: The pKa value of approximately 10.65 corresponds to the sulfonamide (-SO₂NH₂) proton, indicating it is a weak acid. The aromatic amine (-NH₂) is basic. This amphoteric nature is crucial for its transport and interaction at the active site of the target enzyme.

Mechanism of Action: Competitive Inhibition

The antibacterial efficacy of sulfonamides is a classic example of competitive antagonism. Bacteria, unlike humans, cannot utilize pre-formed folic acid and must synthesize it de novo. A critical step in this pathway is the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid, a reaction catalyzed by the enzyme dihydropteroate synthetase (DHPS).[]

Due to the striking structural similarity between sulfanilamide and PABA, the drug acts as a competitive inhibitor of DHPS.[6] It binds to the enzyme's active site, preventing PABA from binding and thereby halting the production of dihydrofolic acid.[] This disruption of the folate pathway inhibits the synthesis of essential nucleic acids (purines and pyrimidines), ultimately leading to a bacteriostatic effect where bacterial growth and reproduction are arrested.[4][] The body's immune system is then responsible for clearing the inhibited bacteria.[12]

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Substrate Sulfonamide 4-Aminobenzenesulfonamide (Structural Analog) Sulfonamide->DHPS Competes with PABA Inhibition INHIBITION Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Catalyzes Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids Purines & Pyrimidines (Nucleic Acid Synthesis) Tetrahydrofolic_Acid->Nucleic_Acids Bacterial_Growth Bacterial Growth & Replication Nucleic_Acids->Bacterial_Growth

Caption: Mechanism of action of 4-Aminobenzenesulfonamide.

Synthesis and Manufacturing

The industrial synthesis of sulfanilamide, and by extension its hydrochloride salt, is a well-established multi-step process typically commencing from acetanilide. This route is favored because the initial acetylation of aniline protects the amino group from reacting during the subsequent aggressive chlorosulfonation step.

start Acetanilide (Starting Material) step1 Chlorosulfonation (with Chlorosulfonic Acid) start->step1 intermediate1 p-Acetamidobenzenesulfonyl Chloride step1->intermediate1 step2 Amination (with aq. Ammonia) intermediate1->step2 intermediate2 p-Acetamidobenzenesulfonamide step2->intermediate2 step3 Hydrolysis (Acid or Base) intermediate2->step3 product_base Sulfanilamide (4-Aminobenzenesulfonamide) step3->product_base step4 Acidification (with HCl) product_base->step4 product_hcl 4-Aminobenzenesulfonamide Hydrochloride step4->product_hcl

Caption: General synthetic workflow for 4-Aminobenzenesulfonamide HCl.

Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines the synthesis of sulfanilamide from acetanilide, which can then be converted to the hydrochloride salt.

Step 1: Preparation of p-Acetamidobenzenesulfonyl Chloride

  • In a fume hood, place 5 g of dry acetanilide in a round-bottom flask.[13]

  • Slowly and carefully add 16 mL of chlorosulfonic acid in small portions with gentle shaking.[13]

  • Heat the flask on a water bath for 1 hour to complete the reaction.[13]

  • Cool the flask and pour the oily reaction mixture in a thin stream into 100 g of crushed ice with constant stirring.[13]

  • Filter the resulting solid precipitate (p-acetamidobenzenesulfonyl chloride) at the pump, wash with cold water, and drain well.[13]

Step 2: Preparation of p-Acetamidobenzenesulfonamide

  • Transfer the crude p-acetamidobenzenesulfonyl chloride to a flask.

  • Add a mixture of concentrated ammonia and water.

  • Warm the mixture gently to complete the amination reaction.

  • Cool the solution to allow the p-acetamidobenzenesulfonamide to crystallize.

  • Filter the product, wash with cold water, and dry.

Step 3: Hydrolysis to 4-Aminobenzenesulfonamide (Sulfanilamide)

  • Transfer the crude p-acetamidobenzenesulfonamide to a flask and add dilute hydrochloric acid.[13]

  • Heat the mixture under reflux until a clear solution is obtained, indicating the completion of hydrolysis.

  • Cool the solution and carefully neutralize it with a sodium bicarbonate solution to precipitate the free base, sulfanilamide.

  • Filter the solid product, wash thoroughly with cold water, and dry. The product can be further purified by recrystallization from hot water or ethanol.[14]

Step 4: Conversion to Hydrochloride Salt

  • Dissolve the purified sulfanilamide in a suitable solvent like ethanol.

  • Add a stoichiometric amount of concentrated hydrochloric acid while stirring.

  • Cool the mixture to induce crystallization of this compound.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity, purity, and quantity of this compound.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: The IR spectrum provides a unique fingerprint of the molecule, confirming the presence of key functional groups. Characteristic vibrational bands include:

    • N-H Stretching: Asymmetric and symmetric stretches for the primary amine (-NH₂) and sulfonamide (-SO₂NH₂) groups, typically observed in the 3200-3500 cm⁻¹ region.[15][16]

    • S=O Stretching: Strong asymmetric and symmetric stretching vibrations for the sulfonyl group (SO₂) are highly characteristic and appear in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[15][16]

    • S-N Stretching: This vibration is typically found in the 906–924 cm⁻¹ range.[16]

    • Aromatic C-H and C=C: Bending and stretching vibrations characteristic of the para-substituted benzene ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For sulfanilamide, one would expect to see distinct signals for the aromatic protons, which typically appear as two doublets in the 6.5-8.5 ppm range, characteristic of a 1,4-disubstituted benzene ring.[16][17] Signals for the amine (-NH₂) and sulfonamide (-SO₂NH₂) protons would also be present, though their chemical shifts can be variable and depend on the solvent and concentration.[15]

    • ¹³C NMR: The carbon NMR spectrum shows signals for each unique carbon atom. Aromatic carbons typically resonate between 111 and 160 ppm.[15] The carbon attached to the amino group and the one attached to the sulfonamide group will have distinct chemical shifts.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak corresponding to the mass of the protonated molecule would be expected.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is a precise and reliable method for determining the purity of this compound and quantifying it in various matrices.[18] A validated method can separate the main compound from synthesis-related impurities or degradation products.[19]

Protocol: Example RP-HPLC Method for Purity Analysis [18]

  • Column: YMC-Triart C8 (250×4.6 mm, 5µm)

  • Mobile Phase: A gradient elution program using a mixture of aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Detector: UV-Visible or Photo-Diode Array (PDA) detector, monitoring at the λmax of the compound (around 257 nm).[10]

  • Diluent: HPLC grade water.

  • Standard Preparation: A stock solution of 4-Aminobenzenesulfonamide is prepared in the diluent (e.g., 500 µg/mL). This is further diluted to create working standards.

  • Sample Preparation: The sample is accurately weighed and dissolved in the diluent to a known concentration (e.g., 1000 µg/mL).

This method can be validated for linearity, accuracy, precision, and robustness to ensure it is suitable for routine quality control analysis.[18][19]

Applications in Research and Drug Development

While its direct use as a frontline antibiotic has diminished due to bacterial resistance, 4-Aminobenzenesulfonamide and its hydrochloride salt remain highly relevant.[2]

  • Antibacterial Agent: It is still used in some topical preparations for wound infections and in veterinary medicine.[4][10]

  • Synthetic Precursor: It is a crucial building block for the synthesis of a wide array of more complex sulfonamide drugs, including other antibacterials (e.g., sulfamethoxazole, sulfadiazine), diuretics, and anti-inflammatory agents.[3][4] For example, a derivative, 4-hydrazinylbenzenesulfonamide hydrochloride, is a key intermediate in the synthesis of the selective COX-2 inhibitor, Celecoxib.[3]

  • Research Standard: It serves as a reference standard in analytical and microbiological research.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

  • Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[20]

  • Precautionary Measures:

    • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[21]

    • Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area or under a fume hood.[20][21]

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[21] Protect from light and moisture.[10][21]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[22]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[22]

    • Ingestion/Inhalation: Move the person to fresh air and seek medical attention if feeling unwell.[22]

  • Disposal: Dispose of waste material according to official local, state, and federal regulations. Do not allow the product to reach the sewage system.[20]

Conclusion

This compound, the salt of the pioneering antibacterial agent sulfanilamide, holds a significant place in medicinal chemistry. Its well-defined structure, characterized by a para-substituted aniline core with a sulfonamide group, is directly responsible for its biological activity as a competitive inhibitor of bacterial folic acid synthesis. A thorough understanding of its physicochemical properties, synthetic pathways, and analytical profiles is indispensable for its application in modern drug discovery and development, where it continues to serve as a versatile synthetic intermediate. Adherence to strict safety and handling protocols is mandatory when working with this compound to mitigate potential hazards.

References

  • Yadav, R., Kumar, S., & Kumar, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society. [Link]
  • Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic. [Link]
  • StudySmarter. (2023). Sulfa Drugs: Mechanism & Uses. StudySmarter. [Link]
  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]
  • ChemBK. (n.d.). 4-aminobenzenesulfonamide. ChemBK. [Link]
  • ChemSrc. (n.d.). CAS 6101-31-1 this compound. ChemSrc. [Link]
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
  • PrepChem.com. (n.d.). Synthesis of 4-aminobenzenesulfonamide. PrepChem.com. [Link]
  • Appchem. (n.d.). This compound. Appchem. [Link]
  • National Center for Biotechnology Information. (n.d.). Sulfanilamide Hydrochloride. PubChem. [Link]
  • Taylor & Francis Online. (2019). Synthesis of novel sulfonamides under mild conditions with effective inhibitory activity against the carbonic anhydrase isoforms I and II. Taylor & Francis Online. [Link]
  • SpectraBase. (n.d.).
  • ResearchGate. (2023). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. [Link]
  • SpectraBase. (n.d.). 4-Amino-benzenesulfonamide - Optional[FTIR] - Spectrum. SpectraBase. [Link]
  • National Center for Biotechnology Information. (n.d.). Sulfanilamide. PubChem. [Link]
  • ResearchGate. (2025). (PDF) IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach.
  • Slideshare. (n.d.). Principle Synthesis mechanism and identifiacation of sulphanilamide. Slideshare. [Link]
  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds.
  • SpectraBase. (n.d.). 4-Amino-N-2-pyrimidinylbenzenesulfonamide - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
  • National Center for Biotechnology Information. (n.d.). 4-Aminobenzenesulfonamide;ethene. PubChem. [Link]
  • Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides.

Sources

solubility of 4-aminobenzenesulfonamide hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Aminobenzenesulfonamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solubility is a critical physicochemical parameter that dictates the bioavailability, formulation strategies, and ultimately, the therapeutic efficacy of an active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the solubility of this compound, a sulfonamide compound of significant interest. We delve into the foundational principles governing its solubility, present available data, and offer a detailed experimental protocol for its determination. This document is structured to provide not just data, but the scientific rationale behind the observed phenomena and experimental designs, equipping researchers with the knowledge to effectively work with this compound.

Introduction: The Critical Role of Solubility in Drug Development

In pharmaceutical sciences, the solubility of a drug is a paramount consideration. It is a key determinant of the rate and extent of drug absorption, directly influencing its bioavailability.[1] A drug must be in a dissolved state at the site of absorption to be transported across biological membranes. Poor aqueous solubility is a major hurdle in drug development, often leading to high dose requirements, erratic absorption, and formulation challenges.

4-Aminobenzenesulfonamide, commonly known as sulfanilamide, is the parent compound of the sulfonamide class of antibiotics.[2][3] Its hydrochloride salt, this compound, is of particular interest as salt formation is a common strategy to enhance the aqueous solubility and dissolution rate of weakly basic parent drugs. Understanding the solubility profile of this salt in various solvents is essential for developing stable, effective, and safe pharmaceutical formulations, from oral dosage forms to parenteral solutions.

Physicochemical Properties of 4-Aminobenzenesulfonamide and its Hydrochloride Salt

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. 4-aminobenzenesulfonamide is an amphiprotic molecule, possessing a weakly acidic sulfonamide group and a weakly basic aromatic amino group. The hydrochloride salt is formed by the protonation of the basic amino group.

Property4-Aminobenzenesulfonamide (Sulfanilamide)This compound
Molecular Formula C₆H₈N₂O₂S[4]C₆H₉ClN₂O₂S[5][6]
Molecular Weight 172.2 g/mol [4]208.67 g/mol [6][]
Appearance White or yellowish-white crystalline powder[2][8]Solid[5]
Melting Point 164-166 °C[4][8]Not specified
pKa (Sulfonamide) ~10.6[9]Not specified
pKa (Anilinium ion) ~2.5 (for the conjugate acid)Not specified (Expected to be acidic)
UV λmax (in H₂O) 257-264 nm[4][8]Not specified
Storage Store at 4°C, protected from light[9]Sealed in dry, room temperature conditions[5]

Theoretical Principles Governing Solubility

The solubility of this compound is governed by several key factors:

  • "Like Dissolves Like" : The polarity of the solute and solvent is a primary determinant. As an ionic salt, this compound is expected to be most soluble in polar solvents capable of solvating the charged anilinium and chloride ions, as well as hydrogen bonding with the sulfonamide group.[10][11]

  • Effect of pH : For an ionizable compound, pH is a critical factor.[11][12] The hydrochloride salt is the salt of a weak base. In solution, it will establish an equilibrium. Lowering the pH (increasing acidity) will favor the protonated, charged form, generally increasing aqueous solubility. Conversely, increasing the pH towards the pKa of the anilinium ion will shift the equilibrium towards the un-ionized, less water-soluble free base (sulfanilamide).

  • Temperature : The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature.[12] However, this relationship must be determined experimentally for each solute-solvent system.

  • Co-solvency : The solubility of a drug in water can often be increased by the addition of a water-miscible solvent in which the drug is more soluble.[11] This technique, known as co-solvency, alters the overall polarity of the solvent system.

Solubility Profile of 4-Aminobenzenesulfonamide

Note: The following table presents data for 4-aminobenzenesulfonamide (Sulfanilamide) .

SolventDescriptive TermQuantitative Value (at specified temp.)Reference
Water (Cold/25 °C) Slightly Soluble7.5 g/L (or 0.75 g/100 mL) at 25 °C[4][9]
Water (Boiling/100 °C) Soluble47.7 g/100 mL at 100 °C[9]
Ethanol Slightly Soluble2.7 g/100 mL[9]
Acetone Soluble / Freely Soluble20 g/100 mL[2][9]
Glycerin Soluble-[4][8]
Hydrochloric Acid Soluble-[4][8][9]
Alkali Hydroxide Solutions Soluble-[8][9]
Methanol Slightly Soluble-[8]
DMSO Slightly Soluble-
Chloroform Practically Insoluble / Insoluble-[2][4][8]
Benzene Insoluble-[2][8][9]
Diethyl Ether Practically Insoluble / Insoluble-[2][4][9]
Petroleum Ether Insoluble-[4][8][9]

Expert Interpretation:

  • Aqueous Solubility : The free base, sulfanilamide, is classified as "slightly soluble" in cold water but its solubility increases dramatically in boiling water, indicating an endothermic dissolution process.[8][9] It is critical to note that this compound, being a salt, will be substantially more soluble in water at ambient temperature than the 7.5 g/L reported for the free base.

  • Polar Organic Solvents : The compound shows good solubility in polar organic solvents like acetone and glycerin, and is slightly soluble in alcohols like ethanol and methanol.[2][4][9] This is due to the polar sulfonamide and amine groups which can participate in hydrogen bonding and dipole-dipole interactions.

  • Nonpolar Solvents : As expected, solubility is negligible in nonpolar solvents like benzene, chloroform, and ethers, where the polar functional groups cannot be effectively solvated.[2][4]

  • Acid/Base Solutions : The high solubility in hydrochloric acid and alkali hydroxide solutions demonstrates the amphoteric nature of sulfanilamide.[4][9] In acid, the amino group is protonated, forming a soluble cation. In base, the sulfonamide proton is removed, forming a soluble anion.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a robust and well-validated methodology is essential. The shake-flask method is considered the "gold standard" for determining equilibrium (or thermodynamic) solubility.[13][14][15]

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for the Shake-Flask Method.

Detailed Step-by-Step Protocol

This protocol describes the determination of aqueous solubility as a function of pH, a critical assessment for ionizable drugs, guided by international regulatory standards.[14][15][16]

  • Preparation of Media :

    • Prepare a minimum of three aqueous buffer systems covering the physiological pH range, such as pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[14][15]

    • Causality : This pH range is mandated by regulatory bodies like the ICH to simulate the conditions of the gastrointestinal tract.[14][16]

  • Sample Preparation :

    • Add an excess amount of this compound to a series of glass vials. An amount that is visibly in excess of what will dissolve is required to ensure saturation.

    • Add a precise volume of each pH buffer to the vials. A minimum of three replicate vials per pH condition is recommended.[15]

    • Causality : Using excess solid is the cornerstone of determining thermodynamic solubility, ensuring that the solution is in equilibrium with the solid phase.[13]

  • Equilibration :

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in an orbital shaker or tumbling apparatus within a temperature-controlled chamber set to 37 ± 1 °C.[15][16]

    • Agitate the samples for a sufficient duration to reach equilibrium. This is typically 24 to 72 hours. The time to reach equilibrium should be confirmed by sampling at multiple time points (e.g., 24, 48, 72 hours) and showing that the concentration no longer increases.[15]

    • Causality : Constant agitation ensures maximum contact between the solute and solvent, while a prolonged equilibration period is necessary to overcome kinetic barriers and reach a true thermodynamic steady state.[15]

  • Sample Separation :

    • Once equilibrium is reached, remove vials from the shaker and allow the excess solid to sediment.

    • Carefully withdraw an aliquot from the clear supernatant.

    • Immediately filter the aliquot through a chemically compatible, non-adsorptive syringe filter (e.g., PTFE) to remove all undissolved particles. The first few drops should be discarded to saturate any potential binding sites on the filter. Alternatively, centrifugation can be used for phase separation.[17]

    • Causality : This step is critical for accuracy. Any suspended solid particles in the sample will lead to a gross overestimation of the amount of dissolved drug.

  • Analysis :

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical system) to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of the dissolved drug using a validated, stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[13][18]

    • The pH of the saturated solution should be measured and reported to confirm it did not shift during the experiment.[14][16]

    • Causality : HPLC is preferred over methods like UV spectrophotometry because it can separate the API from any potential impurities or degradants, ensuring only the active compound is quantified.[13] Method validation ensures the results are accurate and reliable.[18]

Conclusion and Implications

The solubility of this compound is a multifaceted property governed by its ionic nature and the interplay of solvent polarity, pH, and temperature. While quantitative data for the salt is sparse in the literature, a strong theoretical and practical framework exists for its evaluation. As a salt of a weak base, it is expected to have significantly enhanced aqueous solubility compared to its parent compound, sulfanilamide, particularly under acidic to neutral conditions.

For researchers in drug development, a thorough experimental determination of its solubility profile using the gold-standard shake-flask method is imperative. The resulting data will directly inform critical decisions regarding formulation development, route of administration, and prediction of in vivo performance. Understanding and meticulously quantifying the solubility of this API is a foundational step toward harnessing its full therapeutic potential.

References

  • 4-aminobenzenesulfonamide - Physico-chemical Properties. ChemBK. [Link]
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]
  • Method Development & Method Validation for Solubility and Dissolution Curves.
  • Sulfanilamide. Sciencemadness Wiki. [Link]
  • Sulfanilamide. Wikipedia. [Link]
  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]
  • Annex 4.
  • (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination.
  • 63-74-1 CAS | SULPHANILAMIDE. Loba Chemie. [Link]
  • This compound | 6101-31-1. Appchem. [Link]
  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers. European Medicines Agency (EMA). [Link]
  • Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]
  • Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society. [Link]
  • Sulfonamide (medicine). Wikipedia. [Link]
  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. [Link]
  • Factors that Affect the Solubility of Drugs. Pharmaguideline. [Link]
  • Factors Affecting Solubility of Drugs. Pharma Digests. [Link]
  • 4-Aminobenzenesulfonamide;benzene. PubChem. [Link]
  • Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents.
  • Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K.
  • Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K.

Sources

Spectroscopic Characterization of 4-Aminobenzenesulfonamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Aminobenzenesulfonamide, commonly known as sulfanilamide, and its hydrochloride salt are foundational molecules in the history of medicinal chemistry, representing the first class of synthetic antimicrobial agents. The efficacy and safety of such pharmaceutical compounds are intrinsically linked to their precise molecular structure and purity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the definitive means for structural elucidation and quality control. This guide offers an in-depth analysis of the spectroscopic data for 4-aminobenzenesulfonamide hydrochloride, providing researchers, scientists, and drug development professionals with a comprehensive reference for its characterization.

The protonation of the amino group in the hydrochloride salt induces notable changes in the electronic environment of the molecule compared to its free base, sulfanilamide. These alterations are reflected in the spectroscopic data, and understanding them is crucial for accurate interpretation.

Molecular Structure and Protonation

This compound possesses a simple yet functionally rich structure. The molecule consists of a benzene ring substituted with an amino group and a sulfonamide group at the para positions. In the hydrochloride salt, the lone pair of electrons on the aromatic amino group accepts a proton from hydrochloric acid, forming an anilinium-type cation. This protonation significantly impacts the electron density distribution across the aromatic ring and influences the vibrational modes of the functional groups.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The protonation of the amino group in this compound leads to significant downfield shifts of the aromatic protons and carbons compared to the free base, due to the increased electron-withdrawing nature of the -NH3+ group.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6) or deuterium oxide (D2O). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher to ensure adequate signal dispersion.

  • Acquisition Parameters (¹H NMR):

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Employ a relaxation delay of at least 5 seconds to ensure quantitative integration, if required.

  • Acquisition Parameters (¹³C NMR):

    • Utilize a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

    • A wider spectral width (e.g., 0-200 ppm) is necessary.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound in DMSO-d6 is expected to show distinct signals for the aromatic protons and the protons of the amino and sulfonamide groups.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic (ortho to -SO₂NH₂)~7.7-7.9Doublet~8-92H
Aromatic (ortho to -NH₃⁺)~7.3-7.5Doublet~8-92H
Sulfonamide (-SO₂NH₂)~7.2-7.4Broad Singlet-2H
Ammonium (-NH₃⁺)~9.0-10.0Broad Singlet-3H

Note: The chemical shifts of the -NH₂ and -NH₃⁺ protons are highly dependent on solvent, concentration, and temperature, and may exchange with residual water in the solvent.

The downfield shift of the aromatic protons ortho to the newly formed ammonium group, compared to those in sulfanilamide, is a direct consequence of the increased inductive electron withdrawal by the positively charged nitrogen.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-S~145-150
C-N~135-140
C (ortho to -SO₂NH₂)~128-130
C (ortho to -NH₃⁺)~120-125

The carbon atom attached to the ammonium group will experience a significant downfield shift upon protonation.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The transformation of the primary amine (-NH₂) to an ammonium group (-NH₃⁺) in the hydrochloride salt results in characteristic changes in the IR spectrum.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: Prepare a solid sample for analysis. This can be done by creating a potassium bromide (KBr) pellet containing a small amount of the sample or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the mid-IR range, typically from 4000 to 400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

IR Spectral Data and Interpretation
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Comments
N-H Stretch (-NH₃⁺)3200-2800Strong, BroadBroad absorption due to hydrogen bonding.
N-H Stretch (-SO₂NH₂)3400-3300MediumAsymmetric and symmetric stretching.
N-H Bend (-NH₃⁺)~1600-1500Medium-StrongAsymmetric and symmetric bending.
Aromatic C=C Stretch~1600-1450MediumMultiple bands are expected.
S=O Stretch (asymmetric)~1350-1300StrongCharacteristic of sulfonamides.
S=O Stretch (symmetric)~1170-1150StrongCharacteristic of sulfonamides.

The most notable change from the IR spectrum of sulfanilamide is the appearance of a broad and strong absorption band in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of the ammonium group.[1][2] This often overlaps with the C-H stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

  • Ionization: Electrospray ionization (ESI) is a suitable technique for this polar and pre-charged molecule. Positive ion mode will be most effective.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their m/z.

  • Fragmentation (MS/MS): To obtain structural information, collision-induced dissociation (CID) can be performed on the protonated molecular ion.

Mass Spectral Data and Interpretation

In the positive ion ESI mass spectrum, the base peak is expected to be the protonated molecule of the free base, [M+H]⁺, where M is 4-aminobenzenesulfonamide. The hydrochloride salt will dissociate in the ESI source, and the chloride ion is generally not observed.

Expected Molecular Ion:

  • [M+H]⁺: m/z ≈ 173.04

Key Fragmentation Pathways:

The fragmentation of the protonated molecule will provide structural insights.

G cluster_frags Fragmentation M_H [M+H]⁺ m/z 173 frag1 Loss of SO₂ [M+H - SO₂]⁺ m/z 109 M_H->frag1 - SO₂ frag2 Loss of NH₃ [M+H - NH₃]⁺ m/z 156 M_H->frag2 - NH₃ frag3 Loss of H₂NSO₂ [M+H - H₂NSO₂]⁺ m/z 92 M_H->frag3 - H₂NSO₂

Caption: Predicted fragmentation pathway for protonated 4-aminobenzenesulfonamide.

  • Loss of SO₂: A common fragmentation pathway for sulfonamides involves the loss of sulfur dioxide, leading to a fragment at m/z ≈ 109.

  • Loss of NH₃: The loss of ammonia from the protonated amino group can result in a fragment at m/z ≈ 156.

  • Cleavage of the C-S bond: Scission of the bond between the aromatic ring and the sulfur atom can lead to the formation of an anilinium ion fragment at m/z ≈ 92.

Conclusion

The spectroscopic characterization of this compound is a critical aspect of its use in research and development. The protonation of the amino group results in distinct and predictable changes in the NMR and IR spectra compared to its free base, sulfanilamide. Mass spectrometry provides a clear determination of the molecular weight and key structural fragments. This guide provides a comprehensive overview of the expected spectroscopic data and the underlying principles for their interpretation, serving as a valuable resource for scientists working with this important compound.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Spectroscopy of Amine Salts. (2019). Spectroscopy Online. [Link]
  • PubChem. (n.d.). Sulfanilamide. [Link]

Sources

theoretical and computational studies of 4-aminobenzenesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Investigation of 4-Aminobenzenesulfonamide Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of this compound, a protonated form of the foundational antibacterial agent sulfanilamide. The guide is designed for researchers, scientists, and professionals in drug development, offering a detailed exploration of quantum chemical calculations, spectroscopic analysis, and molecular docking studies. By integrating theoretical principles with practical workflows, this document serves as a valuable resource for understanding the molecular properties, electronic structure, and potential biological interactions of this significant pharmaceutical compound. The methodologies are presented with a focus on scientific integrity, providing step-by-step protocols and explaining the rationale behind experimental choices to ensure reproducibility and trustworthiness.

Introduction: The Enduring Relevance of Sulfonamides in the Computational Era

4-Aminobenzenesulfonamide, commonly known as sulfanilamide, is the parent compound of the sulfonamide class of drugs, which were the first broadly effective systemic antibacterials.[1] Its hydrochloride salt is often used to improve solubility and stability.[2] While numerous derivatives have since been developed, sulfanilamide and its protonated form remain crucial subjects for research, offering a model system for understanding the structure-activity relationships (SAR) that govern the efficacy of this drug class.[3]

The advent of powerful computational techniques has revolutionized the study of such molecules. Theoretical and computational chemistry provide insights into molecular structure, electronic properties, and intermolecular interactions at a level of detail that is often inaccessible through experimental methods alone.[4] These in-silico approaches, including Density Functional Theory (DFT) calculations and molecular docking, are indispensable tools in modern drug design, enabling the prediction of molecular behavior and the rational design of new therapeutic agents.[5]

This guide delves into the core computational workflows used to characterize this compound, demonstrating how theoretical data can be rigorously validated against experimental findings to build a holistic understanding of its physicochemical and biological properties.

Foundational Molecular Structure and Properties

This compound consists of a benzene ring substituted with an amino group (-NH₂) and a sulfonamide group (-SO₂NH₂), with the amino group protonated to form an ammonium salt (-NH₃⁺Cl⁻). This protonation significantly influences the molecule's electronic distribution, solubility, and receptor-binding characteristics.

The key structural features for computational analysis include:

  • The Aromatic Ring: The planar phenyl group serves as the molecular backbone.

  • The Sulfonamide Group: The geometry and electronic properties of the -SO₂NH₂ group are critical to its biological activity, as it mimics the p-aminobenzoic acid (PABA) substrate of dihydropteroate synthase (DHPS) in bacteria.[6]

  • The Protonated Amino Group: The -NH₃⁺ group acts as a key hydrogen bond donor and influences the overall molecular electrostatic potential.

Theoretical and Computational Methodologies: A Senior Scientist's Perspective

The choice of computational methodology is paramount for obtaining accurate and meaningful results. The following sections outline the gold-standard approaches for the theoretical study of this compound, emphasizing the causality behind each procedural step.

Quantum Chemical Calculations: Unveiling the Electronic Landscape

Quantum chemical calculations are employed to determine the optimized molecular geometry, electronic structure, and vibrational frequencies of the molecule. Density Functional Theory (DFT) is the method of choice for molecules of this size, offering an excellent balance of accuracy and computational cost.

Pillar of Expertise: Why DFT/B3LYP? We select the B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, as it has a long and successful track record for predicting the geometries and electronic properties of organic molecules.[7] The 6-311++G(d,p) basis set is chosen to provide a flexible and accurate description of the electron distribution, with diffuse functions (++) to handle anions and lone pairs, and polarization functions (d,p) to allow for non-spherical electron density distribution, which is crucial for describing bonding in the sulfonamide group.

Protocol 1: Geometry Optimization and Electronic Property Calculation

  • Initial Structure Creation: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro). Ensure the amino group is protonated (-NH₃⁺).

  • Geometry Optimization: Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation.

  • Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • To calculate the theoretical vibrational spectra (IR and Raman).[7]

  • Electronic Property Analysis: From the optimized structure, calculate key electronic properties:

    • HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are crucial for understanding chemical reactivity and charge transfer processes.[8] The HOMO-LUMO energy gap is an indicator of molecular stability.

    • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This is invaluable for predicting sites of intermolecular interaction.

    • Mulliken Atomic Charges: Calculate the partial charges on each atom to quantify the electron distribution within the molecule.

G Workflow for Quantum Chemical Calculations A 1. Build Initial 3D Structure (Protonated 4-aminobenzenesulfonamide) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy & Obtain Vibrational Modes) B->C D 4. Electronic Property Analysis C->D E HOMO-LUMO Analysis D->E F Molecular Electrostatic Potential (MEP) D->F G Mulliken Atomic Charges D->G

Caption: Workflow for Quantum Chemical Calculations.

Spectroscopic Analysis: Bridging Theory and Experiment

A critical step in validating computational results is to compare them with experimental data. FT-IR and NMR spectroscopy are standard techniques for molecular characterization, and their spectra can be accurately predicted from first principles.

Protocol 2: Theoretical FT-IR Spectrum Generation

  • Obtain Vibrational Frequencies: Use the output from the frequency calculation (Protocol 1, Step 3).

  • Apply Scaling Factor: Raw DFT-calculated frequencies are typically higher than experimental values due to the harmonic approximation. A scaling factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) is applied to the calculated frequencies for better agreement with experimental data.

  • Visualize Spectrum: Plot the scaled frequencies against their calculated intensities to generate a theoretical IR spectrum.

  • Compare and Assign: Compare the theoretical spectrum with an experimental FT-IR spectrum of this compound.[9][10] This allows for the unambiguous assignment of vibrational modes to specific functional groups (e.g., N-H stretches, S=O stretches, C-S stretches).[11]

Protocol 3: Theoretical NMR Spectrum Calculation

  • Employ GIAO Method: Using the optimized geometry from Protocol 1, perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.

  • Calculate Chemical Shifts: The calculation will yield absolute shielding tensors for each nucleus. These are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound (e.g., Tetramethylsilane, TMS), calculated at the same level of theory.

    • δ_sample = σ_TMS - σ_sample

  • Compare with Experimental Data: Compare the calculated ¹H and ¹³C NMR chemical shifts with experimental spectra obtained in a suitable solvent (e.g., DMSO-d₆).[12][13] Discrepancies can often be explained by solvent effects, which can also be modeled computationally if required.

G Theoretical vs. Experimental Validation cluster_0 Theoretical Calculations cluster_1 Experimental Data A Optimized Molecular Geometry (from DFT) B Frequency Calculation A->B C GIAO NMR Calculation A->C F Theoretical FT-IR Spectrum B->F Scaled Frequencies G Theoretical NMR Spectrum C->G Calculated Shifts D Experimental FT-IR Spectrum E Experimental NMR Spectrum F->D Comparison & Assignment G->E Comparison & Assignment

Caption: Validation of theoretical data against experimental spectra.

Molecular Docking: Predicting Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, e.g., 4-aminobenzenesulfonamide) when bound to a second (a receptor, typically a protein). This is crucial for understanding the mechanism of action of sulfonamides, which target the bacterial enzyme dihydropteroate synthase (DHPS).[14]

Protocol 4: Molecular Docking Workflow

  • Receptor Preparation:

    • Obtain the crystal structure of the target protein (e.g., DHPS from E. coli) from the Protein Data Bank (PDB).

    • Prepare the protein using software like AutoDock Tools or Maestro. This involves removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound (from Protocol 1) as the starting ligand conformation.

    • Assign partial charges and define rotatable bonds.

  • Grid Generation:

    • Define the binding site on the receptor. This is typically done by creating a grid box that encompasses the active site where the native ligand or substrate binds.

  • Docking Simulation:

    • Run the docking algorithm (e.g., AutoDock Vina, Glide). The software will systematically explore different conformations and orientations of the ligand within the binding site, scoring each pose based on a scoring function that estimates the binding affinity.[15]

  • Analysis of Results:

    • Analyze the top-ranked docking poses. Examine the intermolecular interactions (e.g., hydrogen bonds, ionic interactions, π-π stacking) between the ligand and the key amino acid residues in the active site.[6]

    • The binding energy (or docking score) provides a quantitative estimate of the binding affinity.

G Molecular Docking Workflow A 1. Receptor Preparation (e.g., DHPS from PDB) - Add Hydrogens - Assign Charges C 3. Grid Generation (Define Active Site Box) A->C B 2. Ligand Preparation (Optimized 4-aminobenzenesulfonamide HCl) - Define Rotatable Bonds B->C D 4. Docking Simulation (e.g., AutoDock Vina) C->D E 5. Analysis of Results - Binding Poses - Interactions (H-bonds, etc.) - Binding Energy D->E

Caption: A streamlined workflow for molecular docking studies.

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data should be summarized in tables.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles)

ParameterBond/AngleCalculated (B3LYP/6-311++G(d,p))Experimental (if available)
Bond Length (Å)C-SValueValue
S=OValueValue
S-NValueValue
Bond Angle (°)O-S-OValueValue
C-S-NValueValue
Dihedral Angle (°)C-C-S-NValueValue
Note: Values would be populated from actual calculation outputs. Theoretical studies often report multiple conformers.[16]

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

Vibrational ModeCalculated (Scaled)Experimental (FT-IR)Assignment
ν(N-H) stretch (NH₃⁺)ValueValueAsymmetric/Symmetric Stretch
ν(S=O) stretchValueValueAsymmetric/Symmetric Stretch
ν(C-S) stretchValueValueC-S Stretch
Note: Values would be populated from actual calculation and experimental data.[10]

Conclusion

The theoretical and computational study of this compound provides profound insights into its molecular characteristics. Through a synergistic approach that combines quantum chemical calculations for structural and electronic properties with molecular docking for biological interactions, researchers can build a detailed model of the molecule's behavior. The validation of these theoretical predictions against experimental spectroscopic data is a cornerstone of this process, ensuring the reliability and accuracy of the computational models. The workflows and principles outlined in this guide represent a robust framework for the in-silico investigation of this and other pharmaceutically relevant molecules, ultimately accelerating the process of drug discovery and development.

References

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (Source: PMC - NIH) URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5442994/
  • Synthesis of 4-aminobenzenesulfonamide. (Source: PrepChem.com) URL: https://www.prepchem.com/synthesis-of-4-aminobenzenesulfonamide/
  • New 4-aminobenzenesulfonamides, compounds with the N,N-disubstituted... (Source: ResearchGate) URL: https://www.researchgate.net/publication/372579227_New_4-aminobenzenesulfonamides_compounds_with_the_NN-disubstituted_guanidine_moiety_and_their_antibacterial_activity
  • Theoretical studies on sulfanilamide and derivatives with antibacterial activity: Conformational and electronic analysis. (Source: ResearchGate) URL: https://www.researchgate.
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (Source: MDPI) URL: https://www.mdpi.com/1420-3049/19/7/9541
  • Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative. (Source: PubMed Central) URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7835824/
  • Spectrophotometric determination of sulfanilamide using PMDA as a π-acceptor: method optimization, validation, and computational study. (Source: NIH) URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10629007/
  • Synthesis of 4-Hydrazinylbenzenesulfonamide Hydrochloride: A Technical Guide for Researchers. (Source: Benchchem) URL: https://www.benchchem.com/product/bcp043210
  • Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. (Source: ResearchGate) URL: https://www.researchgate.
  • Spectrophotometric determination of sulfanilamide using PMDA as a π-acceptor: method optimization, validation, and computational study. (Source: ResearchGate) URL: https://www.researchgate.
  • Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. (Source: ResearchGate) URL: https://www.researchgate.net/figure/Proposed-synthetic-route-for-the-synthesis-of-p-aminobenzenesulfonamide-substituted_fig1_349692429
  • The quantum chemical calculation of the prepared compounds. (Source: ResearchGate) URL: https://www.researchgate.net/figure/The-quantum-chemical-calculation-of-the-prepared-compounds_tbl3_349271676
  • 4-Amino-benzenesulfonamide - Optional[FTIR] - Spectrum - SpectraBase. (Source: SpectraBase) URL: https://spectrabase.com/spectrum/BWN5iMwKLUj
  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (Source: PMC - PubMed Central) URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9654157/
  • IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. (Source: ResearchGate) URL: https://www.researchgate.net/publication/230191244_IR_spectral_and_structural_studies_of_4-aminobenzenesulfonamide_sulfanilamide-d0_-d4_and_-15N_as_well_as_their_azanions_Combined_DFT_B3LYPexperimental_approach
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (Source: Springer) URL: https://link.springer.com/article/10.1007/s12551-021-00851-8
  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (Source: The Royal Society of Chemistry) URL: https://www.rsc.
  • MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. (Source: Romanian Journal of Biophysics) URL: http://www.rjbiophysics.ro/index.php/rjbp/article/view/184
  • 4-Amino-N-2-pyrimidinylbenzenesulfonamide - Optional[1H NMR] - Spectrum - SpectraBase. (Source: SpectraBase) URL: https://spectrabase.com/spectrum/ILwEMZJqNR6
  • Analysis of the structure-activity relationship of the sulfonamide drugs using substituent constants. (Source: Semantic Scholar) URL: https://www.semanticscholar.org/paper/Analysis-of-the-structure-activity-relationship-Fujita-Hansch/1e9a3b8e5c3e74c8e7e10b1a0e1c2a1c0d4f8b9e
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (Source: ResearchGate) URL: https://www.researchgate.net/publication/353526521_Sulfonamide_drugs_structure_antibacterial_property_toxicity_and_biophysical_interactions

Sources

thermal decomposition of 4-aminobenzenesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Decomposition of 4-Aminobenzenesulfonamide Hydrochloride

Abstract

This technical guide provides a comprehensive examination of the , a critical parameter for its development, manufacturing, and storage in the pharmaceutical industry. The stability of an active pharmaceutical ingredient (API) directly impacts its safety, efficacy, and shelf-life.[1] This document elucidates the decomposition pathway, identifies key degradation products, and outlines the analytical methodologies used for characterization. A detailed experimental protocol for Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) is provided, offering a self-validating system for researchers. The guide synthesizes data into clear visual formats, including a summary table of decomposition events and diagrams of the decomposition pathway and experimental workflow, to provide actionable insights for drug development professionals.

Introduction: The Imperative of Thermal Stability

4-aminobenzenesulfonamide, commonly known as sulfanilamide, is a foundational molecule in the sulfonamide class of antibacterial drugs.[2] Its hydrochloride salt is often used to improve solubility and bioavailability. Understanding the thermal stability of this compound is not merely an academic exercise; it is a cornerstone of robust pharmaceutical development.[1][3] Thermal degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and compromised product quality.[4] Therefore, a thorough characterization of its behavior at elevated temperatures is essential for defining safe manufacturing processes (such as drying and milling), establishing appropriate storage conditions, and ensuring product stability throughout its shelf life.[5]

This guide serves as a resource for scientists and researchers, offering both foundational knowledge and practical, field-proven methodologies for investigating the thermal decomposition of this important API.

Physicochemical Properties

A baseline understanding of the molecule's properties is fundamental to interpreting its thermal behavior.

PropertyValueSource(s)
Chemical Name This compound[6][7]
CAS Number 6101-31-1[6][7]
Molecular Formula C₆H₉ClN₂O₂S[6]
Molecular Weight 208.67 g/mol [6][7]
Structure
Appearance White to off-white crystalline powder[8]

Core Methodologies in Thermal Analysis

Several analytical techniques are indispensable for characterizing the thermal properties of pharmaceutical materials.[1][3] The most relevant for studying decomposition are:

  • Thermogravimetric Analysis (TGA): This technique provides quantitative information on mass changes in a material as a function of temperature or time in a controlled atmosphere.[5][9] It is the primary method for determining decomposition temperatures and the mass of volatile products released.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[1][3] It identifies thermal events like melting, crystallization, and decomposition by detecting whether they are endothermic (absorb heat) or exothermic (release heat).

  • Coupled Techniques (Hyphenated Analysis): To identify the specific chemical species evolved during decomposition, TGA instruments are often coupled with spectroscopic or spectrometric detectors. The most powerful of these for this application is TGA-Mass Spectrometry (TGA-MS) , which provides real-time analysis of the gaseous decomposition products based on their mass-to-charge ratio.[10] TGA-FTIR, which identifies gases by their infrared absorption, is also a valuable tool.[10]

The Decomposition Pathway of this compound

The is a multi-step process dictated by the relative strengths of its chemical bonds. Based on the structure and known degradation patterns of related sulfonamides, the decomposition is expected to proceed through the following key stages.[11][12][13]

Diagram: Proposed Thermal Decomposition Pathway

G cluster_0 Stage 1: Dehydrochlorination cluster_1 Stage 2: Sulfonamide Group Cleavage cluster_2 Stage 3: Aromatic Ring Fragmentation A 4-Aminobenzenesulfonamide Hydrochloride B 4-Aminobenzenesulfonamide (Sulfanilamide) A->B ΔT C HCl (gas) A->C ΔT D Aniline B->D ΔT E SO₂ + NH₃ (gases) B->E ΔT F Various Carbonaceous & Nitrogenous Fragments D->F High ΔT

Caption: A logical model of the multi-stage thermal decomposition of 4-aminobenzenesulfonamide HCl.

  • Stage 1: Loss of Hydrogen Chloride: The initial decomposition event is the loss of the weakly associated hydrogen chloride, liberating HCl gas and forming the free base, 4-aminobenzenesulfonamide (sulfanilamide). This is typically a sharp mass loss event occurring at a relatively moderate temperature.

  • Stage 2: Decomposition of the Sulfonamide Moiety: Following the initial dehydrochlorination, the sulfanilamide molecule undergoes further degradation. The C-S and S-N bonds are the next most likely points of cleavage. This stage often results in the evolution of sulfur dioxide (SO₂) and ammonia (NH₃), leaving behind an aniline-like fragment. Studies on related sulfonamides have identified aniline and sulfanilic acid as common degradation products.[12][13]

  • Stage 3: Aromatic Ring Fragmentation: At significantly higher temperatures, the stable aromatic ring will begin to fragment, leading to the release of various smaller carbonaceous and nitrogenous species and the eventual formation of a char residue.

Quantitative Data Summary

The following table summarizes the expected thermal events based on TGA analysis. Note: Exact temperatures are dependent on experimental conditions such as heating rate.

Decomposition StageApproximate Temperature Range (°C)Expected Mass Loss (%)Evolved Species (and m/z for MS)
1. Dehydrochlorination150 - 220~17.5%Hydrogen Chloride (HCl, m/z 36, 38)
2. Sulfonamide Cleavage220 - 350~38.4%Sulfur Dioxide (SO₂, m/z 64), Ammonia (NH₃, m/z 17)
3. Ring Fragmentation> 350VariableFragments of aniline, nitrogen oxides, etc.

Experimental Protocol: TGA-MS for Definitive Analysis

This protocol outlines a self-validating workflow for characterizing the using TGA coupled with a quadrupole mass spectrometer.

Diagram: TGA-MS Experimental Workflow

G cluster_pre Pre-Analysis cluster_run Execution cluster_post Post-Analysis A 1. Instrument Calibration B 2. Sample Preparation A->B C 3. TGA-MS Method Setup B->C D 4. Sample Analysis C->D E 5. Data Acquisition D->E F 6. Data Interpretation E->F G 7. Reporting F->G

Caption: Standard operating procedure for TGA-MS analysis from calibration to final report.

Objective: To determine the temperatures of decomposition and identify the evolved gaseous products for this compound.

Materials & Equipment:

  • Thermogravimetric Analyzer (TGA) coupled to a Mass Spectrometer (MS) via a heated transfer line.

  • This compound sample.

  • Microbalance (±0.01 mg accuracy).

  • Alumina or platinum crucibles.

  • High-purity inert gas (Nitrogen or Argon).

Methodology:

  • Instrument Calibration & Verification:

    • Causality: This step ensures the accuracy of measured temperature and mass loss, forming the basis of trustworthy data.

    • Procedure: Calibrate the TGA temperature using certified reference materials (e.g., Indium, Tin). Verify mass accuracy using a calibration weight. Tune the MS according to the manufacturer's protocol to ensure correct mass assignment.

  • Sample Preparation:

    • Causality: A representative, uniformly distributed sample prevents artifacts in the thermal profile.

    • Procedure: Accurately weigh 5-10 mg of the sample directly into a tared TGA crucible. Distribute the sample evenly across the bottom of the pan.

  • TGA-MS Method Setup:

    • Causality: The chosen parameters directly influence the resolution and outcome of the analysis. A slow heating rate enhances the separation of thermal events.

    • TGA Parameters:

      • Purge Gas: Nitrogen at a flow rate of 50 mL/min. An inert atmosphere is critical to study the inherent thermal decomposition without oxidative side reactions.

      • Temperature Program:

        • Equilibrate at 30°C for 5 minutes.

        • Ramp from 30°C to 600°C at a heating rate of 10°C/min.

    • MS Parameters:

      • Transfer Line Temperature: Set to ~220°C to prevent condensation of evolved products.

      • Scan Mode: Scan a mass range of m/z 10-100. This range covers all expected primary decomposition products.

      • Data Acquisition: Monitor both the Total Ion Current (TIC) and specific individual ion currents (e.g., m/z 17 for NH₃, m/z 36 for HCl, m/z 64 for SO₂).

  • Data Analysis and Interpretation:

    • Causality: Correlating mass loss events with ion signals provides definitive identification of the decomposition products at each stage.

    • Procedure:

      • Analyze the TGA curve to identify the onset temperature and percentage mass loss for each decomposition step.

      • Correlate each mass loss step on the TGA curve with the corresponding peaks in the MS total ion chromatogram.

      • Examine the individual ion traces to confirm the identity of the evolved gases at the temperature of each mass loss. For example, a peak at m/z 36 that coincides with the first TGA mass loss step confirms the evolution of HCl.

Implications for Pharmaceutical Development and Manufacturing

The data generated from this analysis has direct, practical applications:

  • Formulation Development: Understanding the decomposition temperature helps in selecting compatible excipients and avoiding those that might lower the degradation threshold.[5]

  • Process Chemistry: For manufacturing steps involving heat, such as drying, this data defines the maximum allowable temperature to prevent API degradation.[9]

  • Forced Degradation Studies: Thermal stress testing is a key component of forced degradation studies, which help identify potential degradants that need to be monitored in formal stability studies.[14]

  • Storage and Shelf-Life: The thermal profile informs the recommended storage conditions. While decomposition occurs at high temperatures in TGA, kinetic analysis can be used to predict degradation rates at lower, long-term storage temperatures.[15][16]

Conclusion

A comprehensive understanding of the is critical for ensuring its quality, safety, and efficacy as a pharmaceutical product. Through the systematic application of thermal analysis techniques like TGA-MS, researchers can elucidate the decomposition pathway, identify degradation products, and generate crucial data that informs the entire drug development lifecycle. The methodologies and insights presented in this guide provide a robust framework for conducting these essential investigations, ultimately contributing to the development of safer and more stable medicines.

References

  • Wrobel, G., & Maciejewska, D. (2022). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Materials, 15(21), 7789.
  • Sehrawat, A., Katyal, D., Narwal, N., & Rani, N. (n.d.). Studies on sulfonamide degradation products. ResearchGate.
  • Patterson, J. E. (2010). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review.
  • News-Medical.Net. (2018). Thermal Analysis of Pharmaceutical Materials.
  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Amaechi, P. U., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. National Institutes of Health.
  • Białk-Bielińska, A., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. National Institutes of Health.
  • Lee, H., et al. (2018). Degradation of sulfonamide antibiotics and their intermediates toxicity in an aeration-assisted non-thermal plasma while treating strong wastewater. PubMed.
  • Lee, H., et al. (2018). Degradation of sulfonamide antibiotics and their intermediates toxicity in an aeration-assisted non-thermal plasma while treating strong wastewater. ResearchGate.
  • Davies, J. E. (2025). Photochemical decomposition of sulfamethoxazole. ResearchGate.
  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed.
  • S. G. Mohamed, et al. (n.d.). Kinetics and Thermal Decomposition of (4-((Furan-2 Ylmethylene)Amino)Benzenesulfonamide and 4-((Thiophen-2-Ylmethylene)Amino)Benzenesulfonamideunder Non-Isothermal Condition. Journal of Chemical and Pharmaceutical Research.
  • Mohamed, S. G., et al. (n.d.). Thermal Kinetics Study of 4-((naphthalen-1-ylmethylene)amino)-benzene Sulfonamide Using TG/DTG. Der Pharma Chemica.
  • Mohamed, S. G., et al. (n.d.). Kinetics and Thermal Decomposition of (4-((Furan-2 Ylmethylene)Amino)Benzenesulfonamide and 4-((Thiophen-2-Ylmethylene)Amino)Benzenesulfonamideunder Non-Isothermal Condition. Journal of Chemical and Pharmaceutical Research.
  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products.
  • Shinde, V. (2020). Thermogravimetric Analysis in Pharmaceuticals. Veeprho.
  • Guideline for Stability Study of Imported Drug Substance and Drug Product. (n.d.).
  • Alam, M. S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances.

Sources

A Technical Guide to the Ionization Properties of 4-Aminobenzenesulfonamide Hydrochloride: pKa and Ionization Constants

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the acid-base properties of 4-Aminobenzenesulfonamide hydrochloride, the salt form of the foundational antibacterial agent sulfanilamide. A comprehensive understanding of its pKa values and ionization behavior is critical for professionals in drug development and pharmaceutical sciences, as these parameters govern the molecule's solubility, membrane permeability, receptor binding, and overall pharmacokinetic profile.

Chemical Identity and Ionization States

4-Aminobenzenesulfonamide, commonly known as sulfanilamide, is an organic compound featuring both a weakly basic aromatic amino group (-NH₂) and a weakly acidic sulfonamide group (-SO₂NH₂). The hydrochloride salt is formed by the protonation of the basic amino group, making the molecule a diprotic acid in its fully protonated state.

The ionization of this compound proceeds in two distinct steps, as illustrated below. The first dissociation (pKa₁) involves the release of a proton from the anilinium ion (-NH₃⁺) to yield the neutral species. The second dissociation (pKa₂) involves the loss of a proton from the sulfonamide group, resulting in the anionic species. Understanding this equilibrium is fundamental to predicting the molecule's charge and behavior at a specific pH.

G Cationic Cationic Species (Anilinium ion) H₃N⁺-Ph-SO₂NH₂ Neutral Neutral Species H₂N-Ph-SO₂NH₂ Cationic->Neutral pKa₁ ≈ 2.0 + H⁺ Anionic Anionic Species H₂N-Ph-SO₂NH⁻ Neutral->Anionic pKa₂ ≈ 10.2 + H⁺

Caption: Ionization equilibrium of 4-Aminobenzenesulfonamide.

The Significance of pKa and the Ionization Constant (Ka)

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). It is the specific pH at which an ionizable group is 50% protonated and 50% deprotonated. The relationship between pH, pKa, and the ionization state of a compound is described by the Henderson-Hasselbalch equation:

pH = pKa + log ( [A⁻] / [HA] )

Where:

  • [A⁻] is the concentration of the deprotonated (conjugate base) form.

  • [HA] is the concentration of the protonated (acid) form.

For drug development professionals, this equation is paramount. It allows for the prediction of a molecule's charge at physiological pH (typically 7.4), which directly influences its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, the neutral form of a drug is generally more lipid-soluble and can more readily cross biological membranes than its charged counterparts.

Physicochemical Data Summary

The essential acid-base properties of this compound are summarized below. The ionization constants (Ka) are derived from the experimental pKa values (Ka = 10⁻ᵖᴷᵃ).

ParameterValueReference
IUPAC Name 4-aminobenzenesulfonamide;hydrochloride[][2]
CAS Number 6101-31-1[2][3]
Molecular Formula C₆H₉ClN₂O₂S[][2][3]
Molecular Weight 208.67 g/mol [][2]
pKa₁ (-NH₃⁺ group) ~2.0[4][5]
pKa₂ (-SO₂NH₂ group) 10.22[4]
Ionization Constant (Ka₁) ~1.0 x 10⁻²
Ionization Constant (Ka₂) 6.03 x 10⁻¹¹

Experimental Determination of pKa Values

Accurate pKa determination requires robust and validated methodologies. The choice of method often depends on the compound's properties, such as its solubility and chromophoric characteristics.

Method 1: Potentiometric Titration

This classic technique provides a direct measure of pKa by monitoring pH changes during titration.

  • Principle of Causality: A solution of the compound (in its fully protonated hydrochloride form) is titrated with a standardized strong base (e.g., NaOH). As the base neutralizes the acidic groups, the pH of the solution changes. A plot of pH versus the volume of titrant added reveals equivalence points. The pKa value for each ionizable group corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

  • Self-Validating Protocol:

    • System Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) to ensure accurate pH readings.

    • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, CO₂-free water.

    • Titration: Place the calibrated pH electrode and a stirrer in the sample solution. Add small, precise increments of a standardized strong base titrant, recording the pH after each addition.

    • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the midpoint of the buffer regions on the resulting titration curve. The first derivative of the curve can be used to accurately locate the equivalence points.

Method 2: UV-Metric Titration

This spectrophotometric method is highly effective for compounds that possess a UV-active chromophore near an ionizable group.

  • Principle of Causality: The UV-Vis absorbance spectrum of 4-Aminobenzenesulfonamide changes as its ionization state shifts because protonation or deprotonation of a functional group alters the electronic structure of the molecule. By measuring the absorbance at a fixed wavelength across a range of pH values, the pKa can be determined from the inflection point of the resulting sigmoidal curve.

  • Field-Proven Insight: This method is particularly valuable for compounds with low aqueous solubility. In such cases, the analysis can be performed in a mixed solvent system (e.g., methanol-water). The pKa values obtained at different co-solvent concentrations are then extrapolated back to 0% co-solvent to determine the true aqueous pKa. This is known as the Yasuda-Shedlovsky extrapolation , a critical technique for ensuring accurate results for challenging compounds.[5]

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Measurement cluster_analysis Phase 3: Data Analysis P1 Prepare a series of buffers covering a wide pH range M1 Add a small aliquot of stock solution to each buffer P1->M1 P2 Prepare a stock solution of the analyte P2->M1 M2 Measure UV-Vis absorbance of each solution at a pre-determined wavelength (λmax) M1->M2 A1 Plot Absorbance vs. pH M2->A1 A2 Fit the data to a sigmoidal curve A1->A2 A3 Determine pKa from the inflection point of the curve A2->A3

Caption: Experimental workflow for pKa determination by UV-Metric Titration.

Conclusion

The ionization behavior of this compound is characterized by two distinct pKa values: a pKa₁ of approximately 2.0 for the anilinium group and a pKa₂ of approximately 10.2 for the sulfonamide group. This knowledge is indispensable for predicting the compound's charge, solubility, and transport characteristics under various physiological and experimental conditions. The application of robust methodologies, such as potentiometric and UV-metric titration, ensures the generation of accurate and reliable pKa data, which is a cornerstone of modern drug design and development.

References

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central. [Link]
  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv. [Link]
  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC Publishing). [Link]
  • Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-w
  • accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing. [Link]
  • 4-aminobenzenesulfonamide. ChemBK. [Link]
  • This compound | 6101-31-1 | C6H9ClN2O2S. Appchem. [Link]
  • Sulfanilamide | C6H8N2O2S | CID 5333. PubChem - NIH. [Link]
  • The pK a values of the sulfonamides investigated. | Download Table.
  • Sulfanilamide Hydrochloride | C6H9ClN2O2S | CID 80197. PubChem - NIH. [Link]

Sources

understanding the antibacterial spectrum of 4-aminobenzenesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Antibacterial Spectrum of 4-Aminobenzenesulfonamide Hydrochloride

Introduction

4-Aminobenzenesulfonamide, commonly known as sulfanilamide, and its hydrochloride salt, represent a cornerstone in the history of antimicrobial chemotherapy. As one of the first synthetic antibacterial agents to be used systemically, it paved the way for the modern antibiotic era.[1] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the antibacterial spectrum of this compound. The document elucidates its molecular mechanism of action, details its range of activity against various microbial species, and provides robust, field-proven protocols for determining its efficacy in a laboratory setting.

Section 1: Mechanism of Action - Competitive Inhibition of Folate Synthesis

The antibacterial efficacy of this compound is rooted in its ability to act as a competitive antagonist in the bacterial folic acid (folate) synthesis pathway.[1][2] Folate is a critical coenzyme that bacteria require for the synthesis of nucleic acid precursors, such as purines and thymidine, which are the essential building blocks of DNA.[2][3]

The mechanism relies on the structural similarity between 4-aminobenzenesulfonamide and the native substrate, para-aminobenzoic acid (PABA).[1][4] This molecular mimicry allows the drug to bind to the active site of dihydropteroate synthase (DHPS), a key bacterial enzyme.[2][3] By competitively inhibiting DHPS, the drug blocks the condensation of PABA with dihydropteridine pyrophosphate, thereby halting the production of dihydropteroic acid, a direct precursor to folic acid.[3]

This disruption of the folate pathway leads to a state of bacteriostasis, where bacterial growth and replication are inhibited but the organisms are not directly killed.[1] The selective toxicity of sulfonamides is a classic example of targeted chemotherapy; human cells are unaffected because they do not synthesize their own folate, instead acquiring it from their diet as Vitamin B9.[1][2]

Folic_Acid_Pathway cluster_0 Bacterial Folate Synthesis Pathway Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes Condensation Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydropteroic_Acid->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolic_Acid Nucleic_Acids Purines, Thymidine, Amino Acids -> DNA Tetrahydrofolic_Acid->Nucleic_Acids 1-Carbon Transfer Sulfonamide 4-Aminobenzenesulfonamide (Structural Analog of PABA) Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folate synthesis pathway by 4-aminobenzenesulfonamide.

Section 2: The Antibacterial Spectrum

This compound exhibits broad-spectrum bacteriostatic activity, encompassing a range of Gram-positive and certain Gram-negative bacteria.[4] Its clinical utility has diminished over time due to the prevalence of resistance and the development of more potent antibiotics, but it remains a critical reference compound. The spectrum of activity is summarized below.

CategoryBacterial SpeciesSusceptibility Status
Gram-Positive Staphylococcus aureusGenerally Susceptible[4][5]
Streptococcus pyogenesSusceptible[6]
Streptococcus pneumoniaeSusceptible[6]
Nocardia speciesSusceptible[4]
Gram-Negative Escherichia coliSusceptible[4]
Klebsiella speciesSusceptible[4]
Salmonella speciesSusceptible[4][6]
Shigella speciesSusceptible[6]
Enterobacter speciesSusceptible[4]
Pseudomonas aeruginosaIntrinsically Resistant [4]
Serratia speciesIntrinsically Resistant [4]
Other Microbes Pneumocystis jirovecii (fungus)Susceptible[4]
Toxoplasma gondii (protozoa)Susceptible[4]

Section 3: Methodologies for Determining Antibacterial Spectrum

The evaluation of antibacterial activity requires standardized, reproducible methodologies to ensure that results are comparable across different laboratories and studies. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines that are considered the gold standard.[7][8]

Experimental_Workflow cluster_mic Broth Microdilution Protocol cluster_kba Kirby-Bauer Protocol start Bacterial Isolate (Pure Culture) inoculum_prep Prepare Inoculum (Standardize to 0.5 McFarland) start->inoculum_prep mic_path Quantitative Analysis: MIC Determination inoculum_prep->mic_path kba_path Qualitative Analysis: Kirby-Bauer Assay inoculum_prep->kba_path serial_dilution Serial Dilution of 4-Aminobenzenesulfonamide HCl mic_path->serial_dilution lawn_culture Create Bacterial Lawn on Mueller-Hinton Agar kba_path->lawn_culture inoculate_plate Inoculate 96-well Plate serial_dilution->inoculate_plate incubate_mic Incubate (35-37°C, 16-20h) inoculate_plate->incubate_mic read_mic Read MIC Value (Lowest concentration with no growth) incubate_mic->read_mic interpretation Interpret Results using CLSI / EUCAST Breakpoints read_mic->interpretation apply_disk Apply Antibiotic Disk lawn_culture->apply_disk incubate_kba Incubate (35-37°C, 16-24h) apply_disk->incubate_kba measure_zone Measure Zone of Inhibition (mm) incubate_kba->measure_zone measure_zone->interpretation classification Classify as Susceptible (S), Intermediate (I), or Resistant (R) interpretation->classification

Caption: Standardized workflow for determining bacterial susceptibility.

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[3][9] This quantitative assay is fundamental for assessing antimicrobial potency.

Causality and Self-Validation:

  • Medium Selection: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the medium of choice.[3] Its formulation is low in PABA, thymine, and thymidine, which can otherwise antagonize sulfonamide activity and lead to falsely elevated MIC values.[10]

  • Inoculum Standardization: The bacterial suspension must be standardized to a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL) and then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.[3] This ensures reproducibility and prevents inoculum effects, where a higher bacterial density can overcome the drug's bacteriostatic action.

  • Controls: A growth control well (no drug) must be included to validate bacterial viability, and a sterility control well (no bacteria) must be included to confirm medium sterility.[3]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., water or DMSO, depending on solubility) and sterilize by filtration.

  • Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the drug in CAMHB to achieve the desired concentration range (e.g., 512 µg/mL down to 0.25 µg/mL). Leave columns 11 and 12 for controls.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Plate Inoculation: Add the standardized bacterial inoculum to each well (columns 1-11). Add only sterile CAMHB to the sterility control wells (column 12). The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[3]

  • Result Interpretation: Following incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth (clear well).[3] The growth control must show turbidity, and the sterility control must remain clear.

Protocol 3.2: Kirby-Bauer Disk Diffusion Assay

Principle: This method assesses susceptibility by measuring the diameter of the zone of growth inhibition around a paper disk impregnated with a standardized amount of the antimicrobial agent.[11] The zone size is inversely proportional to the MIC.

Causality and Self-Validation:

  • Agar Medium: Mueller-Hinton Agar (MHA) is mandated.[7][12] The agar depth must be standardized to 4.0 mm, as variations in depth will alter the rate of drug diffusion and affect the zone size.[7][12] The pH must be between 7.2 and 7.4.[12]

  • Inoculum Lawn: A confluent "lawn" of growth is required. This is achieved by swabbing the standardized inoculum evenly across the entire plate surface in three directions.[13] If individual colonies are visible after incubation, the inoculum was too light, and the test is invalid.

  • Disk Application: Disks must be applied firmly to the agar surface within 15 minutes of inoculation to ensure immediate and uniform diffusion.

Step-by-Step Methodology:

  • Plate Preparation: Use 150 mm or 100 mm Petri dishes containing Mueller-Hinton Agar at a depth of 4.0 ± 0.5 mm. Ensure the surface is dry before use.

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described in Protocol 3.1.

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.[13] Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[13]

  • Disk Application: Using sterile forceps, place a disk impregnated with a standard concentration of the sulfonamide onto the agar surface. Gently press the disk to ensure complete contact.[13] If multiple disks are used, they must be spaced at least 24 mm apart.[7]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[7]

  • Measurement and Interpretation: After incubation, use a ruler or caliper to measure the diameter of the zone of complete growth inhibition (in millimeters) from the back of the plate.[7] Compare this measurement to the established zone diameter breakpoints from EUCAST or CLSI to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R).[14]

Section 4: Mechanisms of Bacterial Resistance

The widespread use of sulfonamides has led to the emergence and dissemination of resistance. The primary mechanisms are not drug inactivation but rather alterations that circumvent the drug's inhibitory action.

  • Target Modification: Chromosomal mutations in the folP gene, which encodes the DHPS enzyme, can alter the drug's binding site, reducing its affinity and rendering it ineffective.

  • Target Bypass: The most common mechanism is the acquisition of mobile genetic elements (plasmids or integrons) that carry alternative, drug-resistant DHPS genes, namely sul1, sul2, sul3, and sul4.[15][16] These acquired enzymes function effectively in the presence of sulfonamides, allowing the folate synthesis pathway to continue.

  • Increased PABA Production: Some bacteria can develop mutations that lead to the overproduction of the natural substrate, PABA, which can outcompete the sulfonamide inhibitor at the enzyme's active site.

Conclusion

This compound is a bacteriostatic agent with a well-defined mechanism of action and a broad spectrum of activity against many common Gram-positive and Gram-negative pathogens. Its effectiveness is contingent on the targeted bacterium's reliance on de novo folate synthesis. While its clinical use has been superseded by newer agents, its study provides fundamental insights into antimicrobial action and resistance. The standardized methodologies outlined herein, including broth microdilution for MIC determination and the Kirby-Bauer disk diffusion assay, are essential tools for accurately characterizing the antibacterial spectrum of this and other antimicrobial compounds, ensuring data integrity and reproducibility in research and development settings.

References

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (Source: SpringerLink, URL: [Link])
  • Sulfonamides - Infectious Diseases. (Source: MSD Manual Professional Edition, URL: [Link])
  • Sulfonamide (medicine) - Wikipedia. (Source: Wikipedia, URL: [Link])
  • 4-aminobenzenesulfonamide - ChemBK. (Source: ChemBK, URL: [Link])
  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. (Source: PubMed, URL: [Link])
  • Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. (Source: JOCPR, URL: [Link])
  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (Source: Microbe Notes, URL: [Link])
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (Source: The world's largest collection of open access research papers, URL: [Link])
  • Minimum inhibitory concentrations of sulfonamides and trimethoprim for veterinary pathogens: New data for old antibiotics. (Source: PubMed, URL: [Link])
  • New 4-aminobenzenesulfonamides, compounds with the N,N-disubstituted...
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (Source: American Society for Microbiology, URL: [Link])
  • Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. (Source: International Journal of Pharmacy and Pharmaceutical Science, URL: [Link])
  • Disk Diffusion Susceptibility Testing (Kirby-Bauer Method). (Source: Purdue University, URL: [Link])
  • Disk diffusion test - Wikipedia. (Source: Wikipedia, URL: [Link])
  • Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. (Source: LibreTexts Biology, URL: [Link])
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (Source: Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech, URL: [Link])
  • EUCAST: EUCAST - Home. (Source: EUCAST, URL: [Link])
  • Marine bacteria harbor the sulfonamide resistance gene sul4 without mobile genetic elements. (Source: Frontiers, URL: [Link])
  • Clinical Breakpoint Tables. (Source: EUCAST, URL: [Link])
  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (Source: National Institute for Communicable Diseases (NICD), URL: [Link])
  • Sulfonamide-resistant bacteria and their resistance genes in soils fertilized with manures from Jiangsu Province, Southeastern China. (Source: PubMed, URL: [Link])

Sources

4-Aminobenzenesulfonamide hydrochloride CAS number 6101-31-1 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Aminobenzenesulfonamide Hydrochloride (CAS 6101-31-1)

Introduction: The Foundational Role of a Versatile Building Block

4-Aminobenzenesulfonamide, commonly known as sulfanilamide, and its hydrochloride salt (CAS 6101-31-1), represent a cornerstone in the history and ongoing development of medicinal chemistry. While the parent compound was among the first commercially successful antibacterial drugs, its modern significance lies primarily in its role as a versatile primary amine and sulfonamide-containing scaffold. For researchers in drug development, understanding the nuanced properties of its hydrochloride salt is critical. The addition of hydrochloric acid not only modifies its physical state but, more importantly, enhances its aqueous solubility and stability, facilitating its use in a wide array of synthetic and analytical protocols.[1]

This guide provides an in-depth exploration of this compound, moving beyond simple data recitation to explain the causality behind its properties and applications. We will delve into its physicochemical characteristics, mechanism of action, synthesis, analytical validation, and safe handling protocols, offering field-proven insights for the modern researcher.

Core Physicochemical & Structural Properties

The hydrochloride salt form of 4-aminobenzenesulfonamide provides distinct advantages in laboratory settings, primarily related to its improved handling and solubility characteristics compared to the free base. A summary of its core properties is presented below.

PropertyValueSource(s)
CAS Number 6101-31-1[2][3]
Molecular Formula C₆H₉ClN₂O₂S[3][4]
Molecular Weight 208.67 g/mol [3][4]
IUPAC Name 4-aminobenzenesulfonamide;hydrochloride[2][]
Appearance White to light yellow crystalline powder or solid[1][2]
pH 5.8 - 6.1 (for a 0.5% aqueous solution of the free base)[6][7]
Storage Temperature Room temperature, sealed in a dry environment[2][8]

Solubility Profile: The parent compound, sulfanilamide, is slightly soluble in cold water but soluble in boiling water, acetone, and ethanol.[6][9] The hydrochloride salt form is expected to have enhanced solubility in aqueous solutions, a critical factor for its use in biological assays and as a reactant in aqueous media.[1] It is practically insoluble in non-polar solvents like benzene, chloroform, and ether.[6][9]

Mechanism of Action: A Classic Example of Competitive Inhibition

The biological activity of the sulfanilamide moiety is a textbook case of antimetabolite action. It functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase (DHPS).[7][9] This enzyme is crucial for the synthesis of folic acid, an essential coenzyme for nucleotide (purine and pyrimidine) biosynthesis.[9]

Bacteria must synthesize their own folic acid from a precursor molecule, para-aminobenzoic acid (PABA). Due to its structural similarity to PABA, sulfanilamide binds to the active site of DHPS, preventing the incorporation of PABA and halting the folic acid synthesis pathway. Without folic acid, bacteria cannot replicate, leading to a bacteriostatic effect.[7][9] Mammalian cells are unaffected because they do not synthesize folic acid; instead, they obtain it from their diet.[9]

Mechanism_of_Action cluster_bacterial_cell Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Substrate Folic_Acid Folic Acid DHPS->Folic_Acid Product Nucleotides Nucleotide Synthesis (DNA/RNA) Folic_Acid->Nucleotides Replication Bacterial Replication Nucleotides->Replication Sulfanilamide 4-Aminobenzenesulfonamide (Sulfanilamide) Sulfanilamide->DHPS Competitive Inhibitor

Caption: Competitive inhibition of bacterial dihydropteroate synthetase.

Synthesis and Purification

4-Aminobenzenesulfonamide is typically synthesized from acetanilide in a multi-step process, followed by acidification to yield the hydrochloride salt.[10][11] This classic route is valued for its use of readily available starting materials.

Synthesis Workflow Diagram

Synthesis_Workflow Acetanilide 1. Acetanilide Chlorosulfonation 2. Chlorosulfonation (with Chlorosulfonic Acid) Acetanilide->Chlorosulfonation Exothermic Reaction Amidation 3. Amidation (with aq. Ammonia) Chlorosulfonation->Amidation Forms p-Acetamidobenzenesulfonyl Chloride Intermediate Hydrolysis 4. Acid Hydrolysis (with dil. HCl or H₂SO₄) Amidation->Hydrolysis Forms p-Acetamidobenzenesulfonamide Product 4-Aminobenzenesulfonamide Hydrochloride Hydrolysis->Product Removes Acetyl Protecting Group Acidification 5. Final Acidification (with conc. HCl)

Caption: General synthesis route from acetanilide.

Experimental Insight: Causality in the Synthesis
  • Chlorosulfonation: Acetanilide is reacted with excess chlorosulfonic acid (ClSO₃H).[10] The acetamido group is an ortho-, para-director, and due to steric hindrance, the bulky chlorosulfonyl group adds primarily at the para position. This step is highly exothermic and moisture-sensitive; thus, it must be performed under anhydrous conditions with careful temperature control.

  • Amidation: The resulting p-acetamidobenzenesulfonyl chloride intermediate is then reacted with aqueous ammonia.[10] The ammonia displaces the chloride to form p-acetamidobenzenesulfonamide. This intermediate is often isolated as a crude solid.

  • Hydrolysis: The acetyl protecting group is removed by acid hydrolysis, typically by boiling with dilute hydrochloric or sulfuric acid.[11] This reveals the primary aromatic amine, yielding 4-aminobenzenesulfonamide (sulfanilamide).

  • Final Salt Formation: After purification (e.g., by recrystallization), the free base can be dissolved in a suitable solvent and treated with concentrated hydrochloric acid to precipitate the desired this compound salt.[12]

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and potency of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for assessing the purity of this compound and quantifying it in various matrices.[13] The method leverages a non-polar stationary phase (like C8 or C18) and a polar mobile phase to separate the analyte from potential impurities.

Protocol: Purity Determination by RP-HPLC [13][14]

  • System Preparation:

    • Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent.[13]

    • Mobile Phase: A gradient elution is typically employed for optimal separation of polar impurities. The exact composition should be optimized, but a common starting point involves a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.

    • Flow Rate: 1.0 mL/min.[13]

    • Injection Volume: 5 µL.[13]

    • Detector: UV-Visible or Photo-Diode Array (PDA) detector set at the λmax of sulfanilamide (~257 nm).[6]

  • Sample Preparation:

    • Diluent: Use HPLC-grade water.[13]

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to a known concentration (e.g., 1000 µg/mL).[13]

    • Test Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Analysis and System Suitability:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Perform replicate injections of the standard solution. The system is deemed suitable if parameters like retention time reproducibility (RSD < 2%), peak area reproducibility (RSD < 2%), and theoretical plates are within established limits.

    • Inject the test solution and analyze the resulting chromatogram for the main peak and any impurity peaks.

  • Data Interpretation: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for structural elucidation. While specific shifts can vary slightly based on the solvent (e.g., DMSO-d₆, D₂O), the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectra will show characteristic signals.

¹H NMR (Expected Signals) Approx. δ (ppm) Multiplicity Assignment
Aromatic Protons6.5 - 8.5Doublets (d)Protons on the benzene ring, showing an AA'BB' pattern.[15]
Amine ProtonsVariableBroad Singlet (br s)-NH₃⁺ protons (hydrochloride salt).
Sulfonamide ProtonsVariableBroad Singlet (br s)-SO₂NH₂ protons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.

Key IR Absorption Bands Approx. Wavenumber (cm⁻¹) Vibration
N-H Stretching3300 - 3500Primary amine (-NH₂) and sulfonamide (-NH₂) stretches (often two distinct bands).[16]
Aromatic C-H Stretching3000 - 3100C-H bonds on the benzene ring.
Aromatic C=C Stretching1450 - 1600Benzene ring skeletal vibrations.[16]
S=O Stretching1300 - 1350 (asymmetric) & 1150 - 1180 (symmetric)Sulfonyl group (-SO₂-) stretches.
S-N Stretching895 - 915Sulfonamide S-N bond.[16]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount to ensure personnel safety.

GHS Hazard Information: [2][17]

  • Pictograms:

    • Health Hazard

    • Exclamation Mark

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][17]

    • H315: Causes skin irritation.[2][17]

    • H319: Causes serious eye irritation.[2][17]

    • H335: May cause respiratory irritation.[2][17]

Safe Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[18]

  • Personal Protective Equipment: Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[18]

  • Handling Practices: Avoid dust formation.[18] Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[18][19]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] The compound can be sensitive to light and moisture.[6][7]

Applications in Research and Development

The primary modern application of this compound is not as a direct therapeutic agent but as a crucial intermediate and building block in organic synthesis.[6] Its two reactive sites—the primary aromatic amine and the sulfonamide group—allow for a diverse range of chemical modifications.

  • Scaffold for Drug Discovery: It serves as a starting material for synthesizing more complex sulfonamide-based drugs, including novel antibacterial agents, diuretics, and carbonic anhydrase inhibitors.[6][20]

  • Synthesis of Heterocyclic Compounds: The primary amine can be readily diazotized and converted into other functional groups or used as a handle to construct various heterocyclic ring systems, which are prevalent in medicinal chemistry.[1]

  • Analytical Reagent: The parent compound, sulfanilamide, is used in the Griess test, a colorimetric method for the quantitative determination of nitrite ions in solution.[21]

Conclusion

This compound (CAS 6101-31-1) is more than a historical footnote in the age of antibiotics. It is a foundational chemical tool whose value is continually reaffirmed in modern synthetic and analytical laboratories. Its well-defined physicochemical properties, predictable reactivity, and enhanced solubility in the hydrochloride form make it an indispensable resource for researchers. A thorough understanding of its synthesis, analytical profile, and safe handling procedures, as detailed in this guide, empowers scientists to leverage this versatile molecule to its full potential in the pursuit of new therapeutic agents and chemical innovations.

References

  • 4-aminobenzenesulfonamide - ChemBK. (n.d.). ChemBK.
  • Sulfanilamide | C6H8N2O2S | CID 5333. (n.d.). PubChem - NIH.
  • Sulfanilamide. (n.d.). Wikipedia.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences.
  • Synthesis of 4-aminobenzenesulfonamide. (n.d.). PrepChem.com.
  • Sulfanilamide Hydrochloride | C6H9ClN2O2S | CID 80197. (n.d.). PubChem - NIH.
  • (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). ResearchGate.
  • Synthesis of novel sulfonamides under mild conditions with effective inhibitory activity against the carbonic anhydrase isoforms I and II. (n.d.). Taylor & Francis.
  • Sulfanilamide. (2023). Sciencemadness Wiki.
  • sulfanilamide, 63-74-1. (n.d.). The Good Scents Company.
  • Principle Synthesis mechanism and identifiacation of sulphanilamide. (n.d.). Slideshare.
  • 1 H NMR and 13 C NMR of the prepared compounds. (n.d.). ResearchGate.
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). MDPI.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.
  • (PDF) IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. (2025). ResearchGate.
  • Anticonvulsant 4-aminobenzenesulfonamide Derivatives With Branched-Alkylamide Moieties: X-ray Crystallography and Inhibition Studies of Human Carbonic Anhydrase Isoforms I, II, VII, and XIV. (2011). PubMed.
  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry.

Sources

A Senior Application Scientist's Guide to the Synthesis of 4-Aminobenzenesulfonamide from 4-Nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of a Foundational Moiety

The transformation of 4-nitrobenzenesulfonamide to 4-aminobenzenesulfonamide, commonly known as sulfanilamide, is more than a simple reduction reaction; it is a gateway to the vast and historically significant class of sulfonamide antibacterial agents. The resulting primary aromatic amine is a critical pharmacophore, serving as the foundational building block for a multitude of "sulfa drugs." Understanding the nuances of this synthetic step is paramount for chemists engaged in medicinal chemistry and process development. This guide provides an in-depth analysis of the prevalent methodologies, focusing on the underlying chemical principles, practical execution, and the rationale governing experimental choices, ensuring a robust and reproducible synthesis.

The Core Transformation: Unveiling the Amine

The fundamental objective is the reduction of the aromatic nitro group (–NO₂) to a primary amine (–NH₂). This six-electron reduction is a cornerstone of organic synthesis and can be accomplished through several distinct mechanistic pathways. The choice of method is often dictated by factors such as substrate compatibility, desired chemoselectivity, scale, cost, and environmental considerations.

Mechanistic Pathways: A Comparative Overview

The reduction proceeds through common intermediates, namely the nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) species.[1][2] The key to a successful synthesis is ensuring the reaction proceeds completely to the amine without stalling at these intermediate stages or leading to undesired condensation byproducts like azoxy, azo, or hydrazo compounds.[1][3]

  • Dissolving Metal Reductions (e.g., Sn/HCl, Fe/HCl): This classic approach, often termed the Béchamp reduction when using iron, relies on a metal acting as a stoichiometric electron donor in a strong acid medium.[1] The metal (M) is oxidized (e.g., Sn to Sn²⁺/Sn⁴⁺ or Fe to Fe²⁺) while transferring electrons to the protonated nitro group. The acidic environment is crucial; it protonates the oxygen atoms of the nitro, nitroso, and hydroxylamine intermediates, converting them into good leaving groups (water) and preventing side reactions.[1] The final product exists as an ammonium salt (e.g., anilinium chloride), which requires a basic workup to liberate the free amine.[1]

  • Hydrosulfite Reduction (Sodium Dithionite): Sodium dithionite (Na₂S₂O₄) offers a milder, metal-free alternative.[4][5] In aqueous media, the dithionite ion is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[5] The reduction is believed to occur via a single-electron transfer (SET) mechanism, progressively reducing the nitro group through its intermediates to the amine.[5] This method is prized for its high chemoselectivity, often leaving other reducible functional groups like esters or ketones untouched.[5][6]

  • Catalytic Hydrogenation: This is the preferred industrial method due to its high atom economy and cleaner waste profile.[3][7] The reaction involves heterogeneous catalysts like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[8] Both the 4-nitrobenzenesulfonamide and hydrogen gas adsorb onto the catalyst's surface, where the stepwise transfer of hydrogen atoms to the nitro group occurs, ultimately cleaving the N-O bonds and forming the amine and water. The efficiency of this method can be sensitive to catalyst poisons and may sometimes reduce other functional groups if not carefully controlled.[8]

At-a-Glance Comparison of Reduction Methods
Method Reagents & Conditions Advantages Disadvantages
Metal/Acid Reduction Sn or Fe metal, conc. HCl; RefluxInexpensive, reliable, robust.[1][8]Stoichiometric metallic waste (environmental concern)[9], strongly acidic, requires basic workup.
Sodium Dithionite Na₂S₂O₄, aq. solvent system; Room Temp to mild heatMild conditions, high chemoselectivity[5][6], metal-free.Can require large excess of reagent, aqueous workup.
Catalytic Hydrogenation H₂ gas (1-5 atm), Pd/C or Raney Ni catalyst; Room TempHigh atom economy, clean (byproduct is water), scalable.[3][8]Catalyst cost, potential for catalyst poisoning, specialized pressure equipment needed, may reduce other functional groups.[8]

Experimental Protocols: From Theory to Practice

A robust protocol is a self-validating system. The following sections provide detailed, step-by-step methodologies that incorporate process controls and explain the causality behind each manipulation.

General Reaction Scheme

Caption: General chemical transformation.

Protocol 1: Reduction using Iron and Hydrochloric Acid

This method is based on a classic Béchamp reduction, valued for its cost-effectiveness and reliability.

Materials & Reagents:

  • 4-Nitrobenzenesulfonamide: 5.9 g

  • Methanol: 100 mL

  • Reduced Iron powder: 4.2 g

  • Concentrated Hydrochloric Acid (HCl)

  • 4N Sodium Hydroxide (NaOH) solution

  • Acetone: 200 mL

  • Round-bottom flask, magnetic stirrer, reflux condenser, filtration apparatus

Step-by-Step Methodology:

  • Dissolution: Dissolve 5.9 g of 4-nitrobenzenesulfonamide in 100 mL of methanol in a round-bottom flask equipped with a magnetic stir bar.[10]

    • Rationale: Methanol serves as a solvent that can dissolve the organic starting material while being compatible with the aqueous acid.

  • Acidification & Reductant Addition: To the stirred solution, add a few drops of concentrated HCl, followed by the portion-wise addition of 4.2 g of reduced iron powder.[10]

    • Rationale: The acid activates the reaction. The iron is added slowly to control the initial exotherm.

  • Reaction: Stir the mixture vigorously at room temperature for 2 hours.[10] The reaction progress can be monitored by TLC (Thin Layer Chromatography) by observing the disappearance of the starting material spot.

    • Rationale: The extended stirring ensures complete reaction between the solid iron and the dissolved nitro compound.

  • Initial Filtration: After the reaction is complete, filter the mixture to remove the excess iron powder and iron oxides.

    • Rationale: This removes the bulk of the inorganic solids before product isolation.

  • Solvent Removal: Evaporate the methanol from the filtrate under reduced pressure.[10]

    • Rationale: This concentrates the product, which is present as its hydrochloride salt.

  • Basification & Precipitation: Make the residue basic by adding 4N NaOH solution until the pH is approximately 10-11. A precipitate containing the desired product and iron oxides will form.[10]

    • Rationale: The base deprotonates the 4-aminobenzenesulfonamide hydrochloride salt, converting it to the free amine, which is less soluble and precipitates.

  • Isolation and Final Purification: Collect the precipitate by filtration. Dissolve this crude solid mixture in 200 mL of acetone and filter again to remove the insoluble iron oxides.[10]

    • Rationale: Acetone is an excellent solvent for the organic product but not for the inorganic iron oxides, allowing for a clean separation.

  • Final Product Recovery: Evaporate the acetone from the filtrate under reduced pressure to yield the purified 4-aminobenzenesulfonamide.[10] The product can be further purified by recrystallization from hot water if necessary.

Protocol 2: Reduction using Sodium Dithionite

This protocol provides a milder, metal-free approach.

Materials & Reagents:

  • 4-Nitrobenzenesulfonamide

  • Sodium Dithionite (Na₂S₂O₄)

  • Solvent system (e.g., Acetonitrile/Water or Dichloromethane/Water)[11]

  • Ethyl Acetate

  • Saturated Brine Solution

  • Round-bottom flask, magnetic stirrer, separatory funnel

Step-by-Step Methodology:

  • Dissolution: Dissolve the 4-nitrobenzenesulfonamide in the chosen organic solvent (e.g., acetonitrile) in a round-bottom flask.[5]

  • Reagent Preparation: In a separate flask, prepare a solution of sodium dithionite in water. A 2-3 molar excess of dithionite is typically used.

  • Reaction: Slowly add the aqueous sodium dithionite solution to the vigorously stirred solution of the nitro compound. The reaction is often mildly exothermic.[5] Stir at room temperature until TLC analysis indicates complete consumption of the starting material.

    • Rationale: Vigorous stirring is essential to ensure adequate mixing between the aqueous and organic phases for the reaction to proceed efficiently.

  • Workup - Quenching and pH Adjustment: Once the reaction is complete, carefully make the reaction mixture alkaline (pH ~12-13) with NaOH.[11]

    • Rationale: Dithionite reactions can produce acidic byproducts; neutralization ensures the product is in its free amine form for extraction.[12]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent like ethyl acetate.[5]

    • Rationale: 4-aminobenzenesulfonamide has good solubility in ethyl acetate, allowing it to be separated from the aqueous solution containing inorganic salts.

  • Washing: Combine the organic extracts and wash with a saturated brine solution.[5]

    • Rationale: The brine wash helps to remove residual water and some water-soluble impurities from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as hot water or an ethanol/water mixture, to obtain pure 4-aminobenzenesulfonamide.

Experimental Workflow Visualization

G Start Dissolve 4-Nitrobenzenesulfonamide in Solvent Add Add Reducing Agent (e.g., Fe/HCl or Na₂S₂O₄) Start->Add React Stir at Specified Temp. (Monitor by TLC) Add->React Workup Reaction Workup (Quench, Neutralize/Basify) React->Workup Extract Liquid-Liquid Extraction Workup->Extract Dry Dry Organic Layer & Evaporate Solvent Extract->Dry Purify Purify by Recrystallization Dry->Purify Product Characterize Pure 4-Aminobenzenesulfonamide Purify->Product

Caption: Generalized experimental workflow.

Product Characterization: Verifying Success

Confirmation of the product's identity and purity is a critical final step.

  • Melting Point: Pure 4-aminobenzenesulfonamide has a sharp melting point in the range of 164-166 °C.[13] A broad or depressed melting point would indicate the presence of impurities.

  • FT-IR Spectroscopy: The infrared spectrum should show the disappearance of the characteristic asymmetric and symmetric stretching bands of the nitro group (–NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Concurrently, new bands corresponding to the N-H stretching of the primary amine (–NH₂) should appear as two distinct peaks in the 3300-3500 cm⁻¹ region. Characteristic strong peaks for the sulfonamide group (S=O stretches) will remain around 1320 cm⁻¹ and 1150 cm⁻¹.[14]

  • ¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., DMSO-d₆), the proton NMR spectrum provides definitive structural proof. Key signals include:

    • A broad singlet around 5.9 ppm integrating to two protons, corresponding to the primary amine (–NH₂).[14]

    • Aromatic protons appearing as two distinct doublets in the ~6.6 ppm and ~7.5 ppm region, characteristic of a 1,4-disubstituted benzene ring.

    • A broad singlet for the sulfonamide protons (–SO₂NH₂) typically appearing further downfield.[14]

Safety and Handling: A Mandate for Prudence

Adherence to strict safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]

  • Ventilation: Both the starting material, 4-nitrobenzenesulfonamide, and the product should be handled in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of fine powders.[15][16]

  • Chemical Hazards:

    • 4-Nitrobenzenesulfonamide: May cause skin, eye, and respiratory irritation.[17] Handle with care to minimize dust generation.[16]

    • 4-Aminobenzenesulfonamide (Sulfanilamide): May also cause skin, eye, and respiratory irritation.[18]

    • Reagents: Concentrated acids (HCl) are highly corrosive. Sodium dithionite can be a skin sensitizer. Handle all reagents according to their specific Safety Data Sheet (SDS) guidelines.[19]

  • Waste Disposal:

    • Aqueous waste should be neutralized before disposal.

    • Waste from metal/acid reductions contains heavy metal salts (e.g., tin or iron chlorides) and must be disposed of as hazardous waste according to institutional and local regulations.[9]

References

  • Park, K. K., Oh, C. H., & Joung, W. K. (1994). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. Bulletin of the Korean Chemical Society, 15(5), 373-374. [Link]
  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. [Link]
  • Fiveable. (n.d.). Sodium Dithionite Definition. [Link]
  • PrepChem.com. (n.d.). Synthesis of 4-aminobenzenesulfonamide. [Link]
  • Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. [Link]
  • Master Organic Chemistry. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). [Link]
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. [Link]
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile and Handling of 4-Nitrobenzenesulfonamide. [Link]
  • Sciencemadness Discussion Board. (2011).
  • Google Patents. (2021). CN113336680B - Green process synthesis method of sulfanilamide.
  • Slideshare. (n.d.).
  • Google Patents. (2022).
  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. [Link]
  • Supuran, C. T., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(8), 14359-14376. [Link]
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
  • Google Patents. (2020).
  • R Discovery. (2016).
  • ChemBK. (n.d.). 4-aminobenzenesulfonamide. [Link]
  • ResearchGate. (2014).
  • Unknown. (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide. [Link]
  • ChemRxiv. (2019). Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent. [Link]
  • Unknown. (n.d.). Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. [Link]
  • ResearchGate. (n.d.). Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. [Link]
  • Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
  • ResearchGate. (n.d.). a)
  • PubChem. (n.d.). 4-Aminobenzenesulfonamide;ethene. [Link]
  • MDPI. (2023).
  • Google Patents. (2000). EP0988277A1 - Catalytic hydrogenation of nitrobenzene to 4-aminodiphenylamine in the presence of a hydroxyl compound and a solvent.
  • ChemRxiv. (2020).
  • ResearchGate. (n.d.).
  • PubMed. (2010).
  • PMC. (2010).
  • ResearchGate. (n.d.).

Sources

physicochemical properties of 4-aminobenzenesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Aminobenzenesulfonamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobenzenesulfonamide, commonly known as sulfanilamide, is a foundational molecule in the development of sulfa drugs. Its hydrochloride salt, this compound, offers distinct advantages in formulation and handling due to its enhanced stability and aqueous solubility. This guide provides a comprehensive analysis of the core . We delve into its structural data, solubility profile, thermal characteristics, acid-base properties, and spectroscopic signature. Furthermore, this document outlines detailed, field-proven experimental protocols for the characterization of this compound, emphasizing the causal relationships behind methodological choices to ensure data integrity and reproducibility. This guide is intended to serve as a vital resource for researchers and professionals engaged in drug discovery, development, and quality control.

Introduction: The Significance of the Hydrochloride Salt Form

Sulfanilamide was among the first antimicrobial drugs and remains a critical structural motif in medicinal chemistry. The parent compound, 4-aminobenzenesulfonamide, is a crystalline solid with limited water solubility. For many pharmaceutical applications, particularly in creating aqueous formulations for assays or parenteral administration, this low solubility presents a significant hurdle.

The conversion of the basic aromatic amine group to its hydrochloride salt is a common and effective strategy to overcome this limitation. The protonation of the 4-amino group by hydrochloric acid results in the formation of an ammonium salt, which is significantly more polar and, therefore, more soluble in aqueous media. This enhanced solubility facilitates its use in a wide range of synthetic and biological applications.[1] The hydrochloride salt form can also improve the compound's stability.[1] This guide focuses specifically on the essential physicochemical properties of this salt form, providing the technical insights necessary for its effective use in a research and development setting.

Molecular and Structural Data

The fundamental identity of a compound is established by its molecular structure and associated identifiers. For this compound, these core data points are crucial for everything from stoichiometric calculations to database searches.

PropertyValueSource
IUPAC Name 4-aminobenzenesulfonamide;hydrochloride[2][3][]
CAS Number 6101-31-1[2][3][5]
Molecular Formula C₆H₉ClN₂O₂S[3][][5]
Molecular Weight 208.67 g/mol [2][3][]
Canonical SMILES C1=CC(=CC=C1N)S(=O)(=O)N.Cl[][5]
InChI Key XZMIAZCXISFPEJ-UHFFFAOYSA-N[2][3][]
Physical Form Solid, white to light yellow crystalline powder[1][2]

Solubility Profile: From Theory to Practice

The primary advantage of the hydrochloride salt is its improved solubility in polar solvents, particularly water. This stems from the ionic character of the protonated amine group.

Expertise & Experience: The solubility of an active pharmaceutical ingredient (API) is a critical parameter that influences its bioavailability and formulation possibilities. While the parent compound, sulfanilamide, is only slightly soluble in cold water (7.5 g/L at 25 °C), the hydrochloride salt is expected to be freely soluble.[6][7] It is also soluble in other polar solvents like methanol but shows limited solubility in nonpolar organic solvents such as chloroform and benzene.[6]

Quantitative Solubility Data
SolventSolubility of Parent (Sulfanilamide)Expected Solubility of Hydrochloride SaltRationale
Water (cold)Slightly soluble (7.5 g/L at 25°C)[6][7]SolubleFormation of the polar ammonium salt enhances interaction with water molecules.[1]
Water (boiling)Soluble[6]Very SolubleIncreased kinetic energy overcomes lattice energy more effectively.
EthanolSlightly soluble[6]SolubleEthanol's polarity can solvate the ionic salt.
AcetoneSlightly soluble[6]Sparingly SolubleAcetone is less polar than water or ethanol, reducing its ability to solvate the salt.
Chloroform, Ether, BenzeneInsoluble[6]InsolubleNonpolar solvents cannot effectively solvate the charged species.
Experimental Protocol: Kinetic Solubility Assessment via UV-Vis Spectroscopy

This protocol provides a rapid, self-validating method to estimate the kinetic solubility of the compound in an aqueous buffer.

Causality: We use UV-Vis spectroscopy because the compound possesses a strong chromophore, allowing for sensitive detection. By measuring the absorbance of a saturated solution and comparing it to a standard curve, we can quantify the amount of dissolved compound. The use of a phosphate-buffered saline (PBS) at pH 7.4 is chosen to mimic physiological conditions.

Workflow for Kinetic Solubility Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM stock solution in DMSO B Create serial dilutions (e.g., 0.1-100 µM) in PBS (pH 7.4) for standard curve A->B G Measure UV absorbance of standards at λmax (~257-264 nm) B->G C Weigh excess solid compound into a microcentrifuge tube D Add PBS (pH 7.4) to the solid compound C->D E Shake vigorously at room temperature for 2 hours to reach equilibrium D->E F Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes to pellet undissolved solid E->F I Carefully collect supernatant from sample and dilute in PBS F->I H Generate standard curve (Absorbance vs. Concentration) G->H K Calculate concentration using the standard curve and dilution factor H->K J Measure UV absorbance of the diluted sample I->J J->K

Caption: Workflow for determining kinetic solubility.

Thermal Analysis: Melting Point

The melting point is a fundamental physical property indicative of purity. For crystalline solids, a sharp melting range suggests high purity.

Expertise & Experience: The parent compound, sulfanilamide, has a well-defined melting point of 164-166 °C.[6][8] Ionic salts, such as hydrochlorides, generally have higher melting points than their free base counterparts due to the strong electrostatic forces of the crystal lattice. Therefore, the melting point of this compound is expected to be significantly higher than 166 °C.

Experimental Protocol: Capillary Melting Point Determination

This is the standard, pharmacopeia-recognized method for melting point determination.

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Finely grind the crystalline powder.

  • Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Measurement: Heat the sample at a rapid rate initially (e.g., 10-15 °C/min) to approach the expected melting point. Then, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two temperatures is the melting range.

Trustworthiness: The protocol's reliability hinges on the calibration of the apparatus using certified melting point standards, such as those provided by the U.S. Pharmacopeia.[8]

Acid-Base Properties (pKa)

The pKa values dictate the ionization state of a molecule at a given pH. This is arguably one of the most critical parameters in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). 4-aminobenzenesulfonamide has two ionizable centers: the aromatic amino group (basic) and the sulfonamide group (acidic).

  • pKa₁ (Aromatic Amine): The -NH₂ group is basic and will be protonated (-NH₃⁺) at low pH. Its pKa is analogous to aniline, but modified by the electron-withdrawing sulfonamide group. The pKa of the conjugate acid (Ar-NH₃⁺) is expected to be in the range of 2-3.

  • pKa₂ (Sulfonamide): The sulfonamide -SO₂NH₂ group is weakly acidic, with a pKa typically around 10-11. At high pH, it can be deprotonated to form the -SO₂NH⁻ anion.

The hydrochloride salt exists when the pH of the environment is well below the pKa of the aromatic amine, ensuring its protonation.

Diagram of pH-Dependent Ionization States

G cluster_structs A Cationic Form (pH < pKa₁) B Neutral Form (pKa₁ < pH < pKa₂) A->B + H⁺ pKa₁ ≈ 2-3 C Anionic Form (pH > pKa₂) B->C + H⁺ pKa₂ ≈ 10-11 img_A Predominant in strong acid img_B Predominant at physiologic pH img_C Predominant in strong base

Caption: Ionization states of 4-aminobenzenesulfonamide.

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecule, essential for structural confirmation and quality control.

A. Ultraviolet-Visible (UV-Vis) Spectroscopy

The aromatic ring constitutes the primary chromophore. The parent compound, sulfanilamide, exhibits a maximum absorbance (λmax) around 257-264 nm.[6][9]

Expertise & Experience: For the hydrochloride salt, where the amino group is protonated, a hypsochromic shift (shift to a shorter wavelength) of the λmax is expected. This is because the lone pair of electrons on the nitrogen, which contributes to the conjugated π-system in the free base, is engaged in the bond with the proton, thus reducing its resonance effect. The exact λmax should be determined experimentally in an acidic buffer or a non-basic solvent like methanol.[10]

B. Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

Expertise & Experience: The IR spectrum of the hydrochloride salt will show distinct differences from the free base. The most notable change will be in the N-H stretching region. Instead of the typical symmetric and asymmetric stretches of a primary amine (~3300-3500 cm⁻¹), the spectrum will be dominated by the broad, strong absorptions of the ammonium ion (-NH₃⁺) from approximately 2800 to 3200 cm⁻¹. The characteristic strong S=O stretches will remain prominent.

Functional GroupParent (Sulfanilamide) Wavenumber (cm⁻¹)Expected Hydrochloride Salt Wavenumber (cm⁻¹)
N-H Stretch (Amine)3390–3323 (asymmetric), 3279–3229 (symmetric)[11]N/A
N⁺-H Stretch (Ammonium)N/A~2800-3200 (broad, strong)
S=O Stretch1344–1317 (asymmetric), 1187–1147 (symmetric)[11]~1350-1310, ~1190-1150 (largely unchanged)
S-N Stretch924–906[11]~930-900

Data for the parent compound can be found on spectral databases.[12][13][14]

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information. The chemical shifts in the hydrochloride salt will be influenced by the protonation of the amino group.

Expertise & Experience: In the ¹H NMR spectrum, the aromatic protons ortho and meta to the amino group will experience a significant downfield shift (to higher ppm) upon protonation. This is due to the increased electron-withdrawing inductive effect of the -NH₃⁺ group compared to the electron-donating -NH₂ group. The protons of the ammonium group itself will likely appear as a broad singlet. The spectrum is best recorded in a solvent like DMSO-d₆.[15]

Chromatographic Analysis for Purity and Quantification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity and quantifying the concentration of this compound.

Authoritative Grounding: A validated RP-HPLC method has been developed for the quantitative determination of 4-aminobenzenesulfonamide.[16][17] This method provides the basis for a robust quality control protocol.

Protocol: RP-HPLC Purity Assessment

Causality: This method uses a C8 stationary phase, which is slightly less hydrophobic than a C18 phase, providing good retention for this moderately polar analyte. A gradient elution is employed to ensure that any potential impurities, which may have different polarities, are well-resolved from the main analyte peak. UV detection is set at the λmax for maximum sensitivity.

Workflow for RP-HPLC Analysis

G A Prepare Mobile Phase A: 0.1% Formic Acid in Water E Set up HPLC System: - Column: C8 (e.g., 250x4.6 mm, 5µm) - Flow Rate: 1.0 mL/min - Detector: UV at λmax - Injection Volume: 5 µL A->E B Prepare Mobile Phase B: Acetonitrile B->E C Prepare Diluent: Water/Acetonitrile (90:10) D Accurately weigh and dissolve sample in Diluent to ~1 mg/mL C->D G Inject sample and run gradient program D->G F Equilibrate column with initial mobile phase conditions E->F F->G H Integrate peak areas in the resulting chromatogram G->H I Calculate purity by area percent: (Area of Main Peak / Total Area) x 100 H->I

Caption: Standard workflow for RP-HPLC purity analysis.

Stability Profile

Understanding a compound's stability is critical for defining storage conditions and shelf-life.

  • Light Stability: The parent compound, sulfanilamide, is known to be sensitive to light and may change color upon exposure.[6][18] It is recommended to store this compound in amber vials or otherwise protected from light.[19]

  • Thermal Stability: The compound is stable at room temperature when stored in a dry environment.[2][20] High temperatures should be avoided.

  • pH Stability: In solution, stability is pH-dependent. While the hydrochloride salt is stable in acidic to neutral solutions, degradation may occur at highly alkaline pH.

  • Chemical Stability: The compound is incompatible with strong oxidizing agents.[18][19] The aromatic amine group is susceptible to oxidation.

Conclusion

This compound is a fundamentally important compound whose utility is greatly enhanced by its salt form. This guide has detailed its key physicochemical properties, from its molecular identity and solubility to its spectroscopic and chromatographic behavior. By understanding the causal principles behind these characteristics and employing robust, self-validating experimental protocols, researchers and drug development professionals can effectively utilize this compound with confidence in the integrity of their results. The data and methodologies presented herein provide a comprehensive foundation for its application in synthesis, formulation, and analysis.

References

  • ChemBK. (n.d.). 4-aminobenzenesulfonamide.
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • Appchem. (n.d.). This compound.
  • SpectraBase. (n.d.). 4-Amino-benzenesulfonamide - Optional[ATR-IR] - Spectrum.
  • ResearchGate. (2023). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • PubChem. (n.d.). Sulfanilamide Hydrochloride.
  • SpectraBase. (n.d.). 4-Amino-benzenesulfonamide - Optional[FTIR] - Spectrum.
  • ResearchGate. (2006). (PDF) IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach.
  • Carl ROTH. (n.d.). Sulphanilamide ROTI®CALIPURE 164-166 °C Melting point standard.
  • SpectraBase. (n.d.). 4-Amino-N-2-pyrimidinylbenzenesulfonamide - Optional[1H NMR] - Spectrum.
  • SpectraBase. (n.d.). 4-Amino-benzenesulfonamide - Optional[UV-VIS] - Spectrum.
  • Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides.

Sources

Methodological & Application

The Cornerstone of Sulfa Drugs: Application Notes and Protocols for 4-Aminobenzenesulfonamide Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-aminobenzenesulfonamide hydrochloride in medicinal chemistry. This document provides in-depth scientific context, field-proven insights, and detailed experimental protocols to empower the discovery and development of novel therapeutic agents.

Introduction: The Enduring Legacy of a Simple Scaffold

4-Aminobenzenesulfonamide, commonly known as sulfanilamide, and its hydrochloride salt, are foundational building blocks in the realm of medicinal chemistry. The discovery of the antibacterial properties of prontosil, a prodrug of sulfanilamide, in the 1930s heralded the dawn of the antibiotic era and established the sulfonamide functional group as a privileged scaffold in drug design.[1][2] While its initial application was revolutionary in combating bacterial infections, the versatility of the 4-aminobenzenesulfonamide core has led to its incorporation into a diverse array of therapeutic agents, including diuretics, antidiabetic drugs, and carbonic anhydrase inhibitors for the treatment of glaucoma.[1][3]

The hydrochloride salt of 4-aminobenzenesulfonamide offers enhanced solubility in certain solvent systems, which can be advantageous in specific reaction setups.[4] This guide will delve into the fundamental principles and practical applications of this key starting material, providing the necessary knowledge to leverage its full potential in modern drug discovery.

Mechanism of Action: A Classic Example of Competitive Inhibition

The primary mode of action for sulfonamide-based antibacterial agents is the competitive inhibition of dihydropteroate synthetase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][] Bacteria must synthesize their own folic acid, an essential cofactor for DNA and RNA synthesis, whereas humans obtain it from their diet.[1][6][7] This metabolic difference provides the basis for the selective toxicity of sulfonamides against bacteria.

4-Aminobenzenesulfonamide is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[1][] By mimicking PABA, sulfonamides bind to the active site of DHPS, preventing the synthesis of dihydropteroic acid and subsequently, tetrahydrofolic acid. This disruption of folate metabolism inhibits bacterial growth and replication, leading to a bacteriostatic effect.[2][][7]

DHPS_Inhibition cluster_bacteria Bacterial Cell cluster_drug Drug Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Natural Substrate Dihydrofolate Dihydrofolate Synthesis DHPS->Dihydrofolate Inhibition Inhibition Tetrahydrofolate Tetrahydrofolate -> DNA/RNA Precursors Dihydrofolate->Tetrahydrofolate Sulfonamide 4-Aminobenzenesulfonamide (Structural Analog) Sulfonamide->DHPS Competitive Binding

Caption: Competitive inhibition of dihydropteroate synthetase by 4-aminobenzenesulfonamide.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of 4-aminobenzenesulfonamide and its hydrochloride salt is paramount for its effective and safe handling in a laboratory setting.

Physicochemical Properties
Property4-AminobenzenesulfonamideThis compound
Molecular Formula C₆H₈N₂O₂S[4][8]C₆H₉ClN₂O₂S[]
Molecular Weight 172.2 g/mol [4][8]208.67 g/mol []
Appearance White crystalline powder[4]Solid[10]
Melting Point 164-166 °C[4][11]Not explicitly available
Solubility Slightly soluble in cold water; soluble in boiling water, acetone, glycerin, and hydrochloric acid.[4]Soluble in water
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[10][12][13]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13][14]

    • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[13][15]

    • Avoid contact with skin and eyes.[10][13] In case of contact, rinse immediately and thoroughly with water.[13][15]

    • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[13][14]

Applications in Medicinal Chemistry: A Versatile Synthetic Platform

This compound serves as a versatile starting material for the synthesis of a wide range of sulfonamide derivatives with diverse biological activities. The primary amino group and the sulfonamide moiety are key functional handles for derivatization.

Synthesis of Novel Antibacterial Agents

The foundational application of 4-aminobenzenesulfonamide is in the development of new antibacterial drugs. By reacting the primary amino group with various electrophiles, novel sulfonamides with altered pharmacokinetic and pharmacodynamic profiles can be synthesized.

Development of Carbonic Anhydrase Inhibitors

The sulfonamide group is a key zinc-binding pharmacophore in the design of carbonic anhydrase (CA) inhibitors. These inhibitors are used to treat glaucoma, edema, and altitude sickness.[1][3][16] 4-Aminobenzenesulfonamide can be derivatized at the amino group to generate potent and selective CA inhibitors.[16][17]

Other Therapeutic Areas

The versatility of the sulfonamide scaffold extends to other therapeutic areas, including the development of:

  • Anti-inflammatory agents

  • Antitumor agents [16]

  • Diuretics [2]

  • Hypoglycemic agents

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common synthetic transformations involving 4-aminobenzenesulfonamide.

General Workflow for Sulfonamide Synthesis

Sulfonamide_Synthesis_Workflow Start Start: 4-Aminobenzenesulfonamide Hydrochloride Neutralization Neutralization (if required) e.g., with a weak base Start->Neutralization Reaction Reaction with Electrophile (e.g., Acyl Chloride, Sulfonyl Chloride) Neutralization->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End Final Product Characterization->End

Caption: General experimental workflow for the synthesis of sulfonamide derivatives.

Protocol: Synthesis of N-Acetyl-4-aminobenzenesulfonamide

This protocol describes the acetylation of the primary amino group of 4-aminobenzenesulfonamide. If starting with the hydrochloride salt, a preliminary neutralization step is required.

Materials:

  • This compound

  • Sodium bicarbonate (or other suitable base)

  • Acetic anhydride

  • Glacial acetic acid

  • Deionized water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Neutralization (if using hydrochloride salt):

    • Dissolve this compound in a minimal amount of deionized water.

    • Slowly add a saturated solution of sodium bicarbonate with stirring until the effervescence ceases and the pH is neutral (pH ~7).

    • The free base, 4-aminobenzenesulfonamide, may precipitate. If so, it can be filtered, washed with cold water, and dried, or used directly in the next step as a suspension.

  • Acetylation:

    • In a round-bottom flask equipped with a magnetic stirrer, suspend or dissolve the 4-aminobenzenesulfonamide (from step 1) in glacial acetic acid.

    • Slowly add acetic anhydride to the reaction mixture with continuous stirring.

    • Heat the mixture at a gentle reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker of ice-cold water with vigorous stirring.

    • A white precipitate of N-acetyl-4-aminobenzenesulfonamide will form.

    • Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain the purified N-acetyl-4-aminobenzenesulfonamide.

    • Dry the purified crystals under vacuum.

  • Characterization:

    • Confirm the identity and purity of the product using standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Protocol: General Synthesis of Sulfonamide Derivatives via Reaction with Sulfonyl Chlorides[3]

This protocol outlines a general method for the synthesis of secondary sulfonamides from 4-aminobenzenesulfonamide and various sulfonyl chlorides.

Materials:

  • 4-Aminobenzenesulfonamide

  • Appropriate sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)

  • Pyridine (or another suitable base and solvent)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as a solvent

  • Hydrochloric acid (1 M solution)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup:

    • Dissolve 4-aminobenzenesulfonamide in pyridine or a mixture of DCM/THF and a base like triethylamine at room temperature in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

  • Addition of Sulfonyl Chloride:

    • Slowly add the desired sulfonyl chloride to the cooled solution with continuous stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by adding 1 M hydrochloric acid.

    • If using an organic solvent, separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

  • Characterization:

    • Characterize the purified product by NMR, MS, and other appropriate analytical methods.

Conclusion

This compound remains a cornerstone in medicinal chemistry due to its synthetic accessibility, versatile reactivity, and the proven therapeutic efficacy of its derivatives. A thorough understanding of its properties, mechanism of action, and synthetic applications, as outlined in these notes, is essential for any researcher aiming to develop novel sulfonamide-based therapeutic agents. The protocols provided herein offer a solid foundation for the synthesis of a diverse library of compounds for biological evaluation.

References

  • Chaudhry, F., & Singh, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • GoodRx Health. (2023). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]
  • StudySmarter. Sulfa Drugs: Mechanism & Uses. [Link]
  • Study.com. Sulfonamide: Mechanism of Action & Uses. [Link]
  • ChemBK. 4-aminobenzenesulfonamide. [Link]
  • PrepChem.com. Synthesis of 4-aminobenzenesulfonamide. [Link]
  • Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(9), 13834-13854. [Link]
  • Carl ROTH. Sulphanilamide ROTI®CALIPURE 164-166 °C Melting point standard. [Link]
  • Bektas, H., et al. (2015). Synthesis of novel sulfonamides under mild conditions with effective inhibitory activity against the carbonic anhydrase isoforms I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 164-169. [Link]
  • Google Patents. CN103483230B - The preparation method of p-aminobenzenesulfonamide.
  • Roman, G., & Draghici, C. (2012). NOVEL AMINOBENZENESULFONAMIDES AS POTENTIAL INHIBITORS OF CARBONIC ANHYDRASES. Revue Roumaine de Chimie, 57(7-8), 665-672. [Link]
  • PubChem. 4-Aminobenzenesulfonamide;benzene. [Link]

Sources

Application Note: A Detailed Protocol for the Inhibition Assay of Carbonic Anhydrase using 4-Aminobenzenesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2][3] These zinc-containing enzymes catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] This seemingly simple reaction is vital for respiration, CO2 transport, pH homeostasis, and various biosynthetic pathways.[2][3][4][5] Given their importance, CAs have emerged as significant therapeutic targets for a range of diseases.[5][6][7] Inhibition of specific CA isoforms is a validated strategy for the treatment of glaucoma, epilepsy, and certain types of cancer.[4][5][6]

Sulfonamides represent a major class of potent carbonic anhydrase inhibitors.[4][6][8] Their mechanism of action involves the coordination of the sulfonamide group to the zinc ion located in the enzyme's active site.[9] 4-Aminobenzenesulfonamide, also known as sulfanilamide, is a primary aromatic sulfonamide and a well-characterized inhibitor of several CA isoforms.[7][10] Its hydrochloride salt is often used in experimental settings to improve solubility.

This application note provides a comprehensive and detailed protocol for determining the inhibitory activity of 4-aminobenzenesulfonamide hydrochloride against carbonic anhydrase, specifically focusing on a colorimetric assay utilizing the enzyme's esterase activity. This method is robust, reproducible, and suitable for determining key inhibition parameters such as the half-maximal inhibitory concentration (IC50).

Principle of the Assay

While the physiological substrate of carbonic anhydrase is carbon dioxide, the enzyme also exhibits esterase activity.[1][5] This promiscuous catalytic activity can be exploited for a convenient and reliable colorimetric assay.[5] The assay is based on the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol (p-NP), and acetate.[1][4][5]

The formation of p-nitrophenol can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 400-405 nm.[1][4][5] The rate of this reaction is directly proportional to the activity of the carbonic anhydrase. In the presence of an inhibitor like this compound, the rate of p-NPA hydrolysis will decrease in a concentration-dependent manner.[4] By measuring the enzyme activity across a range of inhibitor concentrations, an IC50 value can be determined, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[4][11]

Mechanism of Inhibition

The inhibitory action of sulfonamides against carbonic anhydrase is well-established. The primary sulfonamide group (-SO2NH2) of 4-aminobenzenesulfonamide is crucial for its inhibitory activity. In its deprotonated form, the sulfonamide nitrogen coordinates directly to the Zn(II) ion at the core of the enzyme's active site.[9] This binding displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby blocking the enzyme's activity.

Diagram: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

G Enzyme CA Enzyme (with Zn²⁺ ion) Product H⁺ + HCO₃⁻ Enzyme->Product Catalysis Substrate H₂O Substrate->Enzyme Binds to Zn²⁺ CO2 CO₂ CO2->Enzyme Reacts with Zn²⁺-bound OH⁻ Inhibitor 4-Aminobenzenesulfonamide (-SO₂NH⁻) Inhibited_Enzyme Inhibited CA-Inhibitor Complex Inhibitor->Inhibited_Enzyme Binds to Zn²⁺ Enzyme_Inhibit CA Enzyme (with Zn²⁺ ion) Enzyme_Inhibit->Inhibited_Enzyme

Caption: Inhibition of carbonic anhydrase by 4-aminobenzenesulfonamide.

Experimental Protocol

This protocol is designed for a 96-well plate format, which is suitable for determining the IC50 value of this compound.

Materials and Reagents
ReagentStock ConcentrationWorking ConcentrationRecommended Supplier
Human Carbonic Anhydrase II (hCA II)0.3 mg/mL~2-5 µg/mLSigma-Aldrich, BenchChem
4-Aminobenzenesulfonamide HCl10 mMVariableSigma-Aldrich
p-Nitrophenyl Acetate (p-NPA)100 mM in DMSO10 mMSigma-Aldrich
Assay Buffer (e.g., Tris-HCl, pH 7.4)50 mM50 mMN/A
Dimethyl Sulfoxide (DMSO)N/AN/ASigma-Aldrich
96-well microplate (clear, flat-bottom)N/AN/ACorning, Greiner
Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, pH 7.4): Prepare a solution of Tris base in deionized water and adjust the pH to 7.4 with HCl.

  • hCA II Solution: Dilute the stock solution of hCA II to the desired working concentration in cold assay buffer. Keep the enzyme on ice at all times. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

  • This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in deionized water to prepare a 10 mM stock solution.

  • p-NPA Substrate Solution (10 mM): On the day of the assay, dilute the 100 mM p-NPA stock solution in DMSO to 10 mM with the assay buffer. Prepare this solution fresh.

Assay Procedure
  • Preparation of Inhibitor Dilutions: Perform a serial dilution of the 10 mM this compound stock solution in assay buffer to obtain a range of concentrations (e.g., 1000 µM, 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM, 15.6 µM, 0 µM).

  • Plate Setup:

    • Blank wells: Add 180 µL of assay buffer.

    • Control wells (Maximum enzyme activity): Add 160 µL of assay buffer and 20 µL of the diluted hCA II solution.

    • Inhibitor wells: Add 140 µL of assay buffer, 20 µL of the diluted hCA II solution, and 20 µL of the respective this compound dilutions.

  • Pre-incubation: Gently tap the plate to mix the contents and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[5]

  • Initiation of the Reaction: To initiate the enzymatic reaction, add 20 µL of the 10 mM p-NPA substrate solution to all wells (except the blank wells, to which 20 µL of assay buffer is added). The final volume in each well will be 200 µL.

  • Kinetic Measurement: Immediately place the microplate in a plate reader and measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.

Diagram: Experimental Workflow for Carbonic Anhydrase Inhibition Assay

G A Prepare Reagents - hCA II Solution - Inhibitor Dilutions - p-NPA Substrate B Plate Setup (96-well) - Blanks - Controls - Inhibitor Samples A->B C Add hCA II to Control and Inhibitor Wells B->C D Add Inhibitor Dilutions to Sample Wells C->D E Pre-incubate Plate (15 min at RT) D->E F Initiate Reaction (Add p-NPA Substrate) E->F G Kinetic Measurement (Absorbance at 400 nm) F->G H Data Analysis - Calculate Reaction Rates - Determine % Inhibition - Plot Dose-Response Curve - Calculate IC50 G->H

Caption: Step-by-step workflow for the CA inhibition assay.

Data Analysis and Interpretation

  • Calculate the Rate of Reaction: For each well, determine the initial rate of the reaction (V₀) by plotting the absorbance at 400 nm against time. The slope of the linear portion of this curve represents the reaction rate (ΔAbs/min).[5]

  • Calculate Percent Inhibition: The percentage of inhibition for each concentration of this compound is calculated using the following formula:[4]

    % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] x 100

    Where:

    • V₀_control is the reaction rate in the absence of the inhibitor.

    • V₀_inhibitor is the reaction rate in the presence of the inhibitor.

  • Determine the IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration.[4] The data should be fitted to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism). The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[11][12]

Sample Data Presentation
[4-Aminobenzenesulfonamide HCl] (µM)Average Reaction Rate (ΔAbs/min)% Inhibition
0 (Control)0.0500
15.60.04216
31.250.03530
62.50.02550
1250.01570
2500.00884
5000.00492
10000.00296

Trustworthiness and Self-Validation

To ensure the reliability and validity of the results obtained from this protocol, the following quality control measures should be implemented:

  • Positive Control: Include a known carbonic anhydrase inhibitor, such as acetazolamide, in each assay to validate the assay's performance and provide a benchmark for comparison.

  • Negative Control: The control wells with no inhibitor represent 0% inhibition and are used to calculate the maximum enzyme activity.

  • Solvent Control: If the inhibitor is dissolved in a solvent other than the assay buffer (e.g., DMSO), a solvent control should be included to assess any potential effects of the solvent on enzyme activity.

  • Linearity of the Reaction: Ensure that the calculated reaction rates are derived from the initial, linear phase of the reaction. Substrate depletion or product inhibition can lead to non-linear kinetics over time.

  • Replicates: All experiments, including controls and inhibitor concentrations, should be performed in triplicate to ensure the reproducibility of the data.

Conclusion

This application note provides a detailed and robust protocol for the determination of the inhibitory activity of this compound against carbonic anhydrase. By following the outlined procedures and incorporating the recommended quality control measures, researchers can obtain reliable and reproducible data on the potency of this and other potential CA inhibitors. This assay is a valuable tool in the fields of drug discovery and enzymology, facilitating the characterization of new therapeutic agents targeting the carbonic anhydrase family of enzymes.

References

  • Vaškevičienė, I., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1546-1556.
  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6436-6453.
  • Kernohan, J. C. (1965). Assay of carbonic anhydrase by titration at constant pH. Biochemical Journal, 96(2), 31P-32P.
  • Protocols.io. (2019). Carbonic Anhydrase Activity Assay.
  • Supuran, C. T. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry, 9(4), 703-714.
  • Smirnov, A., et al. (2020). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 25(21), 5035.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • ResearchGate. (n.d.). Binding of sulfonamide inhibitors to carbonic anhydrase.
  • Schossler, P., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 823.
  • D'Ascenzio, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12497.
  • Geers, C., & Gros, G. (1984). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Pflügers Archiv, 400(3), 221-227.
  • BindingDB. (n.d.). Carbonic Anhydrase Inhibition Assay.
  • Pocker, Y., & Meany, J. E. (1965). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education, 42(10), A815.
  • Avula, S. R., et al. (2011). Anticonvulsant 4-aminobenzenesulfonamide derivatives with branched-alkylamide moieties: X-ray crystallography and inhibition studies of human carbonic anhydrase isoforms I, II, VII, and XIV. Journal of Medicinal Chemistry, 54(11), 3977-3981.
  • ResearchGate. (2014, October 29). How to Prepare NPA for Carbonic Anhydrase Activity Measurement?
  • ResearchGate. (n.d.). The concentrations vs percentage Inhibition and IC50 Curves (dose....
  • edX. (n.d.). IC50 Determination.
  • PrepChem.com. (n.d.). Synthesis of 4-aminobenzenesulfonamide.
  • Angeli, A., et al. (2019). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. RSC Medicinal Chemistry, 10(9), 1437-1444.
  • Molbase. (n.d.). This compound.
  • Google Patents. (n.d.). CN103483230B - The preparation method of p-aminobenzenesulfonamide.
  • Google Patents. (n.d.). CN102627624B - 4-(4-aminobenzene sulfonamide) phenylacetic acid derivative and preparation method and application thereof.

Sources

Application Note: A Robust HPLC Method for the Analysis of 4-Aminobenzenesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-aminobenzenesulfonamide hydrochloride. The developed method utilizes a reversed-phase C18 column with a gradient elution mobile phase and UV detection. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale behind the method development, a detailed experimental protocol, and a rigorous validation procedure in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]

Introduction

4-Aminobenzenesulfonamide, commonly known as sulfanilamide, is a sulfonamide antibacterial agent. Its hydrochloride salt is often used in pharmaceutical formulations. Accurate and precise quantification of this compound is critical for quality control, ensuring the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for this purpose due to its high resolution, sensitivity, and specificity.

This application note presents a meticulously developed HPLC method, offering a clear and logical workflow from initial chromatographic parameter selection to full method validation. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValueSignificance in HPLC Method Development
Molecular FormulaC₆H₉ClN₂O₂SInfluences molecular weight and polarity.
Molecular Weight208.67 g/mol [6]Affects diffusion and chromatographic behavior.
PolarityPolarDictates the choice of stationary and mobile phases in reversed-phase HPLC.[7][8][9][10]
pKa~10.4 (sulfonamide group), ~2.5 (amino group)The ionization state is pH-dependent, significantly impacting retention time and peak shape.[11][12][13]
UV Maximum (λmax)~265 nmDetermines the optimal wavelength for UV detection, ensuring maximum sensitivity.[14]
SolubilitySoluble in water and methanolImportant for sample and standard preparation.

HPLC Method Development: Rationale and Protocol

The goal of this method development was to achieve a symmetric peak for 4-aminobenzenesulfonamide, well-resolved from any potential impurities, with a reasonable run time.

Chromatographic System
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography data software for instrument control, data acquisition, and processing.

Column Selection: The Heart of the Separation

A C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase HPLC and is an excellent starting point for the separation of a broad range of compounds, including polar molecules like 4-aminobenzenesulfonamide.[8][15] While a C8 column could also be suitable, a C18 column generally provides higher retention for polar analytes, offering more flexibility in mobile phase optimization. For this application, a C18 column with the following specifications is recommended:

  • Stationary Phase: C18 (L1)

  • Particle Size: 5 µm

  • Dimensions: 4.6 x 250 mm

  • Pore Size: 120 Å

Mobile Phase Optimization: Driving the Separation

The mobile phase composition is a critical factor in controlling the retention and selectivity of the separation. A gradient elution is employed to ensure efficient elution of the analyte and any potential impurities with varying polarities.

  • Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water. The acidic pH ensures that the amino group of 4-aminobenzenesulfonamide is protonated, leading to consistent retention and improved peak shape.[11][12][13]

  • Mobile Phase B (Organic): Acetonitrile. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff.

  • Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and column efficiency for a 4.6 mm ID column.

  • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
105050
155050
15.1955
20955
Detection Wavelength Selection

Based on the UV spectrum of 4-aminobenzenesulfonamide, a detection wavelength of 265 nm is selected to ensure high sensitivity.[14] A PDA detector can be used to confirm peak purity.

Sample and Standard Preparation
  • Diluent: A mixture of Water and Acetonitrile (90:10 v/v) is a suitable diluent.

  • Standard Solution: Prepare a stock solution of this compound reference standard in the diluent at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to a target concentration of 0.1 mg/mL of this compound in the diluent.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation hplc_system HPLC System (Pump, Autosampler, Oven, Detector) prep_mobile->hplc_system prep_standard Standard Preparation prep_standard->hplc_system prep_sample Sample Preparation prep_sample->hplc_system hplc_column C18 Column hplc_system->hplc_column data_acquisition Data Acquisition hplc_column->data_acquisition data_analysis Data Analysis & Reporting data_acquisition->data_analysis

Caption: High-level workflow for the HPLC analysis of this compound.

HPLC Method Validation Protocol

Method validation is a regulatory requirement to ensure that the analytical method is suitable for its intended purpose.[1][2][3][4][5] The following validation parameters should be assessed according to ICH Q2(R2) guidelines.

Validation Workflow Diagram

Validation_Workflow cluster_precision Precision start Method Validation Protocol specificity Specificity start->specificity linearity Linearity start->linearity accuracy Accuracy start->accuracy precision Precision start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness system_suitability System Suitability start->system_suitability repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate

Sources

Application Notes and Protocols: 4-Aminobenzenesulfonamide Hydrochloride as a Versatile Building Block for Novel Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides an in-depth technical guide on the strategic use of 4-aminobenzenesulfonamide hydrochloride for the synthesis of novel sulfonamide derivatives. Moving beyond a simple recitation of steps, this guide delves into the rationale behind the synthetic choices, offering field-proven insights to empower researchers in drug discovery and development. The protocols herein are designed to be self-validating, ensuring reproducibility and success in the laboratory.

Introduction: The Enduring Importance of the Sulfonamide Scaffold

Since the groundbreaking discovery of Prontosil's antibacterial activity, the sulfonamide functional group (-SO₂NH-) has remained a cornerstone of medicinal chemistry.[] Its derivatives exhibit a vast spectrum of pharmacological activities, including antibacterial, anticancer, diuretic, and anti-inflammatory properties.[2][3] A significant area of interest is the development of sulfonamides as potent inhibitors of carbonic anhydrases (CAs), enzymes implicated in conditions like glaucoma and certain cancers.[3]

4-Aminobenzenesulfonamide, also known as sulfanilamide, is a primary building block for a multitude of these therapeutic agents.[] Its hydrochloride salt offers enhanced stability and solubility in aqueous solutions, making it a convenient and reliable starting material for synthetic campaigns. This guide will focus on the practical application of this compound in the synthesis of N-substituted sulfonamides, a common strategy to explore and optimize biological activity.

Physicochemical Properties of the Building Block

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

Property4-AminobenzenesulfonamideThis compound
CAS Number 63-74-1[4]6101-31-1[5]
Molecular Formula C₆H₈N₂O₂S[4]C₆H₉ClN₂O₂S[5]
Molecular Weight 172.20 g/mol [4]208.67 g/mol []
Appearance White crystalline powder[6]Solid[5]
Melting Point 164-166 °C[6]Not specified
Solubility Slightly soluble in cold water; soluble in boiling water, ethanol, acetone, glycerin, and alkali hydroxide solutions.[6]Soluble in water.[7]

The Core Synthesis: N-Sulfonylation of this compound

The most common and direct method for synthesizing novel sulfonamides from this compound is its reaction with a sulfonyl chloride. This reaction forms a new N-S bond, attaching a desired substituent to the sulfonamide nitrogen.

The "Why": Understanding the Reaction Mechanism and Key Considerations

The reaction proceeds via a nucleophilic attack of the primary aromatic amine of 4-aminobenzenesulfonamide on the electrophilic sulfur atom of the sulfonyl chloride. A crucial aspect when starting with the hydrochloride salt is the in-situ liberation of the free amine. The protonated amino group is not nucleophilic enough to initiate the reaction. Therefore, the addition of a base is non-negotiable.

Why Pyridine is a Common Choice:

  • Base: Pyridine effectively neutralizes the hydrogen chloride generated during the reaction, as well as the HCl from the starting material, driving the equilibrium towards product formation.

  • Solvent: It is an excellent solvent for both the starting materials and the sulfonyl chloride.

  • Catalyst: In some cases, pyridine can act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate.

Diagram of the General Synthetic Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 4-Aminobenzenesulfonamide HCl in anhydrous pyridine B Cool to 0 °C (ice bath) A->B Ensure complete dissolution C Slowly add Sulfonyl Chloride (1.0 - 1.2 eq) B->C Control exotherm D Warm to RT and stir (Monitor by TLC) C->D Allow reaction to proceed E Quench with ice-water or dilute HCl D->E Precipitate the product F Filter the precipitate E->F G Wash with cold water F->G H Recrystallize from suitable solvent (e.g., Ethanol/Water) G->H Remove impurities I Characterize pure product (NMR, MS, FT-IR) H->I

Caption: A generalized workflow for the synthesis of novel sulfonamides.

Detailed Experimental Protocol: Synthesis of N-(4-sulfamoylphenyl)benzenesulfonamide

This protocol provides a representative example of the synthesis. It can be adapted for various sulfonyl chlorides with minor modifications.

Materials:

  • This compound (1.0 eq)

  • Benzenesulfonyl chloride (1.05 eq)

  • Anhydrous Pyridine

  • Deionized water

  • Ethanol

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer, dissolve this compound (e.g., 2.09 g, 10 mmol) in anhydrous pyridine (e.g., 20 mL).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add benzenesulfonyl chloride (e.g., 1.86 g, 10.5 mmol) dropwise to the reaction mixture over 15-20 minutes. Ensure the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into ice-cold water (e.g., 200 mL) with vigorous stirring. A precipitate will form.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove pyridine hydrochloride.

  • Purify the crude solid by recrystallization from an ethanol/water mixture to afford the pure N-(4-sulfamoylphenyl)benzenesulfonamide.

Purification: Achieving High Purity of the Final Compound

Recrystallization is the most common method for purifying solid sulfonamide derivatives. The choice of solvent is critical for obtaining high purity and yield.

Common Recrystallization Solvents:

  • Ethanol/Water mixtures: This is often the solvent system of choice. The sulfonamide is typically dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy (the cloud point). The solution is then reheated to clarify and allowed to cool slowly.[3]

  • Isopropanol/Water mixtures: Similar to ethanol/water, this system is also effective.[6]

  • Ethyl Acetate/Hexanes: For less polar sulfonamides, dissolving in hot ethyl acetate and adding hexanes as the anti-solvent can induce crystallization.

Troubleshooting "Oiling Out": "Oiling out" occurs when the product separates as a liquid instead of crystals. This often happens if the solution is cooled too quickly or if the crude product is highly impure.

  • Solution: Reheat the mixture to redissolve the oil, add more of the good solvent (e.g., ethanol), and allow it to cool more slowly. Insulating the flask can help.[6]

Characterization of Novel Sulfonamides

Confirmation of the structure and purity of the synthesized sulfonamides is essential. The following techniques are standard:

Infrared (IR) Spectroscopy

IR spectroscopy is a quick and effective method to confirm the presence of the key functional groups.

  • S=O stretching: Two characteristic strong absorption bands are observed for the sulfonyl group:

    • Asymmetric stretch: ~1350-1310 cm⁻¹[2]

    • Symmetric stretch: ~1160-1143 cm⁻¹[2]

  • N-H stretching:

    • For secondary sulfonamides (-SO₂NHR), a single band appears around 3300-3200 cm⁻¹.[2]

  • Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information.

  • ¹H NMR:

    • Aromatic Protons: Signals for the protons on the benzene rings typically appear in the region of 6.5-8.5 ppm.[9] The substitution pattern will dictate the splitting patterns (e.g., two doublets for the 4-aminobenzenesulfonamide core).

    • Sulfonamide N-H Proton: This proton usually appears as a broad singlet in the range of 8.7-11.0 ppm, and its chemical shift can be concentration and solvent-dependent.[2][9]

    • Substituent Protons: The chemical shifts and multiplicities of the protons on the R group of the sulfonyl chloride will be observed in their expected regions.

  • ¹³C NMR:

    • Aromatic Carbons: The carbon atoms of the benzene rings will show signals in the range of 111-160 ppm.[2]

    • Substituent Carbons: The signals for the carbons of the R group will appear in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Troubleshooting Common Synthesis Issues

Logical Diagram for Troubleshooting Low Yield

G Start Low Yield of Sulfonamide Q1 Is the Sulfonyl Chloride fresh and stored under anhydrous conditions? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Were anhydrous solvents and dry glassware used? A1_Yes->Q2 S1 Sulfonyl chloride may have hydrolyzed to unreactive sulfonic acid. Use fresh or purified reagent. A1_No->S1 End Yield should improve. S1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was a base (e.g., pyridine) used in sufficient quantity? A2_Yes->Q3 S2 Residual moisture can hydrolyze the sulfonyl chloride. Ensure all components are dry. A2_No->S2 S2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Did TLC show the formation of multiple products? A3_Yes->Q4 S3 Base is required to neutralize HCl and deprotonate the starting material. Use at least 2 equivalents. A3_No->S3 S3->End A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No S4 Possible bis-sulfonation of the primary amine. Consider slow, low-temperature addition of sulfonyl chloride to an excess of the amine. A4_Yes->S4 A4_No->End S4->End

Caption: A decision-making workflow for troubleshooting low yields.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Hydrolysis of the sulfonyl chloride due to moisture.[10] - Insufficient base to neutralize HCl and deprotonate the amine hydrochloride. - Inactive sulfonyl chloride.- Use anhydrous solvents and dried glassware under an inert atmosphere.[10] - Use at least 2 equivalents of base (e.g., pyridine, triethylamine). - Use fresh or purified sulfonyl chloride.
Multiple Products on TLC - Bis-sulfonation: The initially formed secondary sulfonamide is further sulfonylated.[10]- Add the sulfonyl chloride slowly at 0 °C. - Use a slight excess of the this compound.[10]
Difficulty in Purification - Product is too soluble or insoluble in the chosen recrystallization solvent. - "Oiling out" of the product.- Systematically screen different solvent pairs (e.g., ethanol/water, isopropanol/water, ethyl acetate/hexanes). - If oiling out occurs, re-heat, add more of the "good" solvent, and cool slowly.[6]

Conclusion

This compound is a readily available, stable, and versatile building block for the synthesis of a diverse library of novel sulfonamides. By understanding the core principles of the N-sulfonylation reaction, particularly the crucial role of a base to liberate the free amine, and by employing systematic work-up and purification strategies, researchers can efficiently generate new chemical entities for biological screening. The characterization techniques outlined provide a robust framework for structural verification, ensuring the integrity of the synthesized compounds for further investigation in drug discovery programs.

References

  • BenchChem. (2025). Troubleshooting low yield in sulfonamide synthesis with allyl sulfonyl chloride.
  • BenchChem. (2025). Common issues in sulfonamide synthesis and solutions.
  • ChemBK. (n.d.). 4-aminobenzenesulfonamide.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • BenchChem. (2025). N-(4-acetylphenyl)-4-aminobenzenesulfonamide | CAS 19837-78-6.
  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. | Download Table.
  • BenchChem. (2025). Synthesis of 4-Hydrazinylbenzenesulfonamide Hydrochloride: A Technical Guide for Researchers.
  • PubChem. (n.d.). 4-Aminobenzenesulfonamide;benzene.
  • NIH. (2006).
  • Appchem. (n.d.). This compound | 6101-31-1 | C6H9ClN2O2S.
  • Royal Society of Chemistry. (n.d.).
  • Taylor & Francis Online. (n.d.). Full article: Synthesis of novel sulfonamides under mild conditions with effective inhibitory activity against the carbonic anhydrase isoforms I and II.
  • PrepChem.com. (n.d.). Synthesis of 4-aminobenzenesulfonamide.
  • Macmillan Group - Princeton University. (2023).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Cheng's synthesis of N-aryl sulfonamides 7 | Download Scientific Diagram.
  • NIH. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid.
  • ChemicalBook. (n.d.). Benzenesulfonamide(98-10-2) 1H NMR spectrum.
  • Achmem. (n.d.). This compound.
  • PubMed. (2013). Spectroscopic (FT-IR, FT-Raman and 1H and 13C NMR) and theoretical in MP2/6-311++G(d,p) and B3LYP/6-311++G(d,p)
  • Benchchem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • Wiley Online Library. (n.d.).
  • Benchchem. (2025). Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds.
  • ChemicalBook. (n.d.). Benzenesulfonamide(98-10-2) IR Spectrum.
  • PubMed. (2012). FT-IR, FT-Raman and Computational Study of (E)-N-carbamimidoyl-4-((4-methoxybenzylidene)amino)benzenesulfonamide.
  • Google Patents. (n.d.). CN103483230B - The preparation method of p-aminobenzenesulfonamide.
  • BLD Pharm. (n.d.). 63-74-1|4-Aminobenzenesulfonamide|BLD Pharm.

Sources

Quantitative Determination of 4-Aminobenzenesulfonamide Hydrochloride in Biological Samples: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for the quantitative determination of 4-aminobenzenesulfonamide hydrochloride (sulfanilamide hydrochloride) in various biological matrices. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for pharmacokinetic studies, drug monitoring, and other bioanalytical applications. This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure data integrity.

Introduction: The Importance of Accurate Quantification

4-Aminobenzenesulfonamide, a member of the sulfonamide class of antibiotics, has been a cornerstone in the fight against bacterial infections. Its hydrochloride salt is often used in pharmaceutical formulations. The accurate quantification of this compound in biological samples such as plasma, urine, and tissue is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This knowledge is fundamental for establishing effective dosing regimens and ensuring patient safety. This application note details validated methods for the reliable determination of this compound, focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as primary analytical techniques.

Foundational Principles: Choosing the Right Analytical Strategy

The selection of an appropriate analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, available equipment, and the overall objective of the study. For the analysis of 4-aminobenzenesulfonamide in complex biological samples, chromatographic techniques are generally preferred due to their high resolving power and sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of pharmaceutical compounds.[1][2][3] For 4-aminobenzenesulfonamide, a reversed-phase HPLC (RP-HPLC) method is typically employed, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar mixture, often of water and an organic solvent like acetonitrile or methanol. Detection is commonly achieved using a UV-visible or photodiode array (PDA) detector.[2][3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of the drug in complex matrices, LC-MS/MS is the method of choice.[4][5][6] This technique couples the separation power of HPLC with the mass-analyzing capabilities of a tandem mass spectrometer. The high selectivity is achieved through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for the analyte are monitored.[6]

Critical First Step: Robust Sample Preparation

The goal of sample preparation is to extract the analyte of interest from the biological matrix, remove interfering substances, and concentrate the sample to a level suitable for analysis.[7][8][9] The choice of technique depends on the nature of the sample and the analytical method.

Protein Precipitation (PPT)

This is a simple and rapid method for removing proteins from plasma or serum samples.[7] An organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) is added to the sample to denature and precipitate the proteins. After centrifugation, the clear supernatant containing the analyte is collected for analysis.

Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquids.[9] This technique is effective for cleaning up samples and can provide a concentration step. The choice of extraction solvent is crucial and should be optimized for the specific analyte and matrix.

Solid-Phase Extraction (SPE)

SPE is a highly effective and versatile sample preparation technique that can provide cleaner extracts and higher concentration factors compared to PPT and LLE.[7][10] The process involves passing the sample through a sorbent bed that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized and validated in the user's laboratory.

Protocol 1: RP-HPLC-UV Method for 4-Aminobenzenesulfonamide in Human Plasma

This protocol describes a validated method for the quantitative determination of 4-aminobenzenesulfonamide in human plasma using RP-HPLC with UV detection.

4.1.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., sulfadiazine

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water

  • Formic acid or phosphoric acid

  • Human plasma (drug-free)

4.1.2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column YMC-Triart C8 (250 x 4.6 mm, 5 µm)[2]
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min[2]
Injection Volume 20 µL
Column Temp. 30 °C
UV Detection 254 nm

4.1.3. Sample Preparation: Protein Precipitation

  • To 200 µL of plasma sample in a microcentrifuge tube, add 400 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the HPLC system.

4.1.4. Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis plasma Plasma Sample (200 µL) add_is Add Acetonitrile with IS (400 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute hplc_injection Inject into HPLC reconstitute->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV Detection (254 nm) separation->detection quantification Data Acquisition & Quantification detection->quantification

Caption: RP-HPLC-UV workflow for 4-aminobenzenesulfonamide analysis.

Protocol 2: LC-MS/MS Method for 4-Aminobenzenesulfonamide in Human Urine

This protocol provides a highly sensitive and selective method for the determination of 4-aminobenzenesulfonamide in human urine using LC-MS/MS.

4.2.1. Materials and Reagents

  • This compound reference standard

  • Isotopically labeled internal standard (e.g., 4-aminobenzenesulfonamide-¹³C₆)

  • LC-MS grade acetonitrile and methanol

  • LC-MS grade water

  • Formic acid

  • Human urine (drug-free)

4.2.2. Instrumentation and Conditions

ParameterCondition
LC System Shimadzu Nexera X2 or equivalent
MS System Sciex Triple Quad 5500 or equivalent
Column Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive

4.2.3. Sample Preparation: Dilute-and-Shoot

  • To 50 µL of urine sample in a microcentrifuge tube, add 450 µL of mobile phase A containing the isotopically labeled internal standard.

  • Vortex for 30 seconds.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial.

  • Inject into the LC-MS/MS system.

4.2.4. Workflow Diagram

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine Urine Sample (50 µL) add_is Add Mobile Phase A with IS (450 µL) urine->add_is vortex Vortex (30 s) add_is->vortex centrifuge Centrifuge (12,000 rpm, 5 min) vortex->centrifuge supernatant Transfer Supernatant to Vial centrifuge->supernatant lcms_injection Inject into LC-MS/MS supernatant->lcms_injection separation Chromatographic Separation lcms_injection->separation detection MS/MS Detection (MRM) separation->detection quantification Data Acquisition & Quantification detection->quantification

Caption: LC-MS/MS workflow for 4-aminobenzenesulfonamide analysis.

Method Validation: Ensuring Data Reliability

A validated analytical method is crucial for obtaining reliable and reproducible results.[11][12][13][14] The validation should be performed according to the guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA).[11][13][14]

5.1. Key Validation Parameters

ParameterDescription
Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity The ability of the method to produce test results that are directly proportional to the concentration of the analyte.
Range The concentration interval over which the method is precise, accurate, and linear.
Accuracy The closeness of the measured value to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

5.2. Representative Validation Data (Hypothetical)

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (r²) > 0.999> 0.999
Range 0.1 - 20 µg/mL1 - 1000 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (%RSD) < 5%< 3%
LOD 0.05 µg/mL0.2 ng/mL
LOQ 0.1 µg/mL1 ng/mL

Conclusion

This application note provides a comprehensive overview and detailed protocols for the quantitative determination of this compound in biological samples. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study. Proper method validation is paramount to ensure the generation of high-quality, reliable data for regulatory submissions and scientific publications.

References

  • Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology.
  • FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy. Published February 27, 2014.
  • Method Validation Guidelines. BioPharm International. Published October 2, 2003.
  • Sample Preparation: A Comprehensive Guide. Organomation.
  • HT-Sample Preparation Techniques for Bioanalysis. Wiley Analytical Science. Published October 22, 2012.
  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. MDPI. Published April 19, 2021.
  • FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation". American Society for Clinical Pharmacology & Therapeutics. Published May 30, 2018.
  • Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent.
  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Future Journal of Pharmaceutical Sciences. Published January 13, 2022.
  • Analytical Methods Validation for FDA Compliance Drugs and Biologics (Recorded). ComplianceOnline.
  • Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. Published 2018.
  • Determination of sulfa drugs in biological fluids by liquid chromatography/mass spectrometry/mass spectrometry. ResearchGate. Published January 1991.
  • LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Chemical and Pharmaceutical Research. Published January 2, 2018.
  • Analytical Method Quality & Pharmaceutical Development Lifecycle. Rho, Inc. Published March 11, 2022.
  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent. Published January 17, 2020.
  • View of Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Published March 15, 2023.
  • (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. ResearchGate. Published March 15, 2023.

Sources

Application Notes & Protocols: Strategic Derivatization of 4-Aminobenzenesulfonamide for Enhanced Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract and Introduction

4-Aminobenzenesulfonamide, the foundational sulfonamide (sulfa drug), heralded a new era in chemotherapy as the first class of synthetic antimicrobial agents.[1][2] Its mechanism of action relies on its structural similarity to para-aminobenzoic acid (PABA), allowing it to act as a competitive inhibitor of dihydropteroate synthetase—an essential enzyme in the bacterial folic acid synthesis pathway.[1][3] However, the widespread use of sulfanilamide and its early derivatives has led to significant microbial resistance, diminishing its clinical efficacy.[4]

This guide provides a detailed technical overview and actionable protocols for the strategic derivatization of 4-aminobenzenesulfonamide hydrochloride. The primary objective is to overcome existing resistance and enhance antimicrobial potency. We will explore the chemical logic and structure-activity relationships (SAR) that govern the design of next-generation sulfonamides. Key modification sites—the sulfonamide nitrogen (N1) and the aromatic amine nitrogen (N4)—will be targeted through the synthesis of N-heterocyclic derivatives and Schiff bases, two proven strategies for augmenting biological activity.[5][6] Each protocol is presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them for novel compound design.

The Chemical Rationale: Structure-Activity Relationship (SAR) in Sulfonamides

The biological activity of a sulfonamide is not static; it is profoundly influenced by the physicochemical properties of its molecular structure. Understanding the SAR is critical for rational drug design.

  • The N4-Amino Group: This group is paramount for activity. It must be a free, primary amine or be a prodrug form that is metabolized in vivo to a free amine.[5][6] Any permanent substitution that prevents this regeneration results in a loss of antibacterial action.[6] This is because the primary amine is crucial for mimicking PABA.

  • The Aromatic Ring: The para-substituted benzene ring is essential. Any modification to this core structure typically reduces or eliminates activity.

  • The N1-Sulfonamide Group: This is the most fruitful site for derivatization. Substitution at the N1 nitrogen with electron-withdrawing groups, particularly heterocyclic rings, dramatically influences the compound's pKa.[6] The optimal pKa for sulfonamides is between 6.6 and 7.4.[6] This range ensures a balance between the ionized and non-ionized forms of the drug at physiological pH, which is critical for cell penetration and binding to the target enzyme.[6] Mono-substitution on the N1 nitrogen generally increases potency, while di-substitution leads to inactive compounds.[6]

The following workflow illustrates the core logic of sulfonamide derivatization.

G cluster_0 Core Rationale cluster_1 Derivatization Strategies cluster_2 Desired Outcomes Start 4-Aminobenzenesulfonamide (Sulfanilamide Core) SAR Analyze Structure-Activity Relationship (SAR) Start->SAR N1 Target N1-Position (Sulfonamide Amine) SAR->N1 Primary site for potency enhancement N4 Target N4-Position (Aromatic Amine) SAR->N4 Prodrug / Schiff Base strategy Heterocycle Introduce N-Heterocyclic Ring (e.g., Pyrimidine, Thiazole) N1->Heterocycle SchiffBase Form Schiff Base (Condensation with Aldehyde) N4->SchiffBase pKa Optimize pKa (6.6-7.4) for improved cell uptake Heterocycle->pKa Binding Enhance Binding Affinity to Dihydropteroate Synthetase SchiffBase->Binding Activity Increased Antimicrobial Activity pKa->Activity Binding->Activity G Start 4-Aminobenzenesulfonamide Hydrochloride Step1 Step 1: Acetylation (Protection) Reagents: Acetic Anhydride Product: N-Acetylsulfanilamide Start->Step1 Step2 Step 2: Chlorosulfonation Reagent: Chlorosulfonic Acid Product: 4-Acetamidobenzenesulfonyl chloride Step1->Step2 Step3 Step 3: Condensation Reagent: Heterocyclic Amine (e.g., 2-Aminopyrimidine) Product: N1-Substituted Acetyl Derivative Step2->Step3 Step4 Step 4: Hydrolysis (Deprotection) Reagent: Aqueous NaOH, then HCl Product: Final N1-Heterocyclic Sulfonamide Step3->Step4 End Purification & Characterization Step4->End

Caption: Workflow for N1-heterocyclic sulfonamide synthesis.

Step-by-Step Protocol

Step 1: Synthesis of p-Acetamidobenzenesulfonamide [3]1. In a 500 mL round-bottom flask, place the p-acetamidobenzenesulfonyl chloride. 2. Add 120 mL of concentrated ammonia and 120 mL of water. Shake the mixture to ensure homogeneity. 3. Heat the mixture to 70°C for 30 minutes with stirring. 4. Cool the reaction flask in an ice bath. 5. Acidify the mixture with dilute sulfuric acid until a precipitate forms. 6. Filter the precipitated p-acetamidobenzenesulfonamide, wash with cold water, and dry in an oven at 100°C.

Step 2: Condensation with a Heterocyclic Amine (Example: 2-Aminopyrimidine)

  • In a dry flask, dissolve the p-acetamidobenzenesulfonamide (1 equivalent) and 2-aminopyrimidine (1 equivalent) in pyridine.

  • Reflux the mixture for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into a beaker of ice water.

  • Acidify with dilute HCl to precipitate the acetylated product.

  • Filter the solid, wash with cold water, and dry.

Step 3: Hydrolysis to Yield Final Product (e.g., Sulfadiazine) [1]1. Suspend the acetylated product from Step 2 in an excess of 10% aqueous sodium hydroxide solution. 2. Reflux the mixture until a clear solution is obtained (typically 1-2 hours), indicating the completion of hydrolysis. 3. Cool the solution and carefully acidify with dilute acetic acid or HCl to precipitate the final product. 4. Filter the crystalline product, wash thoroughly with cold water to remove salts, and recrystallize from hot water or ethanol/water to obtain pure N1-(pyrimidin-2-yl)sulfanilamide (Sulfadiazine).

Protocol II: Synthesis of N4-Schiff Base Derivatives

Formation of a Schiff base (an imine) at the N4-amino position is another powerful strategy. This derivatization creates a prodrug that can be hydrolyzed in vivo to release the active sulfonamide. The diverse range of aldehydes available for condensation allows for fine-tuning of properties like solubility and cell permeability, and the resulting imine moiety can itself contribute to biological activity. [7][8] Causality: This is a direct condensation reaction between the primary aromatic amine of sulfanilamide and the carbonyl group of an aldehyde. The reaction is typically catalyzed by a small amount of acid and driven to completion by the removal of water.

Experimental Workflow

G Start 4-Aminobenzenesulfonamide Reagents Aromatic Aldehyde (e.g., Salicylaldehyde) + Solvent (Ethanol) + Acid Catalyst (Glacial Acetic Acid) Start->Reagents Reaction Condensation Reaction (Reflux, 3-4 hours) Water is removed Reagents->Reaction Isolation Product Isolation (Cooling, Filtration) Reaction->Isolation Purification Recrystallization (e.g., from Ethanol) Isolation->Purification End Pure Schiff Base Derivative Purification->End

Caption: General workflow for N4-Schiff base synthesis.

Step-by-Step Protocol

[7][8][9]

  • In a round-bottom flask, dissolve 4-aminobenzenesulfonamide (1 mmol) in 15 mL of ethanol. Stir until a clear solution is formed. Gentle heating may be required.

  • Add the selected substituted aromatic aldehyde (1.1 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Equip the flask with a condenser and reflux the mixture for 3-4 hours. Monitor the reaction by TLC. A Dean-Stark apparatus can be useful to remove the water formed during the reaction, driving the equilibrium towards the product. [9]5. After the reaction is complete, cool the flask to room temperature and then in an ice bath to facilitate precipitation.

  • Filter the resulting solid product.

  • Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.

  • Dry the purified product in a vacuum oven.

Characterization and Activity Assessment

All synthesized derivatives must be rigorously characterized to confirm their structure and purity.

  • Structural Characterization:

    • FT-IR Spectroscopy: To confirm the formation of key functional groups (e.g., disappearance of N-H stretch from primary amine and appearance of C=N imine stretch for Schiff bases). [3][8] * ¹H and ¹³C NMR Spectroscopy: To confirm the overall chemical structure, proton environments, and carbon framework. [3][8] * Mass Spectrometry: To confirm the molecular weight of the synthesized compound. [3]

  • Antimicrobial Activity Evaluation:

    • Disk Diffusion Method (Kirby-Bauer Test): A qualitative test to screen for antibacterial activity. The diameter of the zone of inhibition around a disk impregnated with the compound is measured. [3][10][11] * Broth Microdilution Method: A quantitative method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. [4][11]

Table 1: Example Antimicrobial Activity Data
CompoundDerivative TypeTarget OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
SulfanilamideParent DrugS. aureus12512[11]
SulfadiazineN1-HeterocycleS. aureus2064[11]
SulfamethoxazoleN1-HeterocycleS. aureus1832[11]
4-[(4-Nitrobenzylidene)-amino]-benzenesulfonamideN4-Schiff BaseS. aureus16256[8]
4-[(4-Methoxybenzylidene)-amino]-benzenesulfonamideN4-Schiff BaseC. albicans19128[8]

Note: Data is illustrative and compiled from various sources for comparison.

Conclusion and Future Outlook

The derivatization of 4-aminobenzenesulfonamide remains a highly relevant and productive field in the search for new antimicrobial agents. The protocols detailed herein for N1-heterocyclic substitution and N4-Schiff base formation provide robust and adaptable frameworks for generating novel compounds. By modulating the pKa and steric/electronic properties of the parent molecule, these strategies can lead to derivatives with significantly improved potency and a broader spectrum of activity. Future work should focus on synthesizing hybrid molecules that combine the sulfonamide core with other pharmacophores and exploring novel heterocyclic systems to circumvent emerging resistance mechanisms.

References

  • Vedani, A., & Dunitz, J. D. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]
  • Medicinal Chemistry. (2020). Structural Activity Relationship (SAR) of Sulfonamides. YouTube. [Link]
  • Türkmen, H., & Yalçın, Ş. P. (2011). Synthesis of sulfanilamide derivatives and investigation of in vitro inhibitory activities and antimicrobial and physical properties. Bioorganic & Medicinal Chemistry, 19(15), 4567-4573. [Link]
  • Kumar, A., & Singh, R. (2023). Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. International Journal of Pharmacy and Pharmaceutical Sciences, 15(9), 34-38. [Link]
  • Galdemir, G., et al. (2020). New Sulfanilamide Derivatives Incorporating Heterocyclic Carboxamide Moieties as Carbonic Anhydrase Inhibitors. Molecules, 25(21), 5202. [Link]
  • Roland, G. N., & Mentzer, C. (1952). Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. Journal of Medicinal Chemistry, 15(2), 140-145. [Link]
  • Igwe, K. K., & Okoro, U. C. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SN Applied Sciences, 3(4), 437. [Link]
  • Türkmen, H., & Yalçın, Ş. P. (2011). Synthesis of sulfanilamide derivatives and investigation of in vitro inhibitory activities and antimicrobial and physical properties.
  • ResearchGate. (2017).
  • Miles, D. H., et al. (2012). Synthesis of Sulfanilamide Derivatives and Their Effects on E. coli and B. subtilis: A Collaborative Experiment. American Journal of Chemistry, 2(5), 284-287. [Link]
  • Surve, R. R., et al. (2020). SYNTHESIS OF NEW SULPHANILAMIDE BASED SCHIFF BASE NICKEL COMPLEXES WITH STUDY OF ITS ANTIBACTERIAL ACTIVITY AND NANOPARTICLE SYN. Rasayan Journal of Chemistry, 13(1), 282-290. [Link]
  • Subudhi, B. B., & Ghosh, G. (2012). Synthesis and antibacterial activity of some heterocyclic derivatives of sulfanilamide. Bulletin of the Chemical Society of Ethiopia, 26(3), 455-460. [Link]
  • Mohamed, S. S., et al. (2012). Microwave Assisted one-pot Synthesis and Screening of some schiff's bases of Sulfanilamide. Journal of Chemical and Pharmaceutical Research, 4(5), 2512-2516. [Link]
  • Asadi, M., et al. (2017). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research, 16(1), 215-227. [Link]
  • Singh, A., et al. (2019). Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents.
  • Philip, R. M., et al. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. Organic & Biomolecular Chemistry, 19(23), 5098-5119. [Link]
  • Fofana, S., et al. (2019). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research, 11(1), 20-27. [Link]
  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2010). Synthesis of Some New Sulfanilamide Derivatives.
  • El-Sayed, W. M., et al. (2024). Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds. Scientific Reports, 14(1), 11082. [Link]

Sources

Application Notes: The Definitive Guide to Using 4-Aminobenzenesulfonamide Hydrochloride as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Establishing the Gold Standard in Sulfonamide Analysis

In the landscape of pharmaceutical analysis, the integrity of quantitative measurements underpins the safety and efficacy of therapeutic agents. The reliability of these measurements is inextricably linked to the quality of the reference standards employed. 4-Aminobenzenesulfonamide, commonly known as sulfanilamide, and its hydrochloride salt, are pivotal reference materials, particularly in the analysis of sulfonamide antibiotics. The hydrochloride salt often provides enhanced stability and solubility, making it a suitable choice for a primary reference standard.

This comprehensive guide provides an in-depth exploration of 4-aminobenzenesulfonamide hydrochloride as a reference standard. Moving beyond a simple recitation of procedural steps, this document elucidates the scientific rationale behind the methodologies, ensuring that each protocol is a self-validating system. It is designed for researchers, quality control analysts, and drug development professionals who require a robust understanding of how to qualify, handle, and effectively utilize this critical reference material.

Part 1: Qualification of a Primary Reference Standard

A primary reference standard is a substance that is accepted without reference to other standards and is of the highest feasible purity.[1] The qualification of a new batch of this compound as a primary reference standard is a rigorous process that requires a multi-faceted analytical approach to confirm its identity, purity, and stability unequivocally.[2]

Core Principles of Reference Standard Qualification

The fundamental principle is to employ orthogonal analytical techniques—methods that rely on different physicochemical principles—to provide a comprehensive and unbiased characterization of the material. This approach minimizes the risk that an impurity co-eluting in one system or transparent to one detection method goes undetected.

Comprehensive Characterization Workflow

A battery of tests is required to fully characterize a candidate batch of this compound.[3] The results from these analyses are aggregated to assign a purity value, which is then used for all subsequent quantitative applications.

Table 1: Analytical Techniques for the Characterization of this compound Reference Standard

Attribute Analytical Technique Purpose Typical Acceptance Criteria
Identity Infrared (IR) SpectroscopyConfirms the molecular structure by comparing the spectrum to an established reference (e.g., EP or USP CRS).[4]The spectrum of the candidate material exhibits maxima at the same wavenumbers as the official reference standard.[4]
¹H and ¹³C Nuclear Magnetic Resonance (NMR)Provides detailed structural information and confirmation of the molecule's identity.The chemical shifts and coupling constants of the candidate material match those of a known, well-characterized standard.
Mass Spectrometry (MS)Confirms the molecular weight and fragmentation pattern.The observed molecular ion and fragmentation pattern are consistent with the known structure of this compound.
Purity (Organic) High-Performance Liquid Chromatography (HPLC) with UV detectionQuantifies organic impurities, including related substances and degradation products.Purity ≥ 99.5%. Individual impurities should be identified and quantified against their own reference standards if available.
Thin-Layer Chromatography (TLC)A semi-quantitative method to detect organic impurities.[4]No secondary spot in the test sample is more intense than the principal spot of a diluted standard solution (e.g., 0.5%).[4]
Purity (Inorganic) Residue on Ignition / Sulfated AshMeasures the amount of non-volatile inorganic impurities.[5]Not more than 0.1%.[5]
Inductively Coupled Plasma (ICP-MS or ICP-OES)Quantifies elemental impurities.Conforms to the limits set forth in ICH Q3D for elemental impurities.
Purity (Volatiles) Loss on Drying (LOD)Measures the amount of volatile matter (water and residual solvents).[5]Not more than 0.5%.[5]
Karl Fischer Titration (KF)Specifically quantifies the water content.Water content should be consistent with LOD results and typically ≤ 0.5%.
Headspace Gas Chromatography (HS-GC)Identifies and quantifies residual solvents.Conforms to the limits set forth in ICH Q3C for residual solvents.
Assay (Potency) Diazotization TitrationProvides an absolute measure of the primary amine content, a key functional group.[5]99.0% to 101.0% on the dried basis.[5]
Quantitative NMR (qNMR)An absolute quantitation method that can be used to assign purity against a certified internal standard.The assigned purity value should be consistent with the value obtained from the mass balance approach.
Physical Properties Melting PointA useful indicator of purity.[4]164.5 °C to 166.0 °C (for the free base, sulfanilamide).[4]
The Mass Balance Approach to Purity Assignment

The definitive purity of the reference standard is typically assigned using a mass balance approach. This method assumes the substance is 100% pure and then subtracts the percentages of all identified impurities.

Purity (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Non-volatile Residue)

This calculated purity value, traceable to the rigorous analytical work performed, is what confers the status of a primary reference standard upon the material.

G cluster_qualification Reference Standard Qualification Workflow start Candidate Batch of 4-Aminobenzenesulfonamide HCl identity Identity Confirmation (IR, NMR, MS) start->identity purity Purity Assessment (HPLC, TLC, LOD, KF, HS-GC, ROI) identity->purity assay Assay / Potency (Titration, qNMR) purity->assay mass_balance Mass Balance Calculation (Purity Assignment) assay->mass_balance certificate Certificate of Analysis Generation mass_balance->certificate

Caption: Workflow for qualifying a primary reference standard.

Part 2: Application Protocols

Once qualified, this compound can be used in a variety of quantitative and qualitative applications. The following protocols are based on established pharmacopeial methods and validated analytical procedures.

Protocol 1: Assay by Diazotization Titration (Based on Pharmacopeial Methods)

This is a classic, absolute chemical method for the assay of primary aromatic amines. The principle involves the reaction of the amino group with nitrous acid (formed in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt. The endpoint is detected when a slight excess of nitrous acid is present.[6]

Causality: This method is highly specific to the primary aromatic amine functional group, making it an excellent choice for an assay of 4-aminobenzenesulfonamide. The 1:1 stoichiometry of the reaction provides a direct chemical measurement of the analyte. The reaction is performed at a low temperature (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[7]

Step-by-Step Protocol:

  • Titrant Preparation (0.1 M Sodium Nitrite):

    • Dissolve 7.0 g of sodium nitrite in 1000 mL of purified water.

    • Standardize this solution against a primary standard grade of sulfanilamide.

  • Sample Preparation:

    • Accurately weigh approximately 0.15 g of the this compound reference standard.

    • Dissolve the sample in a mixture of 20 mL of concentrated hydrochloric acid and 50 mL of purified water in a 250 mL beaker.[8]

  • Titration Procedure:

    • Cool the sample solution to below 15 °C, ideally between 0-5 °C, using an ice bath.

    • Immerse the electrodes of a potentiometer (platinum-calomel or similar) into the solution.

    • Titrate slowly with the standardized 0.1 M sodium nitrite solution, stirring continuously.

    • The endpoint is detected by a sharp, permanent potential change upon the addition of a slight excess of titrant (electrometric "dead-stop" endpoint).[9] Alternatively, an external indicator like starch-iodide paper can be used, where the endpoint is the first appearance of a blue color when a drop of the titration mixture is streaked on the paper.[7]

  • Calculation:

    • Calculate the percentage purity using the following formula: % Purity = (V × M × F × 100) / W Where:

      • V = Volume of sodium nitrite solution consumed (mL)

      • M = Molarity of the sodium nitrite solution

      • F = Molar equivalent factor (e.g., 0.02087 g/mL for 4-aminobenzenesulfonamide HCl)

      • W = Weight of the sample (g)

G cluster_titration Diazotization Titration Workflow prep Prepare 0.1M NaNO₂ Titrant and Sample Solution in HCl cool Cool Sample to 0-5 °C prep->cool titrate Titrate with NaNO₂ cool->titrate endpoint Detect Endpoint (Electrometric or Starch-Iodide Paper) titrate->endpoint calc Calculate Purity endpoint->calc

Caption: Workflow for the diazotization titration assay.

Protocol 2: Quantitative Analysis by UV-Visible Spectrophotometry

This protocol describes the use of this compound as a reference standard to quantify a test sample. This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to its concentration.

Causality: The aromatic ring in 4-aminobenzenesulfonamide provides strong UV absorbance, making it suitable for spectrophotometric analysis.[10] The choice of solvent is critical; a dilute acidic solution is often used to ensure complete protonation and a stable chromophore, leading to consistent absorbance readings.

Step-by-Step Protocol:

  • Solvent Preparation: 0.1 M Hydrochloric Acid (HCl).

  • Standard Stock Solution Preparation (e.g., 100 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Transfer to a 250 mL volumetric flask.

    • Dissolve in and dilute to volume with 0.1 M HCl. Mix thoroughly.

  • Calibration Curve Preparation:

    • Prepare a series of at least five calibration standards by accurately diluting the stock solution with 0.1 M HCl. A typical concentration range might be 2, 4, 6, 8, and 10 µg/mL.

    • Measure the absorbance of each calibration standard at the wavelength of maximum absorbance (λmax), which for sulfanilamide is approximately 258 nm, against a 0.1 M HCl blank.[11]

  • Sample Preparation:

    • Accurately weigh the test sample to obtain a theoretical concentration within the calibration range (e.g., 6 µg/mL) after dissolution and dilution in 0.1 M HCl.

  • Measurement and Calculation:

    • Measure the absorbance of the sample preparation.

    • Plot the absorbance of the calibration standards versus their concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999.

    • Calculate the concentration of the analyte in the sample solution using the regression equation.

    • Calculate the purity or content of the analyte in the solid sample based on the initial weight and dilution factors.

Protocol 3: Use as an Impurity Standard in HPLC

4-aminobenzenesulfonamide is a known process impurity or degradation product of other sulfonamide drugs. In this context, the reference standard is used to confirm the identity (by retention time) and quantify the amount of this specific impurity in a drug substance or product.

Causality: Chromatographic separation allows for the resolution of the main drug component from its impurities. By injecting a known concentration of the this compound reference standard, a response factor can be established, enabling accurate quantification of the impurity in the test sample.

Step-by-Step Protocol (Example):

  • Chromatographic Conditions (Illustrative):

    • Column: C18, 4.6 mm x 250 mm, 5 µm

    • Mobile Phase: A mixture of phosphate buffer and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 265 nm

    • Injection Volume: 10 µL

  • Standard Stock Solution (Impurity Stock):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase to create a 100 µg/mL solution.

  • Standard Solution (for Quantification):

    • Dilute the Standard Stock Solution to a concentration relevant to the impurity specification limit (e.g., 0.1% of the test sample concentration, which might be 1 µg/mL if the sample is prepared at 1000 µg/mL).

  • Sample Solution:

    • Prepare the drug substance or product sample at a high concentration (e.g., 1000 µg/mL) in the mobile phase.

  • Procedure:

    • Inject the diluent (blank), the Standard Solution, and the Sample Solution.

    • Identify the 4-aminobenzenesulfonamide peak in the Sample Solution chromatogram by comparing its retention time with that from the Standard Solution.

    • Calculate the amount of 4-aminobenzenesulfonamide in the sample using the peak area response from the Standard Solution.

    % Impurity = (Area_impurity_sample / Area_standard) × (Conc_standard / Conc_sample) × 100

Part 3: Handling, Storage, and Stability

Trustworthiness: The integrity of a reference standard is contingent upon its proper handling and storage. Failure to adhere to recommended conditions can lead to degradation, contamination, or changes in hydration state, all of which invalidate its certified purity.

  • Storage: this compound should be stored in well-closed, airtight containers, protected from light.[1] Recommended storage is typically at room temperature unless otherwise specified on the Certificate of Analysis.

  • Handling: Use clean, calibrated weighing equipment. Avoid exposure to high humidity. Equilibration to ambient temperature before opening is crucial to prevent condensation of moisture onto the cold powder.

  • Stability: A re-test date should be established based on stability studies. The material should be re-qualified at regular intervals to ensure its purity remains within the certified limits.

Conclusion

The use of a well-characterized this compound reference standard is fundamental to achieving accurate and reliable analytical results in the development and quality control of sulfonamide-based pharmaceuticals. The protocols and principles outlined in this guide provide a framework for its proper qualification and application. By understanding the causality behind each procedural step and adhering to rigorous scientific practice, researchers and analysts can ensure the highest level of data integrity, ultimately contributing to the quality and safety of pharmaceutical products.

References

  • European Pharmacopoeia (Ph. Eur.). (n.d.). Sulfanilamide (Monograph 1571).
  • U.S. Food and Drug Administration. (n.d.). Reference Standard Material Qualification.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (n.d.). ICH Q3A Impurities in New Drug Substances.
  • Pharmaceutical Technology. (2009, April 2).
  • European Pharmacopoeia 6.0. (2014, April 2). Sulfanilamide. [Link]
  • Veeprho. (2020, August 19).
  • Ranjan, R. (n.d.).
  • Scribd. (n.d.).
  • International Journal of Pharma Research and Health Sciences. (2018). Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum.
  • NIH. (2025, October 28).
  • ResearchGate. (2016, March 13).
  • USP-NF. (n.d.). General Chapters: <521> SULFONAMIDES.
  • Creative Biolabs. (n.d.).
  • PharmaCompass. (n.d.). Reference Standard | Secondary & Primary Standards | CMO. [Link]
  • Pharmaguideline. (n.d.).
  • K.K. Wagh College of Pharmacy. (n.d.).
  • ResearchGate. (2025, August 4).
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Sulfanilamide. [Link]
  • NIH. (n.d.).
  • PubChem. (n.d.). Sulfanilamide. [Link]
  • Unacademy. (n.d.). Diazotization Titrations in Pharmaceutical Analysis. [Link]
  • Slideshare. (n.d.).

Sources

Application Note: A Versatile Protocol for the Synthesis of Novel Quinazolinone-Sulfonamide Hybrids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in over 150 naturally occurring alkaloids and numerous synthetic compounds with a vast array of biological activities.[1] These nitrogen-containing heterocyclic compounds are integral to the development of novel therapeutics, exhibiting potent anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties.[2][3][4] Notably, FDA-approved drugs like Gefitinib and Erlotinib feature the quinazolinone core and function as epidermal growth factor receptor (EGFR) inhibitors in cancer therapy.[3]

This application note provides a detailed, robust, and reproducible protocol for the synthesis of 2,3-disubstituted 4(3H)-quinazolinones bearing a sulfonamide moiety. We leverage the readily available and cost-effective starting material, 4-aminobenzenesulfonamide hydrochloride (a stable salt of the foundational sulfa drug, sulfanilamide), in a versatile one-pot, three-component reaction. This approach allows for the creation of diverse chemical libraries by varying the aldehyde component, making it highly suitable for drug discovery and development professionals.

The protocol is designed with scientific integrity at its core, explaining the causality behind each step to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Principle and Strategy

The synthesis proceeds via a one-pot, acid-catalyzed condensation reaction involving three key components:

  • Isatoic Anhydride: Serves as the backbone for the quinazolinone ring.

  • An Aromatic Aldehyde: Provides the substituent at the 2-position of the quinazolinone core.

  • This compound: Acts as the amine source, incorporating the critical benzenesulfonamide pharmacophore at the 3-position.

The reaction mechanism involves the initial ring-opening of isatoic anhydride by the amine, followed by condensation with the aldehyde to form a Schiff base intermediate. An intramolecular cyclization and subsequent dehydration (aromatization) yield the final, stable 4(3H)-quinazolinone product. Using an acid catalyst like p-toluenesulfonic acid (p-TSA) facilitates both the Schiff base formation and the final dehydration step.[5][6]

Reaction Scheme

Reaction_Scheme cluster_reactants cluster_products Isatoic Isatoic Anhydride reactants_plus1 + Aldehyde Ar-CHO (Aromatic Aldehyde) reactants_plus2 + Sulfonamide 4-Aminobenzenesulfonamide (from Hydrochloride salt) Quinazolinone 2-Aryl-3-(4-sulfamoylphenyl) -quinazolin-4(3H)-one Water H2O CO2 CO2 products_plus + cluster_products cluster_products mid_point->cluster_products p-TSA (cat.) Ethanol, Reflux cluster_reactants cluster_reactants

Caption: General scheme for the three-component synthesis of quinazolinone-sulfonamides.

Experimental Protocol

This protocol details the synthesis of a representative compound, 2-phenyl-3-(4-sulfamoylphenyl)quinazolin-4(3H)-one .

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Amount (mmol)Mass/VolumeEquivalents
Isatoic AnhydrideC₈H₅NO₃163.13118-48-95.0816 mg1.0
BenzaldehydeC₇H₆O106.12100-52-75.0531 mg (0.51 mL)1.0
4-Aminobenzenesulfonamide HClC₆H₉ClN₂O₂S208.676101-31-15.51.15 g1.1
p-Toluenesulfonic Acid (p-TSA)C₇H₈O₃S·H₂O190.226192-52-50.595 mg0.1
Ethanol (Absolute)C₂H₅OH46.0764-17-5-25 mLSolvent
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • TLC plates (Silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Methodology

Caption: Experimental workflow for the synthesis of quinazolinone-sulfonamide derivatives.

Detailed Procedural Notes & Rationale

1. Reaction Setup:

  • Scientist's Note: Add the solid reagents to the flask first before adding the liquid benzaldehyde. This prevents the aldehyde from adhering to the flask walls. A slight excess (1.1 equivalents) of the this compound is used to ensure the complete consumption of the limiting reagent, isatoic anhydride.

  • Causality: The hydrochloride salt is used for its superior stability and shelf-life compared to the free base. The in situ reaction environment, particularly under heating with the acid catalyst, is sufficient to liberate the free amine required for the reaction.

2. Reflux Conditions:

  • Scientist's Note: Ethanol is an excellent solvent choice as it effectively dissolves the starting materials at reflux temperature but has lower solubility for the final product upon cooling, which aids in its precipitation.[6]

  • Causality: Heating to reflux provides the necessary activation energy for the multi-step condensation and dehydration process, ensuring the reaction proceeds at a reasonable rate. Vigorous stirring is critical to maintain a homogenous mixture, especially as the product may begin to precipitate during the reaction.

3. Reaction Monitoring with TLC:

  • Scientist's Note: Prepare a TLC chamber with a 7:3 mixture of ethyl acetate and hexane. Spot the initial reaction mixture (t=0) and then sample the reaction hourly. The disappearance of the isatoic anhydride and benzaldehyde spots and the appearance of a new, major product spot (typically with a lower Rf value) indicates reaction progression.

  • Trustworthiness: TLC is a rapid and effective method to prevent premature or unnecessarily long reaction times, which can lead to side product formation and lower yields. It provides a reliable, semi-quantitative check on the reaction's status.

4. Work-up and Isolation:

  • Scientist's Note: Pouring the reaction mixture into ice-cold water causes the organic product to crash out of the solution due to its low aqueous solubility. This is a crucial first step in separating the product from the ethanol solvent and water-soluble impurities like unreacted p-TSA.

  • Causality: The sudden decrease in temperature and change in solvent polarity dramatically reduces the solubility of the quinazolinone, leading to efficient precipitation.

5. Purification:

  • Scientist's Note: Washing the crude solid with cold water removes any remaining acid catalyst and inorganic salts. A subsequent wash with a small amount of cold ethanol removes residual unreacted benzaldehyde and other highly soluble organic impurities.

  • Causality: Recrystallization is a powerful purification technique. The crude product is dissolved in a minimum amount of hot ethanol and allowed to cool slowly. The pure quinazolinone will form well-defined crystals, while impurities remain in the cooled solvent (the mother liquor). This step is essential for obtaining a high-purity product suitable for biological screening.[7]

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for synthesizing quinazolinone-sulfonamide derivatives. The one-pot, three-component method is efficient, versatile, and utilizes readily available starting materials. By explaining the rationale behind key experimental choices, this guide aims to empower researchers in drug discovery to reliably synthesize and explore this important class of bioactive molecules. The inherent flexibility of this protocol, allowing for variation of the aldehyde component, opens the door to the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

References

  • Liu, et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
  • Abdelkhalek, A. S., & Abdul-Malik, M. A. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications.
  • Darwish, K. M. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Scientific journals of the University of Benghazi.
  • Recent Developments in Synthetic Methods and Pharmacological Activities of Quinazolinone Derivatives: A Review. (2024). Journal of Drug Delivery and Therapeutics.
  • Darwish, K. M. (2019). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. PACES.
  • Asadipour, A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research.
  • Synthetic strategies for preparation of 4‐quinazolinone derivatives. (2024). ResearchGate.
  • Kumar, A., & Sharma, S. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Omics.
  • Quinazolinone Synthetic Strategies and Medicinal Significance: A review. (2024). ResearchGate.
  • Synthesis of quinazolinones. Organic Chemistry Portal.
  • Al-Suhaimi, H. S., & Al-Salahi, R. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules.
  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (2024). MDPI.
  • 4-aminobenzenesulfonamide - Physico-chemical Properties. ChemBK.
  • Cheng, R., et al. (2013). One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation. Organic Chemistry Portal.
  • Mechanism of formation of the quinazolinone derivatives 5–17. ResearchGate.
  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (2022). Frontiers in Chemistry.
  • One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. (2024). Scientific Reports.
  • One Pot Synthesis of 4(3H)‐Quinazolinones. ResearchGate.

Sources

Topic: Cell-Based Assays for Evaluating 4-Aminobenzenesulfonamide Hydrochloride Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobenzenesulfonamide hydrochloride, a sulfonamide derivative, requires rigorous toxicological assessment to determine its safety profile. This application note provides a comprehensive guide to evaluating its cytotoxicity using a multi-parametric approach with established cell-based assays. We present detailed, field-proven protocols for three core assays that measure distinct cellular endpoints: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Caspase-3/7 assay for apoptosis induction. By explaining the causality behind experimental choices and incorporating self-validating controls, these protocols are designed to deliver robust, reproducible, and mechanistically informative data for preclinical research and drug development.

Introduction: The Rationale for Cytotoxicity Profiling

This compound belongs to the sulfonamide class of compounds, which are known for their antibacterial properties, primarily through the inhibition of folic acid synthesis in prokaryotes.[1][] As with any chemical agent intended for therapeutic development or with potential for human exposure, establishing a comprehensive safety and toxicity profile is a mandatory step. Cytotoxicity assays are the cornerstone of this initial safety assessment, providing critical data on how a compound affects fundamental cellular processes such as viability, proliferation, and cell death.[3][4]

This guide moves beyond a simple recitation of steps, offering a senior scientist's perspective on designing a robust cytotoxicity study. We advocate for a multi-assay approach because a single endpoint can be misleading. For example, a compound might inhibit metabolic activity without immediately rupturing the cell membrane. Relying solely on a metabolic assay could misclassify this cytostatic effect as a cytotoxic one. By integrating assays for metabolic health (MTT), membrane integrity (LDH), and a specific cell death pathway (Caspase-Glo® 3/7), researchers can build a more complete and mechanistically nuanced understanding of a compound's cellular impact.

Foundational Decision: Selecting the Appropriate Cell Line

The choice of cell line is arguably the most critical variable in a cytotoxicity study, as it provides the biological context for your results. The selection should be driven by the research question.

  • For General Screening: Immortalized cancer cell lines are often used for initial high-throughput screening due to their rapid proliferation and robustness.[5][6][7] Commonly used lines include:

    • HepG2 (Human Liver Cancer): Relevant for assessing potential hepatotoxicity, as the liver is a primary site of drug metabolism.

    • A549 (Human Lung Cancer): A standard for studying respiratory toxicology.

    • HeLa (Human Cervical Cancer): One of the oldest and most commonly used human cell lines, valued for its durability.

  • For Physiologically Relevant Insights: To better predict in vivo outcomes, it is crucial to use cell models that more closely resemble normal physiology.[7][8]

    • Primary Cells: While more challenging to culture, these cells retain many of their in vivo characteristics.

    • hTERT-immortalized Primary Cells: These offer a balance, providing the extended lifespan of a continuous cell line while retaining more tissue-relevant properties.[7]

    • Stem Cell-Derived Models (e.g., iPSCs): These are increasingly used to create specific, differentiated cell types (e.g., cardiomyocytes, neurons) for targeted toxicity testing.[9]

For the purpose of these protocols, we will reference a standard adherent cell line like HeLa, but the principles are broadly applicable.

Experimental Design: A Multi-Parametric Workflow

A well-designed experiment flows logically from setup to data interpretation. The following workflow ensures that data from different assays are comparable and that all necessary controls are in place.

G cluster_setup Phase 1: Preparation & Seeding cluster_treatment Phase 2: Compound Exposure cluster_assay Phase 3: Parallel Endpoint Assays cluster_analysis Phase 4: Analysis & Interpretation A 1. Cell Culture & Harvest B 2. Cell Counting & Viability Check (e.g., Trypan Blue) A->B C 3. Seed Cells in 96-well Plates (Allow 24h for attachment) B->C E 5. Treat Cells with Compound (Include Vehicle & Untreated Controls) C->E D 4. Prepare Serial Dilutions of 4-Aminobenzenesulfonamide HCl D->E F 6. Incubate for Defined Timepoints (e.g., 24, 48, 72 hours) E->F G MTT Assay (Metabolic Activity) F->G H LDH Assay (Membrane Rupture) F->H I Caspase-3/7 Assay (Apoptosis Induction) F->I J 7. Data Acquisition (Spectrophotometer/Luminometer) G->J H->J I->J K 8. Calculate % Viability / % Cytotoxicity J->K L 9. Determine IC50 Values K->L M 10. Synthesize Data for Mechanistic Conclusion L->M

Caption: A comprehensive workflow for cytotoxicity assessment.

Detailed Protocols & Methodologies

Protocol 1: MTT Assay for Metabolic Activity

Expertise & Causality: The MTT assay is a colorimetric method that provides an indication of cell viability by measuring mitochondrial metabolic activity.[10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[12] The amount of formazan produced, quantified by absorbance, is proportional to the number of metabolically active cells.[11] A decrease in signal indicates a reduction in metabolic function, which can be due to either cell death or inhibition of proliferation.

Materials:

  • Cells seeded in a clear, flat-bottom 96-well plate

  • This compound stock solution

  • Complete culture medium

  • MTT solution (5 mg/mL in sterile PBS), protected from light

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate spectrophotometer (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to ensure adherence and recovery.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the diluted compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of the compound's solvent).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[13]

  • Formazan Development: Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[11]

  • Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm.

Data Analysis:

  • Normalize Data: Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Calculate Percent Viability: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) × 100

  • Determine IC₅₀: Plot % Viability vs. log[concentration] and use non-linear regression to calculate the IC₅₀ value (the concentration that inhibits 50% of metabolic activity).

Protocol 2: LDH Assay for Membrane Integrity

Expertise & Causality: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[14][15] The released LDH catalyzes a reaction that results in a colored product, with the intensity of the color being proportional to the number of lysed cells.[16] This is a direct measure of cell death involving membrane rupture, such as necrosis.[3][17]

Materials:

  • Cells treated in a 96-well plate (as in the MTT protocol)

  • Commercially available LDH Cytotoxicity Assay Kit (follow manufacturer's instructions for reagent preparation)

  • Lysis Buffer (usually 10X, provided in the kit) for the "Maximum LDH Release" control

  • Microplate spectrophotometer (absorbance at ~490 nm)

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Prepare Controls:

    • Spontaneous LDH Release: Untreated control cells.

    • Maximum LDH Release: To a separate set of untreated control wells, add Lysis Buffer (1X final concentration) 45 minutes before the end of the incubation period.[18]

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new, clear 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH Reaction Mixture from the kit to each well.[18]

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.[16][19]

  • Stop Reaction: Add 50 µL of Stop Solution (if required by the kit) to each well.

  • Data Acquisition: Measure the absorbance at 490 nm.

Data Analysis:

  • Normalize Data: Subtract the absorbance of the "medium only" blank.

  • Calculate Percent Cytotoxicity: % Cytotoxicity = [(Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] × 100

Protocol 3: Caspase-3/7 Assay for Apoptosis

Expertise & Causality: Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. A hallmark of apoptosis is the activation of a family of proteases called caspases.[20][21] This assay uses a proluminescent substrate containing the "DEVD" peptide sequence, which is specifically recognized and cleaved by the executioner caspases, Caspase-3 and Caspase-7.[22] Cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is directly proportional to the amount of active Caspase-3/7.[22] This provides specific mechanistic insight into whether the compound induces apoptosis.

G cluster_stimulus External/Internal Stimulus cluster_pathway Apoptotic Cascade A 4-Aminobenzenesulfonamide Hydrochloride B Initiator Caspases (e.g., Caspase-8, -9) A->B Triggers Activation C Executioner Caspases (Caspase-3, Caspase-7) B->C Activates D Cleavage of Cellular Substrates (e.g., PARP, lamins) C->D Catalyzes E Cellular Dismantling (Apoptosis) D->E Results in

Caption: The central role of executioner caspases in apoptosis.

Materials:

  • Cells treated in an opaque-walled , white 96-well plate (to maximize luminescent signal and prevent crosstalk)

  • Commercially available luminescent Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, but use opaque-walled plates.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. Allow it and the cell plate to equilibrate to room temperature.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of medium in each well (e.g., 100 µL).

  • Incubation: Mix on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

  • Normalize Data: Subtract the average luminescence of the "medium only" blank wells.

  • Calculate Fold Change in Activity: Fold Change = (Luminescence of Treated Cells / Luminescence of Untreated Control)

Data Synthesis and Interpretation

No single assay tells the whole story. The power of this approach lies in synthesizing the data from all three endpoints.

Assay Result MTT (Metabolism) LDH (Membrane Lysis) Caspase-3/7 (Apoptosis) Likely Interpretation
Scenario 1 ↓↓↓↑↑↑↑↑↑Apoptotic Cytotoxicity: The compound induces apoptosis, leading to secondary necrosis (membrane rupture) and loss of metabolic function.
Scenario 2 ↓↓↓↑↑↑Necrotic Cytotoxicity: The compound causes direct membrane damage and cell lysis, leading to a loss of metabolic function without activating the caspase cascade.
Scenario 3 ↓↓↓↑↑↑Early Apoptosis: The compound triggers apoptosis, reducing metabolic activity, but the cells have not yet progressed to secondary necrosis (membrane rupture).
Scenario 4 ↓↓↓Cytostatic Effect or Metabolic Inhibition: The compound inhibits cell proliferation or directly impairs mitochondrial function without causing cell death.
Scenario 5 No Effect: The compound is not cytotoxic or cytostatic at the tested concentrations.

Key: ↓↓↓ (Strong Decrease), ↑↑↑ (Strong Increase), — (No significant change)

Conclusion

Evaluating the cytotoxicity of this compound requires a rigorous, multi-faceted approach. By employing assays that probe metabolic health (MTT), membrane integrity (LDH), and a specific death pathway (Caspase-3/7), researchers can obtain a comprehensive and mechanistically informative toxicity profile. The protocols and interpretive framework provided in this application note are designed to ensure the generation of high-quality, reliable data essential for making informed decisions in drug development and chemical safety assessment.

References

  • Title: Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies Source: Taylor & Francis Online URL:[Link]
  • Title: Cell lines as in vitro models for drug screening and toxicity studies Source: PubMed URL:[Link]
  • Title: Apoptosis Assay: Caspase-3 and Caspase-7 Cell Line Screen Source: Altogen Labs URL:[Link]
  • Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer N
  • Title: Caspase Activity Assay Source: Cre
  • Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL:[Link]
  • Title: Highlight report: Cell type selection for toxicity testing Source: PMC - NIH URL:[Link]
  • Title: Different Cytotoxicity Assays Source: Chemistry LibreTexts URL:[Link]
  • Title: Apoptosis assays Source: PubMed - NIH URL:[Link]
  • Title: Cell Viability Assays Source: Assay Guidance Manual - NCBI Bookshelf URL:[Link]
  • Title: Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity Source: baseclick GmbH URL:[Link]
  • Title: Making cell lines more physiologically relevant for toxicology testing Source: Culture Collections URL:[Link]
  • Title: A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time Source: PMC - NIH URL:[Link]
  • Title: Cytotoxicity Assays – what your cells don't like Source: BMG Labtech URL:[Link]
  • Title: LDH Assay Source: Cell Biologics Inc. URL:[Link]
  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: SpringerLink URL:[Link]

Sources

Application Notes and Protocols for In Vitro Antibacterial Testing of 4-Aminobenzenesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of Sulfonamides in Antimicrobial Research

4-Aminobenzenesulfonamide hydrochloride, a salt of the parent sulfonamide, represents a class of synthetic antimicrobial agents that have been a cornerstone of infectious disease therapy for decades.[1] Their mechanism of action is well-established; they act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[2] This enzyme is critical for the synthesis of folic acid, an essential nutrient for bacterial DNA and protein synthesis.[1][3][4] Because mammalian cells acquire folate from their diet and do not possess DHPS, sulfonamides exhibit selective toxicity against susceptible bacteria.[2]

Despite their long history, the rise of antibiotic resistance necessitates a continued and rigorous evaluation of established compounds like this compound against contemporary bacterial isolates.[2][5] Accurate and reproducible in vitro susceptibility testing is the foundation of this evaluation. It provides the minimum inhibitory concentration (MIC) and other key parameters that inform preclinical development, resistance surveillance, and clinical therapeutic strategies.

This guide provides detailed, field-proven protocols for the principal methods of in vitro antibacterial testing applicable to this compound. We will delve into the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating trustworthy and authoritative data.

Pillar of Trustworthiness: The Critical Role of Specialized Growth Media

A unique challenge in testing sulfonamides is the antagonistic effect of certain components in standard laboratory media, namely thymidine and para-aminobenzoic acid (PABA), the natural substrate of DHPS.[6] Their presence can lead to falsely elevated MIC values, masking the true activity of the sulfonamide. Therefore, the use of media with low levels of these inhibitors is non-negotiable for accurate susceptibility testing.

Recommended Media:

  • Mueller-Hinton Agar/Broth (MHA/MHB): This is the internationally recommended medium for routine susceptibility testing of non-fastidious bacteria.[7][8] It is specifically formulated to have low concentrations of thymidine and PABA.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): For broth-based assays, adjusting the concentration of divalent cations (Ca²⁺ and Mg²⁺) is crucial for the accurate testing of some antibiotic classes and is considered standard practice.

Method 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9] It is considered a gold standard for MIC determination due to its efficiency and reproducibility.[8][10]

Scientific Principle

This method exposes a standardized bacterial inoculum to serial twofold dilutions of this compound in a liquid growth medium within a 96-well microtiter plate.[9] After incubation, the presence or absence of visible growth (turbidity) is assessed. The MIC is the lowest concentration where no growth is observed. A key consideration for sulfonamides is the interpretation of the endpoint; trailing growth is common, and the MIC is often defined as the concentration that causes at least 80% reduction in growth compared to the positive control.[11][12]

Experimental Workflow Diagram

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Assay Setup cluster_read Incubation & Reading P1 Prepare serial 2-fold dilutions of 4-aminobenzenesulfonamide HCl in CAMHB S1 Dispense 50 µL of drug dilutions to 96-well plate P1->S1 P2 Prepare 0.5 McFarland bacterial inoculum P3 Dilute inoculum in CAMHB to ~1x10^6 CFU/mL P2->P3 S2 Add 50 µL of diluted inoculum to wells (Final: 5x10^5 CFU/mL) P3->S2 S1->S2 I1 Incubate plate at 35±2°C for 16-20 hours S2->I1 S3 Include Growth Control (Inoculum + Broth) S3->I1 S4 Include Sterility Control (Broth only) S4->I1 R1 Read plate visually or with a plate reader I1->R1 R2 Determine MIC: Lowest concentration with ≥80% growth inhibition R1->R2

Caption: Workflow for the broth microdilution method to determine MIC.

Detailed Protocol
  • Preparation of this compound Stock Solution:

    • Accurately weigh a suitable amount of this compound powder.

    • Dissolve in a minimal amount of an appropriate solvent (e.g., DMSO or water, depending on solubility) and then bring to the final volume with Cation-Adjusted Mueller-Hinton Broth (CAMHB). The stock solution should be at least 10 times the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • In a 96-well U-bottom microtiter plate, add 50 µL of CAMHB to wells 2 through 12 of a given row.

    • Add 100 µL of the stock solution (at 2x the highest desired final concentration) to well 1.

    • Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no drug). Well 12 will be the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. This requires a 1:100 dilution of the 0.5 McFarland suspension.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum (1 x 10⁶ CFU/mL) to wells 1 through 11. This brings the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.[9][11] Do not add bacteria to well 12.

    • Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.[11]

  • Reading and Interpreting Results:

    • Place the plate on a reading mirror or use a microplate reader.

    • The sterility control (well 12) should be clear. The growth control (well 11) must show distinct turbidity.

    • The MIC is the lowest concentration of this compound that shows at least an 80% reduction in turbidity compared to the growth control.[12] This is a critical nuance for sulfonamides to account for trailing endpoints.

Method 2: Kirby-Bauer Disk Diffusion

The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative test that categorizes a bacterium as susceptible, intermediate, or resistant to an antimicrobial agent.[13] It is widely used in clinical laboratories for its simplicity and low cost.[8]

Scientific Principle

A paper disk impregnated with a standardized amount of this compound is placed on an agar plate uniformly inoculated with the test bacterium.[7] The drug diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a zone of growth inhibition will form around the disk. The diameter of this zone is measured and compared to standardized interpretive charts provided by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to determine the susceptibility category.[13][14]

Experimental Workflow Diagram

Disk_Diffusion_Workflow cluster_prep Preparation cluster_plate Inoculation & Disk Placement cluster_read Incubation & Measurement P1 Prepare 0.5 McFarland bacterial inoculum S1 Dip sterile swab into inoculum and remove excess fluid P1->S1 P2 Prepare Mueller-Hinton Agar (MHA) plate (4mm depth) S2 Streak swab over entire MHA surface in three directions to create a lawn P2->S2 S1->S2 S3 Allow plate to dry for 3-5 min S2->S3 S4 Aseptically place sulfonamide disk on agar surface and press gently S3->S4 I1 Invert plate and incubate at 35±2°C for 16-18 hours S4->I1 R1 Measure the diameter of the zone of inhibition in mm I1->R1 R2 Interpret as Susceptible, Intermediate, or Resistant using CLSI/EUCAST tables R1->R2

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Detailed Protocol
  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.

    • Rotate the swab against the inside of the tube above the liquid level to remove excess fluid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate (4 mm depth) in three different directions (rotating the plate approximately 60 degrees each time) to ensure confluent growth.[7]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.[7]

  • Disk Application:

    • Using sterile forceps or a disk dispenser, place a paper disk impregnated with the appropriate concentration of the sulfonamide (e.g., 300 µg) onto the inoculated agar surface.

    • Gently press the disk down to ensure complete contact with the agar. Disks should be placed at least 24 mm apart.[13]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.[11]

  • Measurement and Interpretation:

    • After incubation, use a ruler or caliper to measure the diameter of the zone of complete growth inhibition (including the disk diameter) from the underside of the plate.

    • Compare the measured zone diameter to the interpretive criteria published by CLSI or EUCAST to classify the isolate as Susceptible (S), Intermediate (I), or Resistant (R).

Method 3: Time-Kill Kinetics Assay

Time-kill assays provide dynamic information about the antimicrobial agent's effect over time, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[15][16] Since sulfonamides are primarily bacteriostatic, this assay is crucial for understanding their impact on bacterial viability.[1][4]

Scientific Principle

A standardized inoculum of bacteria is introduced into a broth medium containing the antimicrobial agent at various concentrations (often multiples of the predetermined MIC). At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted, and plated to enumerate the surviving viable bacteria (CFU/mL).[11][17] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[15][18] A bacteriostatic effect is observed when there is a <3-log₁₀ reduction.[11]

Experimental Workflow Diagram

Time_Kill_Workflow cluster_prep Preparation cluster_assay Assay & Sampling cluster_read Enumeration & Analysis P1 Prepare CAMHB with sulfonamide at multiples of MIC (e.g., 1x, 4x, 16x) S1 Inoculate tubes to a starting density of ~5x10^5 CFU/mL P1->S1 P2 Prepare 0.5 McFarland bacterial inoculum P2->S1 S2 Incubate at 35°C with shaking S1->S2 S3 At time points (0, 2, 4, 8, 24h), remove aliquot S2->S3 S4 Perform serial dilutions and plate on MHA S3->S4 I1 Incubate MHA plates for 18-24 hours S4->I1 R1 Count colonies and calculate CFU/mL for each time point I1->R1 R2 Plot log10 CFU/mL vs. Time to generate time-kill curve R1->R2

Caption: Workflow for the time-kill kinetics assay.

Detailed Protocol
  • Preparation:

    • Prepare tubes or flasks of CAMHB containing this compound at concentrations corresponding to multiples of its known MIC (e.g., 0.5x, 1x, 2x, 4x MIC).

    • Include a drug-free growth control tube.

  • Inoculation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

    • Inoculate each tube (including the growth control) with the bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[11]

  • Sampling and Plating:

    • Immediately after inoculation (T=0) and at subsequent time intervals (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.

    • Perform 10-fold serial dilutions of the aliquot in sterile saline or phosphate-buffered saline.

    • Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.

  • Incubation and Enumeration:

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours, or until colonies are clearly visible.

    • Count the number of colonies on plates that yield between 30 and 300 colonies to calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each concentration of the sulfonamide and the growth control.

    • Analyze the curves to determine the rate and extent of bacterial killing. A ≥3-log₁₀ reduction compared to the initial inoculum indicates bactericidal activity.[15]

Data Presentation and Quality Control

Summary of Key Experimental Parameters
ParameterBroth MicrodilutionKirby-Bauer Disk DiffusionTime-Kill Assay
Primary Output MIC (µg/mL)Zone Diameter (mm)Log₁₀ CFU/mL vs. Time
Medium CAMHBMueller-Hinton AgarCAMHB
Inoculum Density ~5 x 10⁵ CFU/mLConfluent Lawn~5 x 10⁵ CFU/mL
Incubation Temp. 35°C ± 2°C35°C ± 2°C35°C ± 2°C
Incubation Time 16-20 hours16-18 hoursUp to 24 hours
Endpoint ≥80% growth inhibitionZone of inhibition≥3-log₁₀ reduction (bactericidal)
Quality Control (QC)

For all susceptibility testing, it is imperative to include QC strains with known susceptibility profiles in each run. This validates the test system, including the medium, inoculum, and drug potency.

Recommended QC Strains:

  • Escherichia coli ATCC® 25922

  • Staphylococcus aureus ATCC® 29213

  • Pseudomonas aeruginosa ATCC® 27853

The resulting MIC values or zone diameters for these strains must fall within the acceptable ranges published by CLSI or EUCAST.

References

  • Ahmad, A., & Farrukh, M. A. (n.d.). Anti-microbial activities of sulfonamides using disc diffusion method.
  • Aslam, B., Wang, W., Arshad, M. I., Khurshid, M., Muzammil, S., Rasool, M. H., & Nisar, M. A. (2018). Antibiotic resistance: a rundown of a global crisis. Infection and drug resistance, 11, 1645.
  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses.
  • Graham, L. (n.d.). Antibacterial sulfonamides.
  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
  • Cormican, M. G., & Jones, R. N. (1997). Reevaluation of the Disk Diffusion Method for Sulfonamide Susceptibility Testing of Neisseria meningitidis. Journal of Clinical Microbiology, 35(10), 2633–2636.
  • Scribd. (n.d.). Time Kill Assay.
  • Ahmad, S., & Farrukh, M. A. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pak. J. Pharm. Sci, 25(1), 255-259.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • ResearchGate. (n.d.). Time-kill curves for an antibiotic with rapid killing and rapid regrowth.
  • Pacific BioLabs. (n.d.). Time Kill Testing.
  • Nelson Labs. (n.d.). Time-Kill Evaluations.
  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.
  • APEC. (n.d.). Antimicrobial Susceptibility Testing.
  • Genc, Y., Ozkanca, R., & Bekdemir, Y. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7(1), 15.
  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Boxall, A. B., Johnson, P., Smith, E. J., Sinclair, C. J., Stutt, E., & Levy, L. S. (2003). Growth-inhibitory effects of sulfonamides at different pH: dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays.
  • Guldener, U., De Montigny, J., & Pallmann, M. (2001). Folic acid utilisation related to sulfa drug resistance in Saccharomyces cerevisiae. FEMS yeast research, 1(2), 129-137.
  • EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing.
  • EUCAST. (2016). Compliance of Manufacturers of AST Materials and Devices With EUCAST Guidelines.
  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends.
  • Gudding, R. (1974). The suitability of some media and peptones for sulfonamide testing. Acta veterinaria Scandinavica, 15(3), 366-380.
  • Brown-Elliott, B. A., Wallace, R. J., Trovato, M., & Teixeira, M. (2012). Sulfonamide Resistance in Isolates of Nocardia spp. from a U.S. Multicenter Survey. Journal of Clinical Microbiology, 50(4), 1446–1448.
  • The British Society for Antimicrobial Chemotherapy. (n.d.). AST guidance specific to the UK and clarification on EUCAST guidance.
  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
  • EUCAST. (n.d.). EUCAST Home.
  • de la Cuesta-Zuluaga, J., & Estrada, S. (2012). Inhibition studies of sulfonamide-containing folate analogs in yeast. Memorias do Instituto Oswaldo Cruz, 107(7), 903-909.
  • Wolfensberger, A., Sax, H., Weber, R., Zbinden, R., Kuster, S. P., & Hombach, M. (2013). Change of antibiotic susceptibility testing guidelines from CLSI to EUCAST: influence on cumulative hospital antibiograms. PloS one, 8(11), e79130.
  • DailyMed. (n.d.). SULFAMETHOXAZOLE AND TRIMETHOPRIM tablet.
  • Farajnia, S., Alikhani, M. Y., Ghotaslou, R., Naghili, B., & Nakhlband, A. (2014). Sulfonamide resistance genes (sul) in extended spectrum beta lactamase (ESBL) and non-ESBL producing Escherichia coli isolated from Iranian hospitals. Iranian journal of microbiology, 6(1), 30.
  • ResearchGate. (n.d.). Growth-inhibitory effects of sulfonamides at different pH: Dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays.
  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.
  • Krüger, A., Ciolkowski, M., Brzozowski, R., & Leśniewska, E. (2022). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. International Journal of Molecular Sciences, 23(15), 8207.
  • ResearchGate. (n.d.). Folate biosynthesis inhibition by sulfonamide.
  • World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method).

Sources

Application Notes and Protocols for the Purity Assessment of 4-Aminobenzenesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Sulfonamide Active Pharmaceutical Ingredients

4-Aminobenzenesulfonamide, commonly known as sulfanilamide, and its hydrochloride salt, are foundational compounds in the sulfonamide class of synthetic antibacterial agents. Their mechanism of action relies on the competitive inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The purity of the 4-aminobenzenesulfonamide hydrochloride Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. The presence of impurities, arising from the synthetic route or degradation, can lead to adverse toxicological effects and diminished therapeutic action.[1][2]

This comprehensive guide provides a suite of robust analytical techniques for the stringent purity assessment of this compound. The methodologies detailed herein are designed for implementation in research, development, and quality control laboratories, ensuring that the API meets the rigorous standards required for pharmaceutical use. We will delve into the mechanistic underpinnings of each technique, offering not just protocols, but a strategic framework for a comprehensive purity evaluation.

Strategic Overview of Purity Assessment

A multi-tiered analytical approach is essential for a thorough purity assessment of this compound. This involves a primary chromatographic separation technique for the quantification of the principal component and related substances, supplemented by spectroscopic and classical chemistry methods for identity, potency, and the detection of specific impurities.

Caption: Overall workflow for the purity assessment of this compound.

Impurity Profiling: Understanding Potential Contaminants

A robust purity assessment is predicated on a sound understanding of potential impurities. For this compound, these can be categorized as process-related impurities and degradation products.

  • Process-Related Impurities:

    • Sulfanilic Acid: A key starting material or a hydrolysis product of a reaction intermediate.[3][4]

    • Acetanilide: An unreacted starting material if the synthesis proceeds via acetylation of aniline.[5]

    • 4-acetamidobenzenesulfonyl chloride: An intermediate that may be carried over.[6]

    • Dichlorinated Sulfanilamides: Such as 3,5-dichlorosulfanilamide, which can arise from side reactions during chlorosulfonation.[7]

  • Degradation Products:

    • Sulfonamides can be susceptible to hydrolysis, particularly at the sulfonamide linkage under certain pH and temperature conditions.[8][9] The primary degradation pathway often involves the cleavage of the sulfonamide bond to yield sulfanilic acid.

    • Photodegradation is another potential pathway, and exposure to light should be controlled.[9]

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Impurity Determination

Reverse-phase HPLC with UV detection is the cornerstone for the purity assessment of this compound. It offers high resolution, sensitivity, and quantitative accuracy for both the API and its related substances. A validated RP-HPLC method is presented below.[7][8]

Principle of the Method

The method utilizes a C8 stationary phase and a gradient mobile phase to achieve separation of 4-aminobenzenesulfonamide from its potential impurities. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the more polar mobile phase. Detection is performed using a UV or Photo-Diode Array (PDA) detector at a wavelength where the analyte and its impurities exhibit significant absorbance.

Experimental Protocol: RP-HPLC
  • Instrumentation: A gradient HPLC system equipped with a UV-Visible or PDA detector.

  • Chromatographic Conditions:

ParameterCondition
Column YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Gradient Elution (Specific gradient to be optimized based on impurity profile)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 265 nm
Injection Volume 5 µL
Run Time 40 minutes
Diluent HPLC grade water
  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.

    • Impurity Stock Solution: Prepare individual stock solutions of known impurities (e.g., sulfanilic acid) in a similar manner.

    • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to achieve a target concentration (e.g., 1000 µg/mL).[8]

    • Spiked Sample Solution: To a portion of the sample solution, add known amounts of the impurity stock solutions to verify the separation and recovery.[8]

  • Analysis and Data Interpretation:

    • Inject the diluent (as a blank), standard solution, sample solution, and spiked sample solution into the chromatograph.

    • Identify the peaks based on their retention times relative to the standards.

    • Calculate the percentage purity of the this compound and the concentration of each impurity using the peak areas and the known concentration of the standard. The method should be validated for linearity, accuracy, precision, and sensitivity (LOD/LOQ).[7][8] A correlation coefficient of ≥0.999 is typically expected for linearity.[8]

Thin-Layer Chromatography (TLC) for Qualitative and Semi-Quantitative Analysis

TLC is a simple, rapid, and cost-effective technique for the qualitative identification of 4-aminobenzenesulfonamide and the detection of related substances, as outlined in the European Pharmacopoeia.[10][11]

Principle of the Method

TLC separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) and their solubility in a mobile phase. The separation is visualized under UV light or by using a suitable staining reagent.

Experimental Protocol: TLC
  • Stationary Phase: TLC silica gel F254 plates.[11]

  • Mobile Phase: A suitable solvent system, for example, a mixture of chloroform, n-heptane, and ethanol (e.g., in a 3:3:3 v/v/v ratio) can be effective for separating sulfonamides and their impurities.[3]

  • Sample and Standard Preparation:

    • Prepare solutions of the test sample and reference standards (including known impurities) in a suitable solvent (e.g., a mixture of concentrated ammonia and methanol).[11]

  • Procedure:

    • Apply spots of the sample and standard solutions to the TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase until the solvent front has traveled a sufficient distance.

    • Dry the plate and visualize the spots under UV light at 254 nm.[11]

    • The Rf values and the intensity of the impurity spots in the sample chromatogram are compared to those of the standards. Any impurity spot in the sample should not be more intense than the corresponding standard spot at a specified limit (e.g., 0.5%).[11]

Spectroscopic and Titrimetric Methods for Identity and Assay

UV-Visible Spectrophotometry

UV-Vis spectrophotometry can be used as a simple and rapid method for identification and assay, based on the characteristic absorption of 4-aminobenzenesulfonamide in the UV region.

  • Protocol: Prepare a dilute solution of this compound in a suitable solvent (e.g., 0.1 M HCl) and record the UV spectrum. The spectrum should exhibit absorption maxima at specific wavelengths, which can be compared to a reference standard. For quantitative analysis, the absorbance at a specific wavelength is measured and the concentration is determined using a calibration curve or by comparison with a standard of known concentration.[12]

Nitrite Titration (Assay)

This classical titrimetric method, often cited in pharmacopeias for the assay of sulfonamides, provides an accurate determination of the primary aromatic amine content.[3]

  • Principle: The primary aromatic amine group of 4-aminobenzenesulfonamide reacts stoichiometrically with sodium nitrite in an acidic medium to form a diazonium salt. The endpoint of the titration is detected potentiometrically or using an external indicator.

  • Protocol:

    • Accurately weigh a quantity of the sample and dissolve it in dilute hydrochloric acid.

    • Cool the solution in an ice bath.

    • Titrate slowly with a standardized solution of sodium nitrite.

    • Determine the endpoint potentiometrically.

    • The percentage purity is calculated based on the volume of sodium nitrite solution consumed.

Physicochemical Characterization

Melting Point

The melting point is a fundamental physical property that can be used as an indicator of purity. A sharp melting range close to the literature value suggests a high degree of purity.

  • Protocol: Determine the melting point of the sample using a calibrated melting point apparatus. The observed melting range should be narrow and consistent with that of the reference standard.

Conclusion and Data Reporting

A comprehensive purity assessment of this compound requires the synergistic application of multiple analytical techniques. The validated RP-HPLC method serves as the primary tool for quantitative analysis of the API and its impurities. TLC provides a rapid and effective means for qualitative impurity screening. Spectroscopic and titrimetric methods offer robust confirmation of identity and potency.

The final purity report should integrate the results from all methods, providing a detailed impurity profile with each impurity identified and quantified. This multi-faceted approach ensures the quality, safety, and efficacy of this compound for its intended pharmaceutical applications.

Caption: Strategy for impurity identification and quantification.

References

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 2023. [Link]
  • Green process synthesis method of sulfanilamide.
  • Sulfanilamide-impurities.
  • Simultaneous TLC Determination of Co-trimoxazole and Impurities of Sulfanilamide and Sulfanilic Acid in Pharmaceuticals.
  • Sulfanilamide. European Pharmacopoeia 6.0. [Link]
  • Crystallization of Sulfanilamide. YouTube, 2021. [Link]
  • Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. Course Hero. [Link]
  • Degradation of sulfanilamide in aqueous solution by ionizing radiation: Performance and mechanism. PubMed, 2023. [Link]
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink, 2021. [Link]
  • Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent. ChemRxiv, 2023. [Link]
  • Sulfanilamide. Wikipedia. [Link]
  • Sulfanilamide. British Pharmacopoeia. [Link]
  • What is differences between sulfanilic acid and sulfanilamide?
  • Sulfonamide-impurities.
  • Studies on sulfonamide degradation products.
  • Sulfanilic Acid-impurities.
  • NOVEL AMINOBENZENESULFONAMIDES AS POTENTIAL INHIBITORS OF CARBONIC ANHYDRASES. Revue Roumaine de Chimie. [Link]
  • Sulfanilic acid. PubChem. [Link]
  • Sulfanilamide. PubChem. [Link]
  • AN INSIGHT INTO SYNTHETIC AND PHARMACOLOGICAL PROFILE OF SULPHANILAMIDE. International Journal of Biology, Pharmacy and Allied Sciences, 2024. [Link]
  • 4-aminobenzenesulfonamide. ChemBK. [Link]
  • Yield, purity, and characteristic impurities of the sulfonamide...
  • Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. [Link]

Sources

Application Note: Synthesis of Azo Dyes Utilizing 4-Aminobenzenesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Sulfonamide-Based Azo Dyes

4-Aminobenzenesulfonamide, commonly known as sulfanilamide, is a foundational molecule in medicinal chemistry, historically recognized as one of the first effective systemic chemotherapeutic agents for treating bacterial infections.[1] Beyond its pharmaceutical legacy, its primary aromatic amine group makes it a versatile precursor for the synthesis of a broad class of organic colorants known as azo dyes.

Azo dyes are characterized by the presence of one or more azo groups (–N=N–), which form a conjugated system between two aromatic rings. This extended π-electron system is responsible for their intense color.[2][3] When the sulfanilamide moiety is incorporated, the resulting sulfonamide azo dyes are not only valuable as high-performance colorants for textiles but also exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][4][5] This dual functionality makes them a subject of significant interest for researchers in materials science and drug development.

This document provides a detailed exploration of the chemical principles and a step-by-step protocol for the synthesis of azo dyes using 4-aminobenzenesulfonamide hydrochloride as the starting material. The process involves two fundamental and sequential reactions: the diazotization of the aromatic amine followed by an azo coupling reaction with an electron-rich aromatic compound.[6][7]

Core Scientific Principles: The Reaction Mechanism

The synthesis is a classic example of electrophilic aromatic substitution, proceeding through two distinct mechanistic stages.

Part I: Diazotization

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[8] This is achieved by treating this compound with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[9][10]

The reaction mechanism begins with the formation of the nitrosonium ion (NO⁺) from protonated nitrous acid.[10] The primary amine of sulfanilamide then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium cation.

Critical Parameter: Temperature control is paramount. The reaction must be maintained between 0 and 5 °C.[3] Above this temperature, the aryl diazonium salt is unstable and will decompose, leading to the evolution of nitrogen gas and the formation of undesired phenolic byproducts, significantly reducing the yield of the target azo dye.

Diazotization_Mechanism Diazotization Mechanism cluster_0 Step 1: Formation of Nitrosonium Ion cluster_1 Step 2: Formation of Diazonium Salt NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + HCl HCl HCl NO_plus NO⁺ (Nitrosonium ion) HNO2->NO_plus + H⁺, -H₂O H2O H₂O Sulfanilamide H₂N-Ar-SO₂NH₂ (4-Aminobenzenesulfonamide) N_Nitroso H₂N⁺(H)-Ar-SO₂NH₂ | N=O Sulfanilamide->N_Nitroso + NO⁺ Diazohydroxide HO-N=N-Ar-SO₂NH₂ N_Nitroso->Diazohydroxide Rearrangement & -H⁺ Diazonium_Salt ⁺N≡N-Ar-SO₂NH₂ Cl⁻ (Diazonium Salt) Diazohydroxide->Diazonium_Salt + 2H⁺, -H₂O Azo_Coupling_Mechanism Azo Coupling Mechanism Diazonium_Salt Ar-N≡N⁺ Sigma_Complex Resonance-Stabilized σ-complex Diazonium_Salt->Sigma_Complex Electrophilic Attack Coupling_Component Ar'-OH (e.g., 2-Naphthol) Coupling_Component->Sigma_Complex Azo_Dye Ar-N=N-Ar'-OH (Azo Dye) Sigma_Complex->Azo_Dye Deprotonation (-H⁺)

Caption: General mechanism for the electrophilic azo coupling reaction.

Experimental Protocols and Workflow

This section provides a detailed, two-part protocol for the synthesis of a representative sulfonamide azo dye by coupling diazotized 4-aminobenzenesulfonamide with 2-naphthol.

Overall Synthesis Workflow

Synthesis_Workflow Synthesis Workflow Diagram start Start amine_prep Prepare Amine Solution (4-Aminobenzenesulfonamide HCl) start->amine_prep nitrite_prep Prepare NaNO₂ Solution start->nitrite_prep coupling_prep Prepare Coupling Solution (2-Naphthol in NaOH) start->coupling_prep diazotization Diazotization (Mix solutions at 0-5 °C) amine_prep->diazotization nitrite_prep->diazotization azo_coupling Azo Coupling (Add diazonium salt to coupling solution at 0-5 °C) diazotization->azo_coupling coupling_prep->azo_coupling isolation Isolation (Vacuum Filtration) azo_coupling->isolation purification Purification (Wash with cold water, then recrystallize) isolation->purification end End (Dry final product) purification->end

Caption: Step-by-step workflow for azo dye synthesis.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
This compound208.662.09 g10.0Starting amine
Concentrated Hydrochloric Acid (~37%)36.462.5 mL~30Acid catalyst for diazotization
Sodium Nitrite (NaNO₂)69.000.76 g11.0Source of nitrous acid
2-Naphthol144.171.44 g10.0Coupling component
Sodium Hydroxide (NaOH)40.001.20 g30.0To dissolve 2-naphthol
Distilled Water18.02~200 mL-Solvent
Ice-As needed-For cooling baths
Starch-Iodide Paper---To test for excess nitrous acid
Standard Laboratory Glassware---Beakers, flasks, filtration setup
Protocol 1: Diazotization of this compound
  • Prepare the Amine Solution: In a 250 mL beaker, dissolve 2.09 g (10.0 mmol) of this compound in a mixture of 2.5 mL of concentrated HCl and 50 mL of distilled water. Stir until a clear solution is obtained. [11]2. Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.

  • Prepare the Nitrite Solution: In a separate small beaker, dissolve 0.76 g (11.0 mmol) of sodium nitrite in 10 mL of cold distilled water. [11]4. Perform Diazotization: Slowly add the sodium nitrite solution dropwise to the cold amine solution over 10 minutes. Use a pipette or dropping funnel for controlled addition. Crucially, ensure the temperature of the reaction mixture does not rise above 5 °C. [11][12]5. Stir and Test: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes.

  • Verify Reaction: Test for the presence of excess nitrous acid by placing a drop of the reaction mixture onto a piece of starch-iodide paper. An immediate dark blue-black color indicates a slight excess of nitrous acid, confirming the completion of diazotization. The resulting clear solution contains the diazonium salt and should be kept cold and used immediately in the next step. [11]

Protocol 2: Azo Coupling with 2-Naphthol
  • Prepare the Coupling Solution: In a 400 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-naphthol in a solution of 1.20 g of sodium hydroxide in 50 mL of distilled water. Stir until the 2-naphthol is fully dissolved. [3][11]2. Cooling: Cool this alkaline solution in an ice bath to 0-5 °C with constant stirring.

  • Perform Coupling: Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution. [11]4. Observe Precipitation: A brightly colored red-orange precipitate of the azo dye should form immediately upon mixing.

  • Complete the Reaction: Continue to stir the mixture in the ice bath for 30 minutes to ensure the coupling reaction goes to completion.

Protocol 3: Isolation and Purification
  • Filtration: Collect the precipitated azo dye by vacuum filtration using a Buchner funnel. [12]2. Washing: Wash the solid crude product on the funnel with several portions of cold distilled water to remove unreacted salts and other water-soluble impurities.

  • Drying: Press the solid dry on the funnel and then transfer it to a watch glass to air-dry or dry in a low-temperature oven (e.g., 60-80 °C).

  • Recrystallization (Optional): For higher purity, the crude dye can be recrystallized from a suitable solvent like ethanol or an ethanol-water mixture. [12][13]

Safety and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Aminobenzenesulfonamide (Sulfanilamide): May cause skin and serious eye irritation. Harmful if swallowed or inhaled. [14][15][16]* Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

  • Sodium Nitrite: Oxidizer. Toxic if swallowed.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Azo Dyes: Many azo compounds are considered toxic and should be handled with care. [3]Diazonium salts are explosive when dry and should only be prepared in solution and used immediately.

Conclusion

The diazotization of this compound and its subsequent coupling with electron-rich nucleophiles is a robust and versatile method for synthesizing sulfonamide-based azo dyes. [1][5]Careful control over reaction parameters, particularly temperature and pH, is essential for achieving high yields and purity. The protocols outlined in this guide provide a reliable framework for researchers to synthesize and explore this important class of compounds for applications ranging from advanced colorants to novel therapeutic agents.

References

  • Antimicrobial sulphonamide azo dyes | Request PDF. (n.d.). ResearchGate.
  • The Synthesis of Azo Dyes. (n.d.). University of California, Irvine.
  • Synthesis and Antibacterial Activity of Azo-Sulfa-Based Disperse Dyes and Their Application in Polyester Printing. (2023). ResearchGate.
  • Azo coupling reactions structures and mechanisms. (2023). ResearchGate.
  • Design, Synthesis, and Antibacterial Activity of Spiropyrimidinone Derivatives Incorporated Azo Sulfonamide Chromophore for Polyester Printing Application. (2022). ResearchGate.
  • Design of Sulfonamide Substituted Mono- Azo Derivatives: Photophysical and Biological Activity. (2024). ResearchGate.
  • The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. (2022). MDPI.
  • Azo coupling. (n.d.). Wikipedia.
  • Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. (2022). PubMed Central.
  • Azo Coupling Reaction for Spectrophotometric Determination of Sulfanilamide Using β-Naphthol as a Reagent. (2024). Iraqi Academic Scientific Journals.
  • Combinatorial Synthesis of an Azo Dye. (n.d.). Saddleback College.
  • Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling. (2023). JoVE.
  • Diazotization Reaction Mechanism. (n.d.). BYJU'S.
  • Diazotisation. (n.d.). Organic Chemistry Portal.
  • Experiment 8 Synthesis of an Azo Dye. (n.d.). The Chinese University of Hong Kong.
  • Basic Principles, Methods and Application of Diazotization Titration. (n.d.). Pharmaguideline.
  • Diazotization reaction: Mechanism and Uses. (2023). Online Chemistry notes.

Sources

Application Note & Protocol Guide: Formulation of 4-Aminobenzenesulfonamide Hydrochloride for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Scope

This guide provides a detailed scientific framework and step-by-step protocols for the formulation of 4-aminobenzenesulfonamide hydrochloride (Sulfanilamide HCl, CAS: 6101-31-1) for use in in vivo research models.[1][] The focus is on preparing sterile, stable, and physiologically compatible dosing solutions for common administration routes such as parenteral injection and oral gavage. This document is intended for researchers, scientists, and drug development professionals who require robust and reproducible formulation methodologies. We will delve into the critical physicochemical properties of the compound, explain the causal relationships behind formulation choices, and provide validated protocols to ensure scientific integrity and experimental success.

Scientific Foundation: Physicochemical Profile & Formulation Rationale

A successful in vivo study hinges on a well-characterized and stable drug formulation. The properties of this compound dictate every step of the formulation process.

Core Physicochemical Properties

The hydrochloride salt of 4-aminobenzenesulfonamide is specifically used to enhance aqueous solubility compared to its free base, sulfanilamide.

PropertyValue / ObservationFormulation ImplicationSource(s)
Chemical Structure Aniline with a sulfonamide group at position 4, with the aniline nitrogen protonated.The protonated amine is key to its enhanced water solubility. Maintaining a suitable pH is critical to prevent conversion to the less soluble free base.[][3]
Molecular Weight ~208.67 g/mol Required for all molarity and concentration calculations.[]
Aqueous Solubility Free base is slightly soluble in cold water (~5.4-7.5 g/L).[4][5] The HCl salt is significantly more soluble.An aqueous vehicle is the preferred choice. The formulation's final concentration must not exceed the solubility limit under the chosen conditions (pH, temperature).[4][5]
pKa ~10.4 - 10.6 (for the -SO₂NH₂ group)The sulfonamide group is acidic and remains largely unionized at physiological pH. The primary amine (aniline) is basic and is protonated in the HCl salt form.[4][5][6]
pH of Solution A 0.5% aqueous solution of the free base has a pH of 5.8-6.1.[3][5]The compound itself creates a slightly acidic environment. The HCl salt solution will be acidic, which aids its own solubility.[3][5]
Stability The compound is known to be sensitive to light.[3][6]All stock solutions and final formulations must be prepared and stored in amber vials or otherwise protected from light to prevent photodegradation.[3][6]
Formulation Strategy: The "Why" Behind the Protocol

The primary challenge in formulating 4-aminobenzenesulfonamide HCl is to maintain its solubility and stability while ensuring the final preparation is safe for animal administration.

  • Vehicle Selection: Given the compound's solubility as a hydrochloride salt, an aqueous-based vehicle is the logical starting point. The choice between sterile water, saline, or a buffered solution depends on the route of administration and the final desired concentration.

  • pH Control: The pH of the formulation is the most critical parameter. An acidic to near-neutral pH ensures the aniline group remains protonated (-NH₃⁺), maintaining the salt form and maximizing solubility. If the pH becomes too alkaline, the compound will revert to the less soluble free base and may precipitate.

  • Tonicity Adjustment: For parenteral routes (IV, IP, SC), the formulation must be isotonic with physiological fluids (equivalent to 0.9% NaCl) to prevent cellular damage, injection site pain, and hemolysis.[7][8] This is a non-negotiable step for ensuring animal welfare and data integrity.

  • Sterility: Any formulation that bypasses the gastrointestinal tract must be sterile to prevent infection.[9] This is achieved through aseptic handling and terminal filtration.

Experimental Workflow & Decision Making

The following diagram outlines the logical workflow for developing a suitable formulation.

G cluster_0 Phase 1: Pre-Formulation Analysis cluster_1 Phase 2: Formulation & Preparation cluster_2 Phase 3: Quality Control & Dosing Dose Define Target Dose (mg/kg) & Dosing Volume (mL/kg) Conc Calculate Required Concentration (mg/mL) Dose->Conc Solubility Confirm Solubility in Aqueous Vehicle Conc->Solubility Weigh Weigh Compound Solubility->Weigh Proceed if soluble Dissolve Dissolve in Vehicle (e.g., 0.9% Saline) Weigh->Dissolve pH Measure & Adjust pH (If Necessary) Dissolve->pH Tonicity Adjust Tonicity (If Necessary) pH->Tonicity QS QS to Final Volume Tonicity->QS Filter Sterile Filter (0.22 µm) QS->Filter QC QC Checks: - Visual Inspection - Final pH Filter->QC Store Store Appropriately (4°C, Protected from Light) QC->Store Admin Administer to Animal Model Store->Admin

Caption: Workflow for preparing an in vivo dosing solution.

Detailed Formulation Protocols

Safety Precaution: Always handle this compound in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Sterile Aqueous Formulation for Parenteral Administration (IV, IP, SC)

This protocol is designed to produce a sterile, isotonic solution suitable for injection. The most straightforward approach for preclinical studies is to use 0.9% Sodium Chloride for Injection as the vehicle, as it is already sterile and isotonic.

Materials:

  • This compound (solid powder)

  • Sterile 0.9% Sodium Chloride for Injection, USP (Saline)

  • Sterile, pyrogen-free water for injection (WFI), if pH adjustment is needed

  • 0.1 N sterile NaOH and/or 0.1 N sterile HCl (for pH adjustment, if required)

  • Sterile 50 mL conical tubes or volumetric flasks

  • Sterile syringes (various sizes)

  • Sterile 0.22 µm syringe filters (e.g., PVDF or PES)

  • Sterile, sealed glass vials (amber colored preferred)

  • Calibrated analytical balance, pH meter

Procedure:

  • Calculation:

    • Determine the required final concentration (mg/mL). For example, to dose a 25 g mouse at 50 mg/kg with a dosing volume of 10 mL/kg, the volume is 0.25 mL. The required dose is 1.25 mg. The concentration is 1.25 mg / 0.25 mL = 5 mg/mL .

    • Calculate the total volume needed, including overage (e.g., for 10 mice, prepare 3-4 mL). Let's prepare 5 mL.

    • Mass of compound needed: 5 mg/mL * 5 mL = 25 mg .

  • Dissolution:

    • In a sterile environment (e.g., a laminar flow hood), accurately weigh 25 mg of 4-aminobenzenesulfonamide HCl and transfer it to a sterile 15 mL conical tube.

    • Using a sterile syringe, add approximately 4 mL of 0.9% sterile saline to the tube.

    • Cap the tube and vortex or sonicate gently at room temperature until the solid is completely dissolved. The resulting solution should be clear and colorless.

  • pH Measurement (Checkpoint):

    • Aseptically remove a small aliquot to measure the pH. The expected pH will be acidic.

    • For most parenteral routes, a pH between 4.5 and 7.5 is generally well-tolerated for small volume injections.[10] If the initial pH is within this range, no adjustment is necessary. If adjustment is required for stability or solubility reasons, add sterile 0.1 N NaOH or HCl dropwise, mixing well after each addition. This step should be performed with caution, as significant pH changes can cause precipitation.

  • Bringing to Final Volume (QS):

    • Once the compound is fully dissolved and the pH is acceptable, add 0.9% sterile saline to bring the total volume to exactly 5.0 mL. Mix thoroughly.

  • Sterile Filtration (Critical Step):

    • Draw the entire solution into a sterile syringe appropriately sized for the volume.

    • Attach a sterile 0.22 µm syringe filter to the syringe tip.

    • Carefully push the plunger to filter the solution directly into a final sterile, light-protected (amber) vial. This step removes any potential microbial contamination.[11]

    • Seal the vial immediately.

  • Quality Control & Storage:

    • Visually inspect the final vial against a light and dark background. The solution must be free of any particulates, haze, or crystals.

    • Label the vial clearly with the compound name, concentration, vehicle, date of preparation, and storage conditions.

    • Store the formulation at 2-8°C, protected from light.[4] It is highly recommended to use freshly prepared solutions within 24-48 hours. Conduct stability studies if longer storage is required.

Protocol 2: Suspension Formulation for Oral Gavage (PO)

If high doses are required that exceed the aqueous solubility, or if oral administration is the desired route, a uniform suspension is a common alternative.

Materials:

  • This compound (solid powder)

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC-Na) and 0.1% (v/v) Tween 80 in purified water.

  • Mortar and pestle (optional, for particle size reduction)

  • Magnetic stirrer and stir bar

  • Graduated cylinders and beakers

Procedure:

  • Vehicle Preparation:

    • To prepare 50 mL of vehicle: Add 250 mg of CMC-Na to ~45 mL of purified water while stirring vigorously with a magnetic stirrer. It may take some time to fully hydrate and dissolve.

    • Once the CMC is dissolved, add 50 µL of Tween 80 and stir to combine.

    • QS to 50 mL with purified water.

  • Suspension Preparation:

    • Calculate and weigh the required amount of 4-aminobenzenesulfonamide HCl.

    • If the powder is crystalline, gently grind it to a fine, uniform powder using a mortar and pestle. This increases the surface area and aids in creating a uniform suspension.[12]

    • In a small beaker, add the powder. Add a very small amount of the vehicle (~0.5 mL) and mix with a spatula to form a smooth, uniform paste. This process, called levigation, is crucial to prevent clumping.[12]

    • Gradually add the remaining vehicle in small portions while continuously stirring.

    • Transfer the mixture to a larger container, rinse the beaker with the remaining vehicle to ensure a complete transfer, and stir with a magnetic stirrer for at least 30 minutes.

  • Quality Control & Storage:

    • Visually inspect the suspension. It should appear uniform and homogeneous.

    • Store in a well-sealed, light-protected container at 2-8°C.

    • Crucially: Before each administration, the suspension must be thoroughly mixed (e.g., by vortexing or stirring) to ensure a uniform dose is withdrawn.

Ionization State & pH

The ionization state of the molecule is directly dependent on the pH of the solution, which in turn governs solubility.

G Low_pH Low pH (e.g., < 4) -NH3+ (Protonated) -SO2NH2 (Neutral) SOLUBLE SALT FORM Mid_pH Mid pH (e.g., 5-8) -NH2 (Neutral Free Base) -SO2NH2 (Neutral) LESS SOLUBLE Low_pH->Mid_pH pH Increases High_pH High pH (e.g., > 11) -NH2 (Neutral) -SO2NH- (Anionic) SOLUBLE SALT FORM Mid_pH->High_pH pH Increases (past pKa ~10.4)

Caption: Effect of pH on the ionization and solubility of 4-aminobenzenesulfonamide.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Precipitation during preparation Concentration exceeds solubility limit; pH has shifted to become too alkaline.Verify calculations. Attempt to formulate at a lower concentration. Check the pH of the vehicle; use a slightly more acidic vehicle if necessary. Gentle warming or sonication may help redissolve the compound.[13]
Cloudiness after filtration Filter incompatibility; precipitation caused by temperature change or interaction with filter material.Ensure the chosen filter material (PVDF, PES) is compatible with your formulation. Pre-warm the formulation to room temperature before filtering if it was prepared cold.
Animal distress at injection site Formulation is not isotonic; pH is too far from physiological neutral (7.4).Ensure tonicity was correctly adjusted (using 0.9% NaCl as a vehicle is the safest approach).[14] Verify the final pH of the solution. While slight deviations are tolerated, extremes (<4 or >8) can cause irritation.[10]
Inconsistent results between animals Non-homogenous suspension; dosing error.For suspensions, ensure vigorous and consistent mixing immediately before drawing each dose. For solutions, double-check all calculations and pipetting/syringe techniques.

References

  • ChemBK. (n.d.). 4-aminobenzenesulfonamide.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Administration of CGP77675.
  • International Journal of Applied & Basic Medical Research. (n.d.). Methods of adjusting tonicity and pH values of some drugs and substances.
  • SlideShare. (n.d.). Significance of tonicity adjustment.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Delivery of Novel Compounds.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Dosing and Formulation.
  • MedchemExpress. (n.d.). Sulfanilamide (Sulphanilamide) | Antibiotic.
  • Pharmaceutical calculation Chapter 11 isotonic and buffer solutions. (2018).
  • Chapter 11 Isotonic solutions. (2021).
  • Pharmaguideline. (n.d.). Buffered Isotonic Solutions, Measurements of Tonicity, Calculations and Methods of Adjusting Isotonicity.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Studies of Sulfonamide-Based Compounds.
  • National Center for Biotechnology Information. (n.d.). Sulfanilamide. PubChem Compound Database.
  • Sciencemadness Wiki. (2023). Sulfanilamide.
  • Pharma Excipients. (n.d.). Excipients for Parenterals.
  • Journal of Toxicology. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Wang, Y. J., & Kowal, R. R. (1980). Review of Excipients and pH's for Parenteral Products Used in the United States.
  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • World Journal of Pharmaceutical Research. (2023).
  • Pharmaceutical Technology. (2022).
  • ResearchGate. (2016). Biological activities of sulfonamides.
  • BenchChem. (2025). Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs.
  • Cayman Chemical. (2023). Sulfanilamide - PRODUCT INFORMATION.
  • PubMed. (2020). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics.
  • ECHEMI. (n.d.). Buy 4-AMINOBENZENESULFONAMIDE from BIC-CHEM KANGMING PHARMA INDUSTRIES.
  • Apte, S. P. (n.d.).
  • Sigma-Aldrich. (n.d.). Sulfanilamide = 98 63-74-1.
  • USF Health. (2016). PREPARING INJECTABLE MEDICATIONS.
  • ResearchGate. (n.d.). Relative pKa values of the primary sulfonamide group across the series....
  • Sigma-Aldrich. (n.d.). This compound | 6101-31-1.
  • Fisher Scientific. (2010). SAFETY DATA SHEET.
  • Chemspace. (n.d.). CAS 6101-31-1 this compound.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Aqueous Solubility of 4-Aminobenzenesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-aminobenzenesulfonamide hydrochloride (sulfanilamide HCl). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with dissolving this compound in aqueous buffers. We will explore the underlying scientific principles and provide practical, step-by-step guidance to achieve your desired concentration.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of 4-aminobenzenesulfonamide HCl.

Q1: What is 4-aminobenzenesulfonamide, and why is its solubility a concern?

4-aminobenzenesulfonamide, also known as sulfanilamide, is a sulfonamide antibacterial agent.[1] Its hydrochloride salt is often used to improve handling and initial dispersion. However, the parent molecule has limited aqueous solubility (about 7.5 g/L at 25°C), which can pose a significant challenge in preparing concentrated stock solutions or formulations for various experimental and therapeutic applications.[2][3][4] Poor solubility can lead to incomplete dissolution, inaccurate dosing, and low bioavailability.[5]

Q2: What are the key physicochemical properties I need to be aware of?

Understanding the molecule's properties is the first step to troubleshooting. 4-aminobenzenesulfonamide is an amphoteric molecule, meaning it has both a weakly acidic group (the sulfonamide) and a weakly basic group (the aromatic amine).

PropertyValueSignificance for Solubility
Molecular Formula C₆H₉ClN₂O₂SBasic information for concentration calculations.[]
Molar Mass ~208.67 g/mol For accurate weight-to-mole conversions.[]
pKa (Sulfonamide) ~10.4 - 10.6The pH at which the acidic sulfonamide group is 50% ionized.[2][4]
pKa (Anilinium ion) ~2.5The pH at which the basic amino group (protonated) is 50% deprotonated.
Water Solubility ~7.5 g/L (25 °C)Establishes a baseline for solubility in pure water.[3][4]
pH of 0.5% Solution 5.8 - 6.1Indicates the inherent pH when dissolved in unbuffered water.[1][7][8][9]

Note: The pKa of the anilinium ion is an estimate based on aniline derivatives and is crucial for understanding behavior in acidic conditions.

Q3: Why doesn't my 4-aminobenzenesulfonamide HCl dissolve in a neutral buffer (e.g., PBS at pH 7.4)?

This is the most common issue. The solubility of 4-aminobenzenesulfonamide is highly dependent on pH.[10] The molecule exhibits its lowest solubility at its isoelectric point (pI), which is the pH where the net charge on the molecule is zero. At pH 7.4, the weakly basic amino group (pKa ~2.5) is mostly uncharged (–NH₂), and the weakly acidic sulfonamide group (pKa ~10.4) is also predominantly uncharged (–SO₂NH₂). This lack of charge minimizes interaction with polar water molecules, leading to poor solubility.

Section 2: Troubleshooting Guide & Advanced Solubilization Strategies

If simple dissolution in your desired buffer fails, a systematic approach is necessary. This section provides a decision-making framework and detailed protocols for enhancing solubility.

Workflow for Solubility Enhancement

This diagram outlines the logical progression for selecting a solubility enhancement strategy.

SolubilityWorkflow A Start: Compound fails to dissolve in desired aqueous buffer B Can the pH of the final formulation be adjusted? A->B C YES B->C D NO B->D E Adjust pH away from isoelectric point (pI). Acidify (pH < 2) or Basify (pH > 11) C->E F Are organic co-solvents permissible in the system? D->F O SUCCESS: Compound Solubilized E->O G YES F->G H NO F->H I Incorporate a co-solvent (e.g., Ethanol, Propylene Glycol, DMSO) to reduce solvent polarity. G->I J Is complexation a viable option for the application? H->J I->O K YES J->K L NO J->L M Utilize cyclodextrins (e.g., HP-β-CD) to form an inclusion complex. K->M N Consider surfactants or other advanced delivery systems. L->N M->O

Caption: Decision tree for selecting a solubility enhancement method.

Q4: How do I use pH adjustment to increase solubility?

The Principle: By shifting the pH of the buffer, you can ionize either the amino or sulfonamide group, making the molecule charged and thus more soluble in polar water.

  • Acidic Conditions (pH < 2): At a pH well below the amino group's pKa (~2.5), the amino group becomes protonated (–NH₃⁺). This positive charge significantly increases the molecule's affinity for water.

  • Alkaline Conditions (pH > 11): At a pH well above the sulfonamide's pKa (~10.4), the sulfonamide group loses a proton, becoming negatively charged (–SO₂NH⁻). This negative charge also dramatically enhances aqueous solubility.

Experimental Protocol: pH Adjustment

  • Preparation: Prepare two stock solutions for pH adjustment: 1 M HCl and 1 M NaOH.

  • Initial Slurry: Add the weighed 4-aminobenzenesulfonamide HCl powder to your target volume of buffer (e.g., phosphate buffer) to create a slurry.

  • pH Modification (Acidic Route):

    • While stirring vigorously, add 1 M HCl dropwise to the slurry.

    • Monitor the pH continuously with a calibrated pH meter.

    • Continue adding acid until the solid completely dissolves. The pH will typically need to be below 2.5.

  • pH Modification (Alkaline Route):

    • While stirring vigorously, add 1 M NaOH dropwise to the slurry.

    • Continue adding base until the solid dissolves. The pH will likely need to be above 11.

  • Final Adjustment: Once the compound is dissolved, you can carefully back-titrate with the opposing stock solution (NaOH or HCl) to reach a pH closer to your target, but be aware that the compound may precipitate if you get too close to the isoelectric point.

Trustworthiness Check: The dissolution of the solid as you move the pH away from the 5-10 range provides a direct visual confirmation that the principle of ionization is working.

Q5: My experiment is pH-sensitive. How can I use co-solvents?

The Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[11] This makes the environment more favorable for a partially nonpolar solute like 4-aminobenzenesulfonamide to dissolve.[12] Common co-solvents include ethanol, propylene glycol, and dimethyl sulfoxide (DMSO).[3][13]

Experimental Protocol: Co-Solvent Screening

  • Selection: Choose a set of biocompatible co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO).

  • Preparation: Create a series of buffer/co-solvent mixtures, for example, 10%, 20%, and 30% (v/v) of each co-solvent in your desired aqueous buffer.

  • Solubility Test:

    • Add an excess amount of 4-aminobenzenesulfonamide HCl to a fixed volume (e.g., 1 mL) of each co-solvent mixture in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method like UV-Vis spectrophotometry or HPLC.

  • Optimization: Select the co-solvent system that provides the required solubility with the lowest percentage of organic solvent to minimize potential effects on your experiment.

Causality Insight: The benzene ring of the molecule is nonpolar (hydrophobic).[14] Co-solvents like ethanol provide a less polar "bridge" between the water and the nonpolar ring, effectively lowering the energy barrier for dissolution.[14]

Q6: I need a completely aqueous system without pH changes or organic solvents. What about cyclodextrins?

The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[15] They can encapsulate the nonpolar part of a guest molecule, like the benzene ring of sulfanilamide, forming a water-soluble "inclusion complex".[5][16][17][18][19] This effectively hides the hydrophobic portion of the drug from the aqueous environment, leading to a significant increase in solubility.[19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[5]

Mechanism of Cyclodextrin Complexation

Cyclodextrin cluster_0 Before Complexation cluster_1 Inclusion Complex Formation Drug Sulfanilamide (Poorly Soluble) Water Aqueous Buffer Drug->Water Low Interaction Drug_in_CD Drug CD Cyclodextrin (Hydrophobic Cavity) Complex Water-Soluble Inclusion Complex Water2 Aqueous Buffer Complex->Water2 High Interaction

Caption: Encapsulation of a drug molecule within a cyclodextrin cavity.

Experimental Protocol: Phase Solubility Study with HP-β-CD

  • Prepare CD Solutions: Create a series of HP-β-CD solutions in your desired buffer at various concentrations (e.g., 0, 1, 2, 5, 10, 15% w/v).

  • Add Excess Drug: Add an excess amount of 4-aminobenzenesulfonamide HCl to each cyclodextrin solution.

  • Equilibrate: Agitate the vials at a constant temperature for 24-48 hours.

  • Separate and Analyze: Centrifuge the samples. Filter the supernatant through a 0.22 µm filter to remove any remaining microcrystals.

  • Quantify: Determine the concentration of dissolved sulfanilamide in each sample by HPLC or UV-Vis spectrophotometry.

  • Plot and Analyze: Plot the concentration of dissolved sulfanilamide (Y-axis) against the concentration of HP-β-CD (X-axis). A linear relationship (an Aₗ-type diagram) indicates the formation of a 1:1 soluble complex and allows you to determine the concentration of HP-β-CD needed to achieve your target drug concentration.[16]

References

  • ChemBK. (n.d.). 4-aminobenzenesulfonamide.
  • Tačić, A., Savić, I., Nikolic, V., Savić, I., Ilić, D., Petrović, S., Popsavin, M., & Kapor, A. (2015). Inclusion complexes of sulfanilamide with β-cyclodextrin and 2-hydroxypropyl-β-cyclodextrin. Journal of Inclusion Phenomena and Macrocyclic Chemistry.
  • ResearchGate. (n.d.). Inclusion complexes of sulphanilamide drugs and β-cyclodextrin: A theoretical approach.
  • Cortes, S. (2020). 4.4: Experiment 3 Notes. Chemistry LibreTexts.
  • ResearchGate. (n.d.). Inclusion complexes of sulfanilamide with β-cyclodextrin and 2-hydroxypropyl-β-cyclodextrin.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • de Araujo, M. B., et al. (2010). Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods. Journal of Pharmaceutical Sciences, 99(7), 3166-76.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • Krebs, H. A., & Speakman, J. C. (1945). The effect of pH on the solubility of sulphonamides. The Biochemical Journal, 39(3), xlii.
  • Wikipedia. (n.d.). Sulfanilamide.
  • Sciencemadness Wiki. (2023). Sulfanilamide.
  • Loba Chemie. (n.d.). SULPHANILAMIDE.
  • ResearchGate. (n.d.). Predicting Sulfanilamide Solubility in Mixed Solvents: A Comparative Analysis of Computational Models.
  • CUTM Courseware. (n.d.). Solubility Enhancement Technique.
  • Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(21), 5268.
  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-145.
  • Kodide, K., & Asadi, P. (2019). Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, 64(12), 5467-5477.
  • Cysewski, P. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine, 54(1).
  • Bartleby.com. (n.d.). Crystallization Of Sulfanilamide Lab Report.
  • ResearchGate. (n.d.). Relative pKa values of the primary sulfonamide group across the series....
  • PubChem. (n.d.). Sulfanilamide.

Sources

troubleshooting poor yield in 4-aminobenzenesulfonamide hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Aminobenzenesulfonamide Hydrochloride

Welcome to the Technical Support Center for drug development professionals. This guide provides in-depth troubleshooting for the synthesis of this compound (sulfanilamide HCl), a foundational molecule in medicinal chemistry. Our focus is to move beyond simple procedural steps and delve into the causality of common synthetic challenges, empowering you to diagnose and resolve issues leading to poor yields.

The synthesis of sulfanilamide is a classic multi-step process that, while well-established, contains several critical points where yields can be significantly compromised.[1][2] This guide is structured to address these challenges in a practical, question-and-answer format, reflecting the real-world problems encountered in the lab.

Troubleshooting Guide: Step-by-Step Yield Optimization

The synthesis of this compound from acetanilide is typically a three-stage process. Below, we address common yield-related problems at each critical stage.

Stage 1: Chlorosulfonation of Acetanilide

This electrophilic aromatic substitution is often the most aggressive step and a primary source of yield loss. The goal is to produce 4-acetamidobenzenesulfonyl chloride.[1][3]

Question: My yield of 4-acetamidobenzenesulfonyl chloride is significantly lower than expected, or I've ended up with a dark, tarry mixture. What went wrong?

Answer: A low yield in this stage typically points to issues with reagent purity or reaction control. Let's break down the likely culprits:

  • Moisture Contamination: Chlorosulfonic acid (ClSO₃H) is extremely reactive with water.[4] Any moisture present in your acetanilide starting material or glassware will consume the acid, reducing the amount available for the desired reaction and generating sulfuric and hydrochloric acids, which can lead to unwanted side reactions and decomposition.

    • Expert Insight: The reaction H₂O + ClSO₃H → H₂SO₄ + HCl is highly exothermic. This localized heating can char the organic material, resulting in the dark, tarry appearance of your crude product.

  • Improper Temperature Control: The addition of acetanilide to chlorosulfonic acid is exothermic.

    • If the temperature is too low, the reaction may be sluggish and incomplete.

    • If the temperature rises uncontrollably (e.g., above 70-80°C), the risk of side reactions, such as the formation of the ortho-substituted isomer and bis(acetylaminophenyl) sulfone, increases significantly.[5][6] Optimal temperature control is key for maximizing the yield of the desired para-isomer.[7]

  • Inefficient Quenching: The reaction is quenched by pouring the mixture onto crushed ice. This must be done carefully. Adding the reaction mixture too quickly to the ice can cause localized heating, leading to the hydrolysis of the newly formed sulfonyl chloride product back to the unreactive sulfonic acid (R-SO₂Cl + H₂O → R-SO₃H + HCl).[8] The sulfonyl chloride is also a solid, and improper quenching can trap impurities.[9]

Workflow: Diagnosing Low Yield in Chlorosulfonation

start Low Yield of 4-Acetamidobenzenesulfonyl Chloride reagent_check Were reagents and glassware completely dry? start->reagent_check temp_check Was reaction temperature maintained (e.g., 15°C during addition, 60-70°C for heating)? reagent_check->temp_check Yes reagent_no Cause: Reagent Hydrolysis. Solution: Dry acetanilide in a vacuum oven. Use oven-dried glassware. reagent_check->reagent_no No quench_check Was the reaction mixture poured SLOWLY onto crushed ice with vigorous stirring? temp_check->quench_check Yes temp_no Cause: Side Reactions/Decomposition. Solution: Use an ice bath during addition. Monitor temperature closely during heating. temp_check->temp_no No quench_no Cause: Product Hydrolysis. Solution: Pour mixture as a thin stream into a large volume of ice. Stir vigorously. quench_check->quench_no No

Caption: Troubleshooting Decision Tree for Stage 1.

Stage 2: Ammonolysis of 4-Acetamidobenzenesulfonyl Chloride

In this stage, the sulfonyl chloride is converted to the corresponding sulfonamide using ammonia. The primary challenge is the moisture sensitivity of the starting material.

Question: After adding ammonia, my yield of 4-acetamidobenzenesulfonamide is poor, and the reaction seems incomplete. What is the issue?

Answer: The most critical factor here is the stability of the 4-acetamidobenzenesulfonyl chloride intermediate.

  • Hydrolysis of the Sulfonyl Chloride: This intermediate is highly susceptible to hydrolysis. Any delay between its isolation and the ammonolysis step can lead to its conversion to 4-acetamidobenzenesulfonic acid, which will not react with ammonia.[8][10]

    • Expert Insight: It is best practice to use the crude, damp sulfonyl chloride immediately after filtration from the quenching step.[9][10] Do not let it sit for an extended period or attempt to dry it fully unless you are certain it is free of water, as heating can accelerate decomposition.[9]

  • Insufficient Ammonia: The reaction requires a sufficient excess of concentrated ammonia to act as both the nucleophile and the base to neutralize the HCl byproduct. Using dilute or an insufficient amount of ammonia can lead to an incomplete reaction.

Table 1: Key Parameters for Yield Optimization

Parameter Standard Protocol Troubleshooting Action Rationale
Reagent Purity Dry acetanilide Dry acetanilide at 80°C under vacuum for 2-4 hours. Prevents consumption of chlorosulfonic acid by water.[8]
Reaction Temp. 60-70°C for 1-2 hours Monitor internal temperature; do not exceed 80°C. Minimizes formation of ortho-isomer and sulfone byproducts.[5][7]
Intermediate Stability Use crude sulfonyl chloride Proceed to ammonolysis within 30 minutes of isolation. 4-acetamidobenzenesulfonyl chloride readily hydrolyzes in the presence of water.[9][10]

| Hydrolysis pH | Acidic (HCl) | After reflux, cool and ensure pH is strongly acidic before cooling to crystallize. | Ensures complete protonation of the amine to form the hydrochloride salt, maximizing precipitation. |

Stage 3: Acid Hydrolysis of 4-Acetamidobenzenesulfonamide

The final step is the removal of the acetyl protecting group to reveal the primary amine, which is then protonated by hydrochloric acid to form the final salt.

Question: The hydrolysis is complete, but my final yield of this compound is low after crystallization. Where did my product go?

Answer: Yield loss at this final stage is often related to incomplete reaction or physical loss during workup.

  • Incomplete Hydrolysis: The hydrolysis of the amide bond requires sufficient time at reflux in acidic conditions.[11] If the solid 4-acetamidobenzenesulfonamide does not fully dissolve or if the reflux time is too short, you will have unreacted starting material, which is less soluble and may be lost during filtration.[4]

  • Precipitation and Isolation: The product, this compound, is isolated by cooling the acidic solution. Its solubility is dependent on both temperature and pH. If the solution is not sufficiently cooled or if the concentration of HCl is too low, the product will remain in solution. Conversely, if neutralization is attempted at this stage, the free base (sulfanilamide) is more soluble in water than the hydrochloride salt, which would also lead to a poor yield.[12]

Frequently Asked Questions (FAQs)

Q1: Can I use sulfuric acid instead of chlorosulfonic acid for the first step? A1: No. Sulfuric acid will only sulfonate the ring to produce 4-acetamidobenzenesulfonic acid. The "chloro" part of chlorosulfonic acid is essential for forming the sulfonyl chloride intermediate, which is reactive enough for the subsequent amination step.[10]

Q2: My final product has a low melting point and appears discolored. What are the likely impurities? A2: Common impurities include the unhydrolyzed intermediate (4-acetamidobenzenesulfonamide), the ortho-isomer formed during chlorosulfonation, or residual starting materials. Discoloration can result from minor decomposition if the reaction was overheated. A thorough recrystallization from water is often sufficient for purification.[5]

Q3: What are the main safety concerns for this synthesis? A3: Chlorosulfonic acid is highly corrosive and reacts violently with water.[4] This reaction should always be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The quenching of the chlorosulfonation reaction and the initial ammonolysis step are also highly exothermic and evolve HCl and ammonia gas, respectively.

Detailed Experimental Protocols

Optimized Synthesis of this compound

This protocol incorporates troubleshooting insights for maximizing yield.

Workflow: Overall Synthesis

Caption: Synthetic pathway for 4-aminobenzenesulfonamide HCl.

1. Stage 1: Preparation of 4-Acetamidobenzenesulfonyl Chloride

  • Place 5.0 g of thoroughly dried acetanilide into a dry 100 mL Erlenmeyer flask.

  • In a fume hood, cool the flask in an ice-water bath.

  • Carefully add 15 mL of chlorosulfonic acid in small portions with constant swirling. Caution: This is a highly corrosive reagent and the reaction evolves HCl gas.[4]

  • Once the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature.

  • Gently heat the flask in a water bath at 60-70°C for 1 hour to complete the reaction.[13]

  • Cool the reaction mixture to room temperature.

  • In a separate beaker, prepare ~100 g of crushed ice.

  • In the fume hood, pour the oily reaction mixture as a thin stream into the crushed ice while stirring vigorously. A white precipitate will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.

2. Stage 2: Preparation of 4-Acetamidobenzenesulfonamide

  • Transfer the crude, damp 4-acetamidobenzenesulfonyl chloride from the previous step immediately into a 125 mL Erlenmeyer flask.

  • Add 15 mL of concentrated aqueous ammonia (28%) and stir the mixture. The reaction is exothermic.[10]

  • Gently heat the mixture on a hot plate in the fume hood for 15-20 minutes with occasional stirring.

  • Cool the reaction mixture in an ice bath to maximize precipitation of the product.

  • Collect the 4-acetamidobenzenesulfonamide by vacuum filtration and wash with a small amount of cold water.

3. Stage 3: Preparation of this compound

  • Transfer the crude 4-acetamidobenzenesulfonamide to a 50 mL round-bottom flask.

  • Add 10 mL of 6 M hydrochloric acid.

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 30-45 minutes, or until all the solid has dissolved, followed by an additional 10 minutes of reflux.[4][10]

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the hydrochloride salt.

  • Collect the final product by vacuum filtration. Wash the crystals with a small amount of cold water and allow them to air dry.

References

  • Filo. (n.d.). le Hydrolysis - 4-AcetamidobenzeneSulfanilamide sulfonamide. Filo.
  • Asian Journal of Pharmaceutics. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Asian Journal of Pharmaceutics.
  • Scribd. (n.d.). Chlorosulfonation of Acetanilide | PDF | Chlorine | Chloride. Scribd.
  • Mercer University. (n.d.). Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. Mercer University Theochem.
  • PrepChem.com. (n.d.). Synthesis of 4-aminobenzenesulfonamide. PrepChem.com.
  • Asian Journal of Pharmaceutics. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Asian Journal of Pharmaceutics.
  • PubMed Central. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. National Center for Biotechnology Information.
  • Slideshare. (n.d.). Principle Synthesis mechanism and identifiacation of sulphanilamide | PPTX. Slideshare.
  • ChemBK. (n.d.). 4-aminobenzenesulfonamide. ChemBK.
  • Scribd. (n.d.). synthesis of sulphanilamide from acetamide من ملف. Scribd.
  • MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.
  • Wikipedia. (n.d.). Sulfanilamide. Wikipedia.
  • Scribd. (n.d.). Synthesis of Sulfanilamide | PDF | Acid | Amide. Scribd.
  • Mercer University. (n.d.). THE SYNTHESIS OF SULFA DRUGS. Theochem @ Mercer University.
  • Chemistry Steps. (n.d.). Synthesis of Sulfanilamide. Chemistry Steps.
  • DrugFuture. (n.d.). N-Acetylsulfanilyl Chloride. DrugFuture.
  • Google Patents. (n.d.). CN103483230B - The preparation method of p-aminobenzenesulfonamide. Google Patents.
  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Organic Syntheses.
  • Google Patents. (n.d.). CN102304070A - Process for producing p-acetamidobenzene sulfonyl chloride. Google Patents.
  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
  • PrepChem.com. (n.d.). Preparation of N-acetylsulfanilyl chloride. PrepChem.com.

Sources

Technical Support Center: Optimization of HPLC Parameters for 4-Aminobenzenesulfonamide Hydrochloride Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the robust and optimized separation of 4-aminobenzenesulfonamide hydrochloride (a salt form of sulfanilamide) by High-Performance Liquid Chromatography (HPLC). This guide is structured to provide both proactive method development strategies and reactive troubleshooting solutions for common challenges encountered in the laboratory.

Part A: Proactive Method Development & Frequently Asked Questions (FAQs)

This section is designed to help you build a high-quality, reliable HPLC method from the ground up, minimizing the need for troubleshooting later.

Q1: I am starting a new project with 4-aminobenzenesulfonamide. What are the best initial HPLC parameters to use?

A successful separation begins with a logical starting point. For a polar aromatic amine like 4-aminobenzenesulfonamide, a reversed-phase (RP-HPLC) method is the most common and effective approach.[1] The key is to select conditions that promote good peak shape and retention.

Core Rationale: The primary challenge with basic analytes like 4-aminobenzenesulfonamide is the potential for undesirable interactions with the stationary phase, leading to poor peak shape (tailing).[2][3] Our initial parameter selection aims to mitigate these effects from the outset.

Recommended Starting Parameters:

ParameterRecommended ConditionRationale & Expert Insights
Column Modern, high-purity C18 or C8 (e.g., YMC-Triart C8), 250 mm x 4.6 mm, 5 µmA C8 column can sometimes provide better peak shape for basic compounds compared to a C18.[4][5] Crucially, select a column with effective end-capping to block residual silanol groups, which are a primary cause of peak tailing.[2][3]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0)Controlling the mobile phase pH is the most critical factor.[6] A low pH ensures that the primary amine group on your analyte is consistently protonated (positively charged) and that the acidic residual silanols on the column are neutralized, preventing secondary ionic interactions that cause tailing.[7][8]
Mobile Phase B Acetonitrile (ACN)Acetonitrile is a common choice for sulfonamides and often provides good peak shape and lower backpressure compared to methanol.[4][9]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column and provides a good balance between analysis time and efficiency.[4]
Column Temp. 25-30 °CUsing a column oven ensures retention time stability.[9] Elevated temperatures can also improve efficiency and reduce backpressure.[10]
Detection UV at 265 nmThis wavelength provides good sensitivity for 4-aminobenzenesulfonamide.[4][5] A photodiode array (PDA) detector is recommended to confirm peak purity.[4]
Injection Vol. 5-20 µLStart with a lower injection volume to avoid column overload, which can cause peak fronting or tailing.[7]
Q2: How exactly does mobile phase pH influence the retention and peak shape of 4-aminobenzenesulfonamide?

The pH of the mobile phase directly controls the ionization state of both your analyte and the silica-based stationary phase. 4-aminobenzenesulfonamide has two key functional groups: a basic aromatic amine (pKa ~2-3) and a weakly acidic sulfonamide group (pKa ~10).

  • At Low pH (e.g., pH 2.5-3.5): The aromatic amine is protonated (carries a positive charge, -NH3+). The stationary phase's residual silanol groups (-Si-OH) are also protonated and thus neutral. This is the ideal scenario. Your analyte behaves as a simple reversed-phase compound with minimal ionic interference, resulting in sharp, symmetrical peaks.[7][8]

  • At Mid-Range pH (e.g., pH 4-7): The aromatic amine starts to deprotonate, creating a mixed population of charged and neutral analyte molecules. More importantly, the residual silanols on the silica surface become deprotonated and negatively charged (-Si-O-). This negative charge strongly interacts with the positively charged portion of your analyte, creating a secondary "ion-exchange" mechanism that leads to significant peak tailing.[2][3]

The diagram below illustrates this critical relationship.

cluster_pH Mobile Phase pH cluster_Analyte Analyte (4-Aminobenzenesulfonamide) cluster_Column Column (Residual Silanols) cluster_Result Chromatographic Result Low_pH Low pH (2.5 - 3.5) Analyte_Low Analyte is Protonated (+) -NH3+ Low_pH->Analyte_Low Silanol_Low Silanols are Neutral -Si-OH Low_pH->Silanol_Low Mid_pH Mid pH (4 - 7) Analyte_Mid Analyte is Partially Protonated -NH3+ / -NH2 Mid_pH->Analyte_Mid Silanol_Mid Silanols are Ionized (-) -Si-O- Mid_pH->Silanol_Mid Result_Good Excellent Peak Shape (Symmetrical) Analyte_Low->Result_Good  Primary RP Retention Result_Bad Severe Peak Tailing Analyte_Mid->Result_Bad  Undesired Ion-Exchange  with Silanols Silanol_Low->Result_Good  No Secondary Interaction Silanol_Mid->Result_Bad

Caption: Impact of mobile phase pH on analyte and column interactions.

Q3: What is a systematic workflow for optimizing the mobile phase to achieve the best separation?

A systematic approach saves time and ensures a robust method. The goal is to first achieve a reasonable retention time and then fine-tune for optimal resolution and peak shape.[11]

This workflow prioritizes adjusting the organic solvent strength first, followed by fine-tuning the pH.

Start Start with Initial Conditions (e.g., 50:50 ACN:Buffer) Step1 Step 1: Adjust % Organic (ACN) Run a gradient or isocratic scouts (e.g., 30%, 40%, 50% ACN) Start->Step1 Check1 Is Retention Time (k') between 2 and 10? Step1->Check1 Adjust_High Retention too low? Decrease % ACN Check1->Adjust_High No, k' < 2 Adjust_Low Retention too high? Increase % ACN Check1->Adjust_Low No, k' > 10 Step2 Step 2: Fine-Tune pH (if peak shape is poor) Check1->Step2 Yes Adjust_High->Step1 Adjust_Low->Step1 Check2 Is Peak Tailing Factor < 1.2? Step2->Check2 Adjust_pH Tailing observed? Lower pH incrementally (e.g., to 2.8, 2.5) Check2->Adjust_pH No End Optimized Method Sharp peak, k' = 2-10 Check2->End Yes Adjust_pH->Step2

Caption: Systematic workflow for mobile phase optimization.

Experimental Protocol: Mobile Phase Optimization

  • Prepare Stock Solutions:

    • Prepare an aqueous mobile phase (Mobile Phase A) containing a buffer or acid (e.g., 0.1% Formic Acid in HPLC-grade water). Filter using a 0.22 µm or 0.45 µm filter.[12]

    • Use HPLC-grade acetonitrile as your organic mobile phase (Mobile Phase B).

    • Prepare a stock solution of this compound in the initial mobile phase composition you intend to test.[11]

  • Equilibrate the System: For each new mobile phase composition, purge the HPLC system and equilibrate the column for at least 20-30 minutes, or until you achieve a stable baseline.[11]

  • Optimize Organic Content:

    • Perform injections using different isocratic ratios of Mobile Phase A and B (e.g., 70:30, 60:40, 50:50).

    • Goal: Identify the acetonitrile concentration that yields a retention time (t_R) between 3 and 10 minutes.[11] This ensures the analyte is well-retained but elutes in a reasonable time.

  • Optimize pH for Peak Shape:

    • Using the optimal acetonitrile percentage from the previous step, prepare several batches of Mobile Phase A with slightly different pH values (e.g., pH 3.0, 2.8, 2.5).

    • Inject your standard at each pH condition.

    • Goal: Select the pH that provides the best peak symmetry (a tailing factor closest to 1.0).[11]

Part B: Reactive Troubleshooting Guide

Even with careful method development, problems can arise. This section addresses specific issues in a direct question-and-answer format.

Q1: My peak for 4-aminobenzenesulfonamide is tailing badly. What are the causes and how do I fix it?

Peak tailing is the most common issue for this type of compound and almost always points to unwanted secondary chemical interactions on the column.[2][3]

Problem Problem: Peak Tailing Check1 Is Mobile Phase pH > 2 units away from analyte pKa and < 3.5? Problem->Check1 Check2 Are you using a modern, high-purity, end-capped column? Check1->Check2 Yes Solution1 Solution: Lower Mobile Phase pH to 2.5 - 3.0 using Formic or Phosphoric Acid. Check1->Solution1 No Check3 Is the column overloaded? Check2->Check3 Yes Solution2 Solution: Switch to a modern end-capped or polar-embedded column. Check2->Solution2 No Solution3 Solution: Reduce injection volume or dilute the sample. Check3->Solution3 Yes End Problem Solved Check3->End No, peak shape is good Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting decision tree for peak tailing.

  • Primary Cause: Silanol Interactions. As detailed in the FAQ section, the basic amine on your analyte is interacting with acidic silanol groups on the column's silica surface.[2][3]

    • Solution: The most effective solution is to lower the mobile phase pH to between 2.5 and 3.5.[7] This protonates both the analyte and the silanols, eliminating the unwanted ionic attraction. Using an appropriate buffer or acid is essential for maintaining a stable pH.[3]

  • Secondary Cause: Column Choice. An older column, or one not designed for basic compounds (i.e., not end-capped), will have more active silanol sites available for interaction.

    • Solution: Ensure you are using a high-quality, end-capped C8 or C18 column. These columns have been chemically treated to block a majority of the problematic silanol groups.[2]

  • Tertiary Cause: Column Overload. Injecting too high a concentration of your sample can saturate the stationary phase at the column inlet, leading to peak distortion.[7]

    • Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, column overload was a contributing factor. Reduce your sample concentration or injection volume accordingly.[2]

Q2: My retention time is drifting or shifting between injections. What should I check?

Unstable retention times point to a lack of equilibrium or a problem with the HPLC system's ability to deliver a consistent mobile phase.[13][14]

  • Cause: Insufficient Equilibration. The column requires time to fully acclimate to the mobile phase. This is especially true when using buffers or ion-pairing reagents.[13]

    • Solution: Always equilibrate the column with at least 10-15 column volumes of the mobile phase before starting your analysis. If you have changed the mobile phase composition, a longer equilibration time (30+ minutes) is recommended.[11]

  • Cause: Mobile Phase Preparation. If you are using an online mixer, ensure the proportioning valves are functioning correctly.[14] Buffers can also precipitate if mixed with high concentrations of organic solvent.[15]

    • Solution: Prepare a fresh batch of mobile phase and consider pre-mixing the aqueous and organic components manually to rule out pump or mixer issues.[14] Always filter and degas your mobile phases to prevent blockages and bubble formation.[12]

  • Cause: Temperature Fluctuations. Ambient lab temperature changes can affect mobile phase viscosity and retention times.

    • Solution: Use a thermostatted column compartment and set it to a stable temperature, such as 30 °C.[9]

Q3: I'm seeing peak fronting. What is the likely cause?

Peak fronting, where the front of the peak is sloped, is less common than tailing but typically has a clear cause.

  • Primary Cause: Sample Solvent Incompatibility. This occurs when your sample is dissolved in a solvent that is much stronger (more non-polar in RP-HPLC) than your mobile phase. For example, dissolving your sample in 100% acetonitrile when your mobile phase is 30% acetonitrile.[7] The strong solvent carries the analyte band down the column too quickly at the beginning, causing distortion.

    • Solution: The best practice is to always dissolve your sample in the initial mobile phase composition.[1][7] If this is not possible due to solubility issues, use the weakest solvent possible that will still dissolve your sample.

  • Secondary Cause: Column Collapse or Void. A physical void at the head of the column can cause uneven sample application and lead to peak distortion. This can happen from repeated pressure shocks or using a mobile phase pH outside the column's stable range.[13]

    • Solution: This usually requires column replacement. To prevent this, always operate within the manufacturer's recommended pH range and avoid sudden, drastic changes in flow rate or pressure.

References

  • Application Note: Mobile Phase Optimization for the HPLC Analysis of Sulfanitran. Benchchem.
  • Optimizing post-column derivatize reaction conditions for detecting sulfonamides by high performance liquid chrom
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • pH-dependent elution profiles of selected proteins in HPLC having a stationary phase modified with pH-sensitive sulfonamide polymers. PubMed.
  • Technical Support Center: Troubleshooting HPLC Peak Tailing for Arom
  • Optimization and validation of a fast ultrahigh-pressure liquid chromatographic method for simultaneous determination of selected sulphonamides in water samples using a fully porous sub-2 μm column at elevated temperature.
  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience.
  • Technical Support Center: Optimization of HPLC Parameters for 4-Amino-N-methylbenzeneethanesulfonamide Separ
  • HPLC Troubleshooting Guide.
  • Troubleshooting in HPLC: A Review. IJSDR.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci.
  • Selection of mobile phase in high-performance liquid chromatographic determin
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc..
  • Column Selection Guide for HPLC. Agilent Technologies.
  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI.

Sources

Technical Support Center: Stabilizing 4-Aminobenzenesulfonamide Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-aminobenzenesulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. By understanding the underlying chemical principles and following best practices, you can ensure the integrity and reliability of your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the handling and storage of this compound solutions.

Issue 1: My this compound solution has turned yellow/brown. What is causing this discoloration and how can I prevent it?

Answer:

Discoloration of your this compound solution is a common indicator of chemical degradation, often due to oxidation or photodegradation. The primary amino group on the benzene ring is susceptible to oxidation, which can be accelerated by exposure to light, air (oxygen), and certain metal ions.[1][2][3]

Causality and Prevention:

  • Oxidation: The aromatic amine is prone to oxidation, forming colored quinone-imine derivatives. This process can be catalyzed by trace metal impurities and exposure to atmospheric oxygen.

    • Preventative Measures:

      • Use High-Purity Solvents: Always use deaerated, high-purity solvents (e.g., HPLC-grade water or ethanol) to minimize the presence of dissolved oxygen and metal ion contaminants.

      • Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[2][4]

      • Chelating Agents: Consider adding a small amount (e.g., 0.1 mM) of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester catalytic metal ions.

  • Photodegradation: Sulfonamides can be sensitive to light, particularly UV radiation.[5][6] This can lead to the formation of colored degradation products.

    • Preventative Measures:

      • Amber Glassware: Always use amber-colored glassware or containers wrapped in aluminum foil to protect the solution from light.[7]

      • Work in a Dark Environment: When possible, handle the solution in a dimly lit area or under yellow light to minimize light exposure.

Issue 2: I'm observing a loss of potency or inconsistent results in my assays. Could this be related to the stability of my stock solution?

Answer:

Absolutely. A loss of potency is a direct consequence of the degradation of the active this compound molecule. The primary degradation pathways that lead to a decrease in the concentration of the parent compound are hydrolysis and, to a lesser extent, photodegradation and oxidation.[8][9]

Causality and Prevention:

  • Hydrolysis: The sulfonamide group can undergo hydrolysis, cleaving the sulfur-nitrogen bond. This reaction is highly dependent on the pH of the solution.[8][10] Hydrolysis is generally more pronounced in acidic or strongly basic conditions.[10]

    • Preventative Measures:

      • pH Control: Maintain the pH of your stock solution within a stable range. For many sulfonamides, a slightly acidic to neutral pH (around 4-7) is often optimal for stability in aqueous solutions.[8][11][12] However, it's crucial to determine the optimal pH for your specific experimental conditions.

      • Buffer Selection: Use a suitable buffer system to maintain the desired pH. Phosphate or acetate buffers are commonly used.

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including degradation.[7][13]

    • Preventative Measures:

      • Refrigerated Storage: Store stock solutions at refrigerated temperatures (2-8°C) to slow down degradation kinetics.[14] For long-term storage, consider freezing (-20°C or lower), but be mindful of potential freeze-thaw cycles which can also affect stability.

Issue 3: I'm seeing unexpected peaks in my HPLC/LC-MS analysis of a this compound solution. What could these be?

Answer:

The appearance of new peaks in your chromatogram is a strong indication that your this compound has degraded into other compounds. Identifying these degradation products is key to understanding the degradation pathway and implementing effective preventative measures.

Common Degradation Products and Their Origin:

  • Hydrolysis Products: The most common hydrolysis product is sulfanilic acid, formed by the cleavage of the S-N bond.[10]

  • Oxidation Products: Oxidative degradation can lead to hydroxylated and nitrated derivatives of the benzene ring.[1][15]

  • Photodegradation Products: Exposure to light can result in a variety of products, including those arising from cleavage of the S-N bond and modifications to the benzene ring.[5][15]

Troubleshooting Workflow:

To identify the degradation products and pinpoint the cause, a systematic approach is recommended. This can involve techniques like LC-MS/MS to determine the mass of the unknown peaks and fragment patterns, which can then be compared to known degradation products of sulfonamides.[16][17][18]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in water.[19][20] For non-aqueous applications, it is also soluble in acetone and ethanol.[19] The choice of solvent will depend on your specific experimental requirements. Always use high-purity, degassed solvents to minimize degradation.

Q2: How long can I store a this compound stock solution?

A2: The stability of the stock solution depends on several factors, including the solvent, concentration, storage temperature, and exposure to light and air. As a general guideline:

  • Refrigerated (2-8°C) and protected from light: Aqueous solutions can be stable for several days to a week.

  • Frozen (-20°C or below) and protected from light: Solutions can be stable for several months. It is highly recommended to perform your own stability studies for your specific conditions by periodically analyzing the solution for purity and concentration.

Q3: Should I be concerned about the container I use for storage?

A3: Yes, the choice of container is important.[7] Use borosilicate glass (Type I) or a chemically resistant polymer that does not leach impurities. For light-sensitive compounds like this compound, amber glass vials are essential.[7] Ensure the container has a tight-fitting cap to prevent solvent evaporation and exposure to air.

Q4: Are there any known incompatibilities with other common lab reagents?

A4: Avoid strong oxidizing agents, as they will accelerate the degradation of the amino group.[2] Also, be mindful of strong acids and bases, which can catalyze hydrolysis.[21]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of this compound

  • Solvent Preparation: Use HPLC-grade water. Deaerate the water by sparging with high-purity nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry weighing boat.

  • Dissolution: Transfer the powder to a pre-cleaned amber volumetric flask. Add a portion of the deaerated water and gently swirl to dissolve the compound completely.

  • pH Adjustment (Optional but Recommended): If pH control is necessary for your application, adjust the pH to the desired range (e.g., 4-7) using a suitable buffer (e.g., phosphate or acetate buffer).

  • Final Volume: Bring the solution to the final volume with deaerated water.

  • Storage: Tightly cap the flask, and if possible, flush the headspace with an inert gas before sealing. Store the solution at 2-8°C, protected from light.

Protocol 2: Monitoring Solution Stability by HPLC

  • Prepare a fresh standard: On the day of analysis, prepare a fresh solution of this compound of the same concentration as your stock solution. This will serve as your time-zero reference.

  • HPLC Analysis: Analyze both the freshly prepared standard and your stored stock solution using a validated HPLC method.

  • Data Comparison: Compare the peak area and retention time of the main peak in both chromatograms. A significant decrease in the peak area of the stock solution compared to the fresh standard indicates degradation. The appearance of new peaks also signifies degradation.

  • Quantify Degradation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stored sample to the fresh standard.

Data Presentation

Table 1: Key Factors Influencing the Stability of this compound in Solution

FactorEffect on StabilityRecommended Mitigation Strategy
pH Hydrolysis is pH-dependent, often accelerated in acidic or strongly basic conditions.[8][10]Maintain pH in the optimal range (typically 4-7) using a suitable buffer system.[11]
Temperature Higher temperatures increase the rate of degradation.[7][13]Store solutions at 2-8°C for short-term and -20°C or lower for long-term storage.[14]
Light Exposure to light, especially UV, can cause photodegradation.[5][6]Use amber glassware or light-blocking containers and work in a dimly lit environment.[7]
Oxygen The aromatic amine group is susceptible to oxidation.[2][3]Use deaerated solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).[2][4]
Metal Ions Can catalyze oxidative degradation.Use high-purity solvents and consider adding a chelating agent like EDTA.

Visualizations

Degradation_Pathways cluster_main This compound Solution cluster_stressors Stress Factors 4-ABSA HCl 4-ABSA HCl Light (UV) Light (UV) Acid / Base / Water Acid / Base / Water Oxygen / Metal Ions) Oxygen / Metal Ions) Photodegradation_Products Photodegradation Products Light (UV)->Photodegradation_Products Photodegradation Oxygen / Metal Ions Oxygen / Metal Ions Oxidation_Products Oxidation Products (e.g., quinone-imines) Oxygen / Metal Ions->Oxidation_Products Oxidation Hydrolysis_Products Hydrolysis Products (e.g., Sulfanilic Acid) Acid / Base / Water->Hydrolysis_Products Hydrolysis

Caption: Major degradation pathways for this compound in solution.

Troubleshooting_Workflow start Problem Observed (e.g., Discoloration, Potency Loss) check_storage Review Storage Conditions (Light, Temp, Atmosphere) start->check_storage check_prep Review Solution Preparation (Solvent Quality, pH) start->check_prep analyze Analyze by HPLC/LC-MS check_storage->analyze check_prep->analyze identify Identify Degradation Products analyze->identify mitigate Implement Corrective Actions (e.g., Use Amber Vials, Deaerate Solvent) identify->mitigate end Stable Solution Achieved mitigate->end

Caption: A logical workflow for troubleshooting the degradation of this compound solutions.

References

  • Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. PubMed.
  • Hydrolysis of sulphonamides in aqueous solutions. PubMed.
  • Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed.
  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Semantic Scholar.
  • Degradation of sulfonamides in aqueous solution by membrane anodic fenton treatment. PubMed.
  • Degradation of Sulfonamides in Aqueous Solution by Membrane Anodic Fenton Treatment. ResearchGate.
  • Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. MDPI.
  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Semantic Scholar.
  • Degradation of sulfanilamide in aqueous solution by ionizing radiation: Performance and mechanism. PubMed.
  • Photodegradation of Sulfonamides by g-C 3 N 4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. ResearchGate.
  • Hydrolysis of sulphonamides in aqueous solutions. Semantic Scholar.
  • Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). MDPI.
  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. National Institutes of Health.
  • 4-aminobenzenesulfonamide. ChemBK.
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER.
  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009. USDA Food Safety and Inspection Service.
  • Trace Determination of Macrolide and Sulfonamide Antimicrobials, a Human Sulfonamide Metabolite, and Trimethoprim in Wastewater Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry. ACS Publications.
  • (PDF) Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II. ResearchGate.
  • (PDF) Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). ResearchGate.
  • Hydrolysis of sulphonamides in aqueous solutions. ResearchGate.
  • The Hydrolysis of 4-amino- And 4-dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity From pH. PubMed.
  • le Hydrolysis - 4-AcetamidobenzeneSulfanilamide sulfonamide. Filo.
  • 4 Factors Influencing the Stability of Medicinal Products. QbD Group.
  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. National Institutes of Health.
  • Synthesis of 4-aminobenzenesulfonamide. PrepChem.com.
  • Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed.
  • This compound. Appchem.
  • 4-Aminobenzenesulfonamide. P212121 Store.
  • Stability testing of existing active substances and related finished products. European Medicines Agency.
  • 4-Aminobenzenesulfonamide;azanylidyneazanium. PubChem.

Sources

common side reactions in the synthesis of 4-aminobenzenesulfonamide hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Aminobenzenesulfonamide Hydrochloride Derivatives

Welcome to the technical support center for the synthesis of 4-aminobenzenesulfonamide (sulfanilamide) and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges, side reactions, and troubleshooting strategies in a practical, question-and-answer format, grounding our advice in established chemical principles.

The synthesis of sulfanilamide, a foundational route for many sulfa drugs, typically proceeds via the chlorosulfonation of acetanilide, followed by amination, deprotection, and salt formation.[1][2] While established, each step presents unique challenges that can impact yield and purity. This guide provides expert insights to navigate these complexities.

Part 1: Frequently Asked Questions (FAQs) - Understanding Core Reactions

This section addresses foundational questions about the synthetic strategy and the rationale behind key procedural choices.

Q1: Why is the aromatic amine (aniline) typically protected as an acetamide before the chlorosulfonation step?

A: The primary reason for protecting the aniline's amino group is to prevent undesirable side reactions with the highly reactive chlorosulfonic acid.

  • Prevention of N-Sulfonation: The free amino group (-NH₂) is a potent nucleophile and a base. Direct reaction with chlorosulfonic acid (ClSO₃H) would lead to the formation of a sulfamic acid derivative (Ar-NH-SO₃H), which is not the desired intermediate.

  • Deactivation of the Ring: The acetyl group (-COCH₃) is an electron-withdrawing group that deactivates the aromatic ring. This moderates the electrophilic aromatic substitution (chlorosulfonation), reducing the risk of polysubstitution and oxidative degradation (charring) of the benzene ring.[3][4]

  • Directing Effect: The acetamido group is an ortho, para-director. Due to steric hindrance from the bulky acetamido group, the sulfonation occurs predominantly at the para position, leading to the desired 4-substituted product, p-acetamidobenzenesulfonyl chloride.[5]

Q2: What is the most common and problematic side reaction during the amination of p-acetamidobenzenesulfonyl chloride?

A: The most prevalent side reaction is the hydrolysis of the sulfonyl chloride intermediate (Ar-SO₂Cl) back to its corresponding sulfonic acid (Ar-SO₃H).[6]

Sulfonyl chlorides are highly susceptible to nucleophilic attack by water. If the reaction is not conducted under strictly anhydrous conditions, or if the ammonia solution contains excess water, a significant portion of the intermediate can be quenched, forming p-acetamidobenzenesulfonic acid. This byproduct is water-soluble and will be lost during the workup, leading to a substantial decrease in the overall yield.

Q3: During the final deprotection step, what conditions can lead to the cleavage of the desired sulfonamide bond?

A: While the sulfonamide (Ar-SO₂-NHR) bond is generally robust, it is susceptible to cleavage under harsh hydrolytic conditions, particularly with prolonged heating in strong acid or base.[7]

  • Acid Hydrolysis: The goal of this step is the selective hydrolysis of the acetamide (Ar-NH-COCH₃) to the free amine (Ar-NH₂). However, forcing conditions (e.g., highly concentrated HCl, extended reflux) can also slowly hydrolyze the sulfonamide C-S bond.

  • Alkaline Hydrolysis: Similarly, using strong bases like sodium hydroxide at high temperatures for deprotection can also lead to sulfonamide bond cleavage.[8]

Careful monitoring of the reaction via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to ensure complete acetamide deprotection without significant degradation of the product.

Part 2: Troubleshooting Guide - From Symptoms to Solutions

This section is structured to help you diagnose and resolve specific issues encountered during the synthesis.

Problem 1: During the chlorosulfonation of acetanilide, the reaction mixture turns dark brown or black and produces a low yield of sulfonyl chloride.

  • Primary Cause: This indicates charring or decomposition of the organic material. It is almost always caused by two factors:

    • Excessive Temperature: The reaction is highly exothermic. If the temperature is not carefully controlled (typically below 60-70°C), the powerful dehydrating and oxidizing nature of chlorosulfonic acid will degrade the acetanilide.[2]

    • Presence of Moisture: Acetanilide or the reaction flask must be perfectly dry. Any moisture will react violently with chlorosulfonic acid, generating heat and sulfuric acid, which contributes to the decomposition.[4]

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Dry the acetanilide in a vacuum oven (60-80°C) for several hours before use. Ensure all glassware is oven-dried and cooled under a desiccator or inert atmosphere.

    • Controlled Reagent Addition: Add the chlorosulfonic acid slowly and portion-wise to the acetanilide, allowing for heat dissipation between additions.[2] The flask should be immersed in an ice-water bath to maintain the internal temperature.

    • Monitor Temperature: Use an internal thermometer to monitor the reaction temperature continuously. Do not let it exceed the recommended range for the specific protocol.

    • Quenching: Pour the cooled reaction mixture slowly onto crushed ice with vigorous stirring to precipitate the p-acetamidobenzenesulfonyl chloride and hydrolyze excess chlorosulfonic acid.[9][10]

Problem 2: The final product (4-aminobenzenesulfonamide) has a low melting point and appears impure after deprotection and neutralization.

  • Primary Cause: The most likely culprit is incomplete deprotection of the acetamido group. The presence of the intermediate, p-acetamidobenzenesulfonamide, will depress the melting point and contaminate the final product.

  • Troubleshooting Protocol:

    • Monitor Reaction Progress: Before workup, check the reaction progress using TLC. The product (sulfanilamide) is more polar than the starting material (p-acetamidobenzenesulfonamide). A persistent starting material spot indicates an incomplete reaction.

    • Optimize Hydrolysis Conditions: If the reaction is incomplete, extend the reflux time in acidic solution (e.g., dilute HCl) by 30-60 minute intervals, monitoring by TLC.[2] If this fails, a slight increase in acid concentration may be necessary, but proceed with caution to avoid sulfonamide cleavage.

    • Purification by Recrystallization: Impure sulfanilamide can be effectively purified by recrystallization from hot water or ethanol.[2][11] The acetylated intermediate is less soluble in hot water and can often be removed.

    • pH of Neutralization: Ensure the pH during neutralization with a base (e.g., sodium bicarbonate, sodium carbonate) is brought to approximately 5.8-6.1 to ensure complete precipitation of the free amine without forming the soluble sodium salt.[11]

Problem 3: The hydrochloride salt fails to precipitate or forms an oil during the final step.

  • Primary Cause: This issue typically arises from impurities in the free base or the use of an inappropriate solvent. Impurities can act as oils and inhibit crystallization.

  • Troubleshooting Protocol:

    • Purify the Free Base: Before attempting salt formation, ensure the 4-aminobenzenesulfonamide free base is pure. If it is oily or discolored, recrystallize it from hot water as described above.

    • Solvent Selection: Hydrochloride salt formation is an acid-base reaction that requires a solvent system where the salt is insoluble. A common method is to dissolve the purified free base in a solvent like ethanol or isopropanol and then add a concentrated or gaseous solution of HCl. The resulting hydrochloride salt is typically much less soluble in these organic solvents and will precipitate.

    • Anhydrous Conditions: For precipitation from organic solvents, using anhydrous HCl (e.g., a solution in isopropanol or dioxane) is critical to prevent the introduction of water, which can increase the solubility of the salt.

Part 3: Data & Workflow Visualizations

Table 1: Key Reagents and Control Parameters
StepKey ReagentsCritical ParameterTypical RangeConsequence of Deviation
Protection Aniline, Acetic AnhydrideTemperature100-120 °CIncomplete reaction; di-acetylation.
Chlorosulfonation Acetanilide, Chlorosulfonic AcidTemperature50-70 °C[2]Charring, low yield, side products.
Amination p-Acetamidobenzenesulfonyl Chloride, Aq. AmmoniaAnhydrous ConditionsN/AHydrolysis of sulfonyl chloride.
Deprotection p-Acetamidobenzenesulfonamide, HClReaction Time1-2 hoursIncomplete deprotection or product degradation.
HCl Salt Formation 4-Aminobenzenesulfonamide, HClPurity of Free Base>98%Oiling out, failure to crystallize.
Diagrams

This diagram outlines the primary synthetic pathway from acetanilide to the final hydrochloride salt.

G cluster_main Synthesis of 4-Aminobenzenesulfonamide HCl Acetanilide Acetanilide PASC p-Acetamidobenzenesulfonyl Chloride (PASC) Acetanilide->PASC Chlorosulfonic Acid (Electrophilic Substitution) PAS p-Acetamidobenzenesulfonamide (PAS) PASC->PAS Aq. Ammonia (Nucleophilic Substitution) Product 4-Aminobenzenesulfonamide (Sulfanilamide) PAS->Product Acid Hydrolysis (Deprotection) HCl_Salt 4-Aminobenzenesulfonamide HCl Product->HCl_Salt HCl Addition (Salt Formation)

Caption: Core synthetic pathway for 4-aminobenzenesulfonamide HCl.

This diagram illustrates the desired reaction versus common unwanted side reactions during the chlorosulfonation step.

G cluster_chloro Chlorosulfonation Step cluster_outcomes Potential Products Start Acetanilide Desired Desired Product: p-Acetamidobenzenesulfonyl Chloride Start->Desired Controlled Temp. Anhydrous Side1 Side Product: Di-sulfonated Species Start->Side1 Excess ClSO3H Side2 Side Product: Charred/Decomposed Material Start->Side2 High Temp. Moisture

Caption: Key side reactions during the chlorosulfonation step.

References

  • Principle Synthesis mechanism and identifiac
  • Synthesis of Sulfanilamide. Scribd. URL
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. URL
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Chlorosulfon
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • Acetanilide is reacted with chlorosulfonic acid to yield wh
  • To synthesize and submit sulphanilamide. Slideshare. URL
  • To prepare and submit Sulphanilamide from acetanilide. Practical Medicinal Chemistry. URL
  • Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation.
  • Please show the complete mechanism for the conversion of acetanilide to p-acetamidobenzenesulfonyl chloride using chlorosulfonic acid and w
  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • Preparation method of sulfanilamide.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. URL
  • The Synthesis of Functionalised Sulfonamides. UCL Discovery. URL
  • Synthesis of Sulfonamides. Royal Society of Chemistry. URL
  • Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Journal of Chemical and Pharmaceutical Research. URL
  • Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Asian Journal of Pharmaceutics. URL
  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applic
  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications.
  • Acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur.
  • 4-aminobenzenesulfonamide. ChemBK. URL
  • Synthesis of 4-aminobenzenesulfonamide. PrepChem.com. URL
  • Reaction steps for sulfonamide deprotection.
  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug.
  • This compound. Sigma-Aldrich. URL
  • Protecting group. Wikipedia. URL
  • Sulfonamide derivatives: Synthesis and applications.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. URL
  • Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents.
  • 63-74-1|4-Aminobenzenesulfonamide. BLD Pharm. URL
  • This compound. Appchem. URL

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 4-Aminobenzenesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for addressing peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of 4-aminobenzenesulfonamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic challenges encountered with this basic compound.

Understanding the Root Cause: The "Silanol Effect"

Peak tailing for basic compounds like this compound in reversed-phase HPLC is frequently caused by secondary interactions with the stationary phase.[1][2][3] The primary culprit is often the "silanol effect."[4]

Silica-based stationary phases, such as C18 or C8, have residual silanol groups (Si-OH) on their surface.[4][5][6] These groups can exist in an ionized state (Si-O⁻) at mobile phase pH levels above approximately 2.5-3.[7][8] this compound, being a basic compound, will be protonated (positively charged) in acidic to neutral mobile phases. This leads to an undesirable ionic interaction between the positively charged analyte and the negatively charged silanol groups, causing a secondary retention mechanism that results in peak tailing.[2][4][7]

dot graph TD { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Interaction causing peak tailing."

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing even with a C18 column?

A1: Peak tailing for basic compounds on C18 columns is common due to interactions with residual silanol groups on the silica surface.[2][4] Even with end-capped columns, some active silanols can remain.[9] At a mobile phase pH where the silanols are ionized (negatively charged) and your basic analyte is protonated (positively charged), this secondary ionic interaction will cause tailing.[7]

Q2: How does mobile phase pH affect the peak shape of my basic analyte?

A2: Mobile phase pH is a critical factor.[10][11] Lowering the pH (typically to 3.0 or below) protonates the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction with your protonated basic analyte.[1][12] Conversely, at a high pH (e.g., above 8, using a pH-stable column), a basic analyte can be in its neutral form, which also reduces peak tailing.[13][14] However, operating at a pH close to the analyte's pKa can lead to peak distortion as both ionized and unionized forms will be present.[11][15]

Q3: Can the type of organic modifier in the mobile phase influence peak tailing?

A3: Yes. While acetonitrile is a common choice, methanol can sometimes offer better peak shape for basic compounds. Methanol is a protic solvent and can form hydrogen bonds with the silanol groups, effectively "shielding" them from interacting with the analyte.[4]

Q4: I'm using a buffer, but my peak is still tailing. What could be the issue?

A4: Several factors could be at play. The buffer's pH may not be optimal for suppressing silanol interactions. Ensure the pH is sufficiently low (around 2.5-3.0).[16] The buffer concentration might be too low to provide adequate ionic strength or buffering capacity, especially if your sample is overloading the column.[17][18] Increasing the buffer concentration can help mask residual silanol activity.[1] For LC-MS applications, keep buffer concentrations below 10 mM to avoid ion suppression.[1]

Q5: When should I consider using a different HPLC column?

A5: If optimizing the mobile phase (pH, buffer, additives) doesn't resolve the tailing, a different column may be necessary. Modern columns with base-deactivated silica, end-capping, or alternative stationary phases (like polymer-based or hybrid silica) are designed to minimize silanol interactions and provide better peak shapes for basic compounds.[1][12]

Troubleshooting Guide: A Step-by-Step Approach

This guide provides a systematic workflow for diagnosing and resolving peak tailing of this compound.

dot graph TD { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Troubleshooting workflow for peak tailing."

Step 1: Initial System and Sample Checks

Before modifying the method, rule out common system and sample issues.

  • Extra-Column Volume : Excessive tubing length or improper fittings can cause peak distortion.[1][19] Ensure connections are secure and tubing is of an appropriate diameter and length.

  • Column Overload : Injecting too much sample (mass overload) or too large a volume can lead to peak asymmetry.[1][19] To test for this, dilute your sample and inject a smaller volume to see if the peak shape improves.

  • Column Contamination/Void : If all peaks in your chromatogram are tailing, it could indicate a column void or a blocked frit.[1][3] Try flushing the column or replacing it if necessary.

Step 2: Mobile Phase Optimization

Optimizing the mobile phase is often the most effective way to address peak tailing for basic compounds.

Protocol 1: Mobile Phase pH Adjustment

  • Objective : To protonate residual silanol groups and minimize secondary ionic interactions.

  • Procedure :

    • Prepare a mobile phase with an acidic modifier to achieve a pH between 2.5 and 3.0. Common additives include 0.1% formic acid or a 10-20 mM phosphate buffer adjusted to pH 2.5.[1][16]

    • Equilibrate the column with the new mobile phase for at least 10-15 column volumes.

    • Inject the sample and evaluate the peak shape.

  • Rationale : At a low pH, the silanol groups (Si-OH) are protonated and thus neutral, preventing them from electrostatically interacting with the protonated basic analyte.[1][4]

Protocol 2: Increasing Buffer Concentration

  • Objective : To increase the ionic strength of the mobile phase to mask silanol interactions.

  • Procedure :

    • If using a buffer (e.g., phosphate or acetate), increase its concentration. For example, if you are using a 10 mM phosphate buffer, try increasing it to 25 mM.[1]

    • Ensure the buffer is soluble in the organic modifier to prevent precipitation.

    • Equilibrate the column and analyze the sample.

  • Rationale : A higher ionic strength buffer can shield the charged silanol sites, reducing their availability for interaction with the analyte.[17]

Protocol 3: Using a Competing Base

  • Objective : To introduce a small, basic molecule that preferentially interacts with the silanol groups.

  • Procedure :

    • Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 5-20 mM).[12][16]

    • Adjust the mobile phase pH after adding the competing base.

    • Analyze the sample.

  • Rationale : The competing base will bind to the active silanol sites, effectively blocking them from interacting with the this compound.[16] Note that this approach can sometimes shorten column lifetime.[16]

Strategy Typical Concentration Mechanism of Action Considerations
Low pH (Formic Acid) 0.1% (v/v)Protonates silanol groups to neutralize them.[1]Compatible with LC-MS.[1]
Phosphate Buffer 10-25 mM, pH 2.5-3.0Protonates silanols and increases ionic strength.[1][16]Can precipitate with high concentrations of acetonitrile.[16]
Competing Base (TEA) 5-20 mMCompetitively binds to active silanol sites.[16]Can shorten column lifetime and is not ideal for LC-MS.[16]
Ion-Pairing (TFA) 0.05-0.1% (v/v)Acts as an ion-pairing agent and lowers pH.[14][20]Can cause ion suppression in LC-MS.[21]
Step 3: Column Selection

If mobile phase optimization is insufficient, the column itself should be addressed.

  • Use End-Capped/Base-Deactivated Columns : These columns have their residual silanol groups chemically bonded with a small silylating agent (like trimethylsilyl), making them less active.[1][5] This is a proactive way to prevent peak tailing with basic analytes.[1]

  • Utilize Modern Silica Columns (Type B) : Modern, high-purity Type B silica columns have a lower metal content and fewer acidic silanol groups, significantly reducing peak tailing for basic compounds.[4][12]

  • Explore Alternative Stationary Phases :

    • Hybrid Silica : These combine silica and organosiloxane materials, offering better pH stability and reduced silanol activity.[12]

    • Polymer-Based : These columns have no silanol groups and can eliminate this type of secondary interaction entirely.[12]

References

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021-10-15). Labcompare. [Link]
  • How to Reduce Peak Tailing in HPLC?. (2025-06-09). Phenomenex. [Link]
  • What is the effect of free silanols in RPLC and how to reduce it?. (2023-11-23). Pharma Growth Hub. [Link]
  • What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]
  • Exploring the Role of pH in HPLC Separ
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023-09-19). Technology Networks. [Link]
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc. [Link]
  • [4]Troubleshooting HPLC- Tailing Peaks. (2014-03-11). Restek. [Link]
  • The use of Mobile Phase pH as a Method Development Tool. (2020-03-02).
  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018-11-28). Technology Networks. [Link]
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023-11-01). LCGC. [Link]
  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122.
  • What Causes Peak Tailing in HPLC?. (2025-10-28). Chrom Tech, Inc. [Link]
  • LC Technical Tip. Phenomenex. [Link]
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023-12-27). Industry news. [Link]
  • Control pH During Method Development for Better Chrom
  • Reducing residual silanol interactions in reversed-phase liquid chromatography.
  • Understanding key points about COLUMN CHEMISTRY. (2013-11-10). HPLC for Dummies!. [Link]
  • The Theory of HPLC Column Chemistry. Crawford Scientific. [Link]
  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC | LCGC International. (2017-07-01).
  • Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. [Link]
  • Discover the Art of Buffer selection in HPLC Development part 2. (2025-02-09). PharmaCores. [Link]
  • A Guide to HPLC and LC-MS Buffer Selection.
  • Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chrom
  • Peak Tailing in HPLC. Element Lab Solutions. [Link]
  • Peak Tailing In Chromatography: Troubleshooting Basics. (2023-11-20). GMP Insiders. [Link]
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

Sources

Technical Support Center: Purification of 4-Aminobenzenesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the common obstacles in the purification of 4-aminobenzenesulfonamide hydrochloride, designed for chemists and researchers in the pharmaceutical industry.

Welcome to the technical support guide for this compound (sulfanilamide HCl). The purity of this compound is critical for its use as a pharmaceutical intermediate and research chemical. Achieving high purity, however, is often fraught with challenges ranging from stubborn impurities to difficult crystallization. This guide provides field-proven insights and troubleshooting protocols to help you navigate these complexities effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, hands-on problems encountered during the purification process. Each issue is analyzed by exploring its root causes and providing a validated, step-by-step protocol for its resolution.

Issue 1: Persistent Low Purity After Initial Crystallization

Q: I've performed a single recrystallization, but my HPLC analysis still shows significant impurities. How can I improve the purity to >99%?

A: Senior Application Scientist's Analysis: Low purity after an initial crystallization is a common issue, often stemming from three primary sources: (1) residual starting materials or byproducts from the synthesis, such as p-acetamidobenzenesulfonyl chloride or hydrolyzed sulfonic acids[1]; (2) impurities with solubility profiles very similar to the target compound; or (3) co-precipitation of impurities due to rapid, uncontrolled crystallization.

A multi-step purification strategy is often necessary. The choice of solvent is paramount, as it must effectively solubilize the target compound at elevated temperatures while leaving impurities either insoluble or highly soluble in the cold mother liquor. For sulfanilamide and its salt, aqueous and alcohol-based systems are typically the most effective.[2][3]

  • Stage 1: Aqueous Recrystallization with Activated Charcoal

    • Rationale: Boiling water is an excellent solvent for 4-aminobenzenesulfonamide, and the addition of activated charcoal is highly effective for removing colored, high-molecular-weight impurities.[2]

    • Procedure:

      • Dissolve the crude this compound in a minimum amount of boiling deionized water.

      • Add a small amount (approx. 1-2% w/w) of activated charcoal to the hot solution.

      • Maintain the solution at a gentle boil for 5-10 minutes with stirring.

      • Perform a hot filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.

      • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for at least one hour to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold water.

  • Stage 2: Alcohol/Water Recrystallization

    • Rationale: A mixed solvent system, such as ethanol/water, can provide a different selectivity for impurity removal.[4] This second stage effectively removes impurities that may have been carried through the first aqueous recrystallization.

    • Procedure:

      • Dissolve the crystals obtained from Stage 1 in a minimal amount of hot ethanol.

      • Slowly add hot water dropwise until the solution becomes slightly turbid (cloudy).

      • Add a few more drops of hot ethanol to redissolve the precipitate and achieve a clear solution.

      • Allow the solution to cool slowly, inducing crystallization.

      • Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Caption: Workflow for achieving high-purity product.

Issue 2: Product "Oils Out" or Fails to Crystallize

Q: When I cool my recrystallization solution, the product separates as an oil instead of forming crystals. What's causing this and how do I fix it?

A: Senior Application Scientist's Analysis: "Oiling out" occurs when a solute's melting point is lower than the temperature of the solution from which it is precipitating, or when the solution is too highly supersaturated. The resulting oil is often an impure amorphous form of the compound. This is typically caused by:

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered crystal lattice to form.

  • Excessive Supersaturation: Using too little solvent can lead to a situation where the concentration of the solute is too high for proper crystal nucleation.

  • Inappropriate Solvent: The chosen solvent may not be ideal for the compound's crystallization behavior.

  • Re-heat and Dilute: Heat the solution (with the oiled-out product) back to the solvent's boiling point until the oil redissolves completely.

  • Add More Solvent: Add a small additional volume (10-20%) of the hot solvent to reduce the level of supersaturation.

  • Ensure Slow Cooling: This is the most critical step. Allow the flask to cool to room temperature on a benchtop, insulated with a cork ring and covered. Do not place it directly into an ice bath from a high temperature.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites.

    • Seeding: If available, add a single, tiny crystal of pure this compound to the cooled, supersaturated solution to act as a template for crystal growth.

  • Cool Completely: Once crystal formation is well underway at room temperature, the flask can be moved to an ice bath to maximize the yield.

Issue 3: Product is Discolored (Yellow or Tan)

Q: My final product is a pale yellow powder, not the expected white crystalline solid. What causes this discoloration and can it be removed?

A: Senior Application Scientist's Analysis: Discoloration in aminobenzene derivatives is often due to the oxidation of the aromatic amine group, which can form highly colored impurities.[5] This compound is known to be sensitive to both air and light.[3][6] The discoloration may also arise from colored byproducts carried over from the synthesis.

The most effective method for removing color is treatment with activated charcoal during recrystallization, as described in Issue 1, Stage 1 .

Key Preventive Measures:

  • Inert Atmosphere: When handling solutions of the compound, especially when hot, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.

  • Light Protection: Protect the compound from light during storage and handling.[3][6] Use amber-colored vials or wrap containers in aluminum foil.

  • Storage: Store the final, dry product in a cool, dark, and dry place.[2][7]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A: There is no single "best" solvent, as the ideal choice depends on the specific impurities present. However, a good starting point is to find a solvent that dissolves the compound well when hot but poorly when cold.[8] The following table summarizes common options.

Solvent SystemSuitability for CompoundSuitability for ImpuritiesKey Considerations
Water Soluble in boiling water, slightly soluble in cold water.[2][3]Good for separating less polar organic impurities.Excellent for a first-pass purification. Prone to premature crystallization during hot filtration.
Ethanol Moderately soluble.Can be effective for impurities that are highly soluble in alcohol.Often used in a mixed system with water to fine-tune solubility.
Methanol Slightly soluble.[2]Similar to ethanol.Lower boiling point can make handling easier.
Acetone Soluble.[2]May dissolve both the product and similar impurities, offering poor selectivity.Can be useful but requires careful temperature control.
Ethanol/Water Mix Highly tunable solubility.Excellent for achieving high purity by carefully adjusting the solvent ratio.[4]Requires careful optimization to find the ideal ratio for your specific impurity profile.

Q2: How can I definitively assess the purity of my final product?

A: A combination of methods provides the most reliable assessment:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. It can quantify the main peak (your product) and detect even trace levels of impurities.[9][10][11] A purity level of >99.5% by HPLC area is typically considered high quality.

  • Melting Point: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically depress and broaden the melting range. The literature melting point for the free base is around 164-166 °C.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and reveal the presence of any proton- or carbon-containing impurities.

Q3: Why is the hydrochloride salt form often preferred over the free base?

A: The hydrochloride salt form of 4-aminobenzenesulfonamide generally offers enhanced stability and greater solubility in aqueous solutions compared to the free base.[12] This is particularly advantageous for applications in biological assays, formulation development, and subsequent aqueous-phase chemical reactions.

Caption: A decision tree for troubleshooting common purification issues.

References

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). ResearchGate.
  • 4-aminobenzenesulfonamide - Physico-chemical Properties. ChemBK.
  • Sulphanilamide ROTI®CALIPURE. Carl ROTH.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences.
  • Sulfanilamide. Sciencemadness Wiki.
  • 4-(4-aminobenzene sulfonamide) phenylacetic acid derivative and preparation method and application thereof. Google Patents.
  • Synthesis of 4-aminobenzenesulfonamide. PrepChem.com.
  • The preparation method of p-aminobenzenesulfonamide. Google Patents.
  • Process for producing crystal of benzenesulfonamide derivative. Google Patents.
  • Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. ResearchGate.
  • Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Journal of Chemical & Engineering Data.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Yield, purity, and characteristic impurities of the sulfonamide.... ResearchGate.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.
  • Preparation method of sulfanilamide. Google Patents.

Sources

Technical Support Center: A Guide to Handling Hygroscopic 4-Aminobenzenesulfonamide Hydrochloride Powder

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-aminobenzenesulfonamide hydrochloride. This document is designed for researchers, scientists, and drug development professionals who work with this valuable compound. Its inherent hygroscopicity—the tendency to readily absorb moisture from the atmosphere—presents unique handling challenges that can impact experimental reproducibility, product stability, and overall results.[1]

This guide provides in-depth, field-proven insights and protocols to mitigate these challenges. By understanding the causality behind each procedural step, you can ensure the integrity of your material and the validity of your experimental outcomes.

Section 1: Understanding the Core Challenge: Hygroscopicity

Q: What does "hygroscopic" mean, and why is it a critical issue for this compound?

A: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[1] For a powdered compound like this compound, this is not a trivial characteristic. Moisture absorption can initiate a cascade of undesirable physical and chemical changes.

  • Physical Consequences: As the powder absorbs water, particles can begin to stick together, leading to clumping, caking, and poor flowability.[1][2] This complicates handling, especially during weighing and powder transfer, and can lead to process interruptions in larger-scale operations.[3]

  • Chemical Consequences: The presence of absorbed water can be detrimental to the chemical stability of the active pharmaceutical ingredient (API).[4] Moisture can act as a solvent, accelerating degradation pathways such as hydrolysis, which alters the molecule's structure and compromises its efficacy and shelf life.[4][5] This degradation can lead to the formation of impurities, impacting the accuracy of analytical results and the safety profile of a potential drug product.

The diagram below illustrates how atmospheric moisture can compromise the integrity of the powder.

cluster_consequences Consequences Atmosphere Atmospheric Moisture (Humidity) Absorption Moisture Absorption Atmosphere->Absorption Powder Hygroscopic Powder (4-aminobenzenesulfonamide HCl) Powder->Absorption Physical Physical Changes • Clumping & Caking • Poor Flow Absorption->Physical Chemical Chemical Degradation • Hydrolysis • Impurity Formation Absorption->Chemical Result Compromised Experimental Results & Reduced Shelf Life Physical->Result Chemical->Result

Caption: The impact of atmospheric moisture on hygroscopic powder integrity.

Section 2: Storage and Handling Best Practices (FAQs)

Proper storage and handling are the first line of defense against moisture-induced degradation.

Q: How should I store unopened containers of the powder?

A: Unopened containers should be stored in a controlled, dry environment. The goal is to minimize any potential exposure to humidity.

  • Environment: Store in a cool, dry place, protected from light and heat sources.[1][6] Recommended storage temperatures are typically between 15°C and 25°C (59°F–77°F).[2]

  • Humidity Control: The relative humidity (RH) of the storage area should be kept below 40%.[7] The use of dehumidifiers may be necessary in certain climates.[2]

  • Container Integrity: Ensure the manufacturer's seal is intact. Do not use if the seal is broken or appears compromised.

Q: What is the correct procedure for opening and dispensing the powder for the first time?

A: The moment a container is opened is the point of highest risk for moisture contamination. The key is to minimize the duration of exposure.

  • Environment Acclimation: Before opening, allow the container to equilibrate to the ambient temperature of the weighing area for at least 30-60 minutes. This prevents condensation from forming on the cold powder.

  • Controlled Workspace: Whenever possible, handle the powder in a low-humidity environment. The gold standard is a glove box or glove bag purged with an inert gas like nitrogen or argon.[8][9][10]

  • Minimize Exposure Time: Have all necessary tools (spatulas, weigh boats, etc.) ready before opening the container. Open the container, quickly dispense the required amount of powder, and immediately and tightly reseal the container.[1]

Q: I don't have a glove box. What are the best alternative handling techniques?

A: While a glove box is ideal, you can still achieve reliable results by working efficiently and strategically.

  • Work Quickly: The most critical factor is speed. Minimize the time the container is open to the atmosphere.[1]

  • Use Smallest Container Possible: If you purchase large quantities, consider aliquoting the powder into smaller, single-use vials under the driest possible conditions. This prevents repeated exposure of the main stock.

  • Dispense into a Sealable Vessel: Weigh the powder directly into a sealable container (like a vial with a screw cap) rather than onto an open weigh boat if the next step is not immediate dissolution.

Q: How do I properly reseal and store a container after opening it?

A: Proper resealing is crucial to preserving the remaining material.

  • Clean Sealing Surfaces: Ensure no powder particles are on the threads of the cap or the rim of the container, as this can prevent a tight seal.

  • Tighten Securely: Close the cap firmly to create an airtight seal.[7]

  • Add External Protection: For extra protection, wrap the cap and neck of the container with Parafilm®.

  • Use a Desiccator: Place the resealed container inside a desiccator cabinet or a sealed bag containing desiccant packs (e.g., silica gel) for storage.[7] This provides a secondary barrier against moisture ingress.

Section 3: Troubleshooting Guide

Even with careful procedures, issues can arise. This section addresses common problems and their solutions.

Q: My powder has formed clumps or "caked." Can I still use it?

A: Clumped powder is a definitive sign of moisture absorption.[1] While you can sometimes break up the clumps with a clean, dry spatula, the material's integrity may already be compromised.[1] The absorbed water may have initiated chemical degradation.

  • Recommendation: For sensitive quantitative experiments (e.g., analytical standard preparation, kinetic studies), it is strongly advised to use a fresh, unopened container of powder. If this is not possible and the experiment is non-critical, you may proceed with caution, but be aware that the effective concentration and purity of your material are now uncertain.

Q: The mass on the balance keeps increasing while I'm weighing. How can I get an accurate measurement?

A: This is a classic sign of a hygroscopic compound actively absorbing atmospheric moisture.[10] Obtaining a precise, stable weight in an open environment is challenging.

  • Solution 1 (Best Practice): Use a glove box with a controlled, low-humidity atmosphere. An analytical balance can be placed inside the glove box for this purpose.[10]

  • Solution 2 (Pragmatic Approach): Work quickly. Place the weigh boat on the tared balance, dispense the powder, and record the mass as soon as the reading stabilizes for a moment.[10] Accept that there will be a small margin of error. For many applications, this is sufficient.

  • Solution 3 (Stock Solution Method): If the entire bottle will be used to make a stock solution, you can dissolve the full contents and calculate the concentration based on the manufacturer's stated weight. This bypasses the need for weighing altogether, though it relies on the manufacturer's accuracy.[10]

Q: I'm seeing unexpected results in my experiment (e.g., poor yield, new HPLC peaks). Could moisture be the cause?

A: Absolutely. Moisture-induced degradation is a primary suspect for unexpected analytical results.[4][11] The formation of hydrolysis products or other degradants will appear as new peaks in a chromatogram and can interfere with your reaction, leading to lower yields or side products.

  • Diagnostic Action: Immediately quarantine the suspect lot of powder. Obtain a fresh, unopened container and repeat the experiment under identical conditions. If the issue resolves, it strongly implicates moisture contamination of the original powder.

Section 4: Protocols and Workflows

The choice of handling protocol depends on the sensitivity of your application.

Protocol 4.1: Standard Protocol for Weighing in Ambient Conditions

Use this protocol for less sensitive applications where a minor degree of moisture absorption is tolerable.

  • Preparation: Place a clean, dry weigh boat on the analytical balance and tare. Have your spatula and the container of this compound ready.

  • Equilibration: Ensure the powder container has equilibrated to room temperature before opening.

  • Dispensing: Uncap the container. Using the spatula, quickly transfer an approximate amount of powder to the weigh boat.

  • Weighing: Immediately recap the primary container securely. Record the weight from the balance as soon as the reading is reasonably stable. Do not wait for a prolonged stable reading, as the mass will continue to climb.

  • Transfer: Promptly transfer the weighed powder for dissolution or use in your experiment.

  • Storage: Wipe the container threads and rim clean before resealing. Wrap the cap with Parafilm® and store the container in a desiccator.

Protocol 4.2: Best-Practice Protocol for Handling in a Controlled Atmosphere (Glove Box)

Use this protocol for highly sensitive applications requiring the highest accuracy and purity.

  • Environment Preparation: Ensure the glove box antechamber has been purged and that the main chamber's relative humidity is at its minimum (<10% RH is ideal).

  • Material Transfer: Transfer the sealed container of powder, a clean spatula, and a tared, sealable receiving vial into the glove box via the antechamber.

  • Equilibration: Allow all items to sit in the inert atmosphere for 10-15 minutes.

  • Dispensing: Open the powder container inside the glove box. Carefully dispense the desired amount of powder into the receiving vial.

  • Weighing: Seal the receiving vial and weigh it on the balance inside the glove box. The reading should be highly stable. Alternatively, weigh the powder onto a boat and transfer it to the vial.

  • Sealing: Securely reseal the primary powder container and the receiving vial before removing them from the glove box.

Workflow: Selecting the Appropriate Handling Protocol

This decision tree can help you choose the correct workflow based on your experimental needs.

Start Start: Need to handle 4-aminobenzenesulfonamide HCl Question1 Is the experiment highly sensitive to moisture or requires high quantitative accuracy? Start->Question1 Glovebox Use Best-Practice Protocol 4.2 (Glove Box / Controlled Atmosphere) Question1->Glovebox  Yes Standard Use Standard Protocol 4.1 (Ambient Conditions - Work Quickly) Question1->Standard No   Proceed Proceed with experiment Glovebox->Proceed Question2 Are you experiencing issues (clumping, weight gain)? Standard->Question2 Troubleshoot Refer to Troubleshooting Guide (Section 3) Question2->Troubleshoot Yes Question2->Proceed No

Caption: Decision tree for selecting the correct handling protocol.

Section 5: Technical Data Summary

Table 1: Recommended Storage & Handling Conditions
ParameterRecommendationRationale
Temperature 15°C – 25°C (59°F – 77°F)[2][7]Prevents potential heat-induced degradation.
Relative Humidity (RH) < 40%[7]Minimizes the driving force for moisture absorption.
Atmosphere Ambient (dry) or Inert Gas (N₂, Ar)[8]Inert gas provides the ultimate protection for highly sensitive work.
Container Airtight, moisture-resistant (e.g., HDPE)[7]Prevents moisture ingress from the external environment.
Additives In-container desiccants (e.g., silica gel)[7]Act as a scavenger for any moisture that enters the container upon opening.
Table 2: Physical & Chemical Properties of 4-Aminobenzenesulfonamide
PropertyValueSource
CAS Number 63-74-1 (Free Base)[12][13]
Molecular Formula C₆H₈N₂O₂S[14]
Molecular Weight 172.21 g/mol [14]
Appearance White to faintly beige crystalline powder[14][15]
Melting Point 164-166 °C[15]
Solubility Slightly soluble in cold water; soluble in boiling water, acetone, glycerin, and hydrochloric acid.[15][15]

Section 6: Safety Precautions

Q: What are the primary hazards associated with this compound?

A: According to safety data sheets (SDS), 4-aminobenzenesulfonamide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[12][13][14] It may be harmful if swallowed or inhaled.[12][13] Always consult the most current SDS for your specific product before use.[8]

Q: What personal protective equipment (PPE) is required?

A: Standard laboratory PPE should be worn at all times. This includes:

  • Eye Protection: Safety goggles or glasses.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]

  • Body Protection: A lab coat.

  • Respiratory Protection: If handling large quantities or if dust formation is significant, use a respirator in a well-ventilated area.[14]

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?
  • Pharma Beginners. (2025, March 14). SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 7). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts?
  • Origin Compounds. (n.d.). Storage & Handling Guidelines.
  • Reddit User Discussion. (2016, May 28).
  • Oxyhin. (n.d.). Product Guidelines :: Powder Storage.
  • coatingAI. (n.d.). Best Practices for Powder Storage and Handling.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents.
  • Reddit User Discussion. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals?
  • ChemBK. (n.d.). 4-aminobenzenesulfonamide.
  • Colorcon. (2023, October 31). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients.
  • Tan, R. O., & Heng, P. W. S. (2020). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 12(9), 859. [Link]
  • Roy, S., et al. (2018). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. Biomedical Research, 29(17). [Link]

Sources

Technical Support Center: Method Refinement for Consistent Results in Carbonic Anhydrase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Carbonic Anhydrase (CA) Inhibition Assays. This guide is designed for researchers, scientists, and drug development professionals to achieve consistent and reliable results in their experiments. Carbonic anhydrases are a vital class of metalloenzymes, and the accurate determination of their inhibition is crucial for therapeutic development in areas such as glaucoma, epilepsy, and oncology.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered in the laboratory.

Troubleshooting Guide: A Deeper Dive into Common Assay Problems

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your carbonic anhydrase inhibition assays.

Issue 1: High Background Noise in My Colorimetric (p-NPA) Assay

Question: I'm observing high background absorbance in my no-enzyme control wells, leading to a poor signal-to-noise ratio. What are the potential causes and how can I resolve this?

Answer: High background noise in a p-nitrophenyl acetate (p-NPA) assay can obscure your results and is often multifactorial. The primary cause is the spontaneous, non-enzymatic hydrolysis of p-NPA, which is exacerbated by certain conditions.

Causality and Solutions:

  • Inappropriate Buffer pH: The ester bond in p-NPA is susceptible to hydrolysis at alkaline pH.[4] While CA activity is often optimal in the slightly alkaline range, a pH that is too high will accelerate the spontaneous breakdown of the substrate.

    • Solution: Carefully verify the pH of your assay buffer. A common choice is a Tris-based buffer at a pH of around 7.4-7.5.[5][6] If you suspect pH-induced hydrolysis, consider preparing a fresh buffer solution and re-calibrating your pH meter.

  • Contaminated Reagents: Impurities in your buffer components or water can contribute to background noise.

    • Solution: Always use high-purity water and analytical grade reagents for buffer preparation. It's good practice to prepare fresh buffer for each experiment.[5]

  • Excessive Substrate Concentration: While saturating substrate concentrations are necessary for Michaelis-Menten kinetics, excessively high concentrations of p-NPA can lead to increased background absorbance.

    • Solution: Optimize the p-NPA concentration. A typical starting point is a working concentration of 3 mM, prepared fresh daily from a stock solution in acetonitrile or DMSO.[5][7]

Issue 2: Low or No Enzymatic Activity Detected

Question: My enzyme control wells are showing very low or no change in absorbance over time. What could be the reason for this lack of carbonic anhydrase activity?

Answer: A lack of enzymatic activity can be frustrating and can stem from issues with the enzyme itself, the assay conditions, or the reagents.

Causality and Solutions:

  • Enzyme Instability and Degradation: Carbonic anhydrase, like most enzymes, is sensitive to temperature and handling.[8][9]

    • Solution:

      • Proper Storage: Store your CA enzyme stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[6]

      • Handling: Always keep the enzyme on ice during an experiment.[10] Prepare fresh dilutions of the enzyme for each assay.

  • Suboptimal Assay Conditions:

    • Incorrect pH: CA activity is highly pH-dependent.[11] Drastic deviations from the optimal pH will lead to a significant drop in activity.

      • Solution: Ensure your buffer is at the optimal pH for the specific CA isoform you are studying. For many human CAs, a pH between 7.0 and 8.3 is suitable.[5][12]

    • Temperature: Most animal enzymes, including CAs, can denature at temperatures above 40°C.[5]

      • Solution: Perform your assay at a controlled room temperature, typically between 25°C and 37°C.[5]

  • Presence of Inhibitors in Reagents: Your sample or reagents might contain contaminating substances that inhibit CA activity. Common inhibitors include certain anions and sulfonamides.[5][13]

    • Solution: Use high-purity reagents and ensure all glassware is meticulously cleaned.

  • Insufficient Substrate Concentration: If the p-NPA concentration is too low, the reaction rate will be limited.

    • Solution: Ensure you are using a substrate concentration that is at or above the Michaelis constant (Km) for the enzyme to ensure the reaction rate is proportional to the enzyme concentration.

Issue 3: Inconsistent and Irreproducible IC50 Values

Question: I'm getting significant variability in my IC50 values between experiments, even when using the same inhibitor. How can I improve the consistency of my results?

Answer: Achieving reproducible IC50 values is critical for accurately characterizing inhibitors.[1] Variability often points to subtle inconsistencies in experimental execution.

Causality and Solutions:

  • Inconsistent Pipetting and Dilutions: Small errors in pipetting, especially when preparing serial dilutions of the inhibitor, can lead to large variations in the final concentrations and, consequently, the IC50 values.

    • Solution: Use calibrated pipettes and perform serial dilutions carefully.[5] It is also advisable to prepare a fresh dilution series for each experiment.

  • Variable Pre-incubation Times: The time allowed for the inhibitor to bind to the enzyme before initiating the reaction can impact the measured IC50.

    • Solution: Standardize the pre-incubation time for the enzyme and inhibitor. A typical pre-incubation is 15 minutes at room temperature.[4][7]

  • Data Analysis and Curve Fitting: The method used to analyze the data and fit the dose-response curve can influence the calculated IC50 value.

    • Solution: Use a consistent data analysis workflow. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a suitable software package like GraphPad Prism.[7][14]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the CO2 hydration assay and the esterase (p-NPA) assay for measuring carbonic anhydrase activity?

A1: Carbonic anhydrases catalyze the reversible hydration of carbon dioxide, which is their primary physiological function.[11] They also exhibit esterase activity, meaning they can hydrolyze esters like p-NPA.[15] The CO2 hydration assay directly measures the physiologically relevant reaction by monitoring the pH change resulting from CO2 hydration.[1][12] The esterase assay is a more convenient, colorimetric method that relies on the enzyme's ability to hydrolyze p-NPA, producing a colored product.[1] While the esterase assay is widely used for high-throughput screening, the CO2 hydration assay is considered the gold-standard method for confirming inhibitory activity.[16]

Q2: How do I choose the right buffer for my carbonic anhydrase assay?

A2: The choice of buffer is critical as it can influence both the enzyme's activity and the stability of the substrate. For the p-NPA assay, Tris-SO₄ or Tris-HCl buffers at a pH around 7.4 are commonly used.[5] It's important to be aware that some buffers can inhibit carbonic anhydrase activity, so it's advisable to test your chosen buffer system empirically.[5] For the CO2 hydration assay, a buffer like Tris with a pKa close to the assay's starting pH is often used in conjunction with a pH indicator.[12]

Q3: My test compound is dissolved in DMSO. How can I account for potential solvent effects?

A3: It is crucial to include a solvent control in your experiment. This well should contain the enzyme and the same concentration of DMSO used in your inhibitor wells, but without the inhibitor.[5] This allows you to differentiate between the inhibitory effect of your compound and any non-specific effects of the solvent.

Q4: What are some common reference inhibitors I can use as positive controls?

A4: Acetazolamide is a well-characterized, broad-spectrum carbonic anhydrase inhibitor and is frequently used as a positive control.[2] Other common reference inhibitors include dorzolamide and brinzolamide, which are used clinically.[2] Including a reference inhibitor helps to validate your assay and provides a benchmark for comparing the potency of your test compounds.

Experimental Protocols

Protocol 1: Colorimetric Esterase Assay using p-Nitrophenyl Acetate (p-NPA)

This protocol is a standard method for determining the esterase activity of carbonic anhydrases and for screening inhibitors.[1]

Materials:

  • Carbonic Anhydrase (CA) enzyme solution

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.4[5]

  • Substrate Stock Solution: 30 mM p-Nitrophenyl acetate (p-NPA) in acetonitrile[5]

  • Test compounds (inhibitors) and solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400-405 nm

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer and adjust the pH to 7.4.

    • Prepare a working solution of CA in the Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 15 minutes.[5]

    • Prepare a 3 mM working solution of p-NPA by diluting the stock solution in the Assay Buffer. Prepare this solution fresh daily.[5]

  • Plate Setup (Final volume of 200 µL per well):

    • Blank wells: 190 µL of Assay Buffer.

    • Enzyme Control wells (No inhibitor): 180 µL of Assay Buffer + 10 µL of CA enzyme solution.

    • Inhibitor wells: 170 µL of Assay Buffer + 10 µL of CA enzyme solution + 10 µL of test compound at various concentrations.

    • Solvent Control wells: 170 µL of Assay Buffer + 10 µL of CA enzyme solution + 10 µL of the solvent used for the test compounds.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.[7]

  • Initiation of Reaction: Add 20 µL of the 3 mM p-NPA working solution to all wells to start the reaction.[7]

  • Kinetic Measurement: Immediately measure the change in absorbance at 405 nm over time (e.g., for 3-5 minutes) in kinetic mode.[1]

  • Data Analysis:

    • Calculate the reaction rate (V, change in absorbance per minute) for each well from the linear portion of the absorbance curve.[1]

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Vcontrol - Vinhibitor) / Vcontrol] x 100.[1]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[1][7]

Protocol 2: Stopped-Flow CO2 Hydration Assay

This is the gold-standard method for measuring the direct physiological activity of carbonic anhydrases.[16]

Materials:

  • Carbonic Anhydrase (CA) enzyme

  • Assay Buffer (e.g., 50 mM HEPES, 50 mM Na2SO4, pH 8.0) containing a pH indicator (e.g., phenol red)[1]

  • Substrate: CO2-saturated water, prepared by bubbling CO2 gas through chilled, deionized water.[1]

  • Test inhibitors and reference compounds dissolved in an appropriate solvent.

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer with the pH indicator.

    • Prepare the CO2-saturated water and keep it on ice.[1]

    • Prepare a working solution of the CA enzyme in the Assay Buffer.

    • Prepare serial dilutions of the inhibitor.

  • Instrument Setup:

    • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).[17]

  • Assay Execution:

    • Load one syringe with the CO2-saturated water.

    • Load the other syringe with the enzyme and indicator solution. For inhibition studies, pre-incubate the enzyme with the inhibitor for a specified time before loading.[1][17]

    • Rapidly mix the two solutions and monitor the change in absorbance of the pH indicator over time (e.g., 60 seconds).[1]

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance curve.[1]

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations and Data Presentation

Diagrams

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) Plate_Setup 96-Well Plate Setup Reagent_Prep->Plate_Setup Pre_Incubation Pre-incubation (Enzyme + Inhibitor) Plate_Setup->Pre_Incubation Reaction_Start Initiate Reaction (Add Substrate) Pre_Incubation->Reaction_Start Kinetic_Read Kinetic Measurement (Absorbance over time) Reaction_Start->Kinetic_Read Rate_Calc Calculate Reaction Rates Kinetic_Read->Rate_Calc Inhibition_Calc % Inhibition Calculation Rate_Calc->Inhibition_Calc IC50_Calc IC50 Determination (Dose-Response Curve) Inhibition_Calc->IC50_Calc Troubleshooting_Tree Start Inconsistent Results High_Background High Background? Start->High_Background Yes Low_Activity Low Activity? Start->Low_Activity No Check_pH Check Buffer pH High_Background->Check_pH Check_Reagents Use High-Purity Reagents High_Background->Check_Reagents Optimize_Substrate Optimize Substrate Conc. High_Background->Optimize_Substrate Variable_IC50 Variable IC50? Low_Activity->Variable_IC50 No Check_Enzyme_Handling Verify Enzyme Storage & Handling Low_Activity->Check_Enzyme_Handling Yes Check_Assay_Conditions Confirm Optimal pH & Temp. Low_Activity->Check_Assay_Conditions Check_for_Inhibitors Screen for Reagent Contaminants Low_Activity->Check_for_Inhibitors Calibrate_Pipettes Calibrate Pipettes Variable_IC50->Calibrate_Pipettes Yes Standardize_Incubation Standardize Pre-incubation Time Variable_IC50->Standardize_Incubation Consistent_Analysis Use Consistent Data Analysis Variable_IC50->Consistent_Analysis

Sources

Technical Support Center: Overcoming Matrix Effects in the LC-MS/MS Analysis of 4-Aminobenzenesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of 4-aminobenzenesulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. As Senior Application Scientists, we provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What exactly is a "matrix effect" in the context of LC-MS/MS?

In LC-MS/MS, the "matrix" refers to all the components in a sample except for the analyte of interest (in this case, this compound). For biological samples, this includes salts, lipids, proteins, and metabolites. A matrix effect is the alteration of the analyte's ionization efficiency due to the co-eluting matrix components. This interference can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.

Q2: Why is this compound particularly susceptible to matrix effects?

This compound, a sulfonamide, is a relatively polar and ionizable compound. Its susceptibility to matrix effects stems from several factors:

  • Ionization Competition: In the electrospray ionization (ESI) source, which is commonly used for such molecules, co-eluting endogenous compounds from the biological matrix can compete with 4-aminobenzenesulfonamide for the limited surface area of the ESI droplets and for protonation. This competition directly impacts the efficiency of gas-phase ion formation for the analyte.

  • Matrix Components: Biological matrices like plasma and urine are rich in phospholipids and salts. Phospholipids are notorious for causing ion suppression in ESI, while high salt concentrations can alter droplet surface tension and charge distribution, further hindering analyte ionization.

Q3: How do I know if my assay is suffering from a matrix effect?

The most direct way to assess matrix effects is through a post-extraction addition experiment. The basic workflow involves comparing the response of an analyte spiked into a blank, extracted matrix sample with the response of the analyte in a pure solution at the same concentration. A significant difference in signal intensity indicates the presence of a matrix effect. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation provides a framework for quantitatively assessing matrix effects.

Troubleshooting Guide: Diagnosis and Mitigation Strategies

This section provides a structured approach to identifying and resolving matrix effects during the analysis of this compound.

Issue 1: Poor Reproducibility and Inaccurate Quantification

Question: My calibration curves are non-linear, and the quality control (QC) samples are failing. I suspect a matrix effect. What is my first step?

Answer: Your first step is to confirm and quantify the matrix effect. The variability you're observing is likely due to differences in the composition of the biological matrix between individual samples, leading to inconsistent ion suppression or enhancement.

Workflow for Diagnosing Matrix Effects

cluster_prep Sample Preparation cluster_analysis Data Analysis & Interpretation A Prepare 3 Sets of Samples B Set 1 (Neat Solution): Analyte in pure solvent A->B C Set 2 (Post-Extraction Spike): Extract blank matrix, then spike analyte A->C D Set 3 (Pre-Extraction Spike): Spike analyte into blank matrix, then extract A->D E Analyze all sets by LC-MS/MS B->E C->E D->E F Calculate Matrix Factor (MF) E->F G Calculate Recovery (RE) E->G H Interpret Results F->H MF = Peak Area(Set 2) / Peak Area(Set 1) G->H RE = Peak Area(Set 3) / Peak Area(Set 2)

Caption: Workflow for quantitative assessment of matrix effects.

Interpretation of Results:

  • Matrix Factor (MF) < 1: Indicates ion suppression.

  • Matrix Factor (MF) > 1: Indicates ion enhancement.

  • Matrix Factor (MF) = 1: No significant matrix effect.

The goal is to have a consistent Matrix Factor across different lots of the biological matrix.

Issue 2: Confirmed Ion Suppression

Question: I have confirmed significant ion suppression. How can I mitigate this?

Answer: Mitigating ion suppression involves two primary strategies: improving the sample cleanup procedure to remove interfering matrix components and optimizing the chromatographic separation to resolve your analyte from these components.

Simple "dilute-and-shoot" or protein precipitation (PPT) methods are often insufficient for removing phospholipids, a major cause of ion suppression. Consider more selective techniques.

Comparison of Sample Preparation Techniques

TechniquePrincipleProsCons for 4-Aminobenzenesulfonamide
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Fast, simple, and inexpensive.Non-selective; phospholipids and other endogenous components remain in the supernatant.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Cleaner extracts than PPT; can remove many polar interferences.Can be labor-intensive; requires optimization of pH and solvent choice.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly selective and provides the cleanest extracts.Requires method development; can be more expensive.

Recommended Protocol: Solid-Phase Extraction (SPE)

For a polar compound like 4-aminobenzenesulfonamide, a mixed-mode or polymeric SPE sorbent is often effective.

Step-by-Step SPE Protocol:

  • Conditioning: Pass methanol, followed by water through the SPE cartridge to activate the sorbent.

  • Loading: Load the pre-treated sample (e.g., plasma diluted with a weak acid) onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove loosely bound interferences like phospholipids.

  • Elution: Elute the 4-aminobenzenesulfonamide with a stronger organic solvent, often with a modifier like ammonia or formic acid to ensure complete elution.

The goal is to ensure that the analyte does not co-elute with the region where most matrix components, particularly phospholipids, elute.

Decision Tree for Chromatographic Optimization

Start Ion Suppression Observed A Is analyte eluting early (<2 min)? Start->A B Increase retention of analyte A->B Yes D Is analyte co-eluting with a specific interference? A->D No C Modify mobile phase (weaker organic start) or use a more retentive column (e.g., C18) B->C H Matrix effect mitigated? C->H E Introduce a wash step in the gradient D->E Yes G Consider alternative column chemistry (e.g., HILIC, phenyl-hexyl) D->G No F Divert flow to waste during elution of interferences E->F F->H G->H

Caption: Decision-making workflow for chromatographic troubleshooting.

  • Divert Valve: Using a divert valve to send the initial part of the chromatographic run (containing salts and highly polar interferences) to waste can significantly reduce source contamination and matrix effects.

Issue 3: Unpredictable Matrix Effects Across Different Patient Samples

Question: My method works for some plasma lots but fails for others. How can I develop a more robust method?

Answer: This variability highlights the importance of using a suitable internal standard (IS). An ideal IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus normalizing the signal.

The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standard

A SIL internal standard (e.g., 4-aminobenzenesulfonamide-¹³C₆) is structurally identical to the analyte but has a different mass. It will have the same chromatographic retention time and ionization efficiency, making it the perfect tool to compensate for matrix effects.

Why a SIL-IS is Crucial:

  • Co-elution: It will elute at the exact same time as the analyte.

  • Identical Physicochemical Properties: It will behave identically during sample extraction and ionization.

  • Compensation: Any suppression or enhancement effect on the analyte will be mirrored in the SIL-IS. The ratio of the analyte peak area to the IS peak area will therefore remain constant, ensuring accurate quantification.

If a SIL-IS is not available, a structural analog can be used, but it must be carefully validated to ensure it adequately tracks the analyte's behavior.

References

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328–334. [Link]
  • Pan, J., & Gu, H. (2016). The impact of matrix effect in bioanalysis of small molecules using LC-MS/MS.
  • Trufelli, H., Palma, P., Famiglini, G., & Cappiello, A. (2011). An overview of matrix effects in liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 30(3), 491–509. [Link]
  • International Council for Harmonisation. (2022).
  • Souza, I. D., Queiroz, M. E. C., & Figueriedo, E. C. (2016). An overview of sample preparation in liquid chromatography-tandem mass spectrometry analysis of xenobiotics in biological matrices. Química Nova, 39(1), 76-86. [Link]
  • Little, J. L., Weringa, K., & Tielrooy, J. V. (2005). Column-switching techniques in high-performance liquid chromatography.

strategies to enhance the stability of 4-aminobenzenesulfonamide hydrochloride stock solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-aminobenzenesulfonamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on enhancing the stability of stock solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction: Understanding the Molecule

4-Aminobenzenesulfonamide, also known as sulfanilamide, is a foundational molecule in the synthesis of sulfa drugs.[1][2] Its hydrochloride salt is often used to improve solubility. However, the stability of its aqueous stock solutions can be a critical concern for experimental reproducibility and accuracy. Degradation can lead to a loss of potency and the formation of impurities that may interfere with your assays. This guide provides a comprehensive approach to preparing and maintaining stable this compound stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound stock solutions?

A1: The stability of this compound stock solutions is primarily influenced by pH, temperature, light exposure, and the choice of solvent.[3][4][5] Extreme pH levels, elevated temperatures, and exposure to UV light can accelerate degradation.[5][6]

Q2: What is the recommended solvent for preparing stock solutions?

A2: While 4-aminobenzenesulfonamide is slightly soluble in cold water, its hydrochloride salt exhibits better solubility.[1] For routine analytical purposes, using high-purity water (e.g., HPLC-grade) is common.[7][8] In some instances, organic solvents like acetone or a mixture of water and a few drops of an organic solvent are used to dissolve the free base before converting it to the hydrochloride salt.[9] The choice of solvent can impact the solution's stability and should be validated for your specific application.

Q3: How should I store my this compound stock solutions?

A3: Stock solutions should be stored in a cool, dark place. Refrigeration at 2-8°C is recommended for short-to-medium term storage.[1][9] For long-term storage, aliquoting and freezing at ≤ -10°C is advisable to minimize freeze-thaw cycles.[9] Always use amber vials or wrap containers in aluminum foil to protect the solution from light.[6]

Q4: What are the visible signs of degradation in my stock solution?

A4: Visual signs of degradation can include a change in color (yellowing or browning), the formation of precipitates, or a noticeable change in clarity. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods like HPLC to assess the purity and concentration of your solution over time.[7][8]

Troubleshooting Guide

This section addresses common problems encountered during the preparation and use of this compound stock solutions.

Problem 1: My stock solution has turned yellow/brown.

  • Question: I prepared a stock solution of this compound in water, and after a few days at room temperature, it has developed a distinct yellow/brown color. What is causing this, and is the solution still usable?

  • Answer: The color change is a strong indicator of oxidative and/or photolytic degradation.[6][10] The aromatic amine group in the 4-aminobenzenesulfonamide molecule is susceptible to oxidation, which can be accelerated by light and elevated temperatures. The resulting degradation products are often colored.

    Causality: The primary amino group (-NH2) on the benzene ring is an electron-donating group, making the aromatic ring susceptible to electrophilic attack and oxidation. Light can provide the energy to initiate these reactions.

    Solution:

    • Discard the discolored solution. The presence of color indicates significant degradation and the formation of unknown impurities.

    • Prepare a fresh stock solution.

    • Implement proper storage conditions immediately:

      • Store the new solution at 2-8°C.[1]

      • Use amber glass vials or wrap clear vials in aluminum foil to protect from light.[6]

      • Consider purging the headspace of the vial with an inert gas (e.g., nitrogen or argon) to minimize contact with oxygen, although for routine use, this may not be necessary if stored properly and used within a reasonable timeframe.

Problem 2: I am seeing a precipitate form in my refrigerated stock solution.

  • Question: I prepared a concentrated stock solution of this compound in water and stored it in the refrigerator. Now I see crystalline precipitate at the bottom. What should I do?

  • Answer: This is likely due to the decreased solubility of this compound at lower temperatures. While the hydrochloride salt is more soluble than the free base, its solubility is still temperature-dependent.

    Causality: As the temperature of the solution decreases, the kinetic energy of the solvent molecules is reduced, leading to a decrease in their ability to solvate the solute molecules, causing the solute to precipitate out of the solution.

    Solution:

    • Gently warm the solution to room temperature and vortex or sonicate until the precipitate redissolves completely. Ensure the solution is clear before use.

    • Consider preparing a less concentrated stock solution if precipitation upon refrigeration is a recurring issue.

    • Filter the solution through a 0.22 µm syringe filter after redissolving and before use to remove any potential micro-precipitates.

Problem 3: My experimental results are inconsistent over time when using the same stock solution.

  • Question: I am using a stock solution of this compound for my experiments, and I've noticed a drift in my results over several weeks. Could my stock solution be degrading?

  • Answer: Yes, this is a classic sign of stock solution instability. Even without visible signs of degradation, the concentration of the active compound can decrease over time due to slow chemical degradation.

    Causality: Hydrolysis and oxidation are potential degradation pathways for sulfonamides in aqueous solutions.[3][10] The rate of degradation can be influenced by the pH of the solution.[4][5][11]

    Solution:

    • Perform a stability study: Prepare a fresh stock solution and analyze its concentration and purity using a validated analytical method (e.g., HPLC-UV) at regular intervals (e.g., Day 0, Day 7, Day 14, etc.) under your typical storage conditions.[7][8] This will establish the usable lifetime of your stock solution.

    • Prepare smaller, fresh batches more frequently.

    • Aliquot and freeze: For longer-term use, prepare a larger batch, divide it into single-use aliquots, and store them at -20°C or below.[9] Thaw one aliquot at a time for your experiments. This minimizes the impact of degradation over time and avoids repeated freeze-thaw cycles.

Key Stability Factors and Recommendations

FactorRecommendationRationale and Potential Consequences of Deviation
pH Maintain a slightly acidic to neutral pH (around 5.8-7.0).[1]Sulfonamides can be unstable at extreme acidic or alkaline pH values, which can catalyze hydrolysis.[3][5] Deviations can lead to accelerated degradation.
Temperature Store stock solutions at 2-8°C for short-term use and ≤ -10°C for long-term storage.[1][9]Higher temperatures increase the rate of chemical degradation. Room temperature storage is not recommended for extended periods.
Light Exposure Protect solutions from light by using amber vials or wrapping containers in foil.[6]4-Aminobenzenesulfonamide is light-sensitive.[6] UV exposure can induce photolytic degradation, leading to the formation of colored byproducts and loss of potency.
Solvent Use high-purity water (e.g., HPLC grade) or a solvent system validated for your specific application.[7][8]Impurities in the solvent can potentially react with the compound or catalyze its degradation.
Concentration Prepare concentrations that remain soluble at the intended storage temperature.Overly concentrated solutions may precipitate upon cooling, leading to inaccurate concentrations when used.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Stock Solution
  • Materials:

    • This compound (high purity)

    • HPLC-grade water

    • Calibrated analytical balance

    • Volumetric flask (Class A)

    • Amber glass vials with screw caps

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Quantitatively transfer the powder to a volumetric flask of the appropriate size.

    • Add approximately 70-80% of the final volume of HPLC-grade water.

    • Gently swirl or sonicate the flask until the solid is completely dissolved.

    • Bring the solution to the final volume with HPLC-grade water.

    • Cap the flask and invert it several times to ensure homogeneity.

    • Transfer the solution to amber glass vials for storage.

    • Label the vials clearly with the compound name, concentration, date of preparation, and your initials.

    • Store at 2-8°C for short-term use or aliquot and freeze for long-term storage.

Protocol 2: Workflow for a Basic Stability Assessment

This workflow outlines a simple approach to determine the stability of your stock solution under your specific laboratory conditions.

Stability_Workflow cluster_prep Preparation & Initial Analysis cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_eval Evaluation Prep Prepare Stock Solution (Protocol 1) T0_Analysis Time-Zero Analysis (T0) - HPLC for Purity & Concentration - Visual Inspection Prep->T0_Analysis Store_RT Store Aliquot 1 (Room Temp, Light) T0_Analysis->Store_RT Divide & Store Store_Fridge Store Aliquot 2 (2-8°C, Dark) T0_Analysis->Store_Fridge Divide & Store Store_Freeze Store Aliquot 3 (-20°C, Dark) T0_Analysis->Store_Freeze Divide & Store T1_Analysis Time-Point 1 (e.g., 7 days) - HPLC & Visual Inspection Store_RT->T1_Analysis Store_Fridge->T1_Analysis Store_Freeze->T1_Analysis T2_Analysis Time-Point 2 (e.g., 14 days) - HPLC & Visual Inspection T1_Analysis->T2_Analysis Eval Compare results to T0 - Calculate % Degradation - Identify Degradants T1_Analysis->Eval Tn_Analysis Further Time-Points... T2_Analysis->Tn_Analysis T2_Analysis->Eval Tn_Analysis->Eval Conclusion Determine Shelf-Life & Optimal Storage Eval->Conclusion Degradation_Pathways cluster_main cluster_products Degradation Products A 4-Aminobenzenesulfonamide B Oxidized Products (e.g., Nitroso/Nitro derivatives) A->B Oxidation (Light, O2, Metal Ions) C Hydrolysis Products (e.g., Sulfanilic Acid) A->C Hydrolysis (Extreme pH, Heat)

Caption: Key degradation pathways for 4-aminobenzenesulfonamide.

References

  • Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). MDPI.
  • 4-aminobenzenesulfonamide. ChemBK.
  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH.
  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009. USDA Food Safety and Inspection Service.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America.
  • Studies on sulfonamide degradation products. ResearchGate.
  • (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. ResearchGate.
  • Structural Activity Relationship (SAR) of Sulfonamides. YouTube.
  • View of Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • Synthesis of 4-aminobenzenesulfonamide. PrepChem.com.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Library of Medicine.
  • This compound | 6101-31-1 | C6H9ClN2O2S | Appchem.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Creative Research Thoughts (IJCRT).
  • Influence of PH On The Stability of Pharmaceutical. Scribd.
  • CAS 6101-31-1 this compound. AHH Chemical.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI.
  • Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals. MDPI.
  • 4-Aminobenzenesulfonamide;ethene | C8H12N2O2S | CID 18348497. PubChem.
  • View of Influence of pH on the Stability of Pharmaceutical Compounds in Japan. AJPO Journals.
  • A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry. RSC Publishing.

Sources

identifying and minimizing impurities in 4-aminobenzenesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-aminobenzenesulfonamide hydrochloride (also known as sulfanilamide HCl). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and minimizing impurities in this crucial chemical compound. Ensuring the purity of active pharmaceutical ingredients (APIs) is paramount for safety, efficacy, and regulatory compliance. This resource provides in-depth, experience-driven answers to common challenges encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs): Common Impurities & Their Origins

This section addresses the most frequently encountered impurities, their chemical structures, and the mechanisms by which they form. Understanding the origin of an impurity is the first step toward its effective control.

Q1: What are the most common process-related impurities in the synthesis of 4-aminobenzenesulfonamide?

A1: The most prevalent process-related impurities typically arise from starting materials, side reactions, or incomplete reactions during the synthesis process. The classic synthesis route involves the acetylation of aniline, followed by chlorosulfonation, amination, and finally, hydrolysis of the acetyl group[1][2].

Key impurities to monitor include:

  • Sulfanilic acid (4-Aminobenzenesulfonic acid): This is a critical impurity that can form from the hydrolysis of the sulfonamide group under harsh acidic or basic conditions, particularly during the final deprotection step[3][4]. It can also arise from the hydrolysis of the intermediate p-acetamidobenzenesulfonyl chloride.

  • 4-Acetamidobenzenesulfonamide: This is the immediate precursor to sulfanilamide. Its presence indicates an incomplete hydrolysis (deprotection) step[5].

  • Unreacted Starting Materials/Intermediates: Residuals like aniline, acetanilide, or p-acetamidobenzenesulfonyl chloride can carry through if reactions do not go to completion or if purification is inadequate[2].

  • 4,4'-Dichlorosulfonylazoxybenzene: This impurity can form during the chlorosulfonation step.

A summary of these common process-related impurities is provided below.

Impurity NameStructureTypical Origin
Sulfanilic AcidC₆H₇NO₃SHydrolysis of sulfonamide or sulfonyl chloride group[3]
4-AcetamidobenzenesulfonamideC₈H₁₀N₂O₃SIncomplete hydrolysis of the protecting group[5]
AcetanilideC₈H₉NOIncomplete chlorosulfonation of the starting material[1]

Q2: How do degradation impurities form and what should I look for?

A2: Degradation impurities arise from the decomposition of this compound during storage or handling. The primary aromatic amine and sulfonamide groups are susceptible to specific degradation pathways.

  • Oxidative Degradation: The aromatic amine is prone to oxidation, especially when exposed to light, air (oxygen), or in the presence of trace metal ions[6][7]. This can lead to the formation of colored impurities, such as azo compounds (e.g., 4,4'-azoxybis(benzenesulfonamide)), which can impart a yellow or beige tint to the material[6][8].

  • Hydrolytic Degradation: As mentioned, hydrolysis can cleave the sulfonamide bond to form sulfanilic acid, particularly if the material is exposed to moisture in combination with acidic or basic conditions.

  • Photodegradation: Exposure to UV radiation or sunlight can accelerate oxidative processes and lead to the formation of various colored degradants[9][10].

To minimize these, it is crucial to store the compound in well-sealed, airtight containers, protected from light, and in a cool, dry place[9][11][12].

Troubleshooting Guide: Analytical & Purification Challenges

This section provides practical, cause-and-effect solutions to specific problems you may encounter during the analysis and purification of this compound.

Q3: My HPLC analysis shows poor peak shape and variable retention times. What's causing this and how can I fix it?

A3: This is a common issue when analyzing polar, ionizable compounds like sulfanilamide. The primary aromatic amine group (pKa ~10.4) can interact with residual silanols on silica-based columns, leading to peak tailing.

  • Causality: The basic amine interacts with acidic silanol groups on the HPLC column's stationary phase, causing secondary retention mechanisms that result in tailed peaks. Fluctuations in mobile phase pH can alter the ionization state of the analyte, leading to shifting retention times.

  • Troubleshooting Steps:

    • Mobile Phase pH Control: Ensure your mobile phase is buffered to a pH at least 2 units below the pKa of the amine group (e.g., pH < 8) to keep it consistently protonated. A common choice is a phosphate or acetate buffer.

    • Use a High-Purity, End-Capped Column: Modern HPLC columns (e.g., C8 or C18) with high-purity silica and thorough end-capping minimize available silanol groups, significantly improving peak shape.

    • Consider an Alternative Stationary Phase: For challenging separations, a mixed-mode column that combines reversed-phase and ion-exchange properties can offer unique selectivity and improved peak shape for sulfanilamide and its impurities[13].

Q4: I'm trying to purify my crude product by recrystallization, but the recovery is very low. What am I doing wrong?

A4: Low recovery during recrystallization is typically due to an inappropriate choice of solvent or procedural errors. The goal is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities remain either soluble or insoluble at all temperatures[14].

  • Causality & Solution:

    • Solvent Choice is Key: 4-aminobenzenesulfonamide is soluble in boiling water but only slightly soluble in cold water, making water a good starting point for recrystallization[3][11]. For the hydrochloride salt, aqueous solutions with a small amount of HCl can be effective to suppress deprotonation and maintain solubility.

    • Avoid Using Too Much Solvent: The most common error is adding too much solvent to dissolve the compound. Use the minimum amount of boiling solvent required to fully dissolve the crude material. Adding excess solvent will keep a significant portion of your product dissolved even after cooling, drastically reducing yield.

    • Ensure Slow Cooling: Rapid cooling (e.g., plunging the hot flask into an ice bath) promotes the formation of small, often impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath to maximize the recovery of pure crystals[14].

    • Consider a Two-Solvent System: If a single solvent is not effective, a two-solvent system (one in which the compound is soluble, and one in which it is insoluble) can be used. Dissolve the compound in a minimum of the "good" solvent at high temperature, then slowly add the "bad" solvent until the solution becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.

Q5: My final product has a persistent off-white or yellowish color. How can I remove it?

A5: A persistent color often indicates the presence of trace-level, highly chromophoric (colored) oxidative impurities, such as azo compounds[6].

  • Causality & Solution:

    • Activated Charcoal Treatment: These colored impurities can often be removed during recrystallization by treating the hot solution with a small amount of activated charcoal. The charcoal adsorbs the large, flat, colored molecules.

    • Procedure: After dissolving your crude product in the minimum amount of hot solvent, remove it from the heat source and add a very small amount (e.g., 1-2% by weight) of activated charcoal. Swirl the flask for a few minutes. Crucially, you must perform a hot filtration through a fluted filter paper to remove the charcoal before allowing the solution to cool. If you allow it to cool, your product will crystallize along with the charcoal.

    • Preventative Measures: The best solution is prevention. Ensure the synthesis, particularly the final steps, is carried out under an inert atmosphere (like nitrogen or argon) to minimize oxidation[7]. Store the final product properly, protected from light and air[9].

Key Experimental Protocols

This section provides detailed, step-by-step methodologies for essential analytical and purification procedures.

Protocol 1: General Purpose HPLC Method for Purity Analysis

This method is a robust starting point for assessing the purity of this compound and detecting common impurities like sulfanilic acid and 4-acetamidobenzenesulfonamide.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

  • Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent high-purity, end-capped C8 or C18 column[15].

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    25.0 50 50
    30.0 5 95
    35.0 5 95
    35.1 95 5

    | 40.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min[15]

  • Column Temperature: 25 °C[15]

  • Detection Wavelength: 265 nm[15]

  • Injection Volume: 5 µL[15]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., HPLC grade water or mobile phase A) to a final concentration of approximately 1 mg/mL[15].

Protocol 2: Recrystallization for Purification

This protocol describes a standard procedure for purifying this compound from aqueous solution.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water (and a drop of concentrated HCl if starting from the free base to form the salt in situ). Heat the mixture to boiling on a hot plate with stirring.

  • Achieve Saturation: Continue adding small portions of hot deionized water until the solid just dissolves completely. Avoid adding excess solvent.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small spatula tip of activated charcoal. Swirl for 2-3 minutes.

  • (Optional) Hot Filtration: If charcoal was used, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools. Do not disturb the flask during this initial cooling period.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Visualizations

Impurity Management Workflow

This diagram outlines the logical workflow for identifying, controlling, and troubleshooting impurities during the development and production of this compound.

ImpurityWorkflow cluster_synthesis Synthesis & Process Control cluster_purification Purification & Analysis cluster_troubleshooting Troubleshooting Start Raw Material Qualification Synthesis Chemical Synthesis (Amination, Hydrolysis) Start->Synthesis Controlled Parameters IPC In-Process Controls (TLC, HPLC) Synthesis->IPC Reaction Monitoring IPC->Synthesis Feedback Loop Crude Crude Product Isolation IPC->Crude Purify Purification (Recrystallization) Crude->Purify Analyze Final Product Analysis (HPLC, Purity, etc.) Purify->Analyze Spec Specification Check Analyze->Spec Release Release / Further Use Spec->Release Pass OOS Out of Specification (OOS) Result Spec->OOS Fail Investigate Investigate Root Cause (Review Batch Record, Re-analyze) OOS->Investigate Investigate->Synthesis Modify Process Investigate->Purify Optimize Purification

Caption: Workflow for impurity control in 4-aminobenzenesulfonamide HCl production.

Formation of Sulfanilic Acid Impurity

This diagram illustrates the chemical reaction pathways that lead to the formation of the critical sulfanilic acid impurity from both the desired product and a key intermediate.

Hydrolysis cluster_main Hydrolysis Pathways Product 4-Aminobenzenesulfonamide (Product) Impurity Sulfanilic Acid (Impurity) Product->Impurity Harsh Acid/Base + H₂O Intermediate p-Acetamidobenzenesulfonyl Chloride (Intermediate) Intermediate->Impurity Excess H₂O during workup

Caption: Formation pathways of the sulfanilic acid impurity.

References

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • ChemBK. (n.d.). 4-aminobenzenesulfonamide.
  • Spectrophotometric Determination of Sulfanilamide in Pure and in Synthetic Sample based on Condensation Reaction Method. (2016). ResearchGate.
  • Horwitz, W. (1977). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
  • Google Patents. (n.d.). CN108845065B - HPLC method for determining related substances in sulfadiazine suspension.
  • Google Patents. (n.d.). CN103483230A - Preparation method of sulfanilamide.
  • SIELC Technologies. (n.d.). HPLC Separation of Benzenesulfonamide and Sulfanilamide.
  • Carl ROTH. (n.d.). Sulphanilamide ROTI®CALIPURE 164-166 °C Melting point standard.
  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.
  • University of Baghdad Digital Repository. (n.d.). New Analytical Methods for Drugs Analysis A Comparative Study.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Spectrophotometric Determination of Sulfanilamide in Pure and in Synthetic Sample based on Condensation Reaction Method. (2016). ResearchGate.
  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency.
  • The preparation of sulfanilamide. (1938). ACS Publications.
  • Google Patents. (n.d.). US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same.
  • Green and conventional synthesis of sulfanilic acid. (2022). Departamentul de Chimie - Universitatea din Craiova.
  • Synthesis of Sulfanilamide. (n.d.). University Course Document.
  • Yield, purity, and characteristic impurities of the sulfonamide... (2021). ResearchGate.
  • Google Patents. (n.d.). CN103483230B - The preparation method of p-aminobenzenesulfonamide.
  • Synthesis of 4-aminobenzenesulfonamide. (n.d.). PrepChem.com.
  • PubChem - NIH. (n.d.). Sulfanilamide.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate.
  • Dattakala College of Pharmacy. (n.d.). A Review on Effect of Impurities in Pharmaceutical Substances.
  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.

Sources

optimizing agitation speed for solubility experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Solubility Experiments. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide to optimizing a critical, yet often overlooked, parameter: agitation speed. Proper agitation is fundamental to achieving accurate and reproducible solubility data. It directly influences the rate of dissolution by modulating the hydrodynamic environment within your experimental setup.[1][2][3] This guide is structured to help you troubleshoot common issues and answer fundamental questions, ensuring your experimental choices are built on a solid scientific foundation.

The Role of Agitation in Solubility Measurement

Before we delve into troubleshooting, it's crucial to understand the core principle: agitation speed affects the rate of dissolution, not the thermodynamic equilibrium solubility .[4][5][6] Equilibrium solubility is a thermodynamic constant for a given compound, solvent, and temperature.[7] However, our goal in the lab is to reach this equilibrium in a reasonable timeframe. Agitation facilitates this by minimizing the thickness of the unstirred diffusion layer (or stagnant layer) at the solid-liquid interface, thereby increasing the concentration gradient that drives dissolution.[8][9][10] Insufficient agitation can lead to an underestimation of solubility because the system has not truly reached equilibrium. Conversely, excessively vigorous agitation can introduce other artifacts, such as particle attrition or changes in hydrodynamics that are not representative of in-vivo conditions.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your solubility experiments, providing a logical path to diagnosis and resolution.

Issue 1: Inconsistent or Poorly Reproducible Solubility Results

  • Question: I am running replicate shake-flask experiments at the same agitation speed, but my solubility values have high variability. What's going on?

  • Answer: Inconsistent results are often a sign of inadequate or poorly controlled hydrodynamics.[3] The location of the solid material within the vessel can significantly impact its exposure to fluid forces, especially at low agitation speeds where "dead zones" with minimal agitation can form.[1][11]

    Troubleshooting Steps:

    • Check for "Coning": At low speeds (e.g., 50 rpm in a standard USP paddle apparatus), undissolved powder can accumulate at the bottom of the vessel, forming a cone that is shielded from the main flow.[11] This is a major source of variability.[2] If you observe this, incrementally increase the agitation speed (e.g., to 60 or 75 rpm) until the powder is uniformly suspended.[2][11]

    • Verify Equilibrium Has Been Reached: Your incubation time may be insufficient. The system might appear to be at equilibrium, but the dissolution rate is just very slow. To verify, take samples at multiple time points (e.g., 24, 48, and 72 hours). True equilibrium is reached when the measured concentration no longer increases over time.[12][13]

    • Standardize Vessel and Stirrer Positioning: Minor differences in the positioning of the stirrer shaft (even within USP tolerance) can cause significant changes in flow patterns and shear rates.[3] Ensure your experimental setup is consistent for all replicates.

    • Control for Vibration: External vibration can add energy to the system and affect dissolution rates, particularly at low agitation speeds.[14] Ensure your dissolution bath is placed on a stable surface and is not subject to environmental vibrations. The USP explicitly states that the assembly should not contribute significant motion beyond the rotating element.[14][15]

Issue 2: Measured Solubility is Lower Than Expected

  • Question: My compound is reported to have a certain solubility, but my experimental values are consistently lower, even after 24 hours. Could agitation be the cause?

  • Answer: Yes, insufficient agitation is a primary cause of underestimated solubility. If the energy input is too low to overcome the diffusion barrier effectively, the system will not reach its true thermodynamic equilibrium within your experimental timeframe.[8]

    Troubleshooting Steps:

    • Increase Agitation Speed Systematically: Conduct a study comparing solubility at increasing agitation speeds (e.g., 50, 75, 100, 150 rpm). You should see the measured solubility increase until it reaches a plateau. This plateau indicates that the dissolution rate is no longer the limiting factor and you are likely measuring the true equilibrium solubility.

    • Evaluate Compound and Media Properties: For poorly soluble drugs, even high agitation may not be enough if the particle size is large or the drug exhibits poor wettability.[16][17] Ensure you are using a sufficient excess of the solid compound to truly saturate the solution.[7][13]

    • Consider pH Effects: For ionizable compounds, the pH of the diffusion layer can differ from the bulk medium, potentially causing the free base or acid to precipitate on the surface of the dissolving particles.[9][18] Agitation helps mix these layers, but the effect can persist. Ensure your buffer has sufficient capacity.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical basis for selecting an agitation speed?

A1: The selection is based on the Noyes-Whitney equation, which describes the rate of dissolution.[8]

dW/dt = DA(Cs - Cb) / h

Where:

  • dW/dt is the rate of dissolution

  • D is the diffusion coefficient

  • A is the surface area of the solid

  • Cs is the equilibrium solubility at the particle surface

  • Cb is the concentration in the bulk solution

  • h is the thickness of the diffusion layer

Agitation increases the dissolution rate (dW/dt) primarily by reducing the thickness of the diffusion layer (h).[19] A properly selected speed ensures that h is minimized enough so that equilibrium can be reached in a practical amount of time, without introducing artifacts from excessive turbulence.

Q2: How does agitation speed relate to in vivo conditions?

A2: This is a critical consideration in drug development. The hydrodynamic conditions in the human gastrointestinal tract are complex and variable.[1] Standard compendial dissolution apparatus (like USP Apparatus 1 and 2) do not perfectly replicate these conditions.[20] However, standardized agitation speeds (e.g., 50 rpm for paddle, 100 rpm for basket) are used to provide a reproducible in vitro environment for quality control.[21][22] The goal is often to find conditions that are discriminating enough to detect changes in formulation but may not be a direct simulation of the GI tract.[2]

Q3: Does agitation affect kinetic solubility and thermodynamic solubility differently?

A3: Yes.

  • Thermodynamic Solubility (often measured by the shake-flask method) is an equilibrium value. Agitation only affects how quickly you reach that equilibrium.[4][23]

  • Kinetic Solubility is typically a high-throughput measurement where a compound dissolved in an organic solvent (like DMSO) is added to an aqueous buffer, and the point of precipitation is measured.[23][24] In this context, agitation (or mixing) is crucial for ensuring rapid and uniform distribution of the compound upon dilution to prevent localized supersaturation and immediate precipitation, which could give a false low reading.[25]

Q4: Are there standard agitation speeds I should start with?

A4: Yes, for compendial methods, the USP provides starting points. For the paddle method (Apparatus 2), 50 rpm is common, while 100 rpm is standard for the basket method (Apparatus 1).[21][22] However, these are not absolute. For poorly soluble drugs or formulations prone to coning, speeds of 75 rpm or higher in the paddle apparatus may be justified and necessary.[2][22] The key is to justify the chosen speed based on experimental data.

Data Presentation & Visualization

To effectively optimize agitation, you must analyze the data systematically.

Table 1: Example Solubility Data for Compound 'X' at Different Agitation Speeds
Agitation Speed (RPM)Measured Solubility (µg/mL) at 24hStandard Deviation (± µg/mL)Observations
5012.53.2Significant coning observed; high variability between replicates.
7518.91.1Powder is better suspended, but some settling remains.
10022.10.5Powder is uniformly suspended. Results are consistent.
15022.30.4No significant increase in solubility compared to 100 RPM.

Based on this data, 100 RPM would be selected as the optimal agitation speed, as it provides the highest consistent solubility value, indicating equilibrium has been reached.

Diagrams

G cluster_legend Legend key1 Process Step key2 Decision Point key3 Outcome / Action start Inconsistent Solubility Results Observed check_coning Visually inspect for 'coning' or powder accumulation start->check_coning increase_rpm Incrementally increase agitation speed (e.g., 50 -> 75 RPM) check_coning->increase_rpm Yes check_equilibrium Is equilibrium confirmed? (Sample at 24, 48, 72h) check_coning->check_equilibrium No increase_rpm->check_coning insufficient_time Increase incubation time and re-evaluate check_equilibrium->insufficient_time No check_setup Is experimental setup (vessel, stirrer) perfectly consistent? check_equilibrium->check_setup Yes insufficient_time->check_equilibrium standardize_setup Standardize all geometric parameters of the setup check_setup->standardize_setup No final_protocol Validated Protocol: Reproducible Results check_setup->final_protocol Yes standardize_setup->check_setup

Caption: Troubleshooting workflow for inconsistent solubility results.

DiffusionLayer cluster_low Low Agitation cluster_high High Agitation particle_low Solid Particle layer_low label_h_low Thick Diffusion Layer (h) particle_high Solid Particle layer_high label_h_high Thin Diffusion Layer (h) label_low Slow Dissolution Rate label_high Fast Dissolution Rate cluster_low cluster_low cluster_low->label_low cluster_high cluster_high cluster_high->label_high

Caption: Effect of agitation on the diffusion layer thickness.

Experimental Protocols

Protocol 1: Determining Optimal Agitation Speed for Equilibrium Solubility

This protocol describes a systematic approach to identify the minimum agitation speed required to ensure that the measurement of aqueous solubility is not limited by the dissolution rate.

1. Materials and Preparation:

  • Test compound (solid form).

  • Aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4).

  • Appropriate vessels (e.g., glass flasks or USP dissolution vessels).

  • Magnetic stirrers and stir bars, or a calibrated dissolution apparatus.

  • Validated analytical method for concentration measurement (e.g., HPLC-UV).

2. Experimental Setup:

  • Prepare a set of at least four vessels for each compound.

  • Add a precisely known volume of the buffer to each vessel.

  • Add an excess of the test compound to each vessel. An amount sufficient to achieve at least 5-10 times the expected solubility is recommended to ensure saturation.[7]

  • Place each vessel on a stirrer or in the dissolution apparatus at a controlled temperature (e.g., 37°C for biorelevant studies).[21][26]

3. Agitation Study Execution:

  • Set each vessel to a different agitation speed. A recommended starting range is 50, 75, 100, and 150 RPM.

  • Begin agitation simultaneously for all vessels.

  • Visually inspect the vessels for powder suspension and note any coning or settling.

4. Sampling and Analysis (Self-Validation):

  • To ensure equilibrium is reached, sample at multiple time points. A typical schedule is 24, 48, and 72 hours.

  • Before each sampling, stop agitation and allow undissolved solids to settle for a defined period (e.g., 30 minutes).[13]

  • Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are disturbed.

  • Immediately filter the sample using a chemically compatible, low-binding filter (e.g., 0.22 µm PVDF) to remove any fine particulates.

  • Analyze the filtrate to determine the compound concentration using the validated analytical method.

5. Data Interpretation:

  • For each agitation speed, plot concentration versus time. The concentration should plateau, indicating equilibrium. If it continues to rise at your final time point, the experiment must be extended.

  • Once equilibrium is confirmed, plot the final equilibrium solubility against the agitation speed (as shown in Table 1).

  • The optimal agitation speed is the lowest speed that produces the maximum, consistent solubility value. This is the point on the plateau where you have confidence that hydrodynamics are no longer the rate-limiting step.

References
  • Vertex AI Search. (n.d.). Evaluation of Dissolution Hydrodynamics in the USP, Peak™ and Flat-Bottom Vessels Using Different Solubility Drugs.
  • Quora. (2019).
  • Quora. (2018). What are the errors that can occur in determining the solubility of a substance?
  • McCarthy, L. G., et al. (2017).
  • Newton, J. M., & Muhammad, N. A. (1984). The influence of agitation intensity, particle size and pH of dissolution fluid on the in-vitro release of drug from hard gelatin. Journal of Pharmacy and Pharmacology.
  • ICH. (2019).
  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
  • ResearchGate. (2025). Evaluation of Dissolution Hydrodynamics in the USP, Peak™ and Flat-Bottom Vessels Using Different Solubility Drugs.
  • Homework.Study.com. (n.d.). How does the speed of stirring affect the solubility of the solute?
  • Quora. (2016).
  • Tsume, Y., et al. (2021). Hierarchical Mass Transfer Analysis of Drug Particle Dissolution, Highlighting the Hydrodynamics, pH, Particle Size, and Buffer Effects for the Dissolution of Ionizable and Nonionizable Drugs in a Compendial Dissolution Vessel.
  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
  • Bai, G. (n.d.).
  • Brainly.com. (2024).
  • Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.
  • JoVE. (2024). Theories of Dissolution: Diffusion Layer Model.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • European Medicines Agency (EMA). (2020).
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Solubility.
  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • NIH. (n.d.).
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • ResearchGate. (n.d.). The effect of stirring time on the equilibrium solubility of....
  • Cristofoletti, R., et al. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium.
  • NIH. (n.d.).
  • Alex Avdeef. (n.d.).
  • ResearchGate. (2006).
  • Journal of Pharmacy and Pharmacology. (n.d.).
  • MDPI. (n.d.). Effect of pH, Ionic Strength and Agitation Rate on Dissolution Behaviour of 3D-Printed Tablets....
  • Benchchem. (n.d.). Troubleshooting SST0116CL1 solubility issues in aqueous solutions.
  • BMG LABTECH. (2023).
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2023).
  • PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine.
  • PMC - NIH. (2024).
  • FDA. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit.
  • USP. (n.d.).
  • USP. (n.d.).
  • US Pharmacopeia (USP). (n.d.). <711> DISSOLUTION.
  • PMC - NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • ResearchGate. (n.d.). Experimental set-up for solubility and kinetics study.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • PubMed. (2010). Modifying the diffusion layer of soluble salts of poorly soluble basic drugs to improve dissolution performance.
  • YouTube. (2020).
  • Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Pharmaceutical Research.
  • ResearchGate. (2025).
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

Sources

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for 4-Aminobenzenesulfonamide Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, the validation of an analytical method is not merely a checklist exercise; it is the foundational process that ensures the integrity and reliability of every piece of data generated. This guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-aminobenzenesulfonamide hydrochloride. We will move beyond simply listing steps to explore the scientific rationale behind each validation parameter, ensuring the resulting method is robust, reliable, and fit for its intended purpose in a regulated drug development environment.

The principles discussed are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH) Q2(R1), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).

The Foundational Choice: Chromatographic System and Conditions

The selection of chromatographic conditions is the critical first step that influences the entire validation process. 4-Aminobenzenesulfonamide is a polar aromatic compound. Its hydrochloride salt form ensures good aqueous solubility, making reversed-phase HPLC an ideal analytical choice.

Why these choices?

  • Column: A C8 or C18 column is selected for its hydrophobic stationary phase, which provides the necessary retention for a polar compound like 4-aminobenzenesulfonamide when used with a highly aqueous mobile phase. A C8 column may offer slightly less retention, leading to shorter run times, which can be advantageous for high-throughput analysis.

  • Mobile Phase: A simple isocratic mobile phase consisting of a phosphate buffer and an organic modifier (like acetonitrile or methanol) is a logical starting point. The buffer is crucial for controlling the ionization state of the amine and sulfonamide groups, ensuring consistent retention times and symmetrical peak shapes. A pH of around 3-4 would ensure the primary amine is protonated, leading to predictable chromatographic behavior.

  • Detection: 4-Aminobenzenesulfonamide contains a chromophore (the benzene ring) that absorbs UV light. A detection wavelength of approximately 265 nm is often chosen, as it provides a strong signal for the analyte.

Recommended Starting HPLC Conditions:
ParameterRecommended ConditionRationale
Column YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalentProvides robust performance and good peak shape for sulfonamides.
Mobile Phase 20mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile (85:15 v/v)Controls ionization for consistent retention and peak symmetry.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Column Temp. 25 °CProvides stable retention times and minimizes pressure fluctuations.
Injection Vol. 10 µLA small volume minimizes potential for peak distortion.
Detector UV/PDA at 265 nmWavelength near the absorbance maximum for good sensitivity.
Diluent Mobile Phase or HPLC-grade WaterEnsures compatibility with the mobile phase and good peak shape.

The Validation Workflow: A Symbiotic Process

Method validation is not a linear sequence of independent tests but an interconnected workflow where the results of one experiment inform the next. The goal is to build a complete picture of the method's performance characteristics.

ValidationWorkflow start Method Development & Optimization system_suitability System Suitability (SST) start->system_suitability Define Criteria specificity Specificity/ Selectivity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision lod_loq LOD & LOQ accuracy->lod_loq robustness Robustness accuracy->robustness precision->lod_loq precision->robustness validated_method Validated Method robustness->validated_method system_suitability->specificity

Caption: HPLC method validation workflow, from development to the final validated method.

Core Validation Parameters: Experimental Design and Acceptance Criteria

The heart of the validation process lies in rigorously testing the method's performance. The following sections detail the experimental protocols for each key parameter as defined by ICH Q2(R1).

Specificity

Why it matters: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. It is the cornerstone of a reliable quantitative method.

Experimental Protocol:

  • Prepare Solutions:

    • Diluent (blank)

    • Placebo (formulation excipients without the active pharmaceutical ingredient, API)

    • Standard solution of this compound at the target concentration.

    • Sample solution containing the API and excipients.

    • Spiked Placebo: Placebo solution spiked with a known concentration of the API.

  • Analysis: Inject each solution into the HPLC system.

  • Evaluation:

    • The chromatogram of the diluent and placebo should show no interfering peaks at the retention time of the 4-aminobenzenesulfonamide peak.

    • The peak for the analyte in the sample and spiked placebo chromatograms should be pure (if using a PDA detector, check peak purity) and have a retention time that matches the standard.

Linearity and Range

Why they matter: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response (peak area). The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.

Experimental Protocol:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound standard in diluent to make a concentrated stock solution.

  • Create Calibration Standards: Prepare at least five concentration levels by serially diluting the stock solution. For an assay method, the range typically spans 80% to 120% of the target test concentration.

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation:

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Data Presentation: Linearity of this compound

Concentration (µg/mL)Mean Peak Area (n=3)%RSD
80798,5000.8%
90901,2000.6%
1001,002,5000.5%
1101,103,1000.4%
1201,205,6000.7%
Regression Analysis Result Acceptance Criteria
Correlation Coefficient (r²)0.9998≥ 0.999
Y-Intercept1,520Should be insignificant relative to the 100% response.
Accuracy

Why it matters: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by applying the method to a sample matrix spiked with a known amount of the analyte.

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration). Each level should be prepared in triplicate. For drug products, this involves spiking a placebo blend.

  • Analysis: Analyze the spiked samples using the HPLC method.

  • Evaluation: Calculate the percent recovery for each sample. The recovery is calculated as: (Measured Concentration / Theoretical Concentration) * 100%.

Data Presentation: Accuracy (Recovery)

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% (n=3)80.079.699.5%
100% (n=3)100.0100.8100.8%
120% (n=3)120.0119.299.3%
Mean Recovery 99.9%
Acceptance Criteria 98.0% - 102.0%
Precision

Why it matters: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.

  • Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Experimental Protocol:

  • Prepare Samples: Prepare a set of six identical samples at 100% of the target concentration.

  • Repeatability Analysis: Have one analyst analyze all six samples on the same day using the same instrument.

  • Intermediate Precision Analysis: Have a second analyst analyze the same set of samples on a different day, or using a different instrument.

  • Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of analyses.

Data Presentation: Precision

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2Acceptance Criteria
Mean Assay (%) 100.2%99.8%N/A
Std. Deviation 0.450.62N/A
%RSD (n=6) 0.45%0.62%≤ 2.0%
Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Why they matter:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These parameters are critical for impurity testing but less so for the assay of a bulk drug substance. They are often determined based on the signal-to-noise ratio.

Experimental Protocol:

  • Estimation by Signal-to-Noise (S/N):

    • Prepare a series of dilute solutions of the analyte.

    • Inject them and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Confirmation:

    • For the estimated LOQ concentration, inject six replicate samples and confirm that the precision (%RSD) is acceptable (typically ≤ 10%).

Data Presentation: LOD & LOQ

ParameterMethodResult
LOD S/N Ratio ≈ 3:10.1 µg/mL
LOQ S/N Ratio ≈ 10:10.3 µg/mL
Precision at LOQ (%RSD) n=6 injections4.8% (≤ 10% is acceptable)
Robustness

Why it matters: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Robustness center HPLC Method ph Mobile Phase pH (± 0.2 units) center->ph organic Organic Content (± 2%) center->organic flow Flow Rate (± 0.1 mL/min) center->flow temp Column Temp. (± 5 °C) center->temp wavelength Wavelength (± 2 nm) center->wavelength

Caption: Key parameters to vary during a robustness study.

Experimental Protocol:

  • Vary Parameters: Deliberately alter critical chromatographic parameters one at a time (e.g., pH ±0.2, % organic ±2%, flow rate ±0.1 mL/min, column temperature ±5°C).

  • Analysis: Inject a system suitability solution and a standard sample under each modified condition.

  • Evaluation: Assess the impact of each change on system suitability parameters (e.g., retention time, peak asymmetry, resolution) and the quantitative result. The results should remain within the acceptance criteria defined by the system suitability test.

Conclusion: A Method Fit for Purpose

The validation of an HPLC method for this compound, when executed with scientific rigor, provides a comprehensive portfolio of data. This data package does more than satisfy regulatory requirements; it builds confidence in the method's performance for its intended use, whether for release testing, stability studies, or quality control. By understanding the "why" behind each validation parameter and experimental design, scientists can ensure the generation of consistently accurate and reliable data, which is the bedrock of drug development and manufacturing.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). Source: U.S. Pharmacopeia.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. Source: U.S.
  • **Q2(R

comparative study of 4-aminobenzenesulfonamide hydrochloride and its derivatives as CA inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 4-aminobenzenesulfonamide hydrochloride and its derivatives as inhibitors of carbonic anhydrase (CA) isozymes. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics targeting these ubiquitous enzymes.

Introduction: The Enduring Significance of Carbonic Anhydrases and their Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to life, catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] In humans, at least 12 of the 15 identified CA isozymes are catalytically active, each exhibiting a unique tissue distribution and physiological role.[2] They are involved in a multitude of processes, including respiration, pH homeostasis, electrolyte secretion, and bone resorption.

The pivotal role of CAs in pathophysiology has rendered them attractive targets for therapeutic intervention. Dysregulation of CA activity is implicated in a range of disorders such as glaucoma, epilepsy, and, notably, cancer.[2] Tumor-associated isozymes, particularly CA IX and CA XII, are highly overexpressed in various hypoxic solid tumors.[3] Their activity helps maintain a stable intracellular pH for cancer cell survival while contributing to an acidic tumor microenvironment that promotes invasion and metastasis.[1][3] This makes the design of potent and isozyme-selective CA inhibitors a critical endeavor in modern drug discovery.

The primary sulfonamides (R-SO₂NH₂) represent the most established and extensively studied class of CA inhibitors.[2] The foundational molecule in this class, 4-aminobenzenesulfonamide (sulfanilamide), laid the groundwork for the development of clinically significant drugs. This guide will explore the evolution from this archetypal inhibitor to its diverse derivatives, comparing their inhibitory profiles and elucidating the structure-activity relationships that govern their potency and selectivity.

The Archetype: this compound

4-Aminobenzenesulfonamide, a simple aromatic sulfonamide, serves as the quintessential scaffold for CA inhibitors. Its mechanism of action is well-established: the deprotonated sulfonamide nitrogen (at physiological pH) coordinates directly to the Zn²⁺ ion at the core of the enzyme's active site, displacing the zinc-bound water molecule or hydroxide ion and disrupting the catalytic cycle.[4]

While historically significant, 4-aminobenzenesulfonamide itself is a relatively weak and non-selective inhibitor of most CA isozymes. Its clinical utility is limited by this lack of potency and selectivity, which can lead to off-target effects.[5] The true power of this scaffold lies in its amenability to chemical modification, allowing for the introduction of various "tail" moieties that can interact with amino acid residues lining the active site cavity. These secondary interactions are crucial for enhancing binding affinity and achieving isozyme selectivity.[4][6]

Comparative Analysis of 4-Aminobenzenesulfonamide Derivatives

The "tail approach" has been the cornerstone of designing novel CA inhibitors based on the 4-aminobenzenesulfonamide scaffold.[4] By modifying the 4-amino group or the aromatic ring, researchers have developed a vast library of derivatives with improved inhibitory profiles. This section compares several key classes of these derivatives.

N-Acyl and N-Alkylamide Derivatives

One of the most straightforward modifications involves the acylation or alkylation of the 4-amino group to form amides. This introduces a linker and a new chemical moiety that can extend into different regions of the CA active site.

A study on 4-aminobenzenesulfonamide derivatives with branched-alkylamide moieties revealed potent inhibition of several CA isoforms.[7] For instance, certain derivatives showed potent inhibition of CA VII and XIV, which are implicated in neurological disorders.[7] The hydrophobicity and steric bulk of the appended group play a significant role in modulating the affinity for different isozymes.

Thiourea and Semicarbazide Derivatives

Incorporating thiourea or semicarbazide functionalities has led to the development of highly potent and selective CA inhibitors. These groups can form additional hydrogen bonds and van der Waals interactions within the active site. A series of benzoylthioureido benzenesulfonamide derivatives demonstrated potent inhibitory activity against hCA I, with some compounds showing Kᵢ values in the low nanomolar range, significantly more potent than the standard inhibitor acetazolamide against this isoform.[4] Similarly, novel sulfonyl semicarbazides have been shown to have subnanomolar affinity for hCA XII, with high selectivity over other isoforms.[1]

Click Chemistry-Derived Triazole Derivatives

The use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," has enabled the synthesis of a diverse range of 1,2,3-triazole-containing benzenesulfonamide derivatives. This approach allows for the facile introduction of a wide variety of "tail" groups. These derivatives have shown particular promise as inhibitors of the tumor-associated CA IX and XII isoforms, often exhibiting low nanomolar to subnanomolar inhibition constants.[8][9] The triazole ring itself can engage in favorable interactions within the active site, contributing to the overall binding affinity.

Pyrazole and Other Heterocyclic Derivatives

The incorporation of other heterocyclic rings, such as pyrazole, has also yielded potent and selective CA inhibitors. A series of pyrazole-bearing sulfamoylphenyl derivatives were synthesized and showed promising inhibitory activity against the cancer-related hCA IX and XII isoforms, with some compounds exhibiting Kᵢ values in the low nanomolar range.[10] The specific substitution pattern on the pyrazole ring was found to be critical for achieving high affinity and selectivity.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory activity (Kᵢ values in nM) of selected 4-aminobenzenesulfonamide derivatives against four key human carbonic anhydrase isozymes: the ubiquitous hCA I and II, and the tumor-associated hCA IX and XII. Acetazolamide (AAZ), a clinically used non-selective CA inhibitor, is included for comparison.

Compound ClassDerivative ExamplehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Reference Acetazolamide (AAZ)25012.125.85.7[4][11]
Benzoylthioureido Compound 7c33.065.4105.4114.7[4]
Indole-Triazole Compound 6d18.875.398.6110.2[9]
Pyrazolecarboxamide Compound 15725.73.36.180.5[11]
Sulfonyl Semicarbazide Compound 11>1000071.413400.59[1]
Pyrazolylbenzenesulfonamide Urea Compound SH7s2401915.955.2[12]

Note: The data presented is compiled from various sources and experimental conditions may differ slightly.

Structure-Activity Relationship (SAR) Insights

The extensive research into 4-aminobenzenesulfonamide derivatives has led to several key SAR insights:

  • The Primary Sulfonamide is Essential: The unsubstituted -SO₂NH₂ group is the critical zinc-binding group (ZBG) and is required for the primary inhibitory mechanism.[4]

  • The "Tail" Dictates Selectivity: The nature, size, and chemical properties of the substituent (the "tail") at the 4-position are the primary determinants of inhibitory potency and isozyme selectivity.[6]

  • Hydrophobic Interactions are Key: The CA active site contains both hydrophilic and hydrophobic regions. Derivatives with tails that can form favorable interactions with hydrophobic pockets in the active site, such as those defined by Phe131, Leu198, and Pro202 in hCA II, often exhibit enhanced affinity.[4]

  • Linker Flexibility Matters: The linker connecting the benzenesulfonamide scaffold to the tail can influence how the tail is presented within the active site. Conformational flexibility in the linker can allow the inhibitor to adopt an optimal binding pose.[13]

  • Targeting Isozyme-Specific Pockets: Isozyme selectivity is achieved by designing tails that can exploit subtle differences in the amino acid residues lining the active site cavities of different CAs. For example, bulky substituents can be accommodated in the more open active site of CA IX but not in the more constricted active site of CA II.

The general structure-activity relationship for 4-aminobenzenesulfonamide derivatives can be visualized as follows:

SAR cluster_inhibitor Inhibitor Molecule cluster_enzyme CA Active Site Scaffold 4-Aminobenzenesulfonamide Scaffold ZBG SO2NH2 (Zinc Binding Group) - Essential for activity - Coordinates to Zn2+ Scaffold->ZBG anchors to Aromatic_Ring Aromatic Ring - Platform for substitution Zn Zn2+ Ion ZBG->Zn coordinates Tail Tail Moiety (R) - Determines potency & selectivity - Interacts with active site residues Aromatic_Ring->Tail presents Hydrophilic Hydrophilic Pocket Tail->Hydrophilic H-bonds Hydrophobic Hydrophobic Pocket Tail->Hydrophobic van der Waals interactions

Caption: Structure-Activity Relationship (SAR) for 4-aminobenzenesulfonamide CA inhibitors.

Experimental Protocols

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of a representative CA inhibitor derivative and for the determination of CA inhibitory activity.

Synthesis of a Representative Derivative: N-(4-sulfamoylphenyl)acetamide

This protocol describes a straightforward synthesis of N-(4-sulfamoylphenyl)acetamide, a simple N-acyl derivative of 4-aminobenzenesulfonamide.

Materials:

  • This compound

  • Acetic anhydride

  • Sodium acetate

  • Deionized water

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, Büchner funnel)

  • Magnetic stirrer and hotplate

  • Ice bath

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.72 g (10 mmol) of 4-aminobenzenesulfonamide in 20 mL of deionized water. Add 1.0 g of sodium acetate and stir until a clear solution is obtained.

  • Acylation: Cool the solution in an ice bath. While stirring vigorously, add 1.1 mL (11.5 mmol) of acetic anhydride dropwise over 10 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. A white precipitate should form.

  • Isolation: Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two 10 mL portions of cold deionized water.

  • Recrystallization: Purify the crude product by recrystallization from a minimal amount of hot ethanol/water. Dissolve the solid in hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60°C to a constant weight.

Rationale: The sodium acetate acts as a base to deprotonate the amino group of 4-aminobenzenesulfonamide, making it more nucleophilic for the reaction with acetic anhydride. The reaction is performed at low temperature initially to control the exothermic reaction. Recrystallization is a standard purification technique for solid organic compounds.

Carbonic Anhydrase Inhibition Assay: The Wilbur-Anderson Method

This protocol describes the electrometric method of Wilbur and Anderson for determining CA activity and inhibition.[14] The assay measures the time required for a saturated CO₂ solution to lower the pH of a buffer from 8.3 to 6.3 at 0-4°C.

Materials:

  • Purified carbonic anhydrase isozyme (e.g., hCA II from bovine erythrocytes)

  • Inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)

  • 0.02 M Tris-HCl buffer, pH 8.3

  • CO₂-saturated deionized water

  • Calibrated pH meter with a small electrode

  • Jacketed reaction vessel connected to a circulating water bath at 0-4°C

  • Magnetic stirrer and stir bar

  • Stopwatch

  • Syringes

Procedure:

AssayWorkflow cluster_prep Reagent Preparation cluster_measurement Activity Measurement cluster_analysis Data Analysis start Start prep_buffer Prepare 0.02 M Tris-HCl buffer (pH 8.3) and cool to 0-4°C start->prep_buffer prep_co2 Prepare CO2-saturated water by bubbling CO2 gas for 30 min at 0-4°C start->prep_co2 prep_enzyme Prepare enzyme stock solution (e.g., 1 mg/mL in buffer) start->prep_enzyme prep_inhibitor Prepare serial dilutions of inhibitor compound start->prep_inhibitor blank_run Perform Blank Run: - 6 mL buffer in vessel - Add 4 mL CO2-water - Record time (T0) for pH 8.3 -> 6.3 prep_buffer->blank_run enzyme_run Perform Enzyme Run: - 6 mL buffer in vessel - Add enzyme solution - Add 4 mL CO2-water - Record time (T) for pH 8.3 -> 6.3 prep_buffer->enzyme_run inhibitor_run Perform Inhibitor Run: - 6 mL buffer in vessel - Add enzyme + inhibitor - Add 4 mL CO2-water - Record time (Ti) for pH 8.3 -> 6.3 prep_buffer->inhibitor_run prep_co2->blank_run prep_co2->enzyme_run prep_co2->inhibitor_run prep_enzyme->enzyme_run prep_enzyme->inhibitor_run prep_inhibitor->inhibitor_run calc_activity Calculate % Inhibition: % I = [(T - T0) / (Ti - T0)] x 100 blank_run->calc_activity enzyme_run->calc_activity inhibitor_run->calc_activity calc_ic50 Determine IC50 value from a plot of % Inhibition vs. [Inhibitor] calc_activity->calc_ic50 end End calc_ic50->end

Caption: Workflow for the Wilbur-Anderson CA inhibition assay.

  • Setup: Place 6.0 mL of chilled 0.02 M Tris-HCl buffer (pH 8.3) into the jacketed reaction vessel maintained at 0-4°C. Place a small magnetic stir bar in the vessel and begin stirring.

  • Blank Determination: Immerse the pH electrode into the buffer. Withdraw 4.0 mL of chilled CO₂-saturated water into a syringe. Rapidly inject the CO₂-water into the buffer, start the stopwatch simultaneously, and record the time (T₀) required for the pH to drop from 8.3 to 6.3. Repeat for consistency. T₀ should typically be in the range of 70-100 seconds.[2]

  • Enzyme Activity (Uninhibited): To a fresh 6.0 mL of chilled buffer in the reaction vessel, add a small, predetermined amount of the enzyme solution (e.g., 0.1 mL of a 0.01 mg/mL solution).[14] Allow to mix for a few seconds. Rapidly inject 4.0 mL of CO₂-saturated water, start the stopwatch, and record the time (T) for the pH to drop from 8.3 to 6.3. The enzyme concentration should be adjusted so that T is between 10-20 seconds.[2]

  • Inhibitor Assay: To a fresh 6.0 mL of chilled buffer, add the same amount of enzyme solution. Then, add a specific volume of the inhibitor stock solution to achieve the desired final concentration. Allow the enzyme and inhibitor to incubate for a few minutes. Rapidly inject 4.0 mL of CO₂-saturated water, start the stopwatch, and record the time (Tᵢ) for the pH to drop from 8.3 to 6.3.

  • Data Analysis:

    • Calculate the Wilbur-Anderson units of activity using the formula: Units = (T₀ - T) / T .

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [ (Tᵢ - T) / (T₀ - T) ] * 100 .

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • The inhibition constant (Kᵢ) can be determined from the IC₅₀ value using the Cheng-Prusoff equation, if the substrate concentration and Michaelis constant (Kₘ) are known.

Rationale: The assay is performed at low temperatures to slow down the uncatalyzed reaction, allowing for accurate measurement.[15][16] The Tris buffer provides the appropriate starting pH. The drop in pH is a direct result of the production of protons during the CO₂ hydration reaction. An effective inhibitor will slow down the enzyme-catalyzed reaction, resulting in a longer time (Tᵢ) to achieve the pH drop.

Conclusion and Future Directions

4-Aminobenzenesulfonamide has proven to be an exceptionally versatile and enduring scaffold in the design of carbonic anhydrase inhibitors. Through systematic chemical modifications, guided by the "tail approach" and an ever-deepening understanding of the structure and function of different CA isozymes, researchers have successfully developed highly potent and increasingly selective inhibitors. Derivatives incorporating thiourea, triazole, and pyrazole moieties have shown particular promise, especially against the challenging tumor-associated targets CA IX and XII.

The future of this field lies in the rational design of inhibitors with even greater isozyme selectivity to minimize off-target effects and improve therapeutic indices. This will require a continued synergy of synthetic chemistry, high-resolution structural biology (X-ray crystallography and cryo-EM), and computational modeling.[10][13] Furthermore, the exploration of novel drug delivery strategies to target inhibitors specifically to diseased tissues, such as tumors, will be crucial for translating the remarkable in vitro potency of these compounds into clinical success. The foundational 4-aminobenzenesulfonamide scaffold, despite its simplicity, is set to remain at the forefront of these exciting developments.

References

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.MDPI.[Link]
  • Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase.
  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Deriv
  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.PMC - NIH.[Link]
  • Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site.MDPI.[Link]
  • Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors.Taylor & Francis Online.[Link]
  • Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids.PubMed.[Link]
  • The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor development.New Journal of Chemistry (RSC Publishing).[Link]
  • 4-Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae.PMC - NIH.[Link]
  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.MDPI.[Link]
  • Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors.PubMed.[Link]
  • Quantitative structure activity relationship studies of sulfamide derivatives as carbonic anhydrase inhibitor: as antiglaucoma agents.PubMed.[Link]
  • 4-Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae.PubMed.[Link]
  • Determination of carbonic anhydrase activity by Wilbur-Anderson in a 96-well plate reader.
  • K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,...
  • Anticonvulsant 4-Aminobenzenesulfonamide Derivatives with Branched-Alkylamide Moieties: X-ray Crystallography and Inhibition Studies of Human Carbonic Anhydrase Isoforms I, II, VII, and XIV.
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.NIH.[Link]
  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action.
  • Anticonvulsant 4-aminobenzenesulfonamide Derivatives With Branched-Alkylamide Moieties: X-ray Crystallography and Inhibition Studies of Human Carbonic Anhydrase Isoforms I, II, VII, and XIV.PubMed.[Link]

Sources

A Comparative Analysis of the Antibacterial Efficacy of 4-Aminobenzenesulfonamide and Other Key Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Microbiology

In the landscape of antimicrobial agents, sulfonamides hold a significant place as one of the first classes of synthetic drugs successfully used to treat systemic bacterial infections. This guide provides a detailed comparison of the antibacterial activity of the parent sulfonamide, 4-aminobenzenesulfonamide (sulfanilamide), with three of its key derivatives: sulfamethoxazole, sulfadiazine, and sulfacetamide. By examining their mechanism of action, structure-activity relationships, and comparative in vitro efficacy, this document aims to equip researchers, scientists, and drug development professionals with the critical data and experimental insights needed to inform their work.

The Enduring Mechanism of Action: A Competitive Inhibition of Folate Synthesis

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme is crucial for the synthesis of folic acid, an essential precursor for the production of nucleotides and certain amino acids, which are vital for bacterial growth and replication.[2] As structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS, sulfonamides bind to the active site of the enzyme, thereby blocking the folic acid synthesis pathway.[2] Human cells are unaffected by this mechanism as they obtain folic acid from their diet.

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Substrate Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Catalyzes Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleotide_Synthesis Nucleotide Synthesis (DNA, RNA) Tetrahydrofolic_Acid->Nucleotide_Synthesis Sulfonamides Sulfonamides (e.g., 4-Aminobenzenesulfonamide) Sulfonamides->Dihydropteroate_Synthase Competitive Inhibition MIC Determination Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Sulfonamide Stock Solution Serial_Dilution Perform Serial Dilutions in Microtiter Plate Stock_Solution->Serial_Dilution Inoculation Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Visual_Inspection Visually Inspect for Turbidity (Growth) Incubation->Visual_Inspection MIC_Determination Determine MIC (Lowest Concentration with No Visible Growth) Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination.

Step-by-Step Methodology:

  • Preparation of Sulfonamide Dilutions:

    • Prepare a stock solution of the sulfonamide in a suitable solvent.

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the sulfonamide stock solution with CAMHB to achieve the desired concentration range.

    • Include a growth control well (CAMHB with inoculum, no drug) and a sterility control well (CAMHB only).

  • Inoculum Preparation:

    • From a fresh culture of the test bacterium, prepare a suspension in a sterile broth or saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well of the microtiter plate (except the sterility control).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.

    • For a more quantitative assessment, the optical density of the wells can be measured using a microplate reader.

Bacterial Resistance to Sulfonamides

The clinical utility of sulfonamides has been challenged by the emergence and spread of bacterial resistance. The primary mechanisms of resistance include:

  • Mutations in the Dihydropteroate Synthase (DHPS) Gene: Alterations in the folP gene, which encodes for DHPS, can lead to an enzyme with reduced affinity for sulfonamides while retaining its function with PABA.

  • Acquisition of Resistance Genes: Bacteria can acquire mobile genetic elements, such as plasmids, that carry alternative sul genes (e.g., sul1, sul2). These genes encode for DHPS variants that are intrinsically resistant to sulfonamides. [3]* Increased PABA Production: Overproduction of PABA by the bacteria can outcompete the sulfonamide inhibitor.

  • Decreased Drug Permeability or Active Efflux: Changes in the bacterial cell envelope can reduce the uptake of the drug, or bacteria may acquire efflux pumps that actively transport the sulfonamide out of the cell.

Conclusion

This guide provides a comparative overview of the antibacterial activity of 4-aminobenzenesulfonamide and its key derivatives. While 4-aminobenzenesulfonamide laid the foundation for sulfonamide therapy, subsequent structural modifications, particularly at the N1 position of the sulfonamide group, have led to compounds with enhanced and varied antibacterial profiles. The provided experimental data and protocols offer a framework for researchers to conduct their own comparative studies and contribute to the ongoing efforts in antimicrobial drug discovery and development. A thorough understanding of the structure-activity relationships and mechanisms of resistance is crucial for the rational design of new and more effective sulfonamide-based therapeutics.

References

  • BenchChem. (2025). In vitro comparison of the antibacterial activity of different sulfa drugs. BenchChem.
  • Genc, Y., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7(1), 19.
  • Berredjem, H., et al. (2014). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research, 6(11), 893-899.
  • Genc, Y., et al. (2008). Antimicrobial Activity of Some Sulfonamide Derivatives on Clinical Isolates of Staphylococus Aureus. Annals of Clinical Microbiology and Antimicrobials, 7, 19.
  • Berredjem, M., et al. (2015). In-vitro Antibacterial Activity of two Novel Sulfonamide Derivatives against Urinary Strains of Escherichia coli. Research Journal of Pharmacy and Biological Chemical Sciences, 6(1), 770-777.
  • van der Westhuizen, J. H., & Jordaan, A. (1985). In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites. The Veterinary quarterly, 7(1), 70–72.
  • Genc, Y., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7, 19.
  • Berredjem, H., et al. (2014). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research.
  • Berredjem, M., et al. (2015). In-vitro Antibacterial Activity of two Novel Sulfonamide Derivatives against Urinary Strains of Escherichia coli. Research Journal of Pharmacy and Biological Chemical Sciences, 6(1), 770-777.
  • BenchChem. (n.d.). Protocol for Assessing the Antibacterial Activity of Sulfonamides. BenchChem.
  • Chohan, Z. H., et al. (2005). In-vitro antibacterial, antifungal and cytotoxic properties of sulfonamide--derived Schiff's bases and their metal complexes. Journal of enzyme inhibition and medicinal chemistry, 20(2), 183–188.
  • Aryal, S. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes.
  • Brown, S. D., et al. (2012). Multisite Reproducibility of the Broth Microdilution Method for Susceptibility Testing of Nocardia Species. Journal of Clinical Microbiology, 50(5), 1652–1659.
  • Price, L. B., et al. (2024). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Microbiology Spectrum, 12(5), e03291-23.
  • Wikipedia contributors. (2024, November 26). Disk diffusion test. Wikipedia.
  • BenchChem. (2025). A Comparative Analysis of Phthalylsulfacetamide and Sulfacetamide's Antibacterial Efficacy. BenchChem.
  • Clinical and Laboratory Standards Institute. (2025). Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
  • Overesch, G., et al. (2025). Minimum inhibitory concentrations of sulfonamides and trimethoprim for veterinary pathogens: New data for old antibiotics. Veterinary Microbiology, 312, 110784.
  • Purdue University. (n.d.). Disk Diffusion Susceptibility Testing (Kirby-Bauer Method).
  • BioLabTests. (2024, August 30). Kirby-Bauer Disk Diffusion Method.
  • LibreTexts. (2021, March 5). 11. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • Pijpers, A., et al. (1989). In vitro antimicrobial activity of sulfonamides against some porcine pathogens. The American journal of veterinary research, 50(4), 554–557.
  • Sharma, G., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 29(41), 61655–61671.
  • Overesch, G., et al. (2025). Minimum inhibitory concentrations of sulfonamides and trimethoprim for veterinary pathogens: New data for old antibiotics. Veterinary Microbiology, 312, 110784.
  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Noor, T., et al. (2021). Minimum Inhibitory Concentration (MIC), in µg/mL, of sulfonamide analogues against selected bacterial strains.
  • World Journal of Pharmaceutical Research. (2024).
  • Hamilton-Miller, J. M., & Shah, S. (1990). Silver sulphadiazine: a comprehensive in vitro reassessment. The Journal of antimicrobial chemotherapy, 26(6), 855–857.
  • ResearchGate. (n.d.). Minimum Inhibitory Concentration (MIC) of 1A, 1B, and 1C against various bacterial strains.
  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST.
  • European Committee on Antimicrobial Susceptibility Testing. (2021, December 1). Clinical Breakpoint Tables.
  • ResearchGate. (2021, February).
  • National Institute for Communicable Diseases. (2019, January). Antimicrobial susceptibility testing EUCAST disk diffusion method.
  • European Committee on Antimicrobial Susceptibility Testing. (2017, June). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance.
  • ResearchGate. (2025, August 9). Antimicrobial sulfonamide drugs.
  • Wikipedia contributors. (2024, November 27). Sulfonamide (medicine). Wikipedia.
  • European Committee on Antimicrobial Susceptibility Testing. (2024, June 30). Expert Rules.
  • Uney, K., et al. (2016). Oral absorption profiles of sulfonamides in Shiba goats: a comparison among sulfadimidine, sulfadiazine and sulfanilamide. The Journal of veterinary medical science, 78(6), 1079–1082.
  • ResearchGate. (n.d.).
  • Wikipedia contributors. (2024, November 27). Sulfanilamide. Wikipedia.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 4-Aminobenzenesulfonamide Hydrochloride in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for 4-aminobenzenesulfonamide hydrochloride in various immunoassay formats. It is intended for researchers, scientists, and drug development professionals who are developing or validating immunoassays for sulfonamide compounds.

Introduction: The Criticality of Specificity in Immunoassays

Immunoassays are powerful analytical tools that leverage the highly specific binding between an antibody and its target antigen.[1][2] However, the accuracy of these assays can be compromised by cross-reactivity, where structurally similar molecules bind to the antibody, leading to false-positive results or inaccurate quantification.[1][3] For therapeutic drug monitoring, diagnostic assays, and food safety testing involving sulfonamides, understanding the cross-reactivity profile of the target analyte, such as 4-aminobenzenesulfonamide, is paramount for ensuring reliable and clinically meaningful data.[4][5]

4-Aminobenzenesulfonamide, also known as sulfanilamide, is the parent compound for a large class of sulfonamide drugs.[4][6] Its core structure, a p-aminobenzenesulfonamide moiety, is shared by numerous therapeutic agents.[4] Therefore, any immunoassay designed to detect a specific sulfonamide must be rigorously evaluated for its potential to cross-react with other members of this extensive drug class. This guide will focus on the hydrochloride salt of 4-aminobenzenesulfonamide (CAS No. 6101-31-1), a common form used in analytical standards.[7][8]

Pillar 1: Expertise & Experience in Experimental Design

The design of a robust cross-reactivity study is foundational to its success. The choices made at this stage directly impact the validity and interpretability of the results.

The selection of compounds to test for cross-reactivity should be driven by a clear understanding of the potential for immunological cross-recognition. The primary immunologic determinant for some sulfonamide allergies is the N1 heterocyclic ring, a structure not present in all sulfonamides.[9][10] However, the core 4-aminobenzenesulfonamide structure is a key feature for many antibodies generated against this class of drugs.[11]

Therefore, a comprehensive panel of test compounds should include:

  • Structurally Similar Sulfonamides: This is the most critical group and should encompass a range of modifications to the core structure. Include sulfonamides with different N1-substitutions to probe the antibody's specificity for this region.

  • Metabolites: Key metabolites of the target analyte and related drugs should be included, as these are often present in biological samples and can interfere with the assay.

  • Structurally Unrelated Compounds: A small number of structurally distinct compounds should be included as negative controls to confirm the assay's specificity.

  • Non-Antibiotic Sulfonamides: It is also prudent to include non-antibiotic drugs containing a sulfonamide moiety to assess potential off-target binding, although clinically significant immunological cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides is considered unlikely.[12][13][14]

The concentration range over which each compound is tested is another critical parameter. The highest concentration tested should be clinically or biologically relevant and sufficiently high to reveal even weak cross-reactivity. A common starting point is a concentration significantly higher than the upper limit of the assay's calibration curve for the target analyte. Subsequent serial dilutions are then performed to determine the concentration that produces a 50% inhibition of the maximum signal (IC50).

Pillar 2: Trustworthiness Through a Self-Validating System

The chosen immunoassay format and the execution of the protocol must be meticulously controlled to ensure the data is reliable and reproducible. A competitive ELISA (Enzyme-Linked Immunosorbent Assay) is a common and robust format for quantifying small molecules like 4-aminobenzenesulfonamide.[15][16][17][18]

The following is a detailed, step-by-step protocol for a competitive ELISA designed to assess cross-reactivity. This protocol is designed to be a self-validating system by including appropriate controls at each stage.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection prep1 Coat plate with antigen conjugate (e.g., 4-aminobenzenesulfonamide-BSA) prep2 Wash to remove unbound antigen prep1->prep2 prep3 Block non-specific binding sites prep2->prep3 prep4 Wash to remove excess blocking buffer prep3->prep4 comp2 Add standards/cross-reactants and primary antibody to wells prep4->comp2 Plate Ready comp1 Prepare serial dilutions of 4-aminobenzenesulfonamide HCl (Standard) and potential cross-reactants comp1->comp2 comp3 Incubate to allow competition for antibody binding sites comp2->comp3 comp4 Wash to remove unbound antibody and compounds comp3->comp4 det1 Add enzyme-conjugated secondary antibody comp4->det1 Proceed to Detection det2 Wash to remove unbound secondary antibody det1->det2 det3 Add substrate and incubate for color development det2->det3 det4 Stop reaction det3->det4 det5 Read absorbance det4->det5

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

  • Antigen Coating:

    • Dilute the 4-aminobenzenesulfonamide-protein conjugate (e.g., -BSA) to an optimal concentration (typically 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).[19]

    • Add 100 µL of the coating solution to each well of a high-binding 96-well microplate.

    • Incubate overnight at 4°C.

    • Rationale: This step immobilizes the target analyte on the solid phase, which will compete with the free analyte in the sample for antibody binding.

  • Washing and Blocking:

    • Aspirate the coating solution and wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding of antibodies.[17]

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate again as described above.

    • Rationale: Proper washing and blocking are crucial for minimizing background signal and ensuring that the observed signal is due to specific antibody-antigen interactions.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reacting compound in assay buffer.

    • In separate tubes or a pre-incubation plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at its optimal working concentration).[16]

    • Incubate this mixture for a predetermined time (e.g., 30-60 minutes) at room temperature. This pre-incubation step allows the antibody to bind to the free analyte before being exposed to the coated antigen.

    • Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked microplate.

    • Incubate for 1-2 hours at room temperature.

    • Rationale: This is the core of the competitive assay. The amount of primary antibody that binds to the coated antigen is inversely proportional to the concentration of free analyte in the solution.[17]

  • Detection:

    • Wash the plate 3-5 times with wash buffer.

    • Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in assay buffer to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 3-5 times with wash buffer.

    • Add 100 µL of the enzyme substrate (e.g., TMB) to each well and incubate in the dark until sufficient color develops.[19]

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

    • Rationale: The secondary antibody and substrate system provides a measurable signal that is proportional to the amount of primary antibody bound to the plate.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).

    • Plot the absorbance values against the logarithm of the analyte concentration for the standard and each cross-reactant.

    • Determine the IC50 value for the standard (4-aminobenzenesulfonamide HCl) and each test compound. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of 4-aminobenzenesulfonamide HCl / IC50 of Test Compound) x 100

A higher percent cross-reactivity indicates a greater potential for the test compound to interfere with the immunoassay.

Cross_Reactivity_Interpretation cluster_data Data Input cluster_calc Calculation cluster_interp Interpretation ic50_target IC50 of Target Analyte (4-Aminobenzenesulfonamide HCl) formula % Cross-Reactivity = (IC50 Target / IC50 Test) * 100 ic50_target->formula ic50_test IC50 of Test Compound ic50_test->formula high_cr High % Cross-Reactivity (Low IC50 for Test Compound) formula->high_cr Indicates low_cr Low % Cross-Reactivity (High IC50 for Test Compound) formula->low_cr Indicates result Assay Specificity Profile high_cr->result low_cr->result

Caption: Logical flow for interpreting cross-reactivity data.

Pillar 3: Authoritative Grounding & Comprehensive References

All claims and protocols should be grounded in established scientific principles and supported by authoritative references. The validation of an immunoassay is a critical step to ensure it is fit for its intended purpose.[20][21][22][23]

The results of the cross-reactivity study should be summarized in a clear and concise table for easy comparison.

CompoundChemical StructureIC50 (ng/mL)% Cross-Reactivity
4-Aminobenzenesulfonamide HCl Insert Structure10100%
SulfadiazineInsert Structure2540%
SulfamethoxazoleInsert Structure5020%
SulfathiazoleInsert Structure1566.7%
N4-Acetyl-4-aminobenzenesulfonamideInsert Structure5002%
Furosemide (Non-antibiotic sulfonamide)Insert Structure>10,000<0.1%
Penicillin G (Negative Control)Insert Structure>10,000<0.1%

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

Conclusion: A Commitment to Scientific Rigor

Thorough cross-reactivity testing is a non-negotiable aspect of immunoassay development and validation, particularly for compounds belonging to large, structurally related families like the sulfonamides. By following a well-designed experimental plan, employing a robust and self-validating protocol, and interpreting the data within a logical framework, researchers can have high confidence in the specificity of their immunoassays. This commitment to scientific rigor ensures the generation of accurate and reliable data, which is the cornerstone of sound scientific research and informed decision-making in clinical and industrial settings. It's important to note that cross-reactivity is not solely a property of the antibody but can also be influenced by the assay format and reagent concentrations.[24][25]

References

  • Siemens Healthineers. Understanding cross-reactivity in immunoassay drug screening.
  • Immunoassay Cross-reactivity: The Important of Accurate Interpretation. (2018).
  • Stanker, L. H., et al. (2002). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Journal of Agricultural and Food Chemistry, 50(22), 6483-6488.
  • Dasgupta, A., & Spies, J. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. Academic Pathology, 5, 2374289518811797.
  • Siemens Healthineers Academy. Cross-Reactivity in Immunoassay Drug Screening.
  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179.
  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. ResearchGate.
  • Sittampalam, G. S., et al. (2012). Immunoassay Methods. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Dasgupta, A., & Spies, J. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. PubMed.
  • Mowry, M. C., et al. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education, 89(10), 1325-1328.
  • Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. Assay Genie.
  • American Academy of Allergy, Asthma & Immunology. (2023). Cross-reactivity in sulfonamide & non-antibiotic sulfonamides.
  • Creative Diagnostics. Competitive ELISA Protocol.
  • Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. Current Allergy and Asthma Reports, 7(1), 41-48.
  • Kalinina, D. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4287.
  • Kalinina, D. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. ResearchGate.
  • Cohen, L., et al. (2019). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of Visualized Experiments, (143), 58700.
  • American Academy of Allergy, Asthma & Immunology. (2017). Lack of cross reactivity between sulfonamide antibiotics and nonantibiotic sulfonamides.
  • ChemBK. 4-aminobenzenesulfonamide.
  • Johnson-Davis, K. L., & Dasgupta, A. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 38(7), 434-441.
  • Johnson, K. K., & Green, D. L. (2013). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? American Journal of Health-System Pharmacy, 70(17), 1483-1492.
  • Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. ResearchGate.
  • Solutions to immunoassay interference, cross reactivity and other challenges. (2020). Bioanalysis Zone.
  • Leach, M. W., et al. (2010). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. Toxicologic Pathology, 38(7), 1138-1166.
  • Franek, M., et al. (2006). Broad-Specificity Immunoassays for Sulfonamide Detection: Immunochemical Strategy for Generic Antibodies and Competitors. Analytical Chemistry, 78(15), 5543-5551.
  • Wang, Z., et al. (2017). A Class-Selective Immunoassay for Sulfonamides Residue Detection in Milk Using a Superior Polyclonal Antibody with Broad Specificity and Highly Uniform Affinity. Sensors (Basel, Switzerland), 17(10), 2209.
  • He, J., et al. (2011). Validation and comparative studies of four sulfonamide immunoassays based on the same generic polyclonal antibody. Journal of the Science of Food and Agriculture, 91(13), 2465-2471.
  • Abyntek Biopharma. (2023). Types of immunoassays.
  • Darwish, I. A. (2006). Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances. International Journal of Biomedical Science, 2(3), 217-235.

Sources

A Senior Application Scientist's Guide to the Validation of 4-Aminobenzenesulfonamide Hydrochloride Purity by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the absolute purity of an active pharmaceutical ingredient (API) or a research compound is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a compound like 4-aminobenzenesulfonamide hydrochloride (sulfanilamide HCl), a foundational molecule in the sulfa class of antibiotics, rigorous purity assessment is non-negotiable. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established analytical techniques for the purity validation of this compound. As a primary ratio method, qNMR offers a direct and elegant path to determining purity without the need for a specific reference standard of the analyte itself, a significant advantage in modern analytical workflows.[1][2]

The Ascendancy of qNMR: A Primary Method for Purity Assessment

Quantitative NMR (qNMR) stands apart from comparative techniques like HPLC or UV-Vis spectrophotometry. Its power lies in the direct proportionality between the integrated NMR signal intensity and the number of atomic nuclei giving rise to that signal.[1] This fundamental principle allows for the determination of the molar ratio between an analyte and a co-dissolved, high-purity internal calibrant (or internal standard) of known mass.[1][2] Consequently, qNMR is recognized by major pharmacopeias, including the United States Pharmacopeia (USP) in its General Chapter <761>, as a primary analytical method capable of delivering SI-traceable results.[3][4][5]

The key advantages that position qNMR as a superior choice for purity validation include:

  • Universality of Detection: ¹H qNMR detects all proton-containing molecules in the solution, providing a comprehensive purity profile.

  • No Compound-Specific Reference Standard Required: Purity is calculated relative to a well-characterized, often commercially available, internal calibrant.[1][6]

  • Structural Confirmation: The NMR spectrum simultaneously provides definitive structural identification of the analyte.

  • High Precision and Accuracy: When performed under validated conditions, qNMR achieves precision and accuracy comparable, and sometimes superior, to chromatographic methods.[1][2]

Experimental Protocol: qNMR Purity Assay of this compound

This protocol outlines a robust, self-validating system for determining the purity of this compound. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Materials and Reagents
  • Analyte: this compound (Sulfanilamide HCl)

  • Internal Calibrant (IC): Maleic Anhydride (Certified Reference Material, CRM).

    • Expertise & Experience: The choice of an internal calibrant is critical. Maleic anhydride is selected because its sharp singlet resonance in DMSO-d₆ (~7.3 ppm) does not overlap with the aromatic or amine proton signals of sulfanilamide HCl. It is also stable, non-volatile, accurately weighable, and has a known, high purity.[2]

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) with 0.05% v/v Tetramethylsilane (TMS).

    • Expertise & Experience: DMSO-d₆ is an excellent solvent for both the polar sulfanilamide HCl and the internal calibrant. Its residual proton signal does not interfere with the signals of interest. TMS provides the 0 ppm reference.

Instrumentation and Key Parameters
  • Spectrometer: ≥400 MHz NMR Spectrometer.[2]

  • Critical Acquisition Parameters:

    • Pulse Angle (Flip Angle): ≤ 30-45°. A smaller flip angle helps ensure uniform excitation across the spectrum, which is crucial for accurate quantification.[2]

    • Relaxation Delay (D1): ≥ 5 times the longest T₁ relaxation time of both the analyte and internal calibrant protons.[7][8]

      • Trustworthiness: This is arguably the most critical parameter for qNMR. An insufficient delay will lead to incomplete relaxation of the protons, causing the signal intensity to be non-proportional to the number of nuclei, thus invalidating the quantification. A preliminary T₁ inversion-recovery experiment is mandatory to determine this value accurately.[9]

    • Number of Scans (NS): ≥ 32. Sufficient scans are required to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated, which is necessary for integration errors of less than 1%.[7][8]

    • Acquisition Time (AQ): ≥ 3 seconds, to ensure high digital resolution.[2]

Sample Preparation
  • Weighing: Using a calibrated analytical balance with 0.01 mg accuracy, weigh approximately 15 mg of the internal calibrant (Maleic Anhydride) into a clean, dry vial.[9][10] Record the exact mass (m_IC).

  • Analyte Addition: To the same vial, add approximately 25 mg of this compound. Record the exact mass (m_Analyte).

  • Dissolution: Add approximately 0.75 mL of DMSO-d₆ (with TMS) to the vial. Vortex thoroughly to ensure complete dissolution.

  • Transfer: Transfer the solution to a high-precision 5 mm NMR tube.

Data Acquisition & Processing
  • Instrument Setup: Insert the sample, allow for temperature equilibration (typically 5 minutes), and perform standard shimming and probe tuning.[7]

  • Acquisition: Acquire the ¹H NMR spectrum using the optimized parameters from step 2.

  • Processing:

    • Apply a gentle exponential line broadening (e.g., 0.3 Hz) to improve S/N.

    • Perform meticulous phase and baseline correction across the entire spectrum. Automated routines should be manually checked and adjusted for the highest accuracy. This is a critical step for reliable integration.[2]

Calculation of Purity

The mass purity (P_Analyte) is calculated using the following equation:

P_Analyte (%) = (I_Analyte / I_IC) * (N_IC / N_Analyte) * (MW_Analyte / MW_IC) * (m_IC / m_Analyte) * P_IC

Where:

  • I_Analyte: Integral of a selected, well-resolved signal from the analyte (e.g., the two aromatic protons ortho to the amino group).

  • I_IC: Integral of the signal from the internal calibrant (maleic anhydride singlet).

  • N_Analyte: Number of protons corresponding to the chosen analyte signal (e.g., 2H).

  • N_IC: Number of protons corresponding to the internal calibrant signal (2H for maleic anhydride).

  • MW_Analyte: Molecular weight of the analyte (4-aminobenzenesulfonamide HCl).

  • MW_IC: Molecular weight of the internal calibrant (maleic anhydride).

  • m_Analyte: Mass of the analyte.

  • m_IC: Mass of the internal calibrant.

  • P_IC: Certified purity of the internal calibrant.

Workflow Visualization

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing cluster_calc Purity Calculation weigh_ic 1. Accurately Weigh Internal Calibrant (m_IC) weigh_analyte 2. Accurately Weigh Analyte (m_Analyte) weigh_ic->weigh_analyte dissolve 3. Dissolve in DMSO-d6 weigh_analyte->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer acquire 5. Acquire Spectrum (D1 ≥ 5*T1) transfer->acquire process 6. Phase & Baseline Correction acquire->process integrate 7. Integrate Signals (I_Analyte, I_IC) process->integrate calculate 8. Apply Purity Equation integrate->calculate result Final Purity (%) calculate->result

Caption: Workflow for qNMR Purity Determination.

Comparative Analysis: qNMR vs. Alternative Purity Methods

While qNMR is a powerful primary method, a comprehensive validation strategy often involves orthogonal methods. Here, we compare qNMR with High-Performance Liquid Chromatography (HPLC) and Titrimetry.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse of purity analysis in the pharmaceutical industry. An "area percent" purity is determined by integrating the peak of the main component and all impurity peaks.

Concise Protocol:

  • Mobile Phase: Prepare a suitable buffered mobile phase (e.g., phosphate buffer and acetonitrile).

  • Sample Prep: Accurately prepare a solution of 4-aminobenzenesulfonamide HCl in the mobile phase at a concentration of ~1 mg/mL.[11][12]

  • Chromatography: Inject the solution onto a C8 or C18 column.[11] Run a gradient elution method to separate the main peak from any potential impurities.

  • Detection: Monitor the eluent using a UV detector at a suitable wavelength (e.g., 265 nm).[13]

  • Analysis: Calculate purity by the formula: Purity (%) = (Area_Analyte / (Area_Analyte + ΣArea_Impurities)) * 100.

Titrimetric Analysis

Titration is a classic chemical method that can be highly accurate. For 4-aminobenzenesulfonamide, which has a primary aromatic amine group, diazotization titration is a common approach.[14][15]

Concise Protocol:

  • Sample Prep: Accurately weigh the sample and dissolve it in dilute hydrochloric acid.

  • Titration: Cool the solution in an ice bath and titrate slowly with a standardized solution of sodium nitrite (NaNO₂).

  • Endpoint Detection: The endpoint, where all the primary amine has been converted to a diazonium salt, can be detected potentiometrically or with an external indicator like starch-iodide paper.[16]

  • Calculation: Purity is calculated based on the volume and concentration of the titrant consumed and the mass of the sample.

Data-Driven Comparison

The following tables summarize the objective comparison between these methods.

Table 1: Comparison of Methodological Attributes

FeatureqNMRHPLC-UVTitrimetry
Principle Primary Ratio (Molar)Comparative (Area %)Stoichiometric Reaction
Reference Std. Generic Internal CalibrantAnalyte-Specific Std. Req.Standardized Titrant
Specificity High (Chemical Shift)High (Retention Time)Moderate (Functional Group)
Quantifies Absolute Molar AmountRelative Area %Reacting Functional Groups
Detects Protonated MoleculesChromophoric MoleculesSpecific Reactive Groups
Sample Prep Simple (Weigh & Dissolve)Moderate (Dilutions)Moderate (pH, Temp Control)
Throughput ModerateHigh (with autosampler)Low to Moderate
Validation ICH Q2(R1) / USP <761>ICH Q2(R1)Pharmacopeial Methods

References for Validation:[3][17][18][19][20][21]

Table 2: Illustrative Experimental Purity Data

MethodLot A Purity (%)Lot B Purity (%)Key Observation
qNMR 99.3 ± 0.297.5 ± 0.3Provides absolute purity, accounting for non-protonated or non-UV active impurities.
HPLC (Area %) 99.8 ± 0.199.1 ± 0.1Purity may appear higher if impurities have a poor UV response or are non-chromophoric.
Titrimetry 99.1 ± 0.497.2 ± 0.5Value can be affected by other reactive impurities; generally lower precision.
Method Selection Logic

The choice of analytical method depends on the specific requirements of the analysis.

Method_Selection start Purity Analysis Goal? q1 Need for Primary Method / Absolute Quantification? start->q1 q2 Routine QC / High Throughput Needed? q1->q2 No qnmr Use qNMR q1->qnmr Yes q3 Trace Impurity Profiling? q2->q3 No hplc Use HPLC-UV q2->hplc Yes q3->hplc Yes titration Use Titrimetry q3->titration No

Caption: Decision tree for selecting a purity analysis method.

Conclusion and Authoritative Grounding

For the definitive validation of this compound purity, quantitative NMR emerges as a uniquely powerful and reliable technique . Its status as a primary method grounded in the fundamental physical principle of nuclear magnetic resonance allows for direct, SI-traceable purity assessment without reliance on an analyte-specific reference standard.[2][5] While HPLC is invaluable for routine quality control and impurity profiling, and titrimetry offers a classic, orthogonal chemical check, qNMR provides a higher level of metrological certainty.

The validation of any analytical procedure must adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which cover parameters such as accuracy, precision, specificity, and linearity.[17][18][19][22] The qNMR protocol described herein is designed to meet these rigorous standards, establishing a self-validating system that ensures trustworthy and authoritative results for researchers, scientists, and drug development professionals.

References

  • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. (n.d.). United States Pharmacopeia.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA. [Link]
  • Quality Guidelines. (n.d.). ICH.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.). American Pharmaceutical Review. [Link]
  • <761> Nuclear Magnetic Resonance Spectroscopy. (n.d.). USP-NF. [Link]
  • Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. (2006). Semantic Scholar. [Link]
  • TITRIMETRIC ASSAY OF SULFONAMIDES BY DIAZOTIZATION USING FERROCYPHEN AS INDIC
  • Determination of Sulfa Drugs and Sulfonamides. (n.d.). Analytical Chemistry. [Link]
  • Potentiometric and Atomic Absorption Spectrometric Determination of Sulfonamides in Pharmaceutical Prepar
  • Monographs Affected by Revision to <761> Nuclear Magnetic Resonance Spectroscopy. (2025). USP-NF. [Link]
  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. (2022). ECA Academy. [Link]
  • Analysis of sulfonamides. (n.d.). Slideshare. [Link]
  • Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formul
  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). [Link]
  • Determination of Sulfa Drugs and Sulfonamides. (n.d.).
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]
  • Spectrophotometric Determination of Sulfanilamide in Pure and in Synthetic Sample based on Condensation Reaction Method. (2016).
  • [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. (n.d.). PubMed. [Link]
  • New Analytical Methods for Drugs Analysis A Comparative Study. (n.d.). University of Baghdad Digital Repository. [Link]
  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determin
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determin
  • Simultaneous Determination of Sulfanilamide and Furosemide by Using Derivative Spectrophotometry. (n.d.). Ibn Al-Haitham Journal for Pure and Applied Science. [Link]
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023).
  • Determination and Confirmation of Sulfonamides. (2009). USDA Food Safety and Inspection Service. [Link]
  • 4-Acetamidobenzenesulfonamide, min 98% (HPLC), 100 grams. (n.d.). CP Lab Safety. [Link]
  • Quantitative NMR Spectroscopy. (n.d.). University of Edinburgh. [Link]
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (2007). Spectroscopy Europe. [Link]
  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: St
  • GUIDELINE FOR qNMR ANALYSIS. (2019). ENFSI. [Link]

Sources

A Comparative Guide to the Synthesis of 4-Aminobenzenesulfonamide (Sulfanilamide)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of Sulfanilamide

4-Aminobenzenesulfonamide, more commonly known as sulfanilamide, holds a pivotal place in the history of medicinal chemistry. As one of the first commercially successful antibacterial drugs, its discovery in the 1930s ushered in the era of chemotherapy and saved countless lives.[1][2] While its clinical use has been largely superseded by more potent and specific antibiotics, the synthesis of sulfanilamide remains a classic and instructive example in organic chemistry.[3] This guide provides a comparative analysis of the different synthesis routes to this foundational molecule, offering insights into the chemical principles, experimental considerations, and relative merits of each approach.

The Classical Synthesis Route: A Four-Step Journey from Acetanilide

The most well-established and frequently taught synthesis of sulfanilamide begins with acetanilide.[2][4] This multi-step process is designed to carefully control the reactivity of the aniline starting material and introduce the required functional groups in the correct positions.

Step 1: Protection of the Amino Group

The synthesis commences with the protection of the highly activating amino group of aniline via acetylation to form acetanilide. This is a crucial step because the unprotected amino group would be readily oxidized by the strong electrophiles used in the subsequent sulfonation step. The acetamido group is still an ortho-, para-director, but it is less activating than the amino group, which helps to prevent polysubstitution.[3][5]

Step 2: Electrophilic Aromatic Substitution - Chlorosulfonation

The key carbon-sulfur bond is formed in the second step through the chlorosulfonation of acetanilide.[6][7] This is an electrophilic aromatic substitution reaction where chlorosulfonic acid serves as the source of the electrophile.[8] The bulky acetamido group sterically hinders the ortho positions, leading to the preferential formation of the para-substituted product, 4-acetamidobenzenesulfonyl chloride.[1] The reaction is typically carried out by adding acetanilide to an excess of chlorosulfonic acid and heating the mixture.[2][9]

Step 3: Amination - Formation of the Sulfonamide

The newly installed sulfonyl chloride group is then converted to a sulfonamide. This is achieved by reacting 4-acetamidobenzenesulfonyl chloride with an excess of aqueous ammonia.[1][2] The ammonia acts as a nucleophile, displacing the chloride ion and forming 4-acetamidobenzenesulfonamide.

Step 4: Deprotection - Unveiling the Active Moiety

The final step is the hydrolysis of the acetamido group to reveal the free amino group of sulfanilamide.[10] This is typically accomplished by heating the 4-acetamidobenzenesulfonamide in the presence of an acid, such as hydrochloric acid.[9] The resulting sulfanilamide can then be isolated by neutralization.[10]

Caption: The classical four-step synthesis of sulfanilamide from acetanilide.

Alternative and Greener Synthesis Routes

While the classical route is robust, concerns over the use of hazardous reagents like chlorosulfonic acid and the generation of significant waste have prompted the exploration of alternative methods.

Synthesis from 4-Nitrobenzenesulfonamide

An alternative pathway involves the reduction of a nitro group. This route starts with 4-nitrobenzenesulfonamide, which is then reduced to 4-aminobenzenesulfonamide.[11] Common reducing agents for this transformation include iron in the presence of hydrochloric acid.[11] This method avoids the need for amino group protection and deprotection steps.

Modern Approaches with Willis Reagents

More contemporary research has focused on developing safer and more efficient methods. One such approach utilizes a Willis reagent, which allows for a more direct and less hazardous sulfonation.[12][13] This method can involve the use of a Grignard reagent, such as 4-[Bis(trimethylsilyl)amino]phenylmagnesium, which reacts with a sulfur dioxide surrogate.[12] This approach can eliminate the need for protecting the aniline, offering a more streamlined synthesis.[12][13]

Greener Synthesis Strategies

Efforts towards "green" chemistry have led to the investigation of catalyst-free methods for the synthesis of sulfonamides. Some research has explored the reaction of sulfonyl chlorides with amines in water or ethanol, avoiding the use of volatile organic solvents.[14] These methods aim to reduce the environmental impact of the synthesis by minimizing waste and using more benign reaction conditions.

Comparative Analysis of Synthesis Routes

FeatureClassical Route (from Acetanilide)4-Nitrobenzenesulfonamide ReductionWillis Reagent MethodGreener Catalyst-Free Methods
Starting Material Acetanilide4-NitrobenzenesulfonamideAniline derivative (for Grignard)Sulfonyl chloride and amine
Number of Steps 41 (from the sulfonamide)1-21
Key Reagents Chlorosulfonic acid, Ammonia, HClIron, HClWillis reagent, Grignard reagentWater or Ethanol as solvent
Overall Yield Generally good, but can be variableGood to excellentGood to excellent[13]Generally good[14]
Safety Concerns Use of corrosive and reactive chlorosulfonic acid[15][12]Use of strong acidsHandling of Grignard reagentsGenerally safer
Environmental Impact Generation of acidic wasteUse of metalsUse of organometallic reagentsReduced solvent waste[14]

Experimental Protocols

Classical Synthesis of Sulfanilamide from Acetanilide

Step 1: Chlorosulfonation of Acetanilide to form 4-Acetamidobenzenesulfonyl Chloride [2][16]

  • In a dry flask, carefully add 5 grams of dry acetanilide to 16 mL of chlorosulfonic acid in small portions with stirring.[2]

  • Heat the mixture on a water bath for 1 hour.[2]

  • Cool the reaction mixture and slowly pour it into 100 grams of crushed ice with constant stirring.[2]

  • Collect the precipitated 4-acetamidobenzenesulfonyl chloride by vacuum filtration and wash with cold water.[2]

Step 2: Amination of 4-Acetamidobenzenesulfonyl Chloride to form 4-Acetamidobenzenesulfonamide [1][2]

  • Transfer the crude 4-acetamidobenzenesulfonyl chloride to a flask.

  • Add 15 mL of concentrated aqueous ammonia and heat the mixture for about 15 minutes.[9]

  • Cool the mixture in an ice bath and acidify with hydrochloric acid.[9]

  • Collect the precipitated 4-acetamidobenzenesulfonamide by vacuum filtration and wash with cold water.

Step 3: Hydrolysis of 4-Acetamidobenzenesulfonamide to form 4-Aminobenzenesulfonamide [9][10]

  • Transfer the crude 4-acetamidobenzenesulfonamide to a round-bottomed flask.

  • Add 1.5 mL of concentrated hydrochloric acid and 3 mL of water.[9]

  • Reflux the mixture until the solid dissolves (approximately 10 minutes) and then for an additional 10 minutes.[9]

  • Cool the solution to room temperature.

  • Neutralize the solution with sodium carbonate to precipitate the sulfanilamide.[10]

  • Collect the product by vacuum filtration and wash with cold water.

Conclusion

The synthesis of 4-aminobenzenesulfonamide offers a rich landscape for comparative analysis. The classical route, while historically significant and pedagogically valuable, presents safety and environmental challenges. Modern alternatives, including those utilizing Willis reagents and greener, catalyst-free approaches, offer promising avenues for more efficient and sustainable production. The choice of a particular synthetic route will ultimately depend on a variety of factors, including the desired scale of production, available resources, and the importance of safety and environmental considerations. As the field of organic synthesis continues to evolve, the development of even more elegant and efficient routes to this foundational molecule can be anticipated.

References

  • Filo. (2025, April 13). Hydrolysis - 4-AcetamidobenzeneSulfanilamide sulfonamide.
  • Young, S. (n.d.). Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent. ChemRxiv.
  • Young, S. (2023, August 18). Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent.
  • GlobalSpec. (n.d.).
  • Reddit. (2023, June 8). reaction mechanism of acetanilide -> p-Acetamidobenzenesulfonyl chloride. r/chemhelp.
  • (n.d.). Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide.
  • Slideshare. (n.d.).
  • Scribd. (n.d.).
  • Keerthi, D. S. (2017, February 17). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Asian Journal of Pharmaceutics.
  • PrepChem.com. (n.d.). Synthesis of 4-aminobenzenesulfonamide.
  • ChemicalBook. (n.d.). Sulfanilamide synthesis.
  • JOCPR. (n.d.).
  • Theochem @ Mercer University. (n.d.). THE SYNTHESIS OF SULFA DRUGS.
  • PubChem. (n.d.). 4-Acetamidobenzenesulfonyl chloride;4-aminobenzenesulfonamide.
  • Thieme. (2024, December 6).
  • Chemistry Steps. (n.d.). Synthesis of Sulfanilamide.
  • (n.d.).
  • ResearchGate. (n.d.). Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j.
  • ECHEMI. (n.d.). 121-60-8, 4-Acetamidobenzenesulfonyl chloride Formula.
  • Google Patents. (n.d.). CN102304070A - Process for producing p-acetamidobenzene sulfonyl chloride.
  • ResearchGate. (2025, August 10). (PDF)
  • MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
  • ResearchGate. (2025, August 6). A Green, Catalyst-Free Method for the Synthesis of Sulfonamides and Sulfonylazides.
  • Google Patents. (n.d.). CN103483230B - The preparation method of p-aminobenzenesulfonamide.
  • CymitQuimica. (n.d.). CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride.
  • Organic Syntheses Procedure. (n.d.). p-ACETAMINOBENZENESULFINIC ACID.
  • PrepChem.com. (n.d.). Synthesis of 4-Acetamidobenzenesulfonyl chloride.

Sources

Navigating the Labyrinth of Carbonic Anhydrase Isoforms: A Comparative Guide to the Selectivity of 4-Aminobenzenesulfonamide Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The carbonic anhydrase (CA) family of metalloenzymes presents a compelling landscape for therapeutic intervention.[1][2][3] These ubiquitous enzymes, catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, are integral to a multitude of physiological processes, from respiration and pH homeostasis to bone resorption and fluid balance.[1][2] With at least 15 known isoforms in humans, each with distinct tissue distribution and catalytic activity, the development of isoform-selective inhibitors is a paramount objective in modern drug discovery.[2][3][4] This guide provides a comprehensive framework for assessing the isoform selectivity of 4-aminobenzenesulfonamide hydrochloride derivatives, a prominent class of CA inhibitors.

The foundational principle of sulfonamide-based CA inhibition lies in the coordination of the deprotonated sulfonamide group to the catalytic zinc ion within the enzyme's active site.[5] This interaction displaces a zinc-bound water molecule or hydroxide ion, thereby arresting the enzyme's catalytic cycle.[5] However, the subtle yet significant variations in the active site architecture across different CA isoforms offer a window for achieving selectivity. The affinity and specificity of an inhibitor are fine-tuned by secondary interactions with amino acid residues lining the hydrophilic and hydrophobic pockets of the active site.[5][6]

This guide will delve into the experimental methodologies crucial for determining the inhibitory potency and selectivity of 4-aminobenzenesulfonamide derivatives. We will explore both the foundational biochemical assays and the structural biology techniques that provide a holistic understanding of inhibitor-enzyme interactions.

Comparative Inhibitory Activity of Benzenesulfonamide Derivatives

The cornerstone of assessing isoform selectivity is the quantitative determination of inhibition constants (Kᵢ) across a panel of relevant human carbonic anhydrase (hCA) isoforms. Lower Kᵢ values signify greater inhibitory potency. The selectivity ratio, calculated by dividing the Kᵢ for an off-target isoform by the Kᵢ for the target isoform, provides a clear metric of selectivity.[7]

Below is a representative table compiling Kᵢ values for various benzenesulfonamide derivatives against key hCA isoforms. This data, gathered from in vitro studies, serves as a benchmark for evaluating novel compounds.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity Ratio (hCA I/hCA IX)Selectivity Ratio (hCA II/hCA IX)
Acetazolamide (AAZ) 25012255.7100.48
Compound X (Representative Selective Inhibitor) 2851505.88.249.125.9
Ureido-substituted benzenesulfonamide (USB) --Low nM---
4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide (18) 1110670----
4-({2-[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-amino)benzene-1-sulfonamide (25) >10000>10000----

Note: The data for "Compound X" is a representative compilation from literature for highly selective sulfonamide-based inhibitors.[7] Acetazolamide (AAZ) is a non-selective inhibitor included for comparison.[7] Data for Ureido-substituted benzenesulfonamides and compounds 18 and 25 are also included to showcase the diversity of inhibition profiles.[5][8]

Experimental Protocols for Assessing Isoform Selectivity

A robust assessment of inhibitor selectivity necessitates a multi-faceted experimental approach. The following protocols are fundamental to this process.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for quantifying the catalytic activity of carbonic anhydrases and the potency of their inhibitors.[7][9]

Principle: The assay measures the initial rate of the pH change resulting from the CA-catalyzed hydration of CO₂. A pH indicator is used to monitor the proton concentration change, which is proportional to the active enzyme concentration.[9] The presence of an inhibitor reduces the reaction rate.[9]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., Tris-HCl) at the desired pH.

    • Prepare stock solutions of the purified hCA isoforms.

    • Prepare serial dilutions of the this compound derivative and a reference inhibitor (e.g., Acetazolamide).

    • Prepare a CO₂-saturated solution.

    • Prepare a pH indicator solution (e.g., phenol red).

  • Enzyme-Inhibitor Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period to allow for the formation of the enzyme-inhibitor complex.

  • Rapid Mixing: In a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over time.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear phase of the absorbance curve.

    • Plot the initial velocity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Experimental Workflow for Stopped-Flow Assay

G reagents Prepare Reagents (Buffer, Enzyme, Inhibitor, CO₂ Solution) dilutions Prepare Serial Dilutions of Inhibitor reagents->dilutions preincubation Pre-incubate Enzyme with Inhibitor dilutions->preincubation mixing Rapid Mixing in Stopped-Flow (Enzyme-Inhibitor + CO₂ Solution) preincubation->mixing absorbance Monitor Absorbance Change mixing->absorbance velocity Calculate Initial Reaction Velocity absorbance->velocity ic50 Determine IC₅₀ Values velocity->ic50 ki Calculate Kᵢ Values (Cheng-Prusoff Equation) ic50->ki G Inhibitor Inhibitor Binding Stability Increased Protein Thermal Stability Inhibitor->Stability Tm Increased Melting Temperature (Tₘ) Stability->Tm

Caption: The principle of the Fluorescent Thermal Shift Assay (FTSA).

X-ray Crystallography

For a definitive understanding of the molecular basis of selectivity, X-ray crystallography provides high-resolution three-dimensional structures of the enzyme-inhibitor complex. [5][6] Principle: A crystallized form of the CA protein in complex with the inhibitor is exposed to an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map and, subsequently, the atomic structure of the complex. [5]This reveals the precise binding mode and the specific interactions between the inhibitor and the amino acid residues in the active site. [5][6]

Structural Insights into Isoform Selectivity

Structural studies have revealed key features that govern the isoform selectivity of sulfonamide inhibitors. For example, the active site of CA II is more open and accessible compared to other isoforms, which can influence inhibitor binding. [6][10]Furthermore, amino acid variations in the hydrophobic and hydrophilic pockets of the active site across different isoforms provide opportunities for designing inhibitors with tailored interactions. [5][6]For instance, interactions with residues like Phe131, Leu198, and Pro202 can be exploited to enhance affinity and selectivity. [6]

Conclusion

The assessment of isoform selectivity for this compound derivatives is a critical endeavor in the development of targeted carbonic anhydrase inhibitors. A combination of robust biochemical assays, such as the stopped-flow CO₂ hydration assay and fluorescent thermal shift assays, provides the quantitative data necessary for comparative analysis. These functional assays, when complemented by high-resolution structural information from X-ray crystallography, offer a comprehensive understanding of the molecular determinants of selectivity. By leveraging these methodologies, researchers can rationally design and optimize novel inhibitors with improved therapeutic profiles and minimized off-target effects.

References

  • Carbonic anhydrase. Wikipedia.
  • Structural analysis of inhibitor binding to human carbonic anhydrase II. PubMed.
  • Structural analysis of inhibitor binding to human carbonic anhydrase II. PMC.
  • Structure, function and applications of carbonic anhydrase isozymes. PubMed.
  • Structural analysis of inhibitor binding to human carbonic anhydrase II. SciSpace.
  • Structure, function and applications of carbonic anhydrase isozymes | Request PDF. ResearchGate.
  • Ultrahigh Resolution Crystal Structures of Human Carbonic Anhydrases I and II Complexed with “Two-Prong” Inhibitors Reveal the Molecular Basis of High Affinity. PMC.
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.
  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. NIH.
  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI.
  • Full article: Structural annotation of human carbonic anhydrases. Taylor & Francis Online.
  • Assay of carbonic anhydrase by titration at constant pH. PMC.
  • A Tour of Carbonic Anhydrase. University of Oxford.
  • Anticonvulsant 4-aminobenzenesulfonamide Derivatives With Branched-Alkylamide Moieties: X-ray Crystallography and Inhibition Studies of Human Carbonic Anhydrase Isoforms I, II, VII, and XIV. PubMed.
  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. ResearchGate.
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie.
  • In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents. PubMed.
  • Carbonic Anhydrase Activity Assay. Protocols.io.
  • Synthesis of 4-aminobenzenesulfonamide. PrepChem.com.
  • Carbonic Anhydrase Inhibitors as Novel Drugs against Mycobacterial β-Carbonic Anhydrases: An Update on In Vitro and In Vivo Studies. PubMed Central.
  • In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. PeerJ.
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. NIH.
  • Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. MDPI.
  • Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. ResearchGate.
  • Hyaluronic Acid-Palmitate Nanoparticle Delivery of Carbonic Anhydrase Inhibitors Impairs Growth and Early Metabolism in Escherichia coli Through β - MDPI.
  • CN103483230B - The preparation method of p-aminobenzenesulfonamide. Google Patents.

Sources

A Tale of Two Sulfonamides: A Head-to-Head Technical Comparison of 4-Aminobenzenesulfonamide and Acetazolamide

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher navigating the vast landscape of sulfonamide-containing compounds, the structural similarity between 4-aminobenzenesulfonamide (sulfanilamide) and acetazolamide can be misleading. While both molecules share the quintessential sulfamoyl group (-SO₂NH₂), their primary mechanisms of action, therapeutic applications, and pharmacodynamic profiles diverge dramatically. This guide provides an in-depth, head-to-head comparison of these two foundational drugs, offering experimental context and field-proven insights for researchers, scientists, and drug development professionals. We will dissect their distinct molecular targets, compare their physicochemical and pharmacokinetic properties, and provide validated experimental protocols to assess their unique biological activities.

At a Glance: Core Physicochemical and Pharmacological Distinctions

A fundamental understanding of these two agents begins with their basic properties and primary therapeutic roles. While both are sulfonamides, one is a trailblazing antibiotic and the other a pioneering carbonic anhydrase inhibitor.

Property4-Aminobenzenesulfonamide (Sulfanilamide)Acetazolamide
IUPAC Name 4-aminobenzenesulfonamideN-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide
Molecular Formula C₆H₈N₂O₂SC₄H₆N₄O₃S₂
Molar Mass 172.20 g/mol 222.24 g/mol
Melting Point 164.5–166.5 °C258–259 °C
Primary Class Antibacterial AgentCarbonic Anhydrase Inhibitor, Diuretic
Primary Molecular Target Dihydropteroate Synthase (DHPS) in bacteriaCarbonic Anhydrase (CA) in mammals
Solubility Slightly soluble in cold water; soluble in boiling water, alcohol, acetone.Very slightly soluble in water; slightly soluble in ethanol.
pKa ~10.47.2 and 9.0

Part 1: Deconstructing the Mechanism of Action

The functional divergence of sulfanilamide and acetazolamide is a classic example of how subtle structural modifications can profoundly alter pharmacological activity. Their primary targets exist in entirely different biological domains—one bacterial, the other mammalian.

4-Aminobenzenesulfonamide: A Competitive Antagonist in Bacterial Folic Acid Synthesis

Sulfanilamide's antibacterial effect is a masterful deception. It functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1] Bacteria rely on this enzyme to incorporate para-aminobenzoic acid (PABA) into dihydrofolic acid, an essential precursor for synthesizing folic acid.[2] Folic acid, in turn, is a vital coenzyme for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[2]

By mimicking the structure of PABA, sulfanilamide binds to the active site of DHPS, halting the folic acid synthesis pathway.[2] This bacteriostatic action effectively starves the bacteria of necessary nucleic acids, preventing their growth and replication.[3] Mammalian cells are unaffected because they do not synthesize their own folic acid; they acquire it from their diet. This selective toxicity was a cornerstone of the pre-penicillin antibiotic era.[2]

Acetazolamide: A Potent, Non-Competitive Inhibitor of Carbonic Anhydrase

In contrast, acetazolamide is a highly potent, non-competitive inhibitor of carbonic anhydrase (CA), a ubiquitous zinc-containing metalloenzyme in mammals.[4][5] The sulfonamide group of acetazolamide binds directly to the zinc ion within the enzyme's active site, displacing the water molecule essential for catalysis.[4] This action blocks the enzyme's ability to catalyze the rapid interconversion of carbon dioxide and water into bicarbonate and protons (H₂O + CO₂ ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻).[6]

This inhibition has profound physiological consequences depending on the tissue:

  • In the Kidney: Inhibition of CA in the proximal convoluted tubule prevents the reabsorption of bicarbonate, leading to its excretion along with sodium, potassium, and water. This results in diuresis and a mild metabolic acidosis.[4][7]

  • In the Eye: CA in the ciliary body is crucial for the secretion of aqueous humor. Acetazolamide's inhibition reduces this secretion, thereby lowering intraocular pressure.[4][5]

  • In the Central Nervous System (CNS): Inhibition of CA can decrease the production of cerebrospinal fluid (CSF) and the resulting metabolic acidosis may stabilize neuronal activity.[4]

While sulfanilamide also possesses a sulfonamide group and can inhibit carbonic anhydrase, its potency is vastly lower than that of acetazolamide. Acetazolamide is a strong inhibitor of multiple CA isoforms, with inhibition constants (Ki) in the low nanomolar range (e.g., Ki of 12 nM for human CA II), making it a specific and therapeutically effective agent for this target.[6]

G cluster_0 4-Aminobenzenesulfonamide (Sulfanilamide) Pathway cluster_1 Acetazolamide Pathway PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Sulfanilamide Sulfanilamide Sulfanilamide->DHPS Competitive Inhibition Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid DNA_RNA Bacterial DNA/RNA Synthesis Folic_Acid->DNA_RNA Growth_Arrest Growth Arrest DNA_RNA->Growth_Arrest CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase (CA) CO2_H2O->CA Substrate Acetazolamide Acetazolamide Acetazolamide->CA Non-Competitive Inhibition H_HCO3 H⁺ + HCO₃⁻ CA->H_HCO3 Physiological_Effect Diuresis ↓ IOP ↓ CSF H_HCO3->Physiological_Effect

Figure 1: Distinct molecular mechanisms of Sulfanilamide and Acetazolamide.

Part 2: Therapeutic Applications and Pharmacokinetics

The differing mechanisms naturally lead to distinct clinical and research applications.

Feature4-Aminobenzenesulfonamide (Sulfanilamide)Acetazolamide
Primary Applications Historically a systemic antibacterial. Currently used topically for vaginal yeast infections (Candida albicans).[8][9]Glaucoma, idiopathic intracranial hypertension, epilepsy, altitude sickness, drug-induced edema, and heart failure.[10][11]
Route of Administration Primarily topicalOral, Intravenous
Absorption Small amount absorbed through vaginal mucosa after topical application.Well absorbed orally (~90% bioavailability).[12]
Metabolism Metabolized via acetylation.Not metabolized; excreted unchanged.[11]
Excretion Primarily renal (urine).Primarily renal (urine).[11]
Plasma Half-Life N/A for topical use6-9 hours.[11]

Part 3: Experimental Validation Protocols

To provide a practical context for researchers, we outline validated, step-by-step methodologies for assessing the primary activity of each compound. The choice of assay is dictated by the drug's specific molecular target.

Protocol 1: Carbonic Anhydrase Inhibition Assay (for Acetazolamide)

This protocol determines the inhibitory potency (IC₅₀) of a compound against a carbonic anhydrase isoform (e.g., human CA II) using its esterase activity. The assay is based on the enzyme-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol, which is monitored spectrophotometrically.[10]

Causality of Experimental Choices:

  • Substrate (p-NPA): Chosen because its hydrolysis by CA produces a chromogenic product, allowing for a simple and robust colorimetric readout.

  • 96-Well Plate Format: Selected for high-throughput capability, enabling simultaneous testing of multiple inhibitor concentrations.

  • Control Inhibitor (Acetazolamide): Used as a positive control to validate the assay's performance and provide a benchmark for comparing the potency of test compounds.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • Enzyme Solution: Prepare a working solution of human Carbonic Anhydrase II (hCAII) at 0.2-0.3 µM in the assay buffer.[10]

    • Substrate Solution: Prepare a 0.5-0.6 mM solution of p-NPA in ethanol or acetonitrile.[10]

    • Inhibitor Solutions: Prepare a stock solution of Acetazolamide (and any test compounds) in DMSO (e.g., 10 mM). Perform serial dilutions to create a range of concentrations for IC₅₀ determination.

  • Assay Procedure (96-Well Plate):

    • Add 50 µL of the hCAII solution to each well (except blanks).

    • Add 50 µL of the serially diluted inhibitor solutions (or DMSO for control) to the respective wells.

    • Add 50 µL of assay buffer to blank wells.

    • Pre-incubate the plate at room temperature for 15 minutes to allow enzyme-inhibitor interaction.

    • Initiate the reaction by adding 100 µL of the p-NPA substrate solution to all wells. The final volume will be 200 µL.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 405 nm using a plate reader in kinetic mode, taking readings every 30 seconds for 5-10 minutes.

    • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time plot.

    • Correct for background by subtracting the rate of the blank wells (non-enzymatic hydrolysis).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitor) plate 2. Plate Setup (96-well) Add Enzyme + Inhibitor prep->plate incubate 3. Pre-incubation (15 min at RT) plate->incubate react 4. Initiate Reaction (Add p-NPA Substrate) incubate->react read 5. Kinetic Readout (Absorbance at 405 nm) react->read analyze 6. Data Analysis (Calculate Rates -> % Inhibition -> IC₅₀) read->analyze

Figure 2: Workflow for the p-NPA Carbonic Anhydrase Inhibition Assay.
Protocol 2: Antimicrobial Susceptibility Testing (for Sulfanilamide)

This protocol determines the Minimum Inhibitory Concentration (MIC) of sulfanilamide against a bacterial strain using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

Causality of Experimental Choices:

  • Media (Mueller-Hinton Broth): Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standardized medium for susceptibility testing as it has low levels of PABA, which would otherwise antagonize the action of sulfonamides.

  • McFarland Standard: Used to standardize the bacterial inoculum, ensuring reproducible results across experiments.

  • Microtiter Plate Format: Allows for efficient testing of a range of drug concentrations in duplicate or triplicate.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Select several isolated colonies of the test bacterium (e.g., Staphylococcus aureus) from an agar plate.

    • Suspend the colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation (96-Well Plate):

    • Prepare a stock solution of sulfanilamide.

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the sulfanilamide stock solution to the first column of wells.

    • Perform two-fold serial dilutions by transferring 50 µL from one column to the next across the plate. Discard the final 50 µL from the last dilution column.

    • This creates a plate with a range of decreasing sulfanilamide concentrations. Reserve wells for a positive control (bacteria, no drug) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the negative control). The final volume in each well is 100 µL.

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.[13]

  • Result Interpretation:

    • After incubation, examine the plate for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of sulfanilamide at which there is no visible growth.

Part 4: Safety, Adverse Effects, and Cross-Reactivity

The distinction between these compounds extends to their safety profiles. Systemic use of sulfanilamide was historically associated with significant toxicity. Today, its topical use limits adverse effects primarily to local hypersensitivity reactions.[14]

Acetazolamide's side effects are directly related to its mechanism of inhibiting carbonic anhydrase and include paresthesias (numbness and tingling), fatigue, loss of appetite, and metabolic acidosis.[10] Electrolyte imbalances and the formation of kidney stones can also occur.

A critical point of discussion is "sulfa allergy." The term typically refers to hypersensitivity reactions to sulfonamide antibiotics, which are structurally characterized by an aromatic amine group at the N4 position.[2][14] This structure is absent in non-antibiotic sulfonamides like acetazolamide.[2][14] While cross-reactivity is considered unlikely and the risk is minimal, the possibility is still noted in drug labeling, and caution is advised for patients with a severe history of sulfonamide antibiotic allergy.[8][9]

Conclusion

Though they share a common chemical moiety, 4-aminobenzenesulfonamide and acetazolamide are fundamentally different therapeutic agents. Sulfanilamide is a competitive inhibitor of a bacterial enzyme, DHPS, serving as a bacteriostatic agent. Acetazolamide is a non-competitive inhibitor of a mammalian enzyme, carbonic anhydrase, with a wide range of applications stemming from the resulting physiological changes. For the drug development professional and researcher, this comparison underscores a crucial principle: pharmacological identity is defined not by a single functional group, but by the molecule's overall structure, its specific three-dimensional interaction with its biological target, and the ultimate physiological cascade it initiates. Understanding these distinctions is paramount for effective research, proper experimental design, and the development of novel, highly selective therapeutic agents.

References

  • Tiwari, A., et al. (2023). Acetazolamide. In: StatPearls [Internet]. StatPearls Publishing.
  • Tsouchnikas, G., et al. (2021). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1738-1752.
  • Wikipedia. (n.d.). Acetazolamide.
  • Wikipedia. (n.d.). Sulfanilamide.
  • ChemBK. (n.d.). 4-aminobenzenesulfonamide.
  • Drugs.com. (n.d.). Acetazolamide: Package Insert / Prescribing Information.
  • Cleveland Clinic. (n.d.). Acetazolamide (Diamox): Uses & Side Effects.
  • Apollo Hospitals. (2025). Acetazolamide: Uses, Side Effects, Dosage & Interactions.
  • Patsnap Synapse. (2024). What is the mechanism of Acetazolamide?.
  • CARE Hospitals. (n.d.). Acetazolamide: Uses, Side Effects, Dosage and Precautions.
  • INCHEM. (n.d.). Acetazolamide (PIM 005).
  • PubChem - NIH. (n.d.). Acetazolamide.
  • Al-Hussain, S. A., & Al-Mohammed, H. I. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Applied Nanoscience, 11(1), 299-310.
  • Leibman, K. C., & Greene, F. E. (1967). Kinetics of inhibition by acetazolamide and sulfanilamide of bicarbonate dehydration catalyzed by bovine carbonic anhydrase. Proceedings of the Society for Experimental Biology and Medicine, 125(1), 106-109.
  • Patsnap Synapse. (2024). What is Sulfanilamide used for?.
  • Shah, T. J., & Hsu, D. Y. (2019). Acetazolamide and sulfonamide allergy: a not so simple story. Wilderness & Environmental Medicine, 30(1), 86-90.
  • Taylor & Francis Online. (n.d.). Sulfanilamides – Knowledge and References.
  • PubChem - NIH. (n.d.). Sulfanilamide.
  • RxList. (n.d.). Sulfanilamide: Side Effects, Uses, Dosage, Interactions, Warnings.
  • Supuran, C. T. (2016). Acetazolamide for the treatment of idiopathic intracranial hypertension. Expert Review of Neurotherapeutics, 16(10), 1135-1142.
  • Wall, G. M., et al. (2025). Acetazolamide for Idiopathic Intracranial Hypertension: An Up-to-Date Review in 2025. Journal of Neuro-Ophthalmology. (Note: This is a hypothetical future publication date from the search result, URL not available).
  • Slideshare. (n.d.). Principle Synthesis mechanism and identifiacation of sulphanilamide.

Sources

A Comparative Guide to the Validation of a Stability-Indicating Assay for 4-Aminobenzenesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of its safety and efficacy profile. A stability-indicating analytical method is therefore not merely a quality control tool, but a fundamental component of drug development that provides critical insights into the degradation pathways and intrinsic stability of the molecule. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of a stability-indicating assay for 4-aminobenzenesulfonamide hydrochloride, a key sulfonamide antibiotic.

This document moves beyond a simple recitation of protocols to explain the scientific rationale behind the experimental choices, ensuring a robust and self-validating system. We will explore a traditional High-Performance Liquid Chromatography (HPLC) method, and then compare its performance characteristics with modern alternatives: Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE).

The Imperative of Stability-Indicating Methods

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), mandate stress testing to elucidate the intrinsic stability of a drug substance.[1][2] The purpose of these forced degradation studies is twofold: to identify likely degradation products and to establish that the chosen analytical procedure can accurately measure the analyte in the presence of these degradants.[3] An ideal stability-indicating method will resolve the active ingredient from all potential impurities and degradation products.

Forced degradation studies typically expose the API to a range of stress conditions, including acid and base hydrolysis, oxidation, heat, and light.[4][5] The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and identify degradation products without destroying the molecule entirely.[6]

High-Performance Liquid Chromatography (HPLC): The Established Workhorse

HPLC has long been the gold standard for pharmaceutical analysis due to its robustness and versatility.[7][8] Here, we detail the validation of a reversed-phase HPLC (RP-HPLC) method for this compound, adhering to the principles outlined in ICH Q2(R1).[9][10][11]

Experimental Protocol: HPLC Method Validation

Chromatographic Conditions:

  • Column: YMC-Triart C8 (250 mm x 4.6 mm, 5 µm)[12]

  • Mobile Phase: Gradient elution with a suitable buffer and organic modifier (e.g., acetonitrile)

  • Flow Rate: 1.0 mL/min[12]

  • Detection: UV at 265 nm[13]

  • Injection Volume: 5 µL[12]

  • Column Temperature: 25 °C[13]

Forced Degradation Study Protocol:

  • Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 60°C for 30 minutes.[14]

  • Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 60°C for 30 minutes.[14]

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light.

Validation Parameters and Rationale

The validation of this HPLC method encompasses the following parameters, as mandated by ICH Q2(R1)[9][10][11]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the separation of the main peak from any degradation peaks in the chromatograms from the forced degradation study.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration. A correlation coefficient (r²) of ≥ 0.999 is desirable.[7][12]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, spiking a placebo with known concentrations of the API. Recoveries in the range of 98-102% are generally considered acceptable.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). The relative standard deviation (RSD) should typically be less than 2%.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

G cluster_forced_degradation Forced Degradation Studies cluster_validation HPLC Method Validation (ICH Q2(R1)) API 4-Aminobenzenesulfonamide HCl Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Stressed Samples Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Stressed Samples Oxidation Oxidative Stress (3% H2O2) API->Oxidation Stressed Samples Thermal Thermal Stress (105°C) API->Thermal Stressed Samples Photo Photolytic Stress (UV/Vis Light) API->Photo Stressed Samples Specificity Specificity Acid->Specificity Inject & Analyze Base->Specificity Inject & Analyze Oxidation->Specificity Inject & Analyze Thermal->Specificity Inject & Analyze Photo->Specificity Inject & Analyze Linearity Linearity & Range Accuracy Accuracy Precision Precision Robustness Robustness Validated_Method Validated Stability-Indicating HPLC Method Robustness->Validated_Method

Caption: Workflow for Forced Degradation and HPLC Method Validation.

Comparative Performance Analysis: HPLC vs. UPLC vs. CE

While HPLC is a reliable technique, advances in separation science have introduced faster and more efficient alternatives. Below, we compare the validated HPLC method with Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE).

Ultra-Performance Liquid Chromatography (UPLC)

UPLC operates on the same principles as HPLC but utilizes smaller particle size columns (typically <2 µm), resulting in significantly higher efficiency and resolution.[15][16] This technology requires instrumentation capable of handling much higher backpressures (up to 15,000 psi) compared to conventional HPLC systems.[17]

Key Advantages of UPLC over HPLC for Sulfonamide Analysis:

  • Speed: UPLC can reduce analysis times by a factor of up to nine compared to HPLC systems using 5 µm particle columns.[15] For the analysis of sulfonamides, a study demonstrated a 30% reduction in separation time with UPLC compared to HPLC.[18]

  • Resolution: The smaller particle size in UPLC columns leads to sharper and narrower peaks, resulting in improved resolution between the parent drug and its degradation products.[15]

  • Sensitivity: The narrower peaks in UPLC lead to a better signal-to-noise ratio, enhancing sensitivity.[17]

  • Solvent Consumption: The faster analysis times and lower flow rates used in UPLC significantly reduce solvent consumption, making it a more environmentally friendly and cost-effective technique.[16]

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a powerful separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[1] It offers a different separation mechanism compared to the partitioning that occurs in HPLC and UPLC, making it an excellent orthogonal technique for method validation and impurity profiling.

Key Advantages and Considerations for CE in Sulfonamide Analysis:

  • High Efficiency: CE can achieve very high theoretical plate counts, leading to excellent resolution.

  • Minimal Sample and Reagent Consumption: CE uses nanoliter injection volumes and minimal amounts of buffer, making it highly economical.

  • Orthogonal Selectivity: As the separation is based on charge-to-size ratio, CE can often separate impurities that co-elute in reversed-phase HPLC.

  • Sensitivity: While inherently less sensitive than HPLC with UV detection due to the short path length of the capillary, sensitivity can be significantly enhanced using techniques like field-amplified sample injection.[2]

G cluster_legend Performance Comparison HPLC HPLC Established & Robust Slower Analysis Higher Solvent Use UPLC UPLC High Speed & Resolution Lower Solvent Use High Initial Cost HPLC->UPLC Evolution CE CE Orthogonal Selectivity Minimal Sample Use Lower Sensitivity (UV) HPLC->CE Alternative

Caption: Key Attributes of HPLC, UPLC, and CE for Stability Assays.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of the three techniques for the analysis of sulfonamides.

ParameterHPLCUPLCCapillary Electrophoresis (CE)
Analysis Time 15-20 minutes[19]3-10 minutes[19]~20 minutes
Resolution GoodExcellentExcellent
Sensitivity (UV) GoodExcellentModerate (can be enhanced)
Solvent Consumption HighLowVery Low
Sample Volume MicrolitersMicrolitersNanoliters
Separation Principle PartitioningPartitioningElectrophoretic Mobility
Initial Cost ModerateHigh[17]Moderate

Conclusion and Recommendations

The validation of a stability-indicating assay is a critical step in ensuring the quality, safety, and efficacy of a drug product. While a well-validated HPLC method provides a robust and reliable platform for the analysis of this compound, modern techniques offer significant advantages.

UPLC stands out as a superior alternative for routine quality control environments where high throughput and reduced operational costs are paramount.[16] Its enhanced speed, resolution, and sensitivity can lead to more efficient drug development timelines.

Capillary Electrophoresis serves as an invaluable orthogonal technique. Its unique separation mechanism makes it ideal for cross-validating HPLC/UPLC methods and for resolving complex impurity profiles that may be challenging for liquid chromatography.

For a comprehensive stability program, a hybrid approach is often the most effective. The development and validation of a primary UPLC method for routine analysis, supported by a complementary CE method for orthogonal verification, represents a scientifically sound and regulatory-compliant strategy for ensuring the stability of this compound.

References

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • UPLC vs HPLC: what is the difference? Alispharm.
  • HPLC vs. UPLC. WebofPharma.
  • Differences between HPLC and UPLC. Pharmaguideline.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmaceutical Research.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Comparison of LC and UPLC Coupled to MS–MS for the Determination of Sulfonamides in Egg and Honey. ResearchGate.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Stability Indicating HPLC Method Development and Validation. SciSpace.
  • Forced Degradation Studies. SciSpace.
  • A Review on Comparative study of HPLC and UPLC. RJPT.
  • Step-up in liquid chromatography from HPLC to UPLC: A comparative and comprehensive review. The Pharma Innovation.
  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Separation Science.
  • Development and Validation of a Capillary Zone Electrophoresis–Tandem Mass Spectrometry Method for Simultaneous Quantification of Eight β-Lactam Antibiotics and Two β-Lactamase Inhibitors in Plasma Samples. PMC.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.
  • View of Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • Development and validation of a stability indicating UPLC method for determination of ticlopidine hydrochloride in its tablet formulation. NIH.
  • 1053 CAPILLARY ELECTROPHORESIS. US Pharmacopeia (USP).
  • Development and Validation of a Capillary Electrophoresis Method for the Determination of Phenothiazines in Human Urine in the Low Nanogram Per Milliliter Concentration Range Using Field-Amplified Sample Injection. PubMed.
  • Forced Degradation Studies. MedCrave online.
  • Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. ResearchGate.

Sources

A Senior Application Scientist's Guide to Comparative Docking of 4-Aminobenzenesulfonamide Derivatives in the Carbonic Anhydrase Active Site

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. Here, we will navigate the nuances of performing a comparative molecular docking study, focusing on a classic yet highly relevant pairing: 4-aminobenzenesulfonamide derivatives and their therapeutic target, Carbonic Anhydrase (CA). This guide moves beyond a simple step-by-step protocol, delving into the causality behind experimental choices to ensure scientific integrity and produce trustworthy, reproducible results.

The primary sulfonamides (R-SO₂NH₂) are a cornerstone class of inhibitors for the zinc-containing metalloenzyme family of Carbonic Anhydrases.[1][2] These enzymes are pivotal in physiological processes such as pH homeostasis, CO₂ transport, and electrolyte secretion.[3] Their dysfunction or overexpression is linked to a variety of pathologies, including glaucoma, epilepsy, and cancer, making them a compelling drug target.[4][5] Specifically, isoforms like the ubiquitous Carbonic Anhydrase II (CA II) and the tumor-associated Carbonic Anhydrase IX (CA IX) are of significant interest.[4][6]

This guide will provide a robust framework for evaluating novel 4-aminobenzenesulfonamide derivatives against these isoforms using in silico methods, with a focus on validation, comparison, and interpretation of the docking results.

The Central Hypothesis: Validated Docking as a Predictive Tool

The core principle of this workflow is that a properly validated molecular docking protocol can accurately predict the binding modes of novel ligands, allowing for a comparative analysis of their potential inhibitory activity. This predictive power is contingent on the protocol's demonstrated ability to reproduce a known, experimentally determined binding pose.

Part 1: The Experimental Blueprint: A Self-Validating Docking Workflow

A trustworthy docking study is a self-validating one. Before screening novel compounds, it is imperative to prove that the chosen parameters can replicate a known crystallographic binding pose. This is achieved by "re-docking" the co-crystallized ligand into the active site of the receptor and comparing the predicted pose to the experimental one.[7][8][9] An acceptable Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked and crystal poses is typically considered a successful validation.[8][10]

Below is a detailed workflow, from protein preparation to comparative analysis, using AutoDock Vina, a widely used, effective, and open-source docking engine.[11][12]

Detailed Experimental Protocol

Step 1: Receptor Preparation

  • Acquisition of Crystal Structures:

    • Download the crystal structures of the target proteins from the Protein Data Bank (PDB). For this guide, we will use:

      • Human Carbonic Anhydrase II (hCA II) complexed with a sulfonamide inhibitor (e.g., PDB ID: 3K34).[13]

      • Human Carbonic Anhydrase IX (hCA IX) complexed with a sulfonamide inhibitor (e.g., PDB ID: 5FL6).[6][14]

    • Rationale: Starting with a ligand-bound structure (holo-form) provides the precise coordinates of the active site, which is crucial for defining the docking search space.

  • Cleaning the PDB File:

    • Using molecular visualization software (e.g., UCSF Chimera, PyMOL, Discovery Studio), remove all non-essential molecules, including water, co-solvents, and any protein chains not involved in the binding site.

    • Rationale: Water molecules can interfere with the docking algorithm unless they are known to play a critical role in ligand binding, in which case more advanced docking protocols are required. For a standard approach, their removal simplifies the system.

  • Preparing the Receptor for Docking:

    • Use AutoDock Tools to:

      • Add polar hydrogens.

      • Assign Gasteiger charges.

      • Merge non-polar hydrogens.

      • Save the prepared receptor in the PDBQT file format.

    • Rationale: The docking software requires specific atom types and charges to calculate the energy of interactions. The PDBQT format contains this necessary information.

Step 2: Ligand Preparation

  • Co-crystallized Ligand for Validation:

    • Extract the co-crystallized sulfonamide inhibitor from the original PDB file and save it as a separate PDB file.

    • Use AutoDock Tools to prepare this ligand in the same manner as the novel derivatives (detect root, set torsions, save as PDBQT). This will be your positive control for validation.

  • Novel 4-Aminobenzenesulfonamide Derivatives:

    • Sketch the 2D structures of your derivative compounds using software like ChemDraw or Marvin Sketch.

    • Convert the 2D structures to 3D structures.

    • Perform an energy minimization using a suitable force field (e.g., MMFF94).

    • Rationale: This step ensures that the ligands have realistic bond lengths and angles before docking.

    • Prepare each ligand for docking using AutoDock Tools, defining rotatable bonds and saving them in PDBQT format. The sulfonamide group should be treated as deprotonated at physiological pH to properly interact with the active site zinc ion.[2][15]

Step 3: Docking Simulation with AutoDock Vina

  • Grid Box Generation:

    • Define the search space (grid box) for docking. The box should be centered on the co-crystallized ligand's position in the active site and be large enough to encompass the entire binding pocket, allowing for sufficient rotational and translational freedom for the ligands.

  • Configuration File:

    • Create a configuration text file that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the name of the output file.

  • Execution:

    • Run AutoDock Vina from the command line, referencing your configuration file. Vina will perform the docking calculations and generate an output PDBQT file containing the predicted binding poses ranked by their binding affinity scores.

Step 4: Protocol Validation (The Crucial Checkpoint)

  • Re-docking the Co-crystallized Ligand:

    • Perform the docking simulation using the prepared receptor and the extracted co-crystallized ligand.

  • RMSD Calculation:

    • Superimpose the top-ranked docked pose of the co-crystallized ligand with its original crystallographic pose.

    • Calculate the RMSD between the heavy atoms of the two poses.

    • If RMSD < 2.0 Å, the protocol is validated. The chosen parameters are reliable for predicting the binding mode of similar compounds.

    • If RMSD ≥ 2.0 Å, the protocol is not validated. You must troubleshoot by adjusting the grid box size/location, re-evaluating ligand protonation states, or considering receptor flexibility. Do not proceed to dock your novel derivatives until validation is successful.[8][10]

Workflow Visualization

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB Download PDB Structures (e.g., 3K34, 5FL6) Clean Clean Receptor (Remove Water, etc.) PDB->Clean PrepR Prepare Receptor (Add H, Charges) -> PDBQT Clean->PrepR Grid Define Grid Box (Centered on Co-crystal Ligand) PrepR->Grid Ligands Prepare Ligands (Derivatives & Co-crystal) -> PDBQT Vina Run AutoDock Vina Ligands->Vina Grid->Vina Validate Validate Protocol (Re-dock Co-crystal Ligand) Vina->Validate RMSD RMSD < 2.0 Å? Validate->RMSD RMSD->Grid No (Adjust Parameters) DockNew Dock Novel Derivatives RMSD->DockNew Yes Analyze Analyze Results (Scores, Poses, Interactions) DockNew->Analyze Compare Comparative Analysis Analyze->Compare G Ligand 4-Aminobenzenesulfonamide Derivative Zn Zn²⁺ Ligand->Zn Coordination Bond (SO₂NH⁻) Thr199 Thr199 Ligand->Thr199 H-Bond (SO₂) Gln92 Gln92 Ligand->Gln92 H-Bond Hydrophobic Hydrophobic Pocket (Val121, Leu198, etc.) Ligand->Hydrophobic Hydrophobic Int. His64 His64 Ligand->His64 Potential H-Bond (Tail Group) His94 His94 His96 His96 His119 His119

Caption: Key interactions of sulfonamides in the CA active site.

Conclusion: Bridging In Silico and In Vitro

This guide outlines a robust, self-validating methodology for the comparative docking of 4-aminobenzenesulfonamide derivatives against carbonic anhydrase isoforms. By anchoring the study with an experimental validation step, researchers can generate reliable, comparative data on binding affinities and interaction patterns. This in silico analysis serves as a powerful hypothesis-generation tool, enabling the prioritization of compounds for synthesis and subsequent in vitro enzymatic assays. The insights gained from understanding the specific molecular interactions can guide further iterations of structure-activity relationship (SAR) studies, accelerating the discovery of potent and isoform-selective CA inhibitors.

References

  • Behnke, C.A., Le Trong, I., Merritt, E.A., Teller, D.C., Stenkamp, R.E. (2010). Human carbonic anhydrase II with a sulfonamide inhibitor.
  • Boriack-Sjodin, P. A., et al. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein Science, 7(12), 2483–2489. [Link]
  • Di Fiore, A., De Simone, G., Alterio, V., et al. (2016). The anticonvulsant sulfamide JNJ-26990990 and its S,S-dioxide analog strongly inhibit carbonic anhydrases: solution and X-ray crystallographic studies.
  • De Simone, G., Vitale, R.M., Di Fiore, A., et al. (2007). Carbonic anhydrase inhibitors: Hypoxia-activatable sulfonamides incorporating disulfide bonds that target the tumor-associated isoform IX.
  • Arshad, M. F., et al. (2017). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
  • Schulze Wischeler, J., Heine, A., Klebe, G. (2011). Carbonic Anhydrase II in complex with novel sulfonamide inhibitor.
  • Leitans, J., Kazaks, A., Balode, A., et al. (2015). An Efficient Expression and Crystallization System of the Cancer Associated Carbonic Anhydrase Isoform IX. Journal of Medicinal Chemistry, 58(22), 9092-9097. [Link]
  • Leitans, J., Tars, K., Zalubovskis, R. (2015). Three dimensional structure of human carbonic anhydrase IX in complex with 5-(1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)thiophene-2- sulfonamide.
  • Leitans, J., Tars, K., Zalubovskis, R. (2015). Three dimensional structure of human carbonic anhydrase IX in complex with 5-(1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl)thiophene-2- sulfonamide.
  • Sgrignani, J., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(2), 263–269. [Link]
  • ResearchGate. (n.d.). Validation of docking protocol by redocking the cocrystallized ligand 994 in PDB ID 2P2H.
  • Leitans, J., Tars, K. (2023). The Crystal Structure of Human Carbonic Anhydrase IX in Complex with Sulfonamide.
  • ResearchGate. (2015). How can I validate a docking protocol?
  • de Oliveira, R. B., et al. (2024). In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease. Molecules, 29(11), 2548. [Link]
  • Sgrignani, J., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. CNR-IRIS. [Link]
  • Koraboina, C. P., et al. (2023). Molecular Docking analysis results using Autodock Vina for all oxindole sulfonamide derivatives.
  • Samanta, U., et al. (2023). A Case Study on the Use of Binding Free Energies to Screen Inhibitors of Human Carbonic Anhydrase II. Journal of Physical Chemistry B, 127(20), 4496–4508. [Link]
  • ResearchGate. (n.d.). Validation of docking showing the co-crystallized ligand (in grey) and the re-docked pose (in red) with an RMSD score of 0.28 Å.
  • Pacchiano, F., et al. (2010). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Journal of Medicinal Chemistry, 53(5), 2097–2107. [Link]
  • Liang, J. Y., & Lipscomb, W. N. (1989). Binding of sulfonamide and acetamide to the active-site Zn2+ in carbonic anhydrase: a theoretical study. Biochemistry, 28(25), 9724–9733. [Link]
  • Tuccinardi, T., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Molecules, 25(20), 4795. [Link]
  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12489. [Link]
  • ResearchGate. (n.d.). Illustration of 3D binding interactions of the acetazolamide (a) and the most potent compound 1n (b) in the active site of human CA II.
  • Zaib, S., et al. (2021). Synthesis, Bioactivity Assessment, and Molecular Docking of Non-sulfonamide Benzimidazole-Derived N-Acylhydrazone Scaffolds as Carbonic Anhydrase-II Inhibitors. ACS Omega, 6(51), 35678–35688. [Link]
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]
  • Khan, I., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Scientific Reports, 13(1), 17351. [Link]
  • The Scripps Research Institute. (n.d.). AutoDock Vina. The Scripps Research Institute. [Link]
  • Journal of Applied Pharmaceutical Sciences and Research. (2023). In-silico docking studies of carbonic anhydrase inhibitors in the management of neuropathic pain.
  • Sippel, K. H., et al. (2009). High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design. Acta Crystallographica Section F, 65(Pt 10), 992–995. [Link]
  • ResearchGate. (2024). Investigation of Antimicrobial Activities and Molecular Docking Studies of Synthesized Sulfonamide Compounds.
  • Tamarind Bio. (n.d.). How to use Autodock Vina online. Tamarind Bio. [Link]
  • Sankaran, M., et al. (2013). Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands.
  • Kumar, D., et al. (2015). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives.
  • Barman, S., et al. (2021). Design and molecular docking of sulfonamide derivatives. International Journal of Current Pharmaceutical Research, 13(4), 93-97. [Link]
  • Eberhardt, J., et al. (2021). AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings.
  • Wang, Y., et al. (2016). Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. Molecules, 21(11), 1485. [Link]
  • Li, Y., et al. (2019). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Molecules, 24(21), 3866. [Link]
  • Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]
  • Wu, H., et al. (2018). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Molecules, 23(10), 2539. [Link]

Sources

A Senior Application Scientist's Guide to Selecting the Optimal HPLC Column for 4-Aminobenzenesulfonamide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth evaluation of High-Performance Liquid Chromatography (HPLC) columns for the robust analysis of 4-aminobenzenesulfonamide (sulfanilamide). As a foundational molecule for sulfa drugs, its accurate quantification is critical in pharmaceutical quality control and research.[1] We will explore the performance of three common reversed-phase columns—C18, C8, and Phenyl-Hexyl—offering a comparative analysis based on established chromatographic principles and experimental data. This document is intended for researchers, analytical scientists, and drug development professionals seeking to optimize their chromatographic methods for sulfonamide analysis.

The Scientific Imperative: Why Column Selection Matters

4-Aminobenzenesulfonamide is a polar aromatic compound, and its chemical properties dictate its behavior during chromatographic separation.[2] The choice of an HPLC column is not merely a matter of routine; it is the cornerstone of method development. The stationary phase chemistry governs the retention, resolution, and peak shape of the analyte, directly impacting the accuracy, precision, and reliability of the analytical results.[3] An inadequately chosen column can lead to issues such as poor peak symmetry, insufficient retention, or co-elution with impurities, compromising the validity of the entire analytical method.

This guide will dissect the performance of three distinct stationary phases to provide a clear rationale for selecting the most suitable column for your specific analytical needs. We will move beyond a simple listing of features to explain the causality behind the chromatographic performance, grounded in the physicochemical interactions between the analyte and the stationary phase.

Understanding the Separation Mechanism: A Tale of Three Columns

Reversed-phase HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. 4-Aminobenzenesulfonamide, with its benzene ring, exhibits nonpolar character, but the amino and sulfonamide groups introduce significant polarity.[4] The interplay of these features with different stationary phases is key to achieving a successful separation.

  • C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography. The long 18-carbon alkyl chains create a highly hydrophobic stationary phase, promoting strong retention for nonpolar compounds.[5] For 4-aminobenzenesulfonamide, the interaction will be primarily driven by the hydrophobic benzene ring.

  • C8 (Octylsilane): With shorter 8-carbon alkyl chains, the C8 phase is less hydrophobic than C18.[3][5] This results in weaker interactions and generally shorter retention times for nonpolar analytes.[3] It can be advantageous when analyzing more polar compounds or when faster analysis times are desired.

  • Phenyl-Hexyl: This column offers a unique separation mechanism. In addition to hydrophobic interactions from the hexyl chains, the phenyl groups can engage in π-π interactions with the aromatic ring of the analyte.[6] This can lead to alternative selectivity, especially for aromatic compounds, potentially improving resolution from closely related impurities.[6]

The following diagram illustrates the primary interaction mechanisms between 4-aminobenzenesulfonamide and the three stationary phases.

G cluster_analyte Analyte: 4-Aminobenzenesulfonamide cluster_columns Stationary Phases cluster_interactions Primary Interaction Mechanisms Analyte Benzene Ring Amino Group (NH2) Sulfonamide Group (SO2NH2) Interaction1 Strong Hydrophobic Interaction Analyte:f0->Interaction1 Interaction2 Moderate Hydrophobic Interaction Analyte:f0->Interaction2 Interaction3 Hydrophobic + π-π Interaction Analyte:f0->Interaction3 C18 C18 Octadecyl C8 C8 Octyl Phenyl Phenyl-Hexyl Phenyl Interaction1->C18 Interaction2->C8 Interaction3->Phenyl

Caption: Analyte-Stationary Phase Interaction Mechanisms.

Experimental Design: A Head-to-Head Comparison

To provide a robust comparison, we outline a standardized experimental protocol. The objective is to analyze a solution of 4-aminobenzenesulfonamide under identical conditions on three different HPLC columns, allowing for a direct assessment of their performance based on key chromatographic parameters.

Materials and Instrumentation
  • HPLC System: An Agilent 1100 Series HPLC or equivalent, equipped with a binary pump, autosampler, column thermostat, and a diode-array detector (DAD).

  • Analyte: 4-Aminobenzenesulfonamide reference standard (≥99% purity).

  • Columns:

    • C18 Column: Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)

    • C8 Column: YMC-Triart C8 (150 x 4.6 mm, 5 µm)

    • Phenyl-Hexyl Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 5 µm)

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, and dipotassium hydrogen phosphate (analytical grade).

Experimental Workflow

The following diagram outlines the step-by-step process for the comparative analysis.

G A Mobile Phase Preparation (Buffer + Acetonitrile) C HPLC System Setup (Set Flow, Wavelength, Temp) A->C B Standard Solution Preparation (5 µg/mL in Water) E Inject Standard Solution (5 µL) B->E D Column Equilibration (Run mobile phase for 30 min) C->D D->E F Acquire Chromatogram E->F G Data Analysis (Measure tR, Tf, N) F->G H Repeat for Each Column G->H

Caption: Experimental workflow for column performance evaluation.

Detailed Experimental Protocol

This protocol is designed to be self-validating, ensuring that the results are reproducible and reliable.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous Buffer): Dissolve 1.74 g of dipotassium hydrogen phosphate in 1000 mL of HPLC-grade water.[7] Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Use 100% HPLC-grade acetonitrile.

  • Isocratic Mixture: The experiment will be run under isocratic conditions with a mobile phase composition of 80% Mobile Phase A and 20% Mobile Phase B . This composition is a common starting point for polar aromatic compounds.

Step 2: Standard Solution Preparation

  • Stock Solution (500 µg/mL): Accurately weigh approximately 50 mg of 4-aminobenzenesulfonamide reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with HPLC-grade water.[7][8]

  • Working Standard (5 µg/mL): Pipette 1.0 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with HPLC-grade water.[7][8] This concentration is suitable for UV detection and falls within a typical linear range for such an assay.[9]

Step 3: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min[7]

  • Injection Volume: 5 µL[7]

  • Column Temperature: 25 °C[7]

  • Detection Wavelength: 265 nm[7]

  • Run Time: 15 minutes

Step 4: Data Analysis For each column, perform three replicate injections of the working standard. Calculate the average and standard deviation for the following parameters:

  • Retention Time (t_R): The time from injection to the peak maximum.

  • Tailing Factor (T_f): A measure of peak symmetry, calculated at 5% of the peak height. An ideal peak has a T_f of 1.0.

  • Theoretical Plates (N): A measure of column efficiency. Higher values indicate better efficiency and sharper peaks.

Expected Results and Performance Discussion

The following table summarizes the anticipated performance of each column based on their inherent chemical properties.

Chromatographic ParameterC18 Column (Expected)C8 Column (Expected)Phenyl-Hexyl Column (Expected)
Retention Time (t_R) ~ 9.5 min~ 6.0 min~ 7.5 min
Tailing Factor (T_f) ≤ 1.3≤ 1.2≤ 1.2
Theoretical Plates (N) > 7000> 8000> 8000
Causality of Performance
  • Retention Time (t_R):

    • C18: The high hydrophobicity of the C18 phase leads to the strongest retention of the 4-aminobenzenesulfonamide molecule, resulting in the longest retention time.[3][5] This strong retention is beneficial for resolving the analyte from very early eluting, polar impurities.

    • C8: The reduced hydrophobicity of the C8 phase results in significantly shorter retention times compared to C18.[3][7] This is ideal for high-throughput analysis where speed is a primary concern, provided that resolution from other components is adequate.

    • Phenyl-Hexyl: The retention is expected to be intermediate between C8 and C18. The combination of hydrophobic (hexyl) and π-π interactions provides a balanced retention mechanism.[6] The π-π interaction with the analyte's benzene ring contributes to its retention, making it longer than on a purely alkyl C8 phase.

  • Peak Shape (Tailing Factor & Theoretical Plates):

    • All three columns are modern, high-performance columns expected to produce excellent peak shapes (Tailing Factor close to 1) and high efficiency (high Theoretical Plate count). The C8 and Phenyl-Hexyl columns may show slightly better symmetry. This is because the less retentive C8 phase can reduce secondary interactions, and the phenyl phase offers a different interaction mode that can sometimes mitigate tailing caused by residual silanol groups on the silica surface.

Conclusion and Recommendations

The optimal HPLC column for 4-aminobenzenesulfonamide analysis is contingent on the specific goals of the method.

  • For Maximum Retention and Resolution: The C18 column is the preferred choice. Its strong hydrophobic retention is ideal for complex sample matrices where baseline separation from numerous impurities is required.

  • For High-Throughput and Rapid Analysis: The C8 column offers a clear advantage.[7] Its lower retention allows for significantly shorter run times without a major sacrifice in peak shape or efficiency, making it suitable for routine quality control testing.

  • For Alternative Selectivity and Method Development: The Phenyl-Hexyl column is an invaluable tool.[6] When developing a new method or troubleshooting a separation where a C18 or C8 column fails to provide adequate resolution, the unique π-π interaction mechanism of the phenyl phase can provide the necessary change in selectivity to resolve challenging peak pairs.

By understanding the fundamental principles of these stationary phases and their interaction with 4-aminobenzenesulfonamide, analytical scientists can make an informed decision, leading to the development of robust, reliable, and efficient HPLC methods.

References

  • Pawar, S., Dhabale, P. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. [Link]
  • Trends in Sciences. (2023). View of Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
  • SIELC Technologies. Separation of Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Pawar, S., Dhabale, P. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • Bratton, A. C., Marshall, E. K. (1939). THE DETERMINATION OF SULFANILAMIDE (p-AMINOBENZENESULFONAMIDE) IN BIOLOGICAL MEDIA.
  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies. [Link]
  • Pharma Times. (2024). Performance Differences of C8 and C18 Columns in HPLC Systems. Pharma Times Official. [Link]
  • Pharmaguideline. (2024). Difference between C8 and C18 Columns Used in HPLC System. Pharmaguideline. [Link]
  • Journal of Applied Pharmaceutical Science and Research. (2021). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Applied Pharmaceutical Science and Research. [Link]
  • PubChem. 4-Aminobenzenesulfonamide;ethene.
  • Chitescu, C. L., et al. (2012). Simultaneous analysis of four sulfonamides in chicken muscle tissue by HPLC.
  • Long, W. J., Mack, A. E. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies. [Link]
  • Agilent Technologies. (n.d.).
  • Patyra, E., et al. (2021).
  • Ingerslev, F., Halling-Sørensen, B. (2001). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry, 20(12), 2467-2473. [Link]

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Validation of Analytical Methods for 4-Aminobenzenesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison and Guide to Establishing Method Reproducibility Across Laboratories

For researchers, scientists, and drug development professionals, the assurance that an analytical method yields consistent and reliable results, regardless of where it is performed, is paramount. This guide provides an in-depth, technical comparison of key performance characteristics and a structured approach to the inter-laboratory validation of an analytical method for 4-aminobenzenesulfonamide hydrochloride. Drawing upon principles from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), this document will explain the causality behind experimental choices, ensuring a self-validating and trustworthy protocol.

Introduction: The Criticality of Inter-Laboratory Validation

This compound, a key chemical entity, demands precise and accurate quantification for quality control and regulatory purposes. An analytical method, even after rigorous in-house validation, can exhibit variability when transferred between different laboratories. This variability can stem from differences in equipment, reagents, environmental conditions, and analyst technique. Inter-laboratory validation, also known as a collaborative study or method transfer, is the ultimate test of a method's robustness and reproducibility. Its primary objective is to demonstrate that a validated analytical procedure can be executed by different laboratories and produce comparable results.

Regulatory bodies like the FDA and international standards such as ICH Q2(R1) and USP General Chapter <1224> provide a framework for this process, emphasizing that a method's validated state must be maintained upon transfer. This guide will synthesize these requirements into a practical, field-proven protocol.

Designing the Inter-Laboratory Study: A Framework for Success

A successful inter-laboratory study is built on a foundation of a comprehensive and mutually agreed-upon protocol. This protocol serves as the blueprint for all participating laboratories, minimizing ambiguity and ensuring a standardized approach.

Here is a visual representation of the key stages in an inter-laboratory validation workflow:

Inter_Laboratory_Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting P1 Define Study Objectives & Acceptance Criteria P2 Select Participating Laboratories P1->P2 P3 Develop Detailed Transfer Protocol P2->P3 P4 Prepare & Distribute Homogeneous Samples P3->P4 E1 Receiving Lab Confirms Readiness P4->E1 E2 Execution of Protocol by all Labs E1->E2 E3 Data Collection & Reporting E2->E3 A1 Statistical Analysis of Combined Data E3->A1 A2 Compare Results to Acceptance Criteria A1->A2 A3 Investigate Deviations & Outliers A2->A3 A4 Final Validation Report A3->A4

Caption: Workflow for a typical inter-laboratory validation study.

The core components of the transfer protocol should include:

  • Objective and Scope: Clearly state the purpose of the study and the specific analytical method being validated.

  • Responsibilities: Delineate the roles of the transferring and receiving laboratories.

  • Materials and Instruments: Specify all critical reagents, standards, and equipment specifications.

  • Analytical Procedure: Provide a step-by-step, unambiguous description of the method.

  • Experimental Design: Detail the samples to be tested, the number of replicates, and the validation parameters to be assessed.

  • Acceptance Criteria: Pre-define the statistical limits for each validation parameter to objectively determine the success of the transfer.

The Analytical Method: A Representative HPLC-UV Protocol

For the quantification of this compound, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a common and robust choice. The following protocol serves as a representative method for this inter-laboratory study.

Experimental Protocol: HPLC-UV Analysis of this compound

  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve this compound reference standard in diluent (e.g., HPLC grade water) to prepare a stock solution of 1000 µg/mL.

    • Perform serial dilutions to prepare working standard solutions at concentrations of 50, 75, 100, 125, and 150 µg/mL.

  • Preparation of Sample Solutions:

    • Prepare a bulk sample of a placebo matrix spiked with this compound at a target concentration of 100 µg/mL.

    • Homogenize the bulk sample thoroughly to ensure uniformity before distribution to participating laboratories.

  • Chromatographic Conditions:

    • HPLC System: A system equipped with a UV-Visible or Photodiode Array (PDA) detector.

    • Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase: A suitable gradient or isocratic elution using a mixture of a buffer (e.g., di-potassium hydrogen phosphate) and an organic modifier (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 5 µL.

  • System Suitability:

    • Before sample analysis, perform at least five replicate injections of the 100 µg/mL standard solution.

    • The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.

Key Validation Parameters and Comparative Data

The inter-laboratory validation focuses on assessing the reproducibility of the method's key performance characteristics. The relationship between these parameters is crucial for a comprehensive validation.

Validation_Parameters Accuracy Accuracy (% Recovery) Precision Precision (%RSD) Accuracy->Precision Reproducibility Reproducibility (Inter-Lab Precision) Precision->Reproducibility Robustness Robustness Reproducibility->Robustness Specificity Specificity Specificity->Accuracy Linearity Linearity (r²) Linearity->Accuracy

A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Aminobenzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of antimicrobial agent evaluation, this guide offers an in-depth comparison of the in vitro and in vivo efficacy of 4-aminobenzenesulfonamide analogs. This document moves beyond a simple recitation of data, providing a critical analysis of experimental methodologies and the causal relationships that govern the translation of laboratory findings to preclinical models.

Introduction: The Enduring Relevance of Sulfonamides

4-Aminobenzenesulfonamide, the foundational structure of sulfonamide drugs, ushered in the era of synthetic antimicrobial therapy.[1] These compounds function as structural analogs of para-aminobenzoic acid (PABA), competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS).[2][3][4] This essential enzyme is a key component in the folic acid synthesis pathway, which is vital for the production of nucleic acids and amino acids necessary for bacterial replication.[2][4] As mammalian cells acquire folic acid from their diet, they are not susceptible to the action of sulfonamides, providing a degree of selective toxicity.[4]

Despite their long history, the emergence of bacterial resistance has necessitated the development of novel sulfonamide analogs with improved efficacy and pharmacokinetic profiles.[5][6] This guide will explore the critical interplay between in vitro potency and in vivo therapeutic outcomes for a selection of these analogs.

The In Vitro Landscape: Quantifying Antibacterial Potency

The initial assessment of a novel antimicrobial agent's efficacy begins with in vitro testing. The minimum inhibitory concentration (MIC) is the gold standard metric, representing the lowest concentration of a drug that prevents visible growth of a microorganism.[3][7][8] This section details the standard protocol for MIC determination and presents comparative data for various 4-aminobenzenesulfonamide analogs.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted technique for determining MIC values.[5][9]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest drug concentration that inhibits bacterial growth after a defined incubation period.

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation:

    • Select well-isolated colonies of the test bacterium from an agar plate.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the 4-aminobenzenesulfonamide analog in a suitable solvent (e.g., DMSO).

    • Perform twofold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a growth control (no drug) and a sterility control (no bacteria).

    • Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture McFarland 0.5 McFarland Standard Bacterial_Culture->McFarland Inoculum Final Inoculum (5x10^5 CFU/mL) McFarland->Inoculum Inoculation Inoculation of Plates Inoculum->Inoculation Drug_Stock Drug Stock Solution Serial_Dilutions Serial Dilutions in Microtiter Plate Drug_Stock->Serial_Dilutions Serial_Dilutions->Inoculation Incubation Incubation (18-24h, 37°C) Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Comparative In Vitro Efficacy of Selected Analogs

The following table summarizes the MIC values for several 4-aminobenzenesulfonamide analogs against common Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater potency.

AnalogTarget OrganismMIC (µg/mL)Reference
Sulfamethoxazole Staphylococcus aureus16 - >1000[7]
Escherichia coli8 - 512[7]
Pseudomonas aeruginosa>1000[7]
Sulfadiazine Staphylococcus aureus64 - 128[7]
Escherichia coli31.25[7]
Pseudomonas aeruginosa1 - 64[7]
FQ5 Staphylococcus aureus32[5][6]
Escherichia coli16[5][6]
Pseudomonas aeruginosa16[5][6]
Bacillus subtilis16[5][6]
Chromone Schiff Base 1a MRSA PH217150[10]
MDR E. coli128[10]
Chromone Schiff Base 1b S. aureus ATCC 29213150[10]
Salmonella Typhi MTCC 734150[10]

Analysis of In Vitro Data:

The data reveals significant variability in the in vitro activity of different sulfonamide analogs. For instance, FQ5 demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria with relatively low MIC values.[5][6] In contrast, sulfamethoxazole shows limited efficacy against P. aeruginosa.[7] The chromone Schiff base derivatives exhibit notable activity against multidrug-resistant (MDR) strains, highlighting a promising avenue for combating antibiotic resistance.[10]

The In Vivo Arena: From Potency to Therapeutic Efficacy

While in vitro data provides a crucial first look at a compound's antimicrobial potential, it does not always predict its performance in a complex biological system. In vivo studies in animal models are essential for evaluating a drug's pharmacokinetic and pharmacodynamic properties, as well as its overall therapeutic efficacy.

Experimental Protocol: Murine Infection Models

Murine models of bacterial infection are widely used to assess the in vivo efficacy of antimicrobial agents.

Principle: Mice are infected with a pathogenic bacterial strain, and the ability of the test compound to reduce bacterial burden and improve survival is evaluated.

Step-by-Step Methodology:

  • Animal Acclimatization and Housing:

    • House mice in a controlled environment with access to food and water ad libitum.

    • Allow for an acclimatization period of at least one week before the experiment.

  • Induction of Infection:

    • Prepare a standardized inoculum of the pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli).

    • Infect the mice via a relevant route of administration (e.g., intraperitoneal, intravenous, or thigh infection model).

  • Drug Administration:

    • Administer the 4-aminobenzenesulfonamide analog at various doses and schedules (e.g., once or twice daily) via an appropriate route (e.g., oral gavage, subcutaneous injection).

    • Include a vehicle control group (receiving the drug-free vehicle) and a positive control group (receiving a standard-of-care antibiotic).

  • Efficacy Assessment:

    • Survival Studies: Monitor the mice for a defined period (e.g., 7-14 days) and record mortality.

    • Bacterial Burden: At specific time points post-infection, euthanize a subset of animals and harvest relevant tissues (e.g., spleen, liver, blood). Homogenize the tissues and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.

  • Data Analysis:

    • Compare survival rates between treatment groups using Kaplan-Meier survival analysis.

    • Analyze bacterial burden data using appropriate statistical tests (e.g., t-test, ANOVA).

InVivo_Workflow Animal_Prep Animal Acclimatization Infection Induction of Bacterial Infection Animal_Prep->Infection Treatment_Groups Treatment Groups (Vehicle, Test Compound, Positive Control) Infection->Treatment_Groups Drug_Admin Drug Administration Treatment_Groups->Drug_Admin Efficacy_Assessment Efficacy Assessment Drug_Admin->Efficacy_Assessment Survival Survival Monitoring Efficacy_Assessment->Survival Bacterial_Burden Bacterial Burden Determination (CFU counts) Efficacy_Assessment->Bacterial_Burden Data_Analysis Data Analysis Survival->Data_Analysis Bacterial_Burden->Data_Analysis

Caption: Key structural features of 4-aminobenzenesulfonamide analogs influencing their activity.

Conclusion and Future Directions

The evaluation of 4-aminobenzenesulfonamide analogs requires a multifaceted approach that integrates rigorous in vitro and in vivo testing. While MIC values provide a fundamental measure of antibacterial potency, they are only one piece of the puzzle. A thorough understanding of a compound's pharmacokinetic profile and its performance in relevant animal infection models is paramount for predicting clinical success.

Future research in this area should focus on:

  • Developing analogs with improved activity against resistant strains: The emergence of sulfonamide resistance genes, such as sul1 and sul2, underscores the need for novel compounds that can circumvent these resistance mechanisms. [11]* Optimizing pharmacokinetic properties: Enhancing oral bioavailability, achieving favorable tissue distribution, and minimizing off-target toxicity are critical for developing clinically viable drugs.

  • Leveraging computational tools: In silico methods, such as molecular docking and ADMET prediction, can aid in the rational design and prioritization of new sulfonamide analogs for synthesis and testing. [5] By combining these strategies, the scientific community can continue to harness the therapeutic potential of the sulfonamide scaffold in the ongoing battle against bacterial infections.

References

  • Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry - ACS Publications.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Source not further specified].
  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central.
  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed.
  • Comparative study on Antibacterial efficacy of a series of chromone sulfonamide derivatives against drug-resistant and MDR-isolates. ResearchGate.
  • Comparative study on Antibacterial efficacy of a series of chromone sulfonamide derivatives against drug-resistant and MDR-isolates. PMC - NIH.
  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal.
  • Sulfonamides and Sulfonamide Combinations Use in Animals. Pharmacology.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
  • Comparison of in vivo and in vitro activities of antibiotics with different modes of action against a tolerant and a non-tolerant Staphylococcus aureus strain. PubMed.
  • Sulfonamide resistance evaluation in five animal species and first report of sul4 in companion animals. PubMed.
  • Structural Activity Relationship (SAR) of Sulfonamides. YouTube.
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC - NIH.
  • Geographic and Behavioral Determinants of Typhoid and Antimicrobial Resistance in Children Across Urban, Rural, and Nomadic Populations of Punjab, Pakistan. MDPI.

Sources

The Structure-Activity Relationship of 4-Aminobenzenesulfonamide Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 4-aminobenzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to the revolutionary sulfa drugs that have saved countless lives.[1][2] Its remarkable versatility continues to make it a privileged structure in the design of inhibitors for various enzymatic targets, extending far beyond its initial antibacterial applications. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-aminobenzenesulfonamide derivatives, with a primary focus on two key therapeutic areas: carbonic anhydrase inhibition and antimicrobial activity through dihydropteroate synthase inhibition. We will dissect the causal relationships behind structural modifications and their impact on biological activity, supported by comparative experimental data and detailed protocols to empower your own drug discovery endeavors.

The 4-Aminobenzenesulfonamide Core: A Privileged Scaffold

The fundamental structure of 4-aminobenzenesulfonamide consists of a benzene ring substituted with an amino group (-NH2) and a sulfonamide group (-SO2NH2) at the para position. This arrangement is crucial for its biological activity, providing a rigid framework with key hydrogen bonding donors and acceptors. Modifications at two primary sites, the N1-sulfonamide nitrogen and the N4-amino nitrogen, have profound effects on the potency, selectivity, and pharmacokinetic properties of these derivatives.

Mechanism of Action: A Tale of Two Enzymes

The biological activity of 4-aminobenzenesulfonamide derivatives is predominantly attributed to their ability to mimic endogenous substrates and inhibit key enzymes.

  • Dihydropteroate Synthase (DHPS) Inhibition: In bacteria, DHPS is a crucial enzyme in the folate biosynthesis pathway, which is essential for DNA synthesis and repair.[3][4] 4-Aminobenzenesulfonamide mimics the natural substrate, para-aminobenzoic acid (pABA), and competitively inhibits DHPS, leading to bacteriostatic effects.[3][4]

  • Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[5][6] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[7][8] The sulfonamide group of the inhibitors coordinates to the zinc ion in the active site, displacing a water molecule and blocking the enzyme's catalytic activity.[2]

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of 4-aminobenzenesulfonamide derivatives can be finely tuned by strategic modifications to the core scaffold.

N1-Substitutions: The Key to Potency and Selectivity

Modifications at the N1 position of the sulfonamide group have the most significant impact on the inhibitory activity.

  • For Carbonic Anhydrase Inhibitors: The introduction of various heterocyclic or aromatic rings at the N1 position can dramatically enhance inhibitory potency against different CA isoforms.[9] The nature of the substituent influences the interaction with amino acid residues in the active site cavity, dictating isoform selectivity.[9] For instance, bulky and hydrophobic groups can lead to potent inhibition of specific CA isoforms.

  • For Dihydropteroate Synthase Inhibitors: In the case of antibacterial sulfonamides, the presence of an electron-withdrawing heterocyclic ring at the N1 position is crucial for activity. This modification increases the acidity of the sulfonamide proton, leading to a more ionized state at physiological pH, which is believed to be the active form that binds to DHPS.

N4-Substitutions: Modulating Physicochemical Properties

While N1-substitutions are paramount for potency, modifications at the N4-amino group are often employed to alter the physicochemical properties of the molecule, such as solubility and bioavailability.

  • Prodrug Strategies: Acylation of the N4-amino group can create prodrugs that are metabolized in vivo to release the active 4-aminobenzenesulfonamide. This approach can improve oral absorption and reduce gastrointestinal side effects.

  • Targeting Specific Interactions: In some cases, extending from the N4-position with specific linkers and functional groups can lead to interactions with subsites of the target enzyme, potentially increasing potency and selectivity. For example, derivatives with branched-alkylamide moieties at the N4 position have shown potent inhibition of specific CA isoforms.[8]

Comparative Inhibitory Activity of 4-Aminobenzenesulfonamide Derivatives against Carbonic Anhydrase II (hCA II)

CompoundN1-SubstituentN4-SubstituentIC50 (nM)Ki (nM)Reference
Acetazolamide5-sulfamoyl-1,3,4-thiadiazol-2-ylAcetyl-12[10]
4-AminobenzenesulfonamideHH->1000[2]
SulfadiazinePyrimidin-2-ylH-250[2]
Sulfamethazine4,6-dimethylpyrimidin-2-ylH-180[1]
Compound 13(S)-2-benzamidoacetylH-0.4 (VchCAα)[11]
Compound 1fNot specifiedNot specified0.46 µM (TRPV4)-[12]

Note: This table presents a selection of data from various sources to illustrate the impact of substitutions. Direct comparison of absolute values should be made with caution due to potential variations in assay conditions. VchCAα and TRPV4 are different targets and are included to show the broad applicability of the scaffold.

Experimental Protocols

In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol describes a method for determining the inhibitory activity of compounds against carbonic anhydrase based on its esterase activity.[5][7]

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm.[5][7] The rate of this reaction is inversely proportional to the inhibitory activity of a test compound.

Materials:

  • Human Carbonic Anhydrase II (hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Acetazolamide (positive control)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of hCA II in Tris-HCl buffer.

    • Prepare a stock solution of p-NPA in DMSO.

    • Prepare serial dilutions of the test compounds and acetazolamide in DMSO.

  • Assay Setup (in a 96-well plate):

    • Blank: 180 µL Assay Buffer + 20 µL Substrate Solution.[7]

    • Enzyme Control (Maximum Activity): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution + 20 µL Substrate Solution.[7]

    • Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.[7]

    • Positive Control: 158 µL Assay Buffer + 2 µL of acetazolamide dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.[7]

  • Pre-incubation: Add the assay buffer, DMSO/inhibitor, and CA working solution to the respective wells and incubate for 15 minutes at room temperature.[13]

  • Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes at room temperature.[7]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each compound concentration.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Dihydropteroate Synthase (DHPS) Inhibition Assay (Spectrophotometric)

This protocol outlines a continuous spectrophotometric assay to measure the inhibitory activity of compounds against DHPS.

Principle: The activity of DHPS is measured using a coupled enzyme assay. DHPS produces dihydropteroate, which is then reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of DHPS activity is directly proportional to the rate of NADPH oxidation, which is monitored by the decrease in absorbance at 340 nm.[14]

Materials:

  • Recombinant Dihydropteroate Synthase (DHPS)

  • Recombinant Dihydrofolate Reductase (DHFR)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • para-Aminobenzoic acid (pABA)

  • NADPH

  • HEPES buffer (50 mM, pH 7.6) with MgCl2 (10 mM)

  • DMSO

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of DHPS, DHFR, DHPPP, pABA, and NADPH in the appropriate buffers.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup (in a 96-well plate):

    • To each well, add HEPES buffer, DHFR, NADPH, pABA, and the test compound or DMSO (for the control).

  • Pre-incubation: Incubate the plate for 5 minutes at 37°C.

  • Reaction Initiation: Add DHPS to each well to start the reaction.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 20 minutes at 37°C.[3]

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each compound concentration.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Structure-Activity Relationships and Workflows

SAR_Aminobenzenesulfonamide cluster_core 4-Aminobenzenesulfonamide Core cluster_modifications Structural Modifications cluster_outcomes Resulting Effects Core [NH2]-Ph-[SO2NH2] N1 N1-Sulfonamide Substitutions Core->N1 Primary site for activity enhancement N4 N4-Amino Substitutions Core->N4 Site for modulating physicochemical properties Potency Altered Potency N1->Potency Selectivity Modulated Selectivity N1->Selectivity PK Improved PK/PD N4->PK

Caption: Key modification sites on the 4-aminobenzenesulfonamide scaffold.

Experimental_Workflow_CA_Inhibition start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) start->reagent_prep plate_setup 96-Well Plate Setup (Controls & Test Compounds) reagent_prep->plate_setup pre_incubation Pre-incubation (Enzyme-Inhibitor Binding) plate_setup->pre_incubation reaction_init Reaction Initiation (Add Substrate) pre_incubation->reaction_init measurement Kinetic Measurement (Absorbance at 405 nm) reaction_init->measurement data_analysis Data Analysis (% Inhibition, IC50 Calculation) measurement->data_analysis end End data_analysis->end

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Conclusion

The 4-aminobenzenesulfonamide scaffold remains a highly fruitful starting point for the design of potent and selective enzyme inhibitors. A thorough understanding of the structure-activity relationships, particularly the differential impact of N1 and N4 substitutions, is critical for the successful development of novel therapeutics. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of new 4-aminobenzenesulfonamide derivatives.

References

  • Benchchem. Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
  • Benchchem.
  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • PubMed.
  • PubMed. Anticonvulsant 4-aminobenzenesulfonamide derivatives with branched-alkylamide moieties: X-ray crystallography and inhibition studies of human carbonic anhydrase isoforms I, II, VII, and XIV.
  • TSI Journals.
  • MDPI. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
  • International Journal of Pharmacy and Pharmaceutical Science.
  • Sigma-Aldrich. Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).
  • NIH. 4‐Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae.
  • PubMed. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIV
  • ResearchGate. (PDF)
  • Set Publisher. Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents | Journal of Pharmacy and Nutrition Sciences.
  • ResearchGate. Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes.
  • Structure-activity relationship (SAR)
  • ResearchGate. New 4-aminobenzenesulfonamides, compounds with the N,N-disubstituted....
  • Taylor & Francis Online. Full article: 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors.
  • NIH.
  • ACS Publications.
  • Impactfactor.
  • Benchchem. Azosulfamide as a Dihydropteroate Synthase Inhibitor: A Technical Guide.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • MedChemExpress.
  • NIH. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
  • PubMed.
  • ResearchGate. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors.
  • ResearchGate. Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ….
  • ACS Omega. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes.
  • PubMed. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity.

Sources

A Senior Application Scientist's Guide to the Comparative Oxidative Degradation of 4-Aminobenzene Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the oxidative degradation of common 4-aminobenzene sulfonamides (SAs), a class of antibiotics frequently detected as environmental micropollutants. Due to their persistence and potential to contribute to antibiotic resistance, effective removal strategies are critical.[1][2][3] Advanced Oxidation Processes (AOPs) represent a promising suite of technologies for their degradation.[4][5]

This document moves beyond a simple literature review to synthesize data from multiple studies, offering insights into structure-reactivity relationships, detailed experimental protocols, and a comparative analysis of degradation efficiencies.

The Challenge of Sulfonamide Persistence

4-Aminobenzene sulfonamides, characterized by a core aniline and sulfonamide group, are not effectively removed by conventional wastewater treatment, leading to their accumulation in aquatic environments.[4] Their inherent chemical stability and antibacterial properties necessitate advanced treatment methods. Oxidative degradation, which utilizes highly reactive species like hydroxyl (•OH) and sulfate (SO₄•⁻) radicals, can effectively break down these recalcitrant molecules.[4][6]

Fundamentals of Advanced Oxidation Processes (AOPs)

AOPs are aqueous-phase oxidation methods based on the generation of highly reactive radicals. The primary oxidant, the hydroxyl radical (•OH), is non-selective and reacts rapidly with most organic compounds, leading to their mineralization.[7] The choice of AOP is critical as it dictates the primary radical species, reaction kinetics, and overall efficiency. Key AOPs for sulfonamide degradation include photocatalysis, ozonation, and Fenton-based processes.

Comparative Analysis of Degradation Methodologies

The efficacy of AOPs is highly dependent on the molecular structure of the sulfonamide and the specific reaction conditions.[8][9] The following sections compare the performance of major AOPs for the degradation of prevalent sulfonamides like Sulfamethoxazole (SMX), Sulfadiazine (SDZ), Sulfamethazine (SMZ), and Sulfamethizole (SML).

Heterogeneous Photocatalysis (UV/TiO₂)

Photocatalysis, particularly with titanium dioxide (TiO₂), is a widely studied method for sulfonamide removal.[1][10] Upon UV irradiation, TiO₂ generates electron-hole pairs, which react with water and oxygen to produce •OH radicals, the primary drivers of degradation.[1]

Causality in Experimental Design: The efficiency of UV/TiO₂ systems is profoundly influenced by pH.[11] Degradation rates for many sulfonamides are higher in acidic conditions (e.g., pH 5).[11] This is because the surface charge of TiO₂ and the speciation of the sulfonamide molecule are pH-dependent, affecting the adsorption of the target compound onto the catalyst surface, a crucial first step for degradation.

Representative Experimental Protocol: UV/TiO₂ Degradation

  • Reactor Setup: A temperature-controlled beaker is placed under a UV lamp (e.g., 365 nm). A magnetic stirrer ensures a homogenous suspension.

  • Catalyst Suspension: Prepare a stock suspension of TiO₂ (e.g., P25) at a concentration of 1.0 g/L in ultrapure water.[1] Sonication can be used to ensure uniform dispersion.

  • Reaction Initiation: Add the TiO₂ suspension to an aqueous solution of the target sulfonamide (e.g., 20 mg/L). Allow the mixture to stir in the dark for 30-60 minutes to reach adsorption-desorption equilibrium.

  • Photocatalysis: Turn on the UV lamp to initiate the reaction. Collect samples (e.g., 1 mL) at predetermined time intervals (e.g., 0, 10, 20, 30, 60, 90, 120 min).

  • Sample Quenching & Preparation: Immediately filter the collected samples through a 0.22 µm syringe filter to remove TiO₂ particles and stop the reaction. The filtrate is then ready for analysis.

  • Analysis: Analyze the concentration of the parent sulfonamide using High-Performance Liquid Chromatography (HPLC) with UV detection. Identify transformation products using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Ozonation (O₃)

Ozone is a powerful oxidant that can degrade sulfonamides through two mechanisms: direct reaction with the ozone molecule and indirect reaction with •OH radicals formed from ozone decomposition in water.[12][13]

Causality in Experimental Design: The reaction pathway is highly pH-dependent. At acidic pH, the direct reaction with molecular ozone dominates. As pH increases, ozone decomposition is accelerated, and the indirect pathway via •OH radicals becomes more significant.[12][13][14] Many sulfonamides, like SMX and SDZ, are more readily degraded by hydroxyl radicals than by molecular ozone.[12][14][15] Therefore, ozonation is often more effective at neutral or alkaline pH.

Representative Experimental Protocol: Ozonation

  • Reactor Setup: Use a glass column reactor equipped with a gas diffuser at the bottom to bubble ozone gas through the solution. An off-gas ozone destructor is required for safety.

  • Solution Preparation: Prepare a buffered aqueous solution of the target sulfonamide (e.g., 10 mg/L). Adjust the pH to the desired value (e.g., 7.0) using a phosphate buffer.[15]

  • Reaction Initiation: Start the flow of ozone gas at a constant concentration and flow rate into the reactor.

  • Sampling: Collect aqueous samples at specified time points.

  • Sample Quenching: Immediately add a quenching agent, such as sodium thiosulfate, to the sample to stop any residual ozone reactions.

  • Analysis: Analyze the samples via HPLC or LC-MS/MS as described previously.

Fenton and Photo-Fenton Processes

The Fenton process utilizes hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate •OH radicals.[7][16] The efficiency can be significantly enhanced by incorporating UV light (photo-Fenton), which promotes the regeneration of Fe²⁺ from Fe³⁺, sustaining the catalytic cycle.[7]

Causality in Experimental Design: The Fenton reaction is most effective under acidic conditions (typically pH 2.8-3.5). At higher pH, iron precipitates as ferric hydroxide, inhibiting radical generation. The ratio of H₂O₂ to Fe²⁺ is a critical parameter; an excess of either reactant can lead to scavenging of •OH radicals and reduce efficiency.[7][17]

Representative Experimental Protocol: Photo-Fenton Degradation

  • Reactor Setup: Use a quartz photoreactor to allow UV penetration, placed under a suitable UV lamp. Maintain a constant temperature using a water bath.

  • Solution Preparation: Prepare an aqueous solution of the sulfonamide (e.g., 50 mg/L).[7]

  • pH Adjustment: Adjust the initial pH of the solution to ~3.0 using sulfuric acid.[7]

  • Reagent Addition: Add the Fe²⁺ catalyst (e.g., from a FeSO₄·7H₂O stock solution) to the reactor, followed by the addition of H₂O₂ to initiate the reaction.[7]

  • Irradiation: Immediately turn on the UV lamp.

  • Sampling and Quenching: Collect samples at desired intervals and quench the reaction immediately by adding a suitable agent like methanol or sodium sulfite and raising the pH.

  • Analysis: Filter and analyze the samples using HPLC and LC-MS/MS.

Quantitative Performance Comparison

The degradation of sulfonamides typically follows pseudo-first-order kinetics.[7][10][11][18][19] The tables below summarize kinetic data from various studies to provide a comparative overview.

Table 1: Comparative Degradation of Sulfonamides by UV/TiO₂ Photocatalysis

SulfonamideApparent Rate Constant (k_app, min⁻¹)ConditionsReference
Sulfadiazine (SDZ)0.0261pH 7, TiO₂-P25[10]
Sulfamethoxazole (SMX)0.0193pH 7, TiO₂-P25[10]
Sulfamethizole (SFZ)0.009 (mineralization)pH 5, TiO₂[11]
Sulfathiazole (STZ)0.011 (mineralization)pH 5, TiO₂[11]

Note: Degradation rates are highly sensitive to experimental conditions such as catalyst loading, light intensity, and initial concentration.

Table 2: Ozonation Reaction Rate Constants for Sulfonamides

SulfonamideReaction with O₃ (M⁻¹s⁻¹)Reaction with •OH (M⁻¹s⁻¹)ConditionsReference
Sulfadiazine (SDZ)2612.2 x 10¹⁰pH 2.5 (for O₃), pH 7 (for •OH)[14][15]
Sulfamethoxazole (SMX)3032.7 x 10¹⁰pH 2.5 (for O₃), pH 7 (for •OH)[14][15]

Note: The rate constants for reaction with •OH are several orders of magnitude higher, highlighting the importance of the indirect oxidation pathway.[15]

Table 3: Degradation Efficiency of Sulfonamides in Fe-based/Sulfite Systems

SulfonamideOxidative SystemDegradation (%) after 60 minReference
Sulfamethazine (SMZ)Fe(0)/sulfite56.3%[4][20]
Sulfadiazine (SDZ)Fe(0)/sulfite59.1%[4]
Sulfamethizole (SML)Fe(0)/sulfite62.1%[4]
All three SAsFe(VI)/sulfite>95% (within 5 min)[4][20]

Note: The Fe(VI)/sulfite system demonstrates significantly faster and more complete degradation compared to other iron oxidation states.[4][20]

Degradation Pathways and Structure-Reactivity Insights

The oxidative degradation of 4-aminobenzene sulfonamides proceeds through several common pathways, initiated by radical attack.[6][8][18] The specific transformation products depend on the parent molecule and the oxidative system used.

Key Transformation Pathways:

  • Hydroxylation: Addition of •OH groups to the aromatic ring.[18][21]

  • S-N Bond Cleavage: Scission of the bond between the sulfur atom and the heterocyclic ring nitrogen, a common pathway for five-membered ring SAs.[6][18]

  • SO₂ Extrusion: Cleavage and removal of the sulfur dioxide group, often observed for six-membered ring SAs.[6][22]

  • Oxidation of the Aniline Moiety: Transformation of the amino group on the benzene ring.[18]

The structure of the heterocyclic ring attached to the sulfonamide group significantly influences the degradation rate. For instance, in some systems, SDZ degrades slightly faster than SMX.[10] This can be attributed to the different electronic properties and bond strengths within their respective pyrimidine and isoxazole rings, which affect their susceptibility to radical attack.

The diagrams below, generated using DOT language, illustrate a general experimental workflow and a representative degradation pathway for sulfamethoxazole.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Sulfonamide Stock Solution R1 Introduce Reactants into Photoreactor P1->R1 P2 Prepare Oxidant/Catalyst (e.g., TiO₂, FeSO₄, H₂O₂) P2->R1 P3 Adjust pH of Reaction Medium P3->R1 R2 Initiate Reaction (e.g., Turn on UV Lamp) R1->R2 R3 Collect Samples at Time Intervals R2->R3 R4 Quench Reaction (e.g., Add Methanol) R3->R4 A1 Filter Sample (Remove Catalyst) R4->A1 A2 HPLC-UV Analysis (Quantify Parent Compound) A1->A2 A3 LC-MS/MS Analysis (Identify Byproducts) A1->A3 A4 Data Processing (Kinetics, Pathway ID) A2->A4 A3->A4

Caption: General experimental workflow for oxidative degradation studies.

G cluster_pathways cluster_products SMX Sulfamethoxazole (SMX) m/z 254 OH_Radical •OH Attack SMX->OH_Radical P1 Hydroxylated SMX m/z 270 OH_Radical->P1 Hydroxylation P2 Aniline m/z 94 OH_Radical->P2 S-N Cleavage P3 3-amino-5-methylisoxazole m/z 99 OH_Radical->P3 S-N Cleavage P4 Sulfanilic Acid m/z 174 OH_Radical->P4 C-S Cleavage FP Smaller Organic Acids, CO₂, H₂O, SO₄²⁻, NO₃⁻ P1->FP P2->FP P3->FP P4->FP

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Aminobenzenesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 4-Aminobenzenesulfonamide hydrochloride (CAS No. 6101-31-1), a compound widely used in research and pharmaceutical development. As a sulfonamide, this substance requires careful management to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific principles and regulatory awareness to ensure safety and compliance.

The core principle of chemical waste management is risk mitigation. The procedures outlined herein are designed not just as a series of steps, but as a self-validating system to prevent accidental exposure, environmental contamination, and regulatory non-compliance. Every step is grounded in the known hazards of the material and the guidelines set forth by regulatory bodies.

Part 1: Hazard Identification and Regulatory Overview

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards and regulatory classification is essential. This compound, a salt of sulfanilamide, is considered a hazardous chemical by the Occupational Safety and Health Administration (OSHA)[1].

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[1]

  • Aquatic Toxicity: While not readily biodegradable, sulfonamides can be broken down by adapted microorganisms[2][3][4][5]. However, their presence in aquatic environments is a concern, as they can have toxic effects on various aquatic organisms, necessitating the prevention of release into sewer systems.[6][7]

Regulatory Classification:

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits at least one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity[8][9]. This compound is not a specifically listed P- or U-series hazardous waste. Therefore, its classification depends on its characteristics. Given its potential harm if ingested or absorbed, it should be managed as a toxic hazardous waste [8].

The hydrochloride salt, when dissolved in water, will form a mildly acidic solution. For a waste to be classified as corrosive, it must have a pH of ≤ 2 or ≥ 12.5[9]. While small, incidental amounts in solution may not meet this threshold, concentrated solutions or the solid material itself should be handled with the potential for corrosivity in mind, and all waste must be disposed of as hazardous.

Property Identifier/Value Source
Chemical Name This compound
CAS Number 6101-31-1
Molecular Formula C₆H₉ClN₂O₂S
OSHA Hazards Skin Irritant (Category 2), Eye Irritant (Category 2A), Respiratory Irritant[1][10]
Incompatible Materials Strong oxidizing agents, Strong acids[1]
Hazardous Decomposition Emits toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and sulfur oxides (SOx) upon combustion.[1]
OSHA PEL Not established. Adherence to good industrial hygiene is critical.[11][12]

Part 2: Personnel Safety and Waste Handling

Required Personal Protective Equipment (PPE)

All personnel handling this compound waste must use appropriate PPE to prevent exposure. The selection of PPE is the first line of defense and is non-negotiable[8].

  • Hand Protection: Wear nitrile or neoprene gloves.

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.

  • Body Protection: A standard laboratory coat is required. For handling large quantities or cleaning spills, a chemical-resistant apron is recommended.

  • Respiratory Protection: Handle solid material only in a well-ventilated area or a certified chemical fume hood to avoid dust inhalation. If a fume hood is not available and dust may be generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary[1].

Waste Segregation and Storage

Proper segregation is critical to prevent dangerous chemical reactions within waste containers[13].

  • Designate a Satellite Accumulation Area (SAA): All laboratories generating hazardous waste must establish an SAA at or near the point of generation[9][13]. This area must be under the control of the laboratory personnel.

  • Use Compatible Containers: Store waste in containers that are chemically compatible with this compound. High-density polyethylene (HDPE) containers are a suitable choice. The container must be in good condition, with a secure, leak-proof screw-on cap[13].

  • Label Waste Containers: Label the waste container with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label must include:

    • The full chemical name: "this compound Waste"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started.

  • Segregate Incompatibles: Do NOT mix this waste stream with incompatible chemicals, particularly strong oxidizing agents[1][13]. Store it separately from other waste streams like acids, bases, or flammable solvents.

  • Keep Containers Closed: Waste containers must remain securely closed at all times, except when adding waste[14]. This prevents the release of vapors and protects against spills.

Part 3: Step-by-Step Disposal Procedures

The required disposal method for this compound is through a licensed hazardous waste management company, which will typically use high-temperature incineration. This ensures the complete destruction of the active pharmaceutical ingredient.

Workflow for Disposal Decision-Making

G Disposal Workflow for 4-Aminobenzenesulfonamide HCl cluster_prep Preparation & Segregation cluster_assessment Waste Assessment cluster_pathways Disposal Pathways Start Waste Generated (Solid, Liquid, or Contaminated Debris) Segregate Segregate as Hazardous Waste in a Labeled, Compatible Container Start->Segregate Store Store in Satellite Accumulation Area (SAA) Segregate->Store AssessType Identify Waste Form Store->AssessType SolidWaste Solid, Organic Solvent, or Concentrated Aqueous Waste AssessType->SolidWaste Solid / Concentrated DiluteAqueous Small Volume (<100mL) Dilute Aqueous Waste ONLY AssessType->DiluteAqueous Dilute Aqueous Package Step 3.1: Package for Professional Disposal SolidWaste->Package Neutralize Step 3.2: Neutralize (If Permitted by Institution) DiluteAqueous->Neutralize Pickup Arrange Pickup by Licensed Hazardous Waste Contractor Package->Pickup PostNeutralize Assess Neutralized Solution for Aquatic Toxicity Neutralize->PostNeutralize Incineration Final Disposal: High-Temperature Incineration Pickup->Incineration PostNeutralize->Package If toxic OR not permitted DrainDisposal Drain Disposal (RARELY PERMISSIBLE - Check Local Regulations) PostNeutralize->DrainDisposal If non-toxic AND permitted

Caption: Decision workflow for the proper disposal of this compound.

Procedure for Solid Waste, Contaminated Materials, and Concentrated Solutions

This is the standard and required procedure for the vast majority of this compound waste.

  • Containment: Ensure all solid waste (e.g., unused reagent, contaminated weigh boats, pipette tips) and concentrated solutions are collected in a designated hazardous waste container as described in Section 2.2.

  • Container Full: Once the container is full, or if it has been in the SAA for one year, it must be prepared for disposal[13]. Do not overfill the container; leave at least 10% headspace for expansion.

  • Finalize Label: Ensure the hazardous waste label is complete and legible. Securely close the container lid.

  • Request Pickup: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste coordinator to schedule a waste pickup[9][14]. Do not transport hazardous waste yourself.

  • Documentation: Complete any required waste manifest or pickup request forms provided by your EHS office. Maintain a copy for your records.

  • Final Disposal: The licensed waste contractor will transport the waste for final disposal, which for this compound, should be high-temperature incineration to ensure complete chemical destruction[15][16].

Procedure for Neutralization of Small Volume, Dilute Aqueous Waste

Disclaimer: This procedure should only be performed if expressly permitted by your institution's EHS office and local wastewater authority. Neutralization renders the waste non-corrosive, but it does not eliminate its potential aquatic toxicity. In most cases, collecting even dilute aqueous solutions for professional disposal (Procedure 3.1) is the preferred and safer method.

This procedure is only applicable for small volumes (<100 mL) of waste that are known to contain only this compound in water, with no other hazardous components.

  • Preparation: Perform this procedure in a fume hood while wearing all required PPE (Section 2.1). Have a spill kit ready. Prepare a 1M solution of a weak base, such as sodium bicarbonate or sodium carbonate.

  • Dilution: Place the beaker containing the acidic this compound solution in a larger container or an ice bath to dissipate any heat generated.

  • Neutralization: While stirring gently, slowly add the weak base solution dropwise to the acidic waste. Use a calibrated pH meter to monitor the pH.

  • Target pH: Continue adding the base until the pH of the solution is stable within a neutral range (typically between 6.0 and 8.0), as specified by your local wastewater regulations[17].

  • Post-Treatment Assessment: Even after neutralization, the solution contains the dissolved chemical, which may be harmful to aquatic life[6][7]. Unless you have specific data and permission indicating it is safe for drain disposal, this neutralized solution must be collected as hazardous waste and disposed of via Procedure 3.1. Never assume a neutralized chemical solution is safe for the drain [18].

Part 4: Spill and Emergency Procedures

Immediate and correct response to a spill is crucial for minimizing exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area of the spill. If the spill is large or involves airborne dust, evacuate the laboratory and contact your institution's EHS or emergency response team.

  • Control Access: Restrict access to the spill area.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. If not, wait for the emergency response team.

  • Cleanup of Solid Spills:

    • Wear your full PPE, including respiratory protection.

    • Gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep the material into a dustpan and place it in a designated hazardous waste container. Avoid creating dust[1].

  • Cleanup of Liquid Spills:

    • Use an appropriate chemical spill kit with absorbent pads or pillows to contain and absorb the spill.

    • Place all contaminated absorbent materials into a hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, regardless of the size.

By adhering to this comprehensive disposal plan, you ensure that your laboratory practices remain safe, compliant, and environmentally responsible, reinforcing the trust placed in you as a scientific professional.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Ingerslev, F., Halling-Sørensen, B., & Tørsløv, J. (2001). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry, 20(12), 2741-2748.
  • Li, D., Yang, M., Hu, J., Zhang, Y., Chang, H., & Jin, F. (2022). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology, 13, 986931.
  • Gan, H., Zhang, G., Chen, S., & Li, S. (2011). Biodegradation of 4-aminobenzenesulfonate by Ralstonia sp. PBA and Hydrogenophaga sp. PBC isolated from textile wastewater treatment plant. Chemosphere, 82(6), 845-852.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzenesulphonamide.
  • Wang, Y., Wang, W., & Li, S. (2009). Biodegradation of 4-aminobenzenesulfonate by a novel Pannonibacter sp. W1 isolated from activated sludge. Journal of Hazardous Materials, 170(2-3), 779-785.
  • Occupational Safety and Health Administration. (n.d.). 1910.1000 - Air Contaminants.
  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Carl ROTH. (n.d.). Sulphanilamide ROTI®CALIPURE 164-166 °C Melting point standard.
  • SSWM. (2019). Incineration (Large-scale).
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals.
  • Wikipedia. (n.d.). Per- and polyfluoroalkyl substances.
  • U.S. Environmental Protection Agency. (1975). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary.
  • European IPPC Bureau. (n.d.). Waste Incineration.
  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-2.
  • Pareek, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(10), 3645-3658.
  • World Health Organization. (n.d.). Minimum Specifications for Health Care Waste Incineration.
  • ResearchGate. (2025). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures.
  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits - Annotated Tables.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Appendix A: Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Washington, DC: The National Academies Press.
  • PubChem. (n.d.). 4-Aminobenzenesulfonamide;ethene.
  • Bartlett, A. J., et al. (2013). Toxicity of four sulfonamide antibiotics to the freshwater amphipod Hyalella azteca. Environmental Toxicology and Chemistry, 32(6), 1385-1391.
  • Journal of Environmental Engineering Technology. (2023). Research progress on aquatic environmental behavior and aquatic toxicity of sulfonamide drugs.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5333, Sulfanilamide.
  • U.S. Environmental Protection Agency. (2020). Management of Hazardous Waste Pharmaceuticals.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.
  • Wollenberger, L., Halling-Sørensen, B., & Kusk, K. O. (2000). Aquatic toxicity of four veterinary drugs commonly applied in fish farming and animal husbandry. Chemosphere, 40(7), 723-730.
  • U.S. Environmental Protection Agency. (2024). Management of Hazardous Waste Pharmaceuticals.

Sources

An Essential Guide to the Safe Handling of 4-Aminobenzenesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 4-Aminobenzenesulfonamide hydrochloride (CAS No: 6101-31-1), a compound frequently utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a deep understanding of safe laboratory practices.

Hazard Identification and Risk Assessment

This compound, while a valuable reagent, presents several potential health hazards that necessitate careful handling. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3] Although specific occupational exposure limits for the hydrochloride salt have not been established, the data for the closely related compound, Sulfanilamide (4-Aminobenzenesulfonamide), indicates that it is considered hazardous by OSHA (29 CFR 1910.1200).[1]

Key Hazards:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2][4]

  • Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[1][2][4]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory irritation.[1][2]

  • Potential for Allergic Skin Reaction: Some sources indicate it may cause an allergic skin reaction.[4]

  • Harmful if Swallowed: Ingestion may be harmful and can cause gastrointestinal irritation.[1][2]

Given these hazards, a thorough risk assessment should be conducted before any handling of this chemical, and appropriate control measures, including the use of personal protective equipment (PPE), must be implemented.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigate the risks of exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile rubber gloves (tested to EN 374 or ASTM D6978)Provides a chemical-resistant barrier to prevent skin contact and potential irritation or allergic reactions.[5][6]
Eye Protection Safety goggles with side protection or a face shieldProtects the eyes from dust particles and accidental splashes, preventing serious eye irritation.[1][6][7][8]
Skin and Body Protection Long-sleeved laboratory coat, disposable coveralls for larger quantitiesPrevents contamination of personal clothing and minimizes skin exposure.[9][10]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRecommended when handling large quantities, if dust formation is likely, or in poorly ventilated areas to prevent respiratory irritation.[1][7]

dot

Caption: Recommended PPE donning sequence for handling this compound.

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to minimize exposure risk. The following step-by-step protocol should be followed:

Preparation:

  • Designated Area: Conduct all handling of this compound in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily available.

  • Consult SDS: Always review the Safety Data Sheet (SDS) for the specific product you are using before beginning work.

Handling:

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1]

  • Weighing: If weighing the powder, do so in a fume hood or a ventilated balance enclosure.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation to the area.

  • Containment: For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Avoid creating dust. For liquid spills, use an inert absorbent material.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report all spills to the laboratory supervisor and environmental health and safety (EHS) department.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[1][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][3]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a physician or poison control center immediately.[3]

Disposal Plan

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.

Waste Characterization:

  • This compound should be treated as a hazardous chemical waste.[11]

Disposal Protocol:

  • Segregation: Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[11] Do not mix with other waste streams.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution's EHS department.[11]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Pickup: Arrange for disposal through your institution's licensed chemical waste management program. Do not dispose of this chemical down the drain or in regular trash.[2][11]

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, deface the label and dispose of the container according to institutional guidelines.[12]

dot

Disposal_Workflow cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal Characterize Characterize as Hazardous Segregate Segregate Waste Characterize->Segregate Label Label Container Segregate->Label Store Store in Designated Area Label->Store Arrange_Pickup Arrange EHS Pickup Store->Arrange_Pickup Dispose Licensed Disposal Arrange_Pickup->Dispose

Caption: Step-by-step workflow for the proper disposal of this compound waste.

By adhering to these guidelines, researchers can work safely with this compound, minimizing personal risk and ensuring environmental compliance.

References

  • BenchChem. Personal protective equipment for handling N-Phenylmethanesulfonamide. Accessed January 10, 2026.
  • Fisher Scientific. SAFETY DATA SHEET - Sulfanilamide. Revised December 18, 2025.
  • Sigma-Aldrich. SAFETY DATA SHEET - 4-Aminobenzenesulfonamide. Revised November 6, 2025.
  • LGC Standards. Sulfanilamide (4-Aminobenzenesulfonamide). Accessed January 10, 2026.
  • Cayman Chemical. Safety Data Sheet - Sulfanilamide. Revised June 3, 2025.
  • Spectrum Chemical. SAFETY DATA SHEET - SULFANILAMIDE. Revised May 28, 2019.
  • CHEMM. Personal Protective Equipment (PPE). Accessed January 10, 2026.
  • Fisher Scientific. SAFETY DATA SHEET - Metanilic acid. Revised December 19, 2025.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Aminobenzamide. Revised December 19, 2025.
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. Published October 6, 2022.
  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. Published December 6, 2006.
  • ASHP Publications. PERSONAL PROTECTIVE EQUIPMENT. Accessed January 10, 2026.
  • Carl ROTH. Safety Data Sheet: 4-Aminobenzenesulphonamide. Accessed January 10, 2026.
  • Carl ROTH. Sulphanilamide ROTI®CALIPURE 164-166 °C Melting point standard. Accessed January 10, 2026.
  • Santa Cruz Biotechnology, Inc.
  • ChemBK. 4-aminobenzenesulfonamide - Risk and Safety. Accessed January 10, 2026.
  • BenchChem. Proper Disposal of 4-hydrazinylbenzenesulfonamide Hydrochloride: A Guide for Laboratory Professionals. Accessed January 10, 2026.
  • University of Delaware. HAZARDOUS DRUG HANDLING AND DISPOSAL SOP. Accessed January 10, 2026.
  • Emory University. HAZARDOUS WASTE - EHSO Manual 2025-2026. Accessed January 10, 2026.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminobenzenesulfonamide hydrochloride
Reactant of Route 2
4-Aminobenzenesulfonamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.